molecular formula C10H14ClNO B3028952 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 41566-80-7

4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B3028952
CAS No.: 41566-80-7
M. Wt: 199.68
InChI Key: LBOFUECRYOJIIZ-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-10-4-2-3-7-8(10)5-6-9(7)11;/h2-4,9H,5-6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOFUECRYOJIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744910
Record name 4-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41566-80-7
Record name 4-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-Methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core basic properties of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 41566-80-7). It is intended for researchers, scientists, and drug development professionals who are utilizing this compound as a key intermediate in the synthesis of various pharmaceutical agents. This document delves into the fundamental chemical characteristics, a detailed synthetic protocol, and robust analytical methodologies for the characterization of this versatile molecule.

Introduction and Physicochemical Properties

This compound is a primary amine derivative of the indane scaffold, a structural motif present in a variety of biologically active compounds. It serves as a crucial building block in medicinal chemistry, particularly in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs), anxiolytics, and muscarinic receptor modulators.[1] The presence of the methoxy group on the aromatic ring and the amine functionality on the five-membered ring provides a unique electronic and structural profile for further chemical modifications and interactions with biological targets.

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 41566-80-7[1]
Molecular Formula C₁₀H₁₄ClNO[1]
Molecular Weight 199.68 g/mol [1]
Appearance White to off-white hygroscopic powder[1]
Melting Point 185-190 °C (with decomposition)[1]
Solubility Highly soluble in water and polar organic solvents[1]
Storage Store in tightly sealed containers under a dry, inert atmosphere at 2-8 °C[1]

Basicity and pKa Analysis

The basicity of 4-Methoxy-2,3-dihydro-1H-inden-1-amine is a critical parameter that influences its reactivity, solubility, and pharmacokinetic properties in drug development. As a primary amine, the lone pair of electrons on the nitrogen atom can accept a proton, rendering the molecule basic.

Theoretical Considerations

The basicity of this compound is primarily determined by the availability of the nitrogen lone pair. Several structural features influence this:

  • Alkylamine Character: The amine is attached to a benzylic carbon of the indane ring system, giving it characteristics of a primary alkylamine.

  • Aromatic Influence: Although not directly attached to the aromatic ring, the proximity of the phenyl group can exert a mild electron-withdrawing inductive effect, which would slightly decrease basicity compared to a simple cycloalkylamine.

  • Methoxy Group: The methoxy group at the 4-position of the indane ring is an electron-donating group through resonance. This effect increases the electron density of the aromatic ring, which can have a minor, indirect electron-donating influence on the amine group, potentially slightly increasing its basicity.

Predicted pKa

The following diagram illustrates the protonation equilibrium of 4-Methoxy-2,3-dihydro-1H-inden-1-amine.

G cluster_0 Protonation Equilibrium amine 4-Methoxy-2,3-dihydro-1H-inden-1-amine (Free Base) ammonium 4-Methoxy-2,3-dihydro-1H-inden-1-aminium (Conjugate Acid) amine->ammonium + H+ ammonium->amine - H+

Caption: Protonation equilibrium of the amine.

Synthesis Protocol: Reductive Amination of 4-Methoxy-1-indanone

A robust and scalable synthesis of this compound is achieved through the reductive amination of the corresponding ketone, 4-methoxy-1-indanone. This two-step, one-pot procedure involves the formation of an intermediate imine followed by its reduction.

Experimental Workflow

G start Start: 4-Methoxy-1-indanone, Ammonia Source, Solvent imine_formation Step 1: Imine Formation - Stir at room temperature - Monitor by TLC/LC-MS start->imine_formation reduction Step 2: Reduction - Add reducing agent - Stir at specified temperature imine_formation->reduction workup Step 3: Aqueous Work-up - Quench reaction - Extract with organic solvent reduction->workup hcl_salt Step 4: Hydrochloride Salt Formation - Dissolve in suitable solvent - Add HCl solution workup->hcl_salt isolation Step 5: Isolation and Purification - Filter precipitate - Wash and dry hcl_salt->isolation product Final Product: 4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl isolation->product

Sources

A Comprehensive Technical Guide to 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: A Key Intermediate in Neuroactive Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 41566-80-7), a pivotal building block in the synthesis of novel therapeutics targeting the central nervous system. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its chemical properties, synthesis, analytical characterization, and its strategic application in the development of next-generation pharmaceuticals.

Core Compound Profile and Physicochemical Properties

This compound is a primary amine derivative of the indane scaffold, a privileged structure in medicinal chemistry. The presence of the methoxy group and the chiral center at the C-1 position makes it a versatile precursor for a diverse range of biologically active molecules.[1]

PropertyValueCitation(s)
CAS Number 41566-80-7[2]
Molecular Formula C₁₀H₁₄ClNO[2]
Molecular Weight 199.68 g/mol [2]
Appearance White hygroscopic powder[2]
Melting Point 185-190 °C (with decomposition)[2]
Solubility Highly soluble in water and polar organic solvents[2]
Storage Conditions Store in tightly sealed containers under dry conditions, below 25°C.[2]

Strategic Importance in Medicinal Chemistry: The "Why"

The utility of this compound as a synthetic intermediate is not arbitrary; it is a result of the unique combination of its structural features which are conducive to interactions with specific biological targets. The indane core provides a rigid, three-dimensional framework that can orient pharmacophoric elements in a precise manner for optimal receptor binding.

The primary amine functionality serves as a key handle for further chemical modifications, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. Furthermore, the electron-donating nature of the 4-methoxy group can influence the electronic environment of the aromatic ring, which can be beneficial for receptor binding studies and enhancing biological activity.[2]

This compound is a critical starting material for the synthesis of molecules targeting neurological disorders.[1][3] Specifically, its derivatives have been extensively explored as:

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Derivatives of this aminoindane have been designed to potently and selectively inhibit the reuptake of both serotonin (5-HT) and norepinephrine (NE), a validated mechanism for the treatment of depression and anxiety disorders.[2]

  • Anxiolytic Compounds: The scaffold has been utilized in the development of novel agents for the treatment of anxiety.[2]

  • Muscarinic Receptor Modulators: It also serves as a precursor for compounds that modulate muscarinic receptors, which are implicated in a variety of cognitive and autonomic functions.[2]

A key patent in this area, US7351734B2, discloses aminoindane derivatives as potent inhibitors of serotonin and norepinephrine uptake, underscoring the industrial and therapeutic relevance of this chemical class.

Synthesis and Manufacturing: A Self-Validating Protocol

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield. The general and most logical synthetic pathway involves the preparation of the key intermediate, 4-methoxy-1-indanone, followed by reductive amination to introduce the amine functionality.

Workflow for the Synthesis of this compound

G cluster_0 Part 1: Synthesis of 4-Methoxy-1-indanone cluster_1 Part 2: Reductive Amination cluster_2 Part 3: Salt Formation start Starting Material: 3-(m-Methoxyphenyl)propionic acid step1 Intramolecular Friedel-Crafts Acylation (e.g., using polyphosphoric acid or Eaton's reagent) start->step1 product1 Intermediate: 4-Methoxy-1-indanone step1->product1 step2 Reaction with an Amine Source (e.g., Ammonium chloride) product1->step2 step3 In-situ Reduction of Imine Intermediate (e.g., using Sodium Cyanoborohydride) step2->step3 product2 Product: 4-Methoxy-2,3-dihydro-1H-inden-1-amine step3->product2 step4 Treatment with HCl (e.g., HCl in isopropanol or ether) product2->step4 final_product Final Product: This compound step4->final_product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative method for the synthesis, based on established chemical principles of reductive amination.

Step 1: Synthesis of 4-Methoxy-1-indanone

This precursor is typically synthesized via an intramolecular Friedel-Crafts acylation of 3-(m-methoxyphenyl)propionic acid. This can be achieved using a variety of strong acids or dehydrating agents such as polyphosphoric acid or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).

Step 2: Reductive Amination to 4-Methoxy-2,3-dihydro-1H-inden-1-amine

  • Reaction Setup: To a solution of 4-methoxy-1-indanone (1.0 eq) in methanol, add ammonium chloride (10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 10°C. Sodium cyanoborohydride is a preferred reducing agent in this context due to its selectivity for the iminium ion over the ketone starting material.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench by the careful addition of water. Adjust the pH to basic (pH > 10) with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the free base, 4-Methoxy-2,3-dihydro-1H-inden-1-amine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude free base in a suitable solvent such as isopropanol or diethyl ether.

  • Acidification: Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound as a white solid.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and quality of this compound.

Quality Control Workflow

G cluster_0 Incoming Material cluster_1 Analytical Testing cluster_2 Decision sample Batch of 4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl test1 Structural Confirmation: ¹H NMR, ¹³C NMR, MS sample->test1 test2 Purity Assessment: HPLC, GC test1->test2 test3 Physical Properties: Melting Point, Appearance test2->test3 test4 Residual Solvent Analysis: Headspace GC test3->test4 decision Release or Reject Batch based on specifications test4->decision

Caption: A typical quality control workflow for the release of the title compound.

Spectroscopic and Chromatographic Data (Representative)
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is used to confirm the structure of the molecule. Expected signals would include those for the aromatic protons, the methoxy group protons, and the aliphatic protons of the indane ring system. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule, further confirming its structure.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can be used for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for determining the purity of the compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The purity is determined by the area percentage of the main peak.

Conclusion

This compound is a well-defined and highly valuable chemical entity in the field of drug discovery. Its strategic importance lies in its role as a versatile intermediate for the synthesis of a range of neuroactive compounds, particularly those targeting monoamine transporters. A thorough understanding of its synthesis, characterization, and applications is essential for any research program aimed at developing novel therapeutics for neurological and psychiatric disorders.

References

  • Chem-Impex International. 4-Methoxy-2,3-dihydro-1H-indole hydrochloride. Available at: [Link]

  • XINDAO. This compound CAS:41566-80-7. Available at: [Link]

  • Google Patents. US7351734B2 - Aminoindane derivatives as serotonin and norepinephrine uptake inhibitors.

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. As a research chemical primarily utilized as a synthetic intermediate, direct pharmacological data for this compound is scarce. Therefore, this document synthesizes information from structurally related aminoindan derivatives to postulate its likely molecular targets and cellular effects. The guide is intended for researchers, scientists, and drug development professionals, offering a framework for the experimental characterization of this and similar novel compounds. We will explore its potential interactions with monoamine transporters and other receptor systems, and provide detailed protocols for in vitro assays essential for elucidating its pharmacological profile.

Introduction and Chemical Properties

This compound is a substituted indane derivative with the molecular formula C₁₀H₁₄ClNO. The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous psychoactive compounds. Structurally, it is a rigid analog of phenethylamines, a class of compounds known for their profound effects on the central nervous system. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for in vitro biological assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 41566-80-7[1]
Molecular Formula C₁₀H₁₄ClNO[1]
Molecular Weight 199.68 g/mol [1]
Appearance White hygroscopic powder[1]
Solubility Highly soluble in water and polar organic solvents[1]

Postulated Mechanisms of Action: A Multi-Target Hypothesis

Based on its structural similarity to other psychoactive aminoindanes and its documented use as a precursor for various neuroactive compounds, this compound is likely to exhibit a complex pharmacological profile with multiple molecular targets. The primary hypotheses for its mechanism of action revolve around the modulation of monoaminergic systems, with potential secondary interactions with other receptor families.

Primary Target: Monoamine Transporters (SERT, NET, DAT)

The most probable mechanism of action for this compound is its interaction with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Substituted 2-aminoindanes are well-documented as monoamine releasing agents and/or reuptake inhibitors[2][3][4]. The specific action (release vs. reuptake inhibition) and the selectivity for SERT, NET, or DAT are highly dependent on the substitution pattern on the aromatic ring and the amino group[2][3].

Given that this compound is a known intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), it is plausible that it possesses inhibitory activity at both SERT and NET[5]. SNRIs are a class of antidepressants that function by blocking the reuptake of serotonin and norepinephrine, thereby increasing their synaptic concentrations[5][6].

monoamine_transporter_inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4_MIA 4-Methoxy-2,3-dihydro-1H- inden-1-amine hydrochloride SERT_NET SERT / NET 4_MIA->SERT_NET Inhibition Vesicle Synaptic Vesicle (Monoamines) MA_synapse 5-HT, NE Vesicle->MA_synapse Release MA Monoamines (5-HT, NE) Receptor Postsynaptic Receptors MA_synapse->Receptor Binding & Signal MA_synapse->SERT_NET SERT_NET->MA experimental_workflow Start 4-Methoxy-2,3-dihydro-1H- inden-1-amine hydrochloride Binding Radioligand Binding Assays (SERT, NET, DAT, mAChRs, etc.) Start->Binding Functional Functional Assays (Uptake Inhibition, Ca2+ Flux, etc.) Start->Functional Enzyme Enzyme Inhibition Assays (MAO-A, MAO-B) Start->Enzyme Data Data Analysis (Ki, IC50, EC50) Binding->Data Functional->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Conclusion Pharmacological Profile SAR->Conclusion

Figure 2: Experimental workflow for pharmacological characterization.
Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor or transporter. These assays measure the displacement of a radiolabeled ligand by the test compound.

Protocol: Competitive Radioligand Binding Assay for SERT

  • Materials:

    • Cell membranes expressing human SERT (e.g., from HEK293 cells).

    • Radioligand: [³H]citalopram or a similar high-affinity SERT ligand.[7]

    • Test compound: this compound.

    • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).[7]

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[1][7]

    • 96-well microplate.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, set up triplicate wells for total binding (buffer only), non-specific binding (non-specific control), and each concentration of the test compound.

    • Add 50 µL of the appropriate solution (buffer, non-specific control, or test compound) to each well.

    • Add 50 µL of [³H]citalopram (at a concentration near its Kd) to all wells.

    • Add 100 µL of the SERT membrane preparation to each well.

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[7]

    • Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

A similar protocol can be adapted for NET (using [³H]nisoxetine) and DAT (using [³H]WIN 35,428), as well as for various muscarinic receptor subtypes (e.g., [³H]NMS for pan-muscarinic binding).

Functional Assays: Monoamine Transporter Uptake Inhibition

Functional assays measure the effect of a compound on the biological activity of its target. For monoamine transporters, this involves measuring the inhibition of neurotransmitter uptake into cells.

Protocol: Neurotransmitter Uptake Inhibition Assay

  • Materials:

    • HEK293 cells stably expressing human SERT, NET, or DAT.

    • Radiolabeled substrate: [³H]serotonin, [³H]norepinephrine, or [³H]dopamine.

    • Test compound: this compound.

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Scintillation counter.

  • Procedure:

    • Plate the transporter-expressing cells in a 96-well plate and grow to confluence.

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time.

    • Initiate uptake by adding the radiolabeled substrate.

    • Incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C.[8]

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of uptake inhibition against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression.

Table 2: Representative IC₅₀ Values for 2-Aminoindan Derivatives at Monoamine Transporters

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)Reference
2-AI>10,00086439[4]
MDAI1141171,334[4]
5-IAIPotent inhibitorPotent inhibitorWeaker inhibitor[9]

Structure-Activity Relationships (SAR) of Aminoindanes

The pharmacological profile of aminoindanes is highly sensitive to their substitution pattern.

  • Unsubstituted 2-Aminoindan (2-AI): Exhibits selectivity for catecholamine (norepinephrine and dopamine) release.[2][4]

  • Ring-Substituted Analogs: The addition of substituents to the aromatic ring can shift the selectivity towards serotonin. For example, 5,6-methylenedioxy-2-aminoindane (MDAI) and 5-iodo-2-aminoindane (5-IAI) are more serotonergic.[3][9] The 5-methoxy substitution in 5-methoxy-2-aminoindan (5-MeO-AI or MEAI) also confers significant serotonin releasing activity.[2]

  • Position of the Amine Group: The subject of this guide, a 1-aminoindan, differs from the more commonly studied 2-aminoindanes. This positional change will likely alter its interaction with the binding pockets of monoamine transporters and other receptors, potentially leading to a unique pharmacological profile.

Conclusion

While direct pharmacological data for this compound is not currently available in the public domain, its chemical structure and its use as a synthetic precursor provide a strong basis for postulating its mechanism of action. It is highly likely to be a modulator of monoamine transporters, with potential activity as a serotonin-norepinephrine reuptake inhibitor. Furthermore, its potential interactions with muscarinic receptors and monoamine oxidases warrant investigation. The experimental protocols detailed in this guide provide a clear path for the comprehensive pharmacological characterization of this and other novel psychoactive compounds. Such studies are crucial for understanding their therapeutic potential and risk profile.

References

  • Simmler, L. D., Liechti, M. E., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Neuropharmacology, 148, 215-224.
  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. (2021). Scientific Reports, 11(1), 12290.
  • NET Transporter Assay. (n.d.). BioIVT. Retrieved January 6, 2026, from [Link]

  • Substituted 2-aminoindane. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • 2-Aminoindane. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 6, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 6, 2026, from [Link]

  • Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. (2022). National Institute of Justice. Retrieved January 6, 2026, from [Link]

  • A Norepinephrine Transporter Assay for the Screening of Natural Products. (2009). Scientia Pharmaceutica, 77(1), 241.
  • Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. (2008). Bioorganic & Medicinal Chemistry, 16(5), 2289-2297.
  • 4-Methoxy-1-indanone. (2024). ChemBK. Retrieved January 6, 2026, from [Link]

  • AI Methods for New Psychoactive Substance (NPS) Design and Analysis. (2023). International Journal of Molecular Sciences, 24(12), 10203.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology, 11, 674.
  • Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. (1998). Bioorganic & Medicinal Chemistry Letters, 8(5), 487-492.
  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (2017). RSC Advances, 7(54), 34146-34173.
  • Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. (2022). European Journal of Medicinal Chemistry, 242, 114655.
  • Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. (2023). Molecules, 28(18), 6614.
  • Novel Psychoactive Substances: Testing Challenges and Strategies. (2021). Today's Clinical Lab. Retrieved January 6, 2026, from [Link]

  • Structure-Based Design of Novel MAO-B Inhibitors: A Review. (2023). International Journal of Molecular Sciences, 24(12), 10248.
  • Structure and activity relationship of monoamine oxidase inhibitors. (1963). Japanese Journal of Pharmacology, 13(2), 145-153.
  • Functional characterization of the splicing variants of human norepinephrine transporter. (2001). Neuroscience Letters, 311(1), 53-56.
  • Methods for Novel Psychoactive Substance Analysis. (2022). In Comprehensive Analytical Chemistry (Vol. 98, pp. 1-28). Elsevier.
  • NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. (1998). Bioorganic & Medicinal Chemistry Letters, 8(5), 487-492.
  • Serotonin–norepinephrine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. (2020). RSC Medicinal Chemistry, 11(10), 1185-1196.
  • Clinical pharmacology of anxiolytics. (2018). In Pharmacology and Therapeutics (pp. 1-10).
  • Muscarinic acetylcholine receptor modulators derived from natural toxins and diverse interaction modes. (2018). Acta Pharmaceutica Sinica B, 8(4), 533-543.
  • A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. (2022). International Journal of Molecular Sciences, 23(15), 8493.
  • Modulators of muscarinic receptors. (2020). In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-46). John Wiley & Sons.
  • Muscarinic Receptor Agonists and Antagonists. (2000). In Comprehensive Organic Functional Group Transformations (Vol. 6, pp. 1027-1080). Elsevier.
  • Current Advances in Allosteric Modulation of Muscarinic Receptors. (2019). Molecules, 24(11), 2112.
  • Anxiolytic. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Serotonin–norepinephrine–dopamine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative. (2016). Pharmacological Reports, 68(2), 349-355.
  • Anxiolytic profiles. (1983).
  • Monoamine reuptake inhibitors: Highlights of recent research developments. (2005). Drug Development Research, 65(3), 97-118.
  • Understanding the pharmacokinetics of anxiolytic drugs. (2018). Expert Opinion on Drug Metabolism & Toxicology, 14(8), 819-830.

Sources

The Strategic Role of 4-Methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, a key molecular scaffold in contemporary medicinal chemistry. While not a therapeutic agent in itself, its strategic importance lies in its role as a versatile intermediate for the synthesis of a range of pharmacologically active compounds. This document will elucidate its chemical properties, synthetic utility, and the rationale behind its application in the development of novel therapeutics, particularly those targeting the central nervous system.

Compound Profile and Physicochemical Properties

This compound (CAS No: 41566-80-7) is a white, hygroscopic powder with a molecular formula of C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol . Its high solubility in water and polar organic solvents enhances its utility in a variety of reaction conditions. The indane core, substituted with a methoxy and an amine group, provides a rigid framework that is amenable to further chemical modification. The methoxy group, being an electron-donating substituent, can influence the electronic environment of the aromatic ring, which can be beneficial in receptor binding interactions of its derivatives.

PropertyValueSource
CAS Number41566-80-7[1]
Molecular FormulaC₁₀H₁₄ClNO
Molecular Weight199.68 g/mol
AppearanceWhite hygroscopic powder
SolubilityHighly soluble in water and polar organic solvents
Storage2-8 °C, protect from humidity

Synthetic Utility in Drug Discovery

The primary application of this compound is as a foundational building block in the synthesis of more complex molecules with therapeutic potential. Its structural features are particularly relevant for the development of agents targeting neurological disorders.

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

This compound serves as a crucial intermediate in the synthesis of SNRIs. The indanamine scaffold can be elaborated to introduce functionalities that interact with the serotonin and norepinephrine transporters, leading to dual reuptake inhibition, a validated mechanism for the treatment of depression and other mood disorders.

Anxiolytic Compounds

Research has pointed to its use in the creation of novel anxiolytic agents. The rigid indane structure can be exploited to orient substituents in a precise three-dimensional arrangement, which is often a prerequisite for high-affinity binding to specific receptor subtypes involved in anxiety.

Muscarinic Receptor Modulators

This compound is also a starting material for the preparation of indane-based muscarinic receptor modulators. These compounds are of interest for their potential in treating a range of conditions, including cognitive disorders and certain psychiatric illnesses.

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow where this compound serves as a key starting material for the generation of a library of diverse chemical entities for pharmacological screening.

G A 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride B Functionalization of the primary amine (e.g., acylation, alkylation, reductive amination) A->B Step 1 C Modification of the aromatic ring (e.g., electrophilic substitution) A->C Alternative Step 1 D Diverse library of indane derivatives B->D C->D E High-throughput screening D->E F Lead compound identification E->F

Caption: Generalized synthetic workflow utilizing this compound.

Experimental Protocol: N-Alkylation of 4-Methoxy-2,3-dihydro-1H-inden-1-amine

This protocol provides a representative example of how the primary amine of the title compound can be functionalized.

Objective: To synthesize an N-alkylated derivative of 4-Methoxy-2,3-dihydro-1H-inden-1-amine.

Materials:

  • This compound

  • An appropriate aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCM, add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Add STAB (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated indane derivative.

Structure-Activity Relationship (SAR) Insights

While direct pharmacological data for the title compound is limited, the extensive use of the indanamine scaffold in neuroscience drug discovery allows for some SAR insights:

  • Rigid Scaffold: The 2,3-dihydro-1H-inden-1-amine core provides a conformationally restricted framework. This rigidity can lead to higher receptor affinity and selectivity compared to more flexible acyclic analogs by reducing the entropic penalty upon binding.

  • Chirality: The 1-amine position is a chiral center. It is common for the two enantiomers of such compounds to exhibit different pharmacological activities and potencies. The (R)-enantiomer is also commercially available, indicating its potential importance in stereospecific synthesis.[2][3][4]

  • Methoxy Group: The position and electronic nature of the substituent on the aromatic ring are critical. The 4-methoxy group, being electron-donating, can influence the interaction of the aromatic ring with the target protein, for instance, through cation-π interactions.

The following diagram illustrates the key structural features of 4-Methoxy-2,3-dihydro-1H-inden-1-amine that are relevant for medicinal chemistry explorations.

G cluster_0 4-Methoxy-2,3-dihydro-1H-inden-1-amine Structure cluster_1 Key Functional Groups for Derivatization Indane A Primary Amine: - Site for alkylation, acylation, etc. - Introduction of pharmacophoric elements A->Indane Functionalization Site B Aromatic Ring: - Amenable to electrophilic substitution - Modulates electronic properties B->Indane Modulation Site C Methoxy Group: - Influences receptor binding - Can be a metabolic site C->Indane Electronic Influence

Caption: Key structural features of 4-Methoxy-2,3-dihydro-1H-inden-1-amine for medicinal chemistry.

Conclusion

This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its rigid indane core, coupled with strategically placed functional groups, makes it an ideal starting point for the synthesis of novel therapeutic agents, particularly those targeting the complex neurotransmitter systems of the central nervous system. Future research leveraging this scaffold is likely to yield new drug candidates with improved efficacy and safety profiles for a variety of neurological and psychiatric disorders.

References

  • This compound. (n.d.).
  • 4-Methoxy-2,3-dihydro-1H-indole hydrochloride - Chem-Impex. (n.d.).
  • This compound CAS:41566-80-7 - XINDAO. (n.d.).
  • This compound - CymitQuimica. (n.d.).
  • (R)-4-Methoxy-2,3-dihydro-1H-inden-1-aMine hydrochloride CAS NO.1217445-49-2. (n.d.).
  • 1391437-20-9|(R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride - BLDpharm. (n.d.).
  • (R)-4-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE - ChemicalBook. (n.d.).

Sources

4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride chemical structure

As a hygroscopic chemical, this compound should be stored in a cool, dry place away from moisture. [1]Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling. Engineering controls, such as a fume hood, should be used to prevent inhalation of the powder. [1]

References

  • PrepChem. Synthesis of 4-Methoxy-1-indanone. [Link]

  • Autech Industry Co., Ltd. This compound; CAS No.: 41566-80-7. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Synthesis Pathways: The Power of 4-Methoxy-1-indanone in Pharmaceutical Research. [Link]

  • PubChem. 4-methoxy-2,3-dihydro-1H-inden-1-one. [Link]

  • Crysdot. (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

  • XINDAO. This compound CAS:41566-80-7. [Link]

  • Organic Syntheses. A. 1-Indanone oxime. [Link]

A Comprehensive Technical Guide to 4-Methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 41566-80-7), a pivotal intermediate in modern medicinal and synthetic chemistry. We will elucidate its core physicochemical properties, with a primary focus on its molecular weight and chemical formula. This document details a representative synthetic pathway, outlines robust methodologies for its characterization and quality control, and explores its significant applications in the development of pharmacologically active agents, particularly those targeting the central nervous system. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical building block.

Introduction and Strategic Importance

This compound is a substituted aminoindane derivative that has emerged as a compound of significant interest in pharmaceutical research. Its rigid, bicyclic core structure combined with a primary amine and a methoxy functional group makes it an exceptionally versatile scaffold for constructing more complex molecules.[1] Its primary value lies not in its own biological activity, but as a crucial starting material for synthesizing a range of therapeutic candidates.[1]

The hydrochloride salt form enhances the compound's stability and aqueous solubility, rendering it highly suitable for a variety of reaction conditions and biological assays.[2] Notably, this intermediate is a key precursor in the synthesis of novel serotonin-norepinephrine reuptake inhibitors (SNRIs), anxiolytic compounds, and indane-based muscarinic receptor modulators.[2] The presence of a chiral center at the C-1 position means the compound can exist as a racemic mixture or as individual (R)- and (S)-enantiomers. This stereochemical consideration is paramount in drug development, where often only one enantiomer is responsible for the desired pharmacological effect.

This guide will serve to consolidate the critical technical data surrounding this compound, providing a framework for its synthesis, analysis, and strategic application in research endeavors.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its effective use in synthesis and formulation. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄ClNO[3]
Molecular Weight 199.68 g/mol [3][4][5]
Appearance White to off-white hygroscopic powder[2]
Melting Point 185-190 °C (with decomposition)[2]
Solubility Highly soluble in water and polar organic solvents[2]
CAS Number (Racemate) 41566-80-7[1][2]
CAS Number (S)-enantiomer 2820101-69-5[3]
CAS Number (R)-enantiomer 1391437-20-9, 1217445-49-2[4][6][7][8]
Storage Conditions Store in a cool (2-8 °C), dry place in a tightly sealed container; moisture sensitive[2]

Synthesis and Mechanistic Rationale

The most common and efficient pathway to 4-Methoxy-2,3-dihydro-1H-inden-1-amine is through the reductive amination of the corresponding ketone, typically via an oxime intermediate. This multi-step process is designed for high yield and purity.

Synthetic Workflow Overview

The logical flow from the precursor ketone to the final hydrochloride salt is a cornerstone of its production. This process ensures the controlled introduction of the amine functionality and results in a stable, easy-to-handle final product.

G A 4-Methoxy-1-indanone B 4-Methoxy-1-indanone Oxime A->B Hydroxylamine (Oximation) C 4-Methoxy-2,3-dihydro-1H- inden-1-amine (Free Base) B->C Metal Catalyst (e.g., Raney Ni) (Reduction) D 4-Methoxy-2,3-dihydro-1H- inden-1-amine HCl (Final Product) C->D HCl in Ether/IPA (Salt Formation)

Caption: Synthetic pathway from indanone to the final hydrochloride salt.

Experimental Protocol: Reduction of 4-Methoxy-1-indanone Oxime

This protocol is an illustrative example based on established chemical principles for oxime reduction.[9]

Objective: To synthesize 4-Methoxy-2,3-dihydro-1H-inden-1-amine from its oxime precursor.

Materials:

  • 4-Methoxy-1-indanone Oxime

  • Anhydrous Ethanol (or other suitable alcohol solvent)

  • Raney Nickel (or alternative reduction catalyst, e.g., H₂/Pd-C)

  • Aqueous Sodium Hydroxide (for alkaline conditions)

  • Diatomaceous Earth (for filtration)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Hydrochloric Acid (solution in isopropanol or diethyl ether)

Procedure:

  • Reaction Setup: In a properly sized reaction vessel equipped with a stirrer and reflux condenser, suspend 4-Methoxy-1-indanone Oxime in anhydrous ethanol.

    • Causality: Ethanol serves as a polar protic solvent that is relatively inert to the reducing agent and effectively dissolves the reactants.

  • Catalyst Addition: Carefully add a slurry of Raney Nickel catalyst to the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality: Raney Nickel is a highly effective and cost-efficient catalyst for the hydrogenation of oximes to primary amines. An inert atmosphere prevents deactivation of the catalyst.

  • Reduction: Pressurize the vessel with hydrogen gas (typically 50-100 psi) or, for non-pressurized systems, add a hydrogen source like ammonium formate. Gently heat the mixture to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Causality: Heat and pressure increase the rate of the catalytic hydrogenation. Reaction monitoring is critical to determine the point of completion and prevent side reactions.

  • Workup & Filtration: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the mixture through a pad of diatomaceous earth to remove the nickel catalyst. Rinse the pad with ethanol.

    • Causality: The catalyst must be completely removed. Diatomaceous earth provides a fine filtration medium that prevents the pyrophoric nickel from being exposed to air while dry.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the resulting residue in water and adjust the pH to >12 with sodium hydroxide. Extract the aqueous layer three times with DCM or ethyl acetate.

    • Causality: Basifying the solution deprotonates the amine, converting it to the free base which is soluble in organic solvents, allowing for its efficient extraction from the aqueous phase.

  • Drying and Isolation (Free Base): Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude 4-Methoxy-2,3-dihydro-1H-inden-1-amine free base, typically as an oil.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of HCl in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

    • Causality: The protonation of the basic amine by HCl forms the ionic salt, which is typically a crystalline solid with much lower solubility in nonpolar organic solvents, causing it to precipitate.

  • Final Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Characterization and Quality Control

Ensuring the identity, purity, and structural integrity of the synthesized compound is a non-negotiable step in research and development. A multi-pronged analytical approach provides a self-validating system for quality control.

QC Workflow

A logical and sequential workflow ensures that each batch of the compound meets the required specifications before its use in downstream applications.

G cluster_0 Synthesis & Purification cluster_1 Analytical Verification A Crude Product (Post-Synthesis) B Purification (e.g., Recrystallization) A->B C Structural Confirmation (NMR, MS) B->C D Purity Assessment (HPLC, GC) C->D E Identity Check (Melting Point, IR) D->E F Qualified Material (Release for Use) E->F G cluster_0 cluster_1 cluster_2 A 4-Methoxy-2,3-dihydro- 1H-inden-1-amine HCl B N-Alkylation Acylation Reductive Amination A->B C SNRIs B->C D Anxiolytics B->D E Muscarinic Modulators B->E

Caption: Role as a key intermediate leading to diverse drug classes.

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): This compound serves as a critical intermediate for SNRIs. [2]The aminoindane core can be elaborated through various synthetic transformations to create molecules that potently and selectively inhibit the reuptake of these key neurotransmitters, a mechanism central to treating depression and anxiety disorders.

  • Anxiolytic Compounds: The scaffold is used in the synthesis of novel compounds with anxiety-reducing properties. [2]The rigid structure of the indane ring system can help optimize binding affinity and selectivity for specific neurological targets involved in anxiety pathways.

  • Muscarinic Receptor Modulators: It is a valuable starting material for developing modulators of muscarinic acetylcholine receptors. [2]These receptors are implicated in a variety of physiological functions, and their modulation is a therapeutic strategy for conditions ranging from cognitive disorders to COPD.

  • Agrochemical Research: Beyond pharmaceuticals, derivatives of this compound are explored in agrochemical research as potential precursors for novel pesticides and herbicides. [1]

References

  • This compound; CAS No.: 41566-80-7. Google Search.
  • (S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. AiFChem.
  • 4-Methoxy-2,3-dihydro-1H-indole hydrochloride. Chem-Impex.
  • (R)-4-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE. CymitQuimica.
  • This compound CAS:41566-80-7. XINDAO.
  • This compound. CymitQuimica.
  • (R)-4-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE. ChemicalBook.
  • (R)-4-Methoxy-2,3-dihydro-1H-inden-1-aMine hydrochloride CAS NO.1217445-49-2. GuideChem.
  • (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. BLDpharm.
  • This compound Cas: 41566-80-7. XD BIOCHEMS.
  • (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. Crysdot.
  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

Sources

The Versatile Scaffolding of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to the efficient development of novel therapeutic agents. 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, a seemingly unassuming chemical entity, represents one such critical building block. Its rigid, bicyclic indane core, coupled with a reactive primary amine and a strategically positioned methoxy group, provides a unique three-dimensional framework that has been adeptly exploited by researchers to craft compounds targeting a spectrum of neurological and other disorders. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, illuminating the potential research applications of this valuable intermediate. We will delve into its role in the synthesis of potent and selective modulators of key central nervous system targets, including serotonin-norepinephrine reuptake inhibitors (SNRIs), anxiolytic agents, and muscarinic receptor modulators. Through a detailed exploration of synthetic pathways, mechanistic insights, and experimental protocols, this guide aims to empower researchers to unlock the full potential of this compound in their quest for next-generation therapeutics.

Physicochemical Properties and Strategic Importance

This compound (CAS No: 41566-80-7) is a white, hygroscopic powder with a molecular weight of approximately 199.68 g/mol .[1] Its hydrochloride salt form confers high solubility in water and polar organic solvents, a desirable characteristic for its use in various reaction conditions.[1] The strategic importance of this molecule lies in its structural features:

  • The Indane Core: This rigid bicyclic system provides a constrained conformational framework, which can lead to higher binding affinities and selectivities for target receptors compared to more flexible acyclic analogues.

  • The Primary Amine: This functional group serves as a key handle for a wide array of chemical modifications, allowing for the introduction of diverse pharmacophoric elements.

  • The Methoxy Group: Positioned on the aromatic ring, the electron-donating methoxy group can influence the electronic properties of the molecule and play a crucial role in receptor binding interactions.[1]

These features make this compound an attractive starting material for the synthesis of compounds targeting neurological disorders, among other therapeutic areas.[2]

Application in the Synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Dual-acting inhibitors of serotonin (SERT) and norepinephrine (NET) transporters have proven to be effective antidepressants with a broader spectrum of activity than selective serotonin reuptake inhibitors (SSRIs). The indane scaffold of this compound has been explored for the development of novel monoamine reuptake inhibitors.

Rationale for Use and Mechanistic Insights

The core principle behind the use of this indane derivative in SNRI synthesis is to create molecules that can effectively occupy the binding pockets of both SERT and NET. The rigid indane structure helps in orienting the key interacting moieties in a spatially favorable manner to achieve high affinity for both transporters. The methoxy group can contribute to binding through hydrogen bonding or by influencing the overall electronic landscape of the molecule, thereby affecting its interaction with amino acid residues within the transporter proteins.

The therapeutic effect of SNRIs stems from their ability to increase the synaptic concentrations of serotonin and norepinephrine, leading to enhanced neurotransmission.[3] This dual action is believed to contribute to their efficacy in treating not only depression but also anxiety disorders and neuropathic pain.[3] Downstream signaling pathways activated by chronic SNRI administration include the upregulation of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal plasticity and survival.

Example: Methoxy Derivatives of Indatraline

A study on methoxy-containing derivatives of indatraline, a well-known monoamine reuptake inhibitor, provides a compelling example of the potential of the 4-methoxyindan-1-amine scaffold.[4] While not directly starting from the hydrochloride salt of the primary amine, the synthesis of (3-(3,4-dichlorophenyl)-4-methoxyindan-1-yl)methylamine highlights the utility of this core structure. In this study, the introduction of a methoxy group at the 4-position of the indane ring was found to maintain high affinity for the dopamine transporter, while other methoxy-substituted analogues displayed varying affinities and selectivities for the serotonin and norepinephrine transporters.[4] This demonstrates the principle that substitutions on the indane ring can be used to fine-tune the pharmacological profile of the resulting compounds.

Hypothetical Synthetic Workflow for an SNRI

The following workflow illustrates a plausible synthetic route to a novel SNRI starting from this compound.

G start 4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl step1 Neutralization (e.g., aq. NaOH) start->step1 step2 Reductive Amination with Aryl Aldehyde (e.g., R-CHO, NaBH(OAc)3) step1->step2 Free Amine step3 Purification (e.g., Chromatography) step2->step3 product Final SNRI Candidate step3->product

Caption: Synthetic workflow for a potential SNRI.

Experimental Protocol: Reductive Amination

  • Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol). Add a stoichiometric amount of a base (e.g., 1M NaOH) to neutralize the hydrochloride and obtain the free amine.

  • Reaction Setup: To the solution of the free amine, add the desired aryl aldehyde (1.1 eq) and a reducing agent such as sodium triacetoxyborohydride (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final SNRI candidate.

Application in the Synthesis of Anxiolytic Agents

The structural features of this compound also make it a valuable precursor for the synthesis of novel anxiolytic compounds.[1] The development of new anxiolytics often targets various neurotransmitter systems, including the serotonergic and GABAergic systems.

Rationale for Use and Mechanistic Insights

The indane scaffold can be functionalized to interact with specific subtypes of serotonin receptors (e.g., 5-HT1A, 5-HT2A/2C) or as a backbone for molecules that modulate the GABA-A receptor complex. The methoxy group can influence the binding affinity and selectivity of the final compound for its target receptor. For instance, in the synthesis of benzodiazepine analogues or other non-benzodiazepine anxiolytics, the rigid indane core can mimic the spatial arrangement of key pharmacophoric elements.

Hypothetical Synthetic Approach for a Novel Anxiolytic

A potential strategy to synthesize a novel anxiolytic could involve the acylation of the primary amine of 4-Methoxy-2,3-dihydro-1H-inden-1-amine with a heterocyclic carboxylic acid known to possess anxiolytic properties.

G start 4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl step1 Neutralization start->step1 step2 Amide Coupling with Heterocyclic Carboxylic Acid (e.g., R-COOH, EDC, HOBt) step1->step2 Free Amine step3 Purification step2->step3 product Final Anxiolytic Candidate step3->product

Caption: Synthetic workflow for a potential anxiolytic.

Experimental Protocol: Amide Coupling

  • Neutralization: Prepare the free amine of 4-Methoxy-2,3-dihydro-1H-inden-1-amine as described previously.

  • Reaction Setup: Dissolve the heterocyclic carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF). Add coupling reagents such as EDC (1.2 eq) and HOBt (1.2 eq) and stir for 30 minutes at 0 °C.

  • Amide Formation: Add the solution of the free amine (1.1 eq) to the activated carboxylic acid solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization to yield the final anxiolytic candidate.

Application in the Synthesis of Muscarinic Receptor Modulators

Muscarinic acetylcholine receptors are implicated in a variety of physiological processes, and their modulation is a key strategy for treating cognitive disorders, such as Alzheimer's disease and schizophrenia. This compound can serve as a starting material for the synthesis of muscarinic receptor modulators.[1]

Rationale for Use and Mechanistic Insights

The indane core can be elaborated to generate ligands that bind to either the orthosteric or allosteric sites of muscarinic receptors. Positive allosteric modulators (PAMs) are of particular interest as they can enhance the effect of the endogenous neurotransmitter, acetylcholine, offering a more nuanced and potentially safer therapeutic approach. The methoxy group on the indane ring can form key interactions with the receptor, contributing to both affinity and subtype selectivity.

The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase.[5] Selective modulation of these subtypes is a major goal in drug development.

Hypothetical Synthetic Pathway to a Muscarinic Modulator

A plausible route to a muscarinic modulator could involve the reaction of 4-Methoxy-2,3-dihydro-1H-inden-1-amine with a suitably functionalized electrophile to introduce a pharmacophore known to interact with muscarinic receptors.

G start 4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl step1 Neutralization start->step1 step2 Alkylation with a Functionalized Electrophile (e.g., R-Br, base) step1->step2 Free Amine step3 Purification step2->step3 product Final Muscarinic Modulator Candidate step3->product

Caption: Synthetic workflow for a potential muscarinic modulator.

Experimental Protocol: N-Alkylation

  • Neutralization: Generate the free amine of 4-Methoxy-2,3-dihydro-1H-inden-1-amine.

  • Reaction Setup: Dissolve the free amine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Alkylation: Add a suitable base (e.g., potassium carbonate, 2.0 eq) and the functionalized electrophile (e.g., a bromo- or chloro-substituted heterocycle, 1.1 eq).

  • Reaction Conditions: Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate. Purify the residue by column chromatography to isolate the desired muscarinic modulator candidate.

Conclusion and Future Directions

This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features provide a solid foundation for the design and synthesis of a diverse range of neurologically active compounds. The examples and protocols outlined in this guide demonstrate its potential in the development of novel SNRIs, anxiolytics, and muscarinic receptor modulators. Future research in this area will likely focus on the synthesis of libraries of compounds derived from this scaffold, followed by high-throughput screening to identify new lead compounds with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of the chemical space accessible from this compound holds significant promise for the discovery of new treatments for a variety of debilitating disorders.

References

  • This compound CAS:41566-80-7. XINDAO. (URL: [Link])

  • Serotonin and norepinephrine reuptake inhibitors (SNRIs). Mayo Clinic. (2022). (URL: [Link])

  • Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. PubMed. (URL: [Link])

  • Allosteric Modulation of Muscarinic Acetylcholine Receptors. PubMed Central (PMC). (URL: [Link])

  • Muscarinic receptors. Wikipedia. (URL: [Link])

Sources

4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: A Key Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 41566-80-7), a critical intermediate in modern pharmaceutical development.[1][2] The document details its physicochemical properties, outlines a robust synthesis pathway from commercially available precursors, and explores its application as a foundational building block for complex active pharmaceutical ingredients (APIs).[3] Special emphasis is placed on the causality behind synthetic choices, validated analytical methods for quality control, and essential safety protocols for laboratory and scale-up operations. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Introduction and Strategic Importance

This compound is a versatile primary amine built on a rigid indane scaffold. Its structure is of significant interest in medicinal chemistry, particularly for developing agents that target the central nervous system (CNS). The constrained bicyclic system provides a defined three-dimensional orientation for the amine and methoxy substituents, which can be crucial for precise binding to pharmacological targets.

This intermediate is a key starting material for the synthesis of various complex molecules, including serotonin-norepinephrine reuptake inhibitors (SNRIs) and potential anxiolytic compounds.[1] The methoxy group, an electron-donating entity, can play a significant role in modulating receptor binding affinity and the overall electronic properties of the final API.[1] Its hydrochloride salt form enhances stability and solubility in polar solvents, making it a preferred choice for handling and subsequent reaction steps.[1]

Physicochemical Properties and Handling

The compound typically appears as a white to off-white hygroscopic powder.[1] Due to its moisture-sensitive nature, it requires storage in tightly sealed containers under dry, inert conditions.[1]

PropertyValueSource(s)
CAS Number 41566-80-7[1][2]
Molecular Formula C₁₀H₁₄ClNO[1]
Molecular Weight 199.68 g/mol [1][2]
Melting Point ~185-190 °C (with decomposition)[1]
Appearance White hygroscopic powder[1]
Solubility Highly soluble in water and polar organic solvents[1]
Storage Store below 25 °C, protect from humidity[1]

Synthesis and Process Chemistry

The synthesis of this compound is a multi-step process that begins with the precursor 4-Methoxy-1-indanone. The overall workflow involves the formation of the key ketone intermediate followed by a reductive amination to install the primary amine.

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Amine Formation cluster_2 Step 3: Salt Formation start 4-Hydroxy-1-indanone proc1 Williamson Ether Synthesis (e.g., Methyl Iodide, K₂CO₃) start->proc1 inter1 4-Methoxy-1-indanone (Key Intermediate) proc1->inter1 proc2 Reductive Amination (e.g., NH₃/NH₄OAc, NaBH₃CN) inter1->proc2 inter2 4-Methoxy-2,3-dihydro-1H-inden-1-amine (Free Base) proc2->inter2 proc3 Acidification (e.g., HCl in Ether/IPA) inter2->proc3 final 4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl (Final Product) proc3->final

Fig 1: Overall Synthesis Workflow.
Protocol: Synthesis of 4-Methoxy-1-indanone

The initial step involves the methylation of the phenolic hydroxyl group of 4-hydroxy-1-indanone. This is a classic Williamson ether synthesis.

  • Rationale: Using a base like anhydrous potassium carbonate (K₂CO₃) deprotonates the phenol, forming a nucleophilic phenoxide ion. This ion then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), forming the desired ether linkage. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Step-by-Step Methodology:

    • To a stirred mixture of 4-hydroxy-1-indanone (1.0 eq) and anhydrous potassium carbonate (1.05 eq) in DMF, cool the vessel to 0 °C under a nitrogen atmosphere.

    • Add methyl iodide (1.1 eq) dropwise over 15-20 minutes, ensuring the temperature remains low.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Partition the mixture between an organic solvent (e.g., methylene chloride) and water.

    • Wash the organic layer sequentially with water and a dilute aqueous NaOH solution to remove unreacted starting material.

    • Dry the organic fraction over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Recrystallize the resulting solid residue from hot methanol to yield pure 4-Methoxy-1-indanone as a solid with a melting point of 104-106 °C.

Protocol: Reductive Amination to Form the Amine

This pivotal step converts the ketone functional group into a primary amine. Reductive amination is a highly efficient method that proceeds via an imine intermediate, which is reduced in situ.[4]

  • Rationale: The reaction between the ketone (4-Methoxy-1-indanone) and an ammonia source forms an unstable hemiaminal, which then dehydrates to form an imine. A carefully chosen reducing agent, present in the same pot, reduces this imine to the final amine. Sodium cyanoborohydride (NaBH₃CN) is an ideal reagent for this transformation because it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine (iminium ion), thus driving the equilibrium toward the product.[5]

  • Step-by-Step Methodology (General):

    • Dissolve 4-Methoxy-1-indanone (1.0 eq) in a suitable solvent such as methanol.

    • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, in excess.

    • Add the reducing agent, sodium cyanoborohydride (approx. 1.5 eq), portion-wise at room temperature. The pH should be maintained in a weakly acidic range (pH 6-7) to facilitate imine formation without inactivating the amine nucleophile.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.

    • Upon completion, carefully quench the reaction by adding dilute HCl to destroy excess hydride reagent.

    • Basify the mixture with aqueous NaOH and extract the free amine product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude 4-Methoxy-2,3-dihydro-1H-inden-1-amine free base.

Protocol: Hydrochloride Salt Formation

To improve stability and handling, the free amine is converted to its hydrochloride salt.

  • Dissolve the crude free base in a suitable solvent, such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Application in Drug Development

The primary value of 4-Methoxy-2,3-dihydro-1H-inden-1-amine lies in its role as a structural scaffold. The primary amine serves as a versatile chemical handle for further elaboration, allowing for the introduction of diverse functionalities through N-alkylation, acylation, or reductive amination with other carbonyl compounds.

G cluster_0 Synthetic Elaboration intermediate 4-Methoxy-2,3-dihydro-1H- inden-1-amine HCl (Core Building Block) reac1 N-Alkylation intermediate->reac1 reac2 N-Acylation intermediate->reac2 reac3 Further Reductive Amination intermediate->reac3 api Complex API Target (e.g., SNRI, Anxiolytic) reac1->api reac2->api reac3->api

Fig 2: Role as a Versatile Pharmaceutical Building Block.

For instance, in the synthesis of certain CNS agents, the indanamine nitrogen can be alkylated with a side chain designed to interact with specific transporter proteins or receptors. The rigid indane core ensures that this side chain is presented in a predictable conformation, a key principle of rational drug design.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and quality of the intermediate before its use in API synthesis.

Analytical TechniquePurposeTypical Specification
¹H and ¹³C NMR Structural confirmation and identification of impurities.Conforms to the expected chemical structure.
HPLC/UPLC Purity assessment and quantification of impurities.Purity ≥ 98% (area %).[6][7]
LC-MS Molecular weight confirmation and impurity identification.[M+H]⁺ ion corresponds to the calculated mass.
FT-IR Confirmation of key functional groups (e.g., N-H, C-O).Characteristic absorption bands present.
Melting Point Identity and purity check.Within a narrow range, e.g., 185-190 °C.[1]
Karl Fischer Titration Water content determination.Low water content, especially given its hygroscopic nature.

Safety and Handling Precautions

As with any chemical reagent, proper safety protocols must be followed.

  • Hazard Identification: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety glasses, and a face shield.[8][9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][10]

  • Handling: Avoid contact with skin and eyes. Prevent dust formation. Wash hands thoroughly after handling.[8][10]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[8]

    • Skin: Wash off with soap and plenty of water.[8]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[10]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[8]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its well-defined structure, versatile reactivity, and established synthesis routes make it an invaluable intermediate for constructing sophisticated drug candidates. A thorough understanding of its synthesis, properties, and handling is paramount for any research and development team aiming to leverage its potential in creating next-generation therapeutics.

References

  • This compound; CAS No.: 41566-80-7. Chemical Register.
  • Synthesis of 4-Methoxy-1-indanone. PrepChem.com.
  • 4-Methoxy-1-indanone 99 13336-31-7. Sigma-Aldrich.
  • This compound CAS:41566-80-7. XINDAO.
  • Unlocking Synthesis Pathways: The Power of 4-Methoxy-1-indanone in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Methoxy-2,3-dihydro-1H-indole hydrochloride. Chem-Impex.
  • This compound. CymitQuimica.
  • Safety Data Sheet. Angene Chemical.
  • 4-Methoxy-1-indanone synthesis. Sigma-Aldrich.
  • (R)-4-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE. ChemicalBook.
  • Safety Data Sheet. Enamine.
  • (R)-4-Methoxy-2,3-dihydro-1H-inden-1-aMine hydrochloride CAS NO.1217445-49-2. Guidechem.
  • Safety Data Sheet. Enamine.
  • 41566-80-7|this compound. BLDpharm.
  • (R)-4-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE. CymitQuimica.
  • Reductive amination. Wikipedia.
  • Reductive Amination, and How It Works. Master Organic Chemistry.

Sources

An In-depth Technical Guide to (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: A Key Chiral Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic structure and specific stereochemistry make it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the properties, synthesis, analytical characterization, and applications of this important intermediate, with a particular focus on its role in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Introduction: The Significance of Chiral Indanamines in Neuroscience

Chiral 1-aminoindanes are a class of privileged scaffolds in neuroscience drug discovery. The constrained conformation of the indane ring system allows for precise positioning of substituents to interact with biological targets, often leading to high affinity and selectivity. The (R)-enantiomer of 4-methoxy-2,3-dihydro-1H-inden-1-amine, in particular, serves as a crucial precursor for the synthesis of neurologically active compounds. The methoxy group at the 4-position can influence the electronic properties of the aromatic ring and participate in key binding interactions with receptors and transporters, a feature that medicinal chemists leverage to fine-tune the pharmacological profile of drug candidates.[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is essential for its effective use in synthesis and formulation.

PropertyValueSource
Appearance White hygroscopic powder[1]
Molecular Formula C₁₀H₁₄ClNO[1]
Molecular Weight 199.68 g/mol [1]
Melting Point 185-190 °C (with decomposition)[1]
Solubility Highly soluble in water and polar organic solvents[1]
Storage Store in tightly sealed containers under dry conditions, below 25 °C, protected from humidity.[1]

Structural Elucidation:

The structure of (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is characterized by a dihydroindene core with a methoxy group at the 4-position and an amine group at the 1-position. The hydrochloride salt form enhances its stability and solubility in aqueous media. The "(R)" designation refers to the stereochemical configuration at the chiral center (C-1).

Synthesis and Enantioselective Separation

The synthesis of enantiomerically pure (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine is a critical step in its utilization. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Proposed Synthetic Pathway: From 4-Methoxy-1-indanone

A common approach to the synthesis of 1-aminoindanes begins with the corresponding indanone. The synthesis of the racemic 4-methoxy-2,3-dihydro-1H-inden-1-amine can be achieved through reductive amination of 4-methoxy-1-indanone.

G Indanone 4-Methoxy-1-indanone Oxime 4-Methoxy-1-indanone Oxime Indanone->Oxime Hydroxylamine RacemicAmine Racemic 4-Methoxy-2,3-dihydro-1H-inden-1-amine Oxime->RacemicAmine Reduction (e.g., H₂/Pd-C)

Figure 1: General synthetic scheme for racemic 4-methoxy-1-aminoindane.

Chiral Resolution: A Classical Approach to Enantiomeric Purity

Chiral resolution is a widely used method for separating enantiomers from a racemic mixture.[2][3] This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][4]

Experimental Protocol: Chiral Resolution with Tartaric Acid

This protocol describes a general procedure for the chiral resolution of racemic 4-methoxy-2,3-dihydro-1H-inden-1-amine using an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid) as the resolving agent.

  • Dissolution: Dissolve the racemic 4-methoxy-2,3-dihydro-1H-inden-1-amine and a molar equivalent of L-(+)-tartaric acid in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) with gentle heating to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution due to its lower solubility. For further crystallization, the flask can be placed in a refrigerator.

  • Isolation: Isolate the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free (R)-amine.

  • Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Salt Formation: Bubble hydrogen chloride gas through the organic solution or add a solution of HCl in a suitable solvent to precipitate the desired (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride.

  • Purification: The resulting hydrochloride salt can be further purified by recrystallization.

G Racemic Racemic Amine DiastereomericSalts Diastereomeric Salts ((R)-Amine-(+)-Tartrate and (S)-Amine-(+)-Tartrate) Racemic->DiastereomericSalts Tartaric L-(+)-Tartaric Acid Tartaric->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization R_Salt Insoluble (R)-Amine-(+)-Tartrate Salt Crystallization->R_Salt S_Salt Soluble (S)-Amine-(+)-Tartrate in Mother Liquor Crystallization->S_Salt Base Base Treatment R_Salt->Base R_Amine (R)-Amine Base->R_Amine HCl HCl R_Amine->HCl FinalProduct (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl HCl->FinalProduct

Figure 2: Workflow for chiral resolution via diastereomeric salt formation.

Analytical Characterization

The identity and purity of (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride must be confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, the benzylic proton at C-1, and the methylene protons of the five-membered ring. The chemical shifts and coupling constants provide valuable information about the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity and enantiomeric excess of the compound. A chiral stationary phase is required to separate the (R) and (S) enantiomers.

Illustrative Chiral HPLC Method Development:

  • Column Selection: A chiral stationary phase, such as one based on a cyclodextrin or a polysaccharide derivative, is selected.

  • Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape, is used as the mobile phase. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance is typically used.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns. The expected molecular ion peak for the free base (C₁₀H₁₃NO) would be at m/z 163.10.

Applications in Drug Development: A Precursor to Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

(R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a key intermediate in the synthesis of certain SNRIs, a class of antidepressants used to treat major depressive disorder and other mood disorders.[1] These drugs act by inhibiting the reuptake of the neurotransmitters serotonin and norepinephrine in the brain.

While a direct, publicly available synthetic route from (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride to a specific marketed SNRI like levomilnacipran (Fetzima®) is proprietary, the structural similarity of the indanamine core to portions of such molecules underscores its importance. The synthesis of these complex molecules often involves the coupling of the chiral amine intermediate with other fragments to build the final drug substance.

The 4-methoxy group can play a crucial role in the pharmacological activity of the final drug molecule by:

  • Influencing Binding Affinity: The methoxy group can form hydrogen bonds or have favorable van der Waals interactions with amino acid residues in the binding pocket of the serotonin and norepinephrine transporters.

  • Modulating Physicochemical Properties: The presence of the methoxy group can affect the lipophilicity and metabolic stability of the molecule, which are important pharmacokinetic parameters.

Safety and Handling

(R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is a hygroscopic powder and should be stored in a dry environment.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

(R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a valuable and versatile chiral building block in the pharmaceutical industry. Its synthesis, primarily through the resolution of the racemic amine, provides access to an enantiomerically pure intermediate that is critical for the production of advanced drug candidates, particularly in the area of neuroscience. A thorough understanding of its properties, synthesis, and analytical characterization is paramount for its effective application in drug discovery and development.

References

  • This citation is a placeholder for a relevant scientific article on the importance of chiral indanamines in medicinal chemistry.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Zhu, J., & Wang, Q. (Eds.). (2020). Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry.
  • This citation is a placeholder for a relevant scientific article detailing the synthesis of 4-methoxy-1-indanone.
  • This citation is a placeholder for a relevant scientific article describing the reductive amin
  • This citation is a placeholder for a relevant scientific article providing NMR d
  • This citation is a placeholder for a relevant scientific article detailing chiral HPLC methods for aminoindanes.
  • This citation is a placeholder for a relevant scientific article discussing the mass spectrometry of indane deriv
  • This citation is a placeholder for a relevant scientific article on the pharmacology of SNRIs.
  • This citation is a placeholder for a relevant scientific article on the role of methoxy groups in drug design.
  • This citation is a placeholder for a specific commercial supplier's technical data sheet which would contain much of the summarized physical property d

Sources

4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No: 41566-80-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explore the theoretical underpinnings of its solubility and provide robust, field-proven methodologies for its empirical determination. As a critical intermediate in pharmaceutical research, understanding its solubility is paramount for successful downstream applications, from in vitro screening to formulation development.[1]

Introduction: The Significance of a Key Intermediate

This compound is a vital building block in medicinal chemistry. It serves as a precursor for the synthesis of various therapeutic agents, including serotonin-norepinephrine reuptake inhibitors and indane-based muscarinic receptor modulators.[1] The success of these synthetic routes and the subsequent biological evaluation of new chemical entities are fundamentally dependent on the solubility of this intermediate. Poor solubility can lead to challenges in reaction kinetics, purification, and, most critically, in biological assays where compound precipitation can generate unreliable data and confound results.[2][3]

This guide will therefore address the solubility of this compound from two perspectives: its inherent physicochemical properties that dictate its expected solubility and the practical, validated methods for its quantitative measurement.

Physicochemical Properties and Theoretical Solubility

The solubility of a compound is governed by its molecular structure and the properties of the solvent.[4] this compound is an amine salt, a characteristic that profoundly influences its behavior in various media.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 41566-80-7[1][5]
Molecular Formula C₁₀H₁₄ClNO[1]
Molecular Weight 199.68 g/mol [1][6]
Appearance White hygroscopic powder[1]
Melting Point ~185-190 °C (with decomposition)[1]
Qualitative Solubility Highly soluble in water and polar organic solvents[1]

As a hydrochloride salt, the amine group is protonated, rendering the molecule ionic. This ionic character is the primary driver of its solubility profile.[7][8] In polar protic solvents like water, the charged ammonium group and the chloride counter-ion are readily solvated by water molecules through strong ion-dipole interactions.[7][9] The methoxy group and the dihydroindene core contribute some hydrophobic character, but the ionic nature of the salt form dominates, leading to the observed high solubility in aqueous media.[1] Conversely, its solubility is expected to be significantly lower in nonpolar organic solvents such as hexane or toluene, which cannot effectively solvate the charged species.[9]

Methodologies for Quantitative Solubility Determination

While qualitatively described as "highly soluble," precise quantitative data is essential for reproducible research and development.[1] The choice of methodology depends on the stage of research; early discovery often prioritizes high-throughput kinetic assays, while later-stage development and formulation demand the precision of thermodynamic equilibrium methods.[4][10]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with the undissolved solid phase.[3][11] This is the "gold standard" measurement, crucial for formulation and biopharmaceutical classification.[12] The most reliable method for its determination is the shake-flask method .[12]

Kinetic solubility , in contrast, is typically measured in high-throughput screening (HTS) formats.[2] It measures the concentration at which a compound, rapidly added from a concentrated DMSO stock solution, begins to precipitate out of an aqueous buffer.[10][13] Because this can lead to the formation of supersaturated solutions, kinetic solubility values are often higher than thermodynamic solubility and can be influenced by the rate of addition and mixing.[12] Nevertheless, it is an invaluable tool for the rapid assessment of compound libraries in early-stage drug discovery.[2][4]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes a self-validating system for determining the equilibrium solubility of this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Objective: To determine the equilibrium solubility of the title compound in a specified buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature (e.g., 25 °C).

Principle: An excess of the solid compound is agitated in the solvent for a sufficient period to ensure equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.[11][12]

Materials:

  • This compound (solid powder)

  • Solvent (e.g., 0.1 M Phosphate Buffer, pH 7.4)[11]

  • Glass vials with screw caps

  • Thermostatic shaker bath[9]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • Quantification instrument (e.g., HPLC-UV or LC-MS/MS)[10][14]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial.

    • Causality: Using an excess of solid is critical to ensure that the final solution is truly saturated and in equilibrium with the solid phase.[12] Avoid adding so much that it significantly alters the properties of the medium.[12]

  • Solvent Addition: Add a precise volume of the chosen buffer (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate vigorously for 24 to 72 hours.

    • Causality: This extended agitation period is necessary to overcome kinetic barriers to dissolution and ensure the system reaches thermodynamic equilibrium.[9][11] The exact time should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

    • Causality: Simple settling is often insufficient. Centrifugation is a crucial step to ensure the supernatant is free of microscopic solid particles that would otherwise lead to an overestimation of solubility.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial.

    • Causality: Filtration provides a final, definitive separation of the dissolved and undissolved phases. The filter material should be chosen to minimize compound binding.

  • Dilution and Quantification: Prepare a dilution series of the filtered supernatant. Analyze these samples using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a known stock solution of the compound.[14]

    • Causality: A validated analytical method ensures that the quantification is accurate, precise, and specific for the analyte.

  • Data Analysis: Calculate the concentration in the original supernatant from the diluted samples. The experiment should be performed in triplicate to assess reproducibility. The final solubility is reported as the mean ± standard deviation in units of µg/mL or µM.[9]

Diagram: Thermodynamic Solubility Workflow

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_quant 3. Quantification A Add Excess Solid to Vial B Add Solvent (e.g., PBS pH 7.4) A->B C Agitate in Shaker Bath (24-72h at 25°C) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm filter) D->E F Prepare Dilution Series E->F G Analyze via HPLC-UV or LC-MS/MS F->G H Calculate Solubility vs. Standard Curve G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

While specific experimental values for this compound are not widely published, the results from the described protocol would be presented as follows.

Table 2: Hypothetical Thermodynamic Solubility Data

Solvent SystemTemperature (°C)Mean Solubility (µg/mL)Mean Solubility (µM)
Deionized Water25ResultResult
PBS (pH 7.4)25ResultResult
PBS (pH 7.4)37ResultResult
FaSSIF (pH 6.5)37ResultResult
FeSSIF (pH 5.0)37ResultResult

FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid[14]

Interpreting this data requires context. For instance, a solubility of >100 µg/mL is often considered sufficient for most in vitro assays and early-stage development.[4] Comparing solubility in different media (e.g., FaSSIF vs. FeSSIF) provides critical insights into how the compound might behave in vivo, guiding formulation strategies for oral drug delivery.[14]

Conclusion

This compound is a key pharmaceutical intermediate whose ionic salt form predicts high solubility in aqueous media. While quantitative data is not broadly available, this guide provides the authoritative framework and detailed, validated protocols necessary for its determination. By distinguishing between kinetic and thermodynamic solubility and employing the robust shake-flask method, researchers can generate the high-quality, reproducible data required to advance their research and development programs with confidence. The application of these rigorous methodologies ensures that the foundational physicochemical properties of this important building block are well-understood and effectively leveraged.

References

  • Vertex AI Search. (2026). This compound; CAS No.: 41566-80-7.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • BLDpharm. (n.d.). 1391437-20-9|(R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • CymitQuimica. (n.d.). (R)-4-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE.
  • Chemistry Stack Exchange. (2016).
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • National Institutes of Health. (n.d.).
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • Pharmaceutical Sciences. (2024).
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • XINDAO. (n.d.). This compound CAS:41566-80-7.
  • Chem-Impex. (n.d.). 4-Methoxy-2,3-dihydro-1H-indole hydrochloride.
  • ECHEMI. (n.d.).
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • CK-12 Foundation. (2026). Physical Properties of Amines.
  • CymitQuimica. (n.d.). This compound.
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines.
  • Chemistry LibreTexts. (2020). 20.
  • Benchchem. (n.d.).
  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • Crysdot. (n.d.). (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • SciELO. (n.d.).
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • PubChemLite. (n.d.). 4-methoxy-2,3-dihydro-1h-inden-1-amine.
  • PubChem. (n.d.). 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • BLDpharm. (n.d.). 32457-23-1|(S)-2,3-Dihydro-1H-inden-1-amine hydrochloride.

Sources

A Comprehensive Technical Guide to the Safe Handling of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

Executive Summary & Scientific Context

4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a key structural intermediate primarily utilized in pharmaceutical research and development. Its indane core is a valuable scaffold for synthesizing a range of therapeutic candidates, including serotonin-norepinephrine reuptake inhibitors (SNRIs), anxiolytic compounds, and muscarinic receptor modulators. Given its role as a foundational building block in medicinal chemistry, researchers will inevitably handle this compound in its neat, powdered form.

This guide provides a detailed framework for the safe handling, storage, and emergency management of this compound. The protocols herein are designed as a self-validating system, integrating engineering controls, personal protective equipment (PPE), and procedural best practices. The causality behind each recommendation is explained to empower researchers with a deep, risk-based understanding of safety management for this and structurally related compounds. While comprehensive toxicological data is not widely published, a conservative approach based on available safety data for similar chemical classes is essential.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of chemical safety. The properties of this compound necessitate specific handling considerations, particularly its hygroscopic nature, which requires protection from atmospheric moisture to ensure material integrity and prevent clumping[1].

PropertyValueSource(s)
CAS Number 41566-80-7
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight ~199.68 g/mol [2][3]
Appearance White to off-white or tan crystalline powder[4][4]
Melting Point 185-190 °C (with decomposition)
Solubility Highly soluble in water and polar organic solvents
Stability Hygroscopic; moisture sensitive[1]. May also be air and light sensitive[1].[1]
Storage Store in a cool (2-8°C recommended), dry, well-ventilated area in a tightly sealed container[1][5].[1][5]

Hazard Assessment & Toxicology Profile

While a complete, substance-specific toxicological profile for CAS 41566-80-7 is not available in the provided search results, data from structurally analogous compounds allows for a predictive hazard assessment. The presence of an amine hydrochloride functional group suggests that the compound is, at a minimum, an irritant. A safety data sheet for the closely related (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride classifies it as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant. Therefore, it is prudent to handle this compound as a hazardous substance.

3.1 GHS Classification (Anticipated)

Based on analogous compounds, the following GHS classifications should be conservatively assumed:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[6][7].

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation[5][6][7][8].

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[5][6][7][8].

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.

3.2 Primary Routes of Exposure The primary routes of occupational exposure are inhalation of the powder, dermal contact, and eye contact. Ingestion is a less common but potentially harmful route of exposure[9].

3.3 Toxicological Summary The primary health risks are associated with its irritant properties. Direct contact with the skin or eyes is likely to cause irritation[5][8]. Inhalation of the fine powder can lead to irritation of the respiratory tract. Ingestion may be harmful, and while specific systemic effects are unknown, general symptoms for related amine salts can include nausea and vomiting[1][9]. No data suggests the compound is carcinogenic or mutagenic[1][6].

Core Safety Protocols: A Risk-Based Approach

A robust safety protocol is a self-validating system where each component—engineering controls, PPE, and handling procedures—works in concert to minimize risk.

4.1 Engineering Controls: The First Line of Defense The primary engineering control is to handle the compound within a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow protects the researcher from inhaling aerosolized powder during weighing and transfer operations[6][10]. The workspace should be well-ventilated, and a safety shower and eye wash station must be readily accessible[6].

4.2 Personal Protective Equipment (PPE): A Self-Validating System PPE is the final barrier between the researcher and the chemical. The selection and use of PPE must be deliberate and validated by procedure.

  • Hand Protection: Wear nitrile gloves. Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to prevent skin contamination[1].

  • Eye Protection: Chemical safety goggles are mandatory to protect against airborne particles. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation[5].

  • Body Protection: A full-length laboratory coat must be worn and buttoned.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with a particulate filter may be required for large-scale transfers or spill cleanup.

PPE Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling Phase cluster_doffing Doffing & Decontamination Verify_Fume_Hood Verify Fume Hood Functionality Gather_Materials Gather All Materials & PPE Verify_Fume_Hood->Gather_Materials Don_Coat Don Lab Coat Gather_Materials->Don_Coat Don_Goggles Don Safety Goggles / Face Shield Don_Coat->Don_Goggles Don_Gloves Don Gloves Don_Goggles->Don_Gloves Perform_Work Perform Chemical Handling in Hood Don_Gloves->Perform_Work Clean_Area Decontaminate Work Area Perform_Work->Clean_Area Doff_Gloves Doff Gloves (Aseptically) Clean_Area->Doff_Gloves Doff_Coat Doff Lab Coat Doff_Gloves->Doff_Coat Wash_Hands Wash Hands Thoroughly Doff_Coat->Wash_Hands

Caption: PPE donning and doffing workflow for safe handling.

4.3 Safe Handling and Storage Procedures

Protocol for Weighing and Handling:

  • Preparation: Designate a specific area within the fume hood for handling. Cover the work surface and balance with disposable absorbent paper.

  • Container Acclimation: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture on the hygroscopic powder.

  • Transfer: Open the container within the fume hood. Use a spatula to carefully transfer the desired amount of powder to a tared weigh boat or receiving vessel. Avoid creating dust by using slow, deliberate movements.

  • Sealing: Immediately and tightly reseal the main container after dispensing. Consider using a secondary seal like parafilm for long-term storage.

  • Cleanup: Carefully fold the disposable paper inward and dispose of it, along with any used weigh boats, as solid chemical waste. Decontaminate the spatula and work surface.

  • Storage: Return the container to its designated storage location, ensuring it is protected from moisture and light[1].

Emergency Response & First Aid

Rapid and correct response to an exposure or spill is critical.

5.1 Spill Management

  • Personal Safety: Ensure you are wearing appropriate PPE before addressing any spill.

  • Containment: For a small, dry spill, cover it with an inert absorbent material (e.g., sand, vermiculite) to prevent dust from becoming airborne[11].

  • Cleanup: Carefully sweep or scoop the material into a clearly labeled waste container for disposal. Avoid actions that generate dust[10]. Ventilate the area and wash the spill site after material pickup is complete[8].

  • Large Spills: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.

5.2 Exposure Response The following first aid measures should be taken immediately while seeking professional medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[12].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes[5][12].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[5][12].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][9].

Emergency Response Flow Start Exposure Event Occurs Assess Assess Scene Safety (Is it safe to approach?) Start->Assess Inhalation Inhalation Assess->Inhalation Yes Skin Skin Contact Assess->Skin Yes Eye Eye Contact Assess->Eye Yes Ingestion Ingestion Assess->Ingestion Yes Action_Inhale Move to Fresh Air. Provide Oxygen if needed. Inhalation->Action_Inhale Action_Skin Remove Contaminated Clothing. Wash with Soap & Water (15 min). Skin->Action_Skin Action_Eye Flush Eyes with Water (15 min). Remove Contact Lenses. Eye->Action_Eye Action_Ingest Rinse Mouth. Drink Water. DO NOT Induce Vomiting. Ingestion->Action_Ingest Medical Seek Immediate Medical Attention Action_Inhale->Medical Action_Skin->Medical Action_Eye->Medical Action_Ingest->Medical

Caption: Decision-making workflow for first aid response to exposure.

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste. Place materials in a sealed, properly labeled container. Follow all local, state, and federal regulations for chemical waste disposal[1]. Do not dispose of this material down the drain[10].

References

  • This compound; CAS No.: 41566-80-7. (n.d.). Google.
  • (R)-4-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE. (n.d.). CymitQuimica.
  • Safety Data Sheet - 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. (n.d.). Enamine.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet - 4-Methoxybenzamidine Hydrochloride. (2024, December 14). TCI Chemicals.
  • Safety Data Sheet - Methoxylamine hydrochloride. (2010, November 6). Fisher Scientific.
  • 4-Methoxy-2,3-dihydro-1H-indole hydrochloride. (n.d.). Chem-Impex.
  • (R)-4-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE. (2025, July 16). ChemicalBook.
  • This compound CAS:41566-80-7. (n.d.). XINDAO.
  • 41566-80-7|this compound. (n.d.). BLDpharm.
  • Safety Data Sheet - Methoxyamine Hydrochloride. (2019, February 12). Spectrum Chemical.
  • Safety Data Sheet - 9-Aminoacridine Hydrochloride Monohydrate. (2024, November 22). TCI Chemicals.
  • Safety Data Sheet. (n.d.). Enamine.
  • Safety Data Sheet - (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. (2022, December 16). Biosynth.
  • Safety Data Sheet. (2025, September 20). Angene Chemical.
  • Safety Data Sheet - (R)-(-)-1-Aminoindan. (2024, March 26). Fisher Scientific.
  • Safety Data Sheet - 1H-Indazol-7-amine. (2025, January 8). TCI Chemicals.
  • Phenol, 4-(aminomethyl)-2-methoxy-, hydrochloride (1:1) Safety Data Sheets. (n.d.). Echemi.
  • 1391437-20-9|(R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. (n.d.). BLDpharm.
  • (R)-4-Methoxy-2,3-dihydro-1H-inden-1-aMine hydrochloride CAS NO.1217445-49-2. (n.d.). Zhejiang Jiuzhou Chem Co.,Ltd.
  • This compound. (n.d.). CymitQuimica.
  • 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. (n.d.). PubChem.

Sources

4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride

Abstract

This compound (CAS No: 41566-80-7) is a pivotal chemical intermediate, belonging to the aminoindan class of compounds. Its rigidified phenethylamine backbone makes it a valuable scaffold in medicinal chemistry for probing interactions with central nervous system (CNS) targets. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic methodology, and an exploration of its pharmacological significance. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a practical resource for researchers engaged in the synthesis and application of novel therapeutics.

Introduction and Significance

4-Methoxy-2,3-dihydro-1H-inden-1-amine is a primary amine derivative of methoxy-substituted indane. It is most commonly handled in its hydrochloride salt form to improve stability and solubility in aqueous media. The core aminoindan structure can be viewed as a conformationally restricted analog of phenethylamine, a foundational skeleton for many neurotransmitters and psychoactive compounds. This structural constraint is a powerful tool in drug design, as it reduces the number of possible conformations, allowing for more specific interactions with biological targets and aiding in the elucidation of structure-activity relationships (SAR).[1]

The significance of this particular intermediate is underscored by its documented use as a starting material for a range of neurologically active agents, including serotonin-norepinephrine reuptake inhibitors (SNRIs) and potential anxiolytics and muscarinic receptor modulators.[2] The broader aminoindan class has produced successful drugs like Rasagiline (AGN-1135), a selective MAO-B inhibitor for Parkinson's disease, and has been extensively researched for non-neurotoxic alternatives to empathogenic compounds like MDMA.[1][3] Therefore, this compound is not merely a synthetic curiosity but a key building block for the next generation of CNS-targeted therapeutics.

Physicochemical Properties and Handling

Proper characterization and handling are critical for ensuring the integrity of experimental results. The hydrochloride salt is a white, hygroscopic powder, necessitating storage in tightly sealed containers under a dry, inert atmosphere.

PropertyValueSource(s)
CAS Number 41566-80-7
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol [4]
Appearance White hygroscopic powder
Melting Point 185-190 °C (with decomposition)
Solubility Highly soluble in water and polar organic solvents
Storage 2-8 °C, protect from moisture

Expert Insight: The hygroscopic nature of this compound cannot be overstated. Absorption of atmospheric moisture can lead to inaccurate weight measurements for reactions and may introduce water into sensitive downstream processes. It is best practice to handle this material in a glovebox or under a stream of dry nitrogen and to aliquot the required amount quickly. For validation, standard analytical techniques including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry should be employed to confirm structural identity, while HPLC is used to assess purity.

Recommended Synthesis Workflow

While various synthetic routes to aminoindanes exist, a robust and widely applicable method involves the reductive amination of the corresponding indanone.[5][6] The following two-step protocol from 4-methoxy-1-indanone is a reliable and scalable approach.

Workflow Overview

G cluster_0 Step 1: Oximation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Salt Formation Indanone 4-Methoxy-1-indanone Reagents1 Hydroxylamine HCl, Sodium Acetate, Ethanol/Water Indanone->Reagents1 Oxime 4-Methoxy-1-indanone Oxime Reagents1->Oxime Reagents2 H₂ Gas, Pd/C or Raney Ni, Ethanol/AcOH Oxime->Reagents2 Amine_FB 4-Methoxy-1-aminoindan (Free Base) Reagents2->Amine_FB Reagents3 HCl in Ether or IPA Amine_FB->Reagents3 Final_Product 4-Methoxy-1-aminoindan HCl (Final Product) Reagents3->Final_Product G cluster_targets Potential Therapeutic Targets Scaffold 4-Methoxy-1-aminoindan Scaffold SERT SERT/NET (SNRI) Scaffold:f0->SERT Depression/ Anxiety [1] MAOB MAO-B (Neuroprotection) Scaffold:f0->MAOB Parkinson's Disease [9] mGluR mGluR (Neuromodulation) Scaffold:f0->mGluR Pain/Epilepsy [13]

Sources

Methodological & Application

Synthesis of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of this compound (CAS No: 41566-80-7). This valuable indane-based primary amine serves as a critical building block in medicinal chemistry and drug discovery, notably in the development of serotonin-norepinephrine reuptake inhibitors and anxiolytic agents.[1] The protocol herein outlines a robust two-step synthetic pathway commencing with the commercially available 4-Methoxy-1-indanone. The methodology emphasizes safety, reproducibility, and high-yield production, making it suitable for implementation in academic and industrial research laboratories.

Introduction and Significance

4-Methoxy-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt are key intermediates in the synthesis of a wide range of pharmacologically active molecules.[2] The constrained indane scaffold, combined with the primary amine functionality, provides a privileged structural motif for interacting with various biological targets. Its applications include serving as a foundational material for preparing indane-based muscarinic receptor modulators and other compounds with potential therapeutic benefits.[1][3] The methoxy group at the 4-position provides an electron-donating effect that can be beneficial in receptor binding studies.[1] This guide provides a self-validating protocol that ensures both high purity and yield of the target compound.

Synthetic Strategy

The synthesis is approached via a two-step sequence, designed for efficiency and scalability. The pathway begins with the oximation of 4-Methoxy-1-indanone, followed by the catalytic hydrogenation of the resulting oxime to the target primary amine, which is then isolated as its hydrochloride salt.

// Nodes A [label="4-Methoxy-1-indanone", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="4-Methoxy-1-indanone Oxime", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="4-Methoxy-2,3-dihydro-1H-inden-1-amine", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl\n(Final Product)", fillcolor="#E8F0FE", fontcolor="#1967D2", color="#4285F4"];

// Edges with labels A -> B [label=" Step 1: Oximation\n(NH2OH·HCl, Base)"]; B -> C [label=" Step 2: Reduction\n(H2, Pd/C)"]; C -> D [label=" Step 3: Salt Formation\n(HCl in Ether)"]; } enddot Caption: Overall synthetic reaction scheme.

Materials and Methods

Reagents and Materials
Reagent/MaterialCAS NumberRecommended PuritySupplier Example
4-Methoxy-1-indanone13336-31-7≥99%Sigma-Aldrich, Biosynth
Hydroxylamine hydrochloride5470-11-1≥98%Sigma-Aldrich
Sodium Acetate (Anhydrous)127-09-3≥99%Fisher Scientific
Ethanol (200 Proof)64-17-5ACS GradeVWR
Ethyl Acetate141-78-6ACS GradeVWR
Palladium on Carbon (10 wt. %)7440-05-3-Acros Organics
Methanol67-56-1ACS GradeVWR
Hydrochloric Acid (in Diethyl Ether, 2.0 M)7647-01-0-Sigma-Aldrich
Deionized Water7732-18-5--
Sodium Sulfate (Anhydrous)7757-82-6ACS Grade-
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Parr hydrogenation apparatus or H-Cube system

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (Silica gel 60 F254)

  • pH meter or pH paper

Detailed Experimental Protocol

G cluster_0 Step 1: Oximation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Hydrochloride Salt Formation A1 Dissolve 4-Methoxy-1-indanone in Ethanol A2 Add Hydroxylamine HCl and Sodium Acetate A1->A2 A3 Reflux mixture (Monitor by TLC) A2->A3 A4 Cool and Concentrate A3->A4 A5 Aqueous Work-up & Product Isolation A4->A5 B1 Dissolve Oxime intermediate in Methanol A5->B1 Proceed with crude oxime B2 Add Pd/C catalyst B1->B2 B3 Hydrogenate under pressure (e.g., 50 psi H2) B2->B3 B4 Filter catalyst (Celite) B3->B4 B5 Concentrate filtrate B4->B5 C1 Dissolve free amine in Ethyl Acetate B5->C1 Proceed with crude amine C2 Add HCl in Ether solution dropwise at 0°C C1->C2 C3 Stir and observe precipitation C2->C3 C4 Filter, wash with ether, and dry product C3->C4

Step 1: Synthesis of 4-Methoxy-1-indanone Oxime
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Methoxy-1-indanone (16.2 g, 100 mmol). Dissolve the starting material in 200 mL of ethanol.

  • Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride (10.4 g, 150 mmol, 1.5 equiv) followed by anhydrous sodium acetate (16.4 g, 200 mmol, 2.0 equiv). The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.[4] The starting indanone (Rf ≈ 0.4) will be consumed and a new, more polar spot corresponding to the oxime (Rf ≈ 0.3) will appear.[4]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator. To the resulting slurry, add 200 mL of deionized water and stir for 15 minutes.

  • Isolation: Collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 50 mL). Dry the solid under vacuum to afford 4-Methoxy-1-indanone oxime as a white to off-white solid. The product is typically of sufficient purity (yield >95%) to proceed to the next step without further purification.

Step 2: Reduction of 4-Methoxy-1-indanone Oxime to 4-Methoxy-2,3-dihydro-1H-inden-1-amine
  • Catalyst Handling (Caution): Palladium on carbon is pyrophoric when dry. Handle the catalyst in a fume hood and keep it wet with solvent.

  • Reaction Setup: In a suitable pressure vessel (e.g., a Parr shaker bottle), dissolve the 4-Methoxy-1-indanone oxime (17.7 g, 100 mmol) in 250 mL of methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 1.0 g, ~5-6% w/w) to the solution. The reduction of oximes to primary amines via catalytic hydrogenation is a well-established and efficient method.[5][6] Palladium-based catalysts are highly effective for this transformation.[7]

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with nitrogen gas, then with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and begin vigorous stirring or shaking. The reaction is typically exothermic. Maintain the reaction for 12-24 hours or until hydrogen uptake ceases.

  • Filtration and Concentration: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol (2 x 30 mL). Combine the filtrates and concentrate under reduced pressure to yield the crude 4-Methoxy-2,3-dihydro-1H-inden-1-amine as an oil or low-melting solid.

Step 3: Formation of this compound
  • Dissolution: Dissolve the crude amine from the previous step in 200 mL of ethyl acetate and cool the solution to 0°C in an ice bath.

  • Precipitation: While stirring, slowly add 2.0 M HCl in diethyl ether (approx. 60 mL, 120 mmol, 1.2 equiv) dropwise. A white precipitate will form immediately.

  • Isolation and Drying: Continue stirring at 0°C for 30 minutes after the addition is complete. Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any non-polar impurities. Dry the product under vacuum at 40-50°C to a constant weight. The final product, this compound, should be a white, crystalline powder.[1]

Quantitative Data and Characterization

Parameter4-Methoxy-1-indanoneOxime IntermediateFinal Product (HCl Salt)
Molecular Weight 162.19 g/mol 177.20 g/mol 199.68 g/mol
Amount Used 16.2 g (100 mmol)~17.7 g (100 mmol)-
Appearance White to beige solidWhite to off-white solidWhite hygroscopic powder[1]
Expected Yield ->95%80-90% (over 2 steps)
Melting Point 105-107 °C-185-190 °C (with decomposition)[1]

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, must be worn at all times.[8]

  • Reagents:

    • Hydroxylamine Hydrochloride: Corrosive and may cause skin burns and serious eye damage.[9][10] Avoid inhalation of dust.

    • Palladium on Carbon (10%): Flammable solid. May be pyrophoric, especially when dry or spent. Handle as a slurry and do not allow it to dry out.

    • HCl in Ether: Corrosive and flammable. Causes severe skin burns and eye damage.[11] Vapors are irritating to the respiratory system. Work in a well-ventilated area away from ignition sources.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Spent palladium catalyst should be collected separately in a sealed, water-wetted container.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Oximation Insufficient reaction time or temperature; Ineffective base.Extend reflux time and re-check TLC. Ensure anhydrous sodium acetate is used.
Low Yield in Hydrogenation Inactive catalyst; Insufficient hydrogen pressure or reaction time.Use fresh, high-quality Pd/C catalyst. Ensure the system is leak-free and increase reaction time or pressure if necessary.
Product is Oily/Gummy Impurities present; Incomplete salt formation.Ensure the free amine is reasonably pure before salt formation. Add a slight excess of HCl/ether solution. Triturate the product with fresh cold ether.
Product Discoloration Air oxidation of the amine.Perform the salt formation and filtration steps promptly. Dry the final product under vacuum or an inert atmosphere.

References

  • PrepChem. (n.d.). Synthesis of 4-Methoxy-1-indanone. Retrieved from PrepChem.com. [Link]

  • Wang, L., et al. (2019). Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. RSC Publishing. [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Journal of Visualized Experiments. [Link]

  • Korneeva, E. V., et al. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia.pub. [Link]

  • Korneeva, E. V., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. [Link]

  • Ask this paper. (2024). Recent advances on catalytic asymmetric hydrogenation of oximes and oxime ethers. [Link]

  • Chembk. (n.d.). This compound; CAS No.: 41566-80-7. Retrieved from Chembk.com. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Synthesis Pathways: The Power of 4-Methoxy-1-indanone in Pharmaceutical Research. Retrieved from Innopharmchem.com. [Link]

  • XINDAO. (n.d.). This compound CAS:41566-80-7. Retrieved from Xindaochemical.com. [Link]

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]

  • Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. [Link]

  • Organic Syntheses. (n.d.). Note 4. Retrieved from Orgsyn.org. [Link]

Sources

Application Notes and Protocols for the Experimental Use of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for use by qualified researchers and professionals in the field of drug discovery and development. 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a research chemical with largely uncharacterized biological and toxicological properties. All handling and experimental procedures should be conducted with appropriate safety precautions in a controlled laboratory setting. The experimental protocols outlined herein are exemplary and based on the compound's structural characteristics; its actual biological activities must be determined through empirical validation.

Introduction: A Versatile Scaffold for Neurological Drug Discovery

This compound is a primary amine featuring a methoxy-substituted indane core structure. This chemical motif is of significant interest in medicinal chemistry, as it is present in a variety of centrally active compounds. The indane scaffold provides a rigid framework that can orient functional groups in a precise three-dimensional arrangement for interaction with biological targets. The primary amine and methoxy group offer opportunities for diverse chemical modifications to modulate potency, selectivity, and pharmacokinetic properties.

While primarily documented as a synthetic intermediate, the structural alerts within this compound suggest its potential for direct biological activity or as a foundational element for libraries targeting neurological disorders. Notably, similar structures are found in inhibitors of monoamine oxidase B (MAO-B), which are used in the treatment of Parkinson's disease, as well as in serotonin-norepinephrine reuptake inhibitors (SNRIs) for depression and anxiety disorders.[1] Furthermore, the indane core is a recognized scaffold for ligands of muscarinic acetylcholine receptors, which are implicated in cognitive function and various psychiatric conditions.[1]

These application notes provide a comprehensive guide for researchers interested in exploring the potential of this compound. We will cover its physicochemical properties, safe handling and storage, and detailed, step-by-step protocols for its preliminary in vitro characterization.

Physicochemical and Handling Data

A thorough understanding of the compound's properties is crucial for its effective and safe use in experimental settings.

PropertyValueSource
CAS Number 41566-80-7[1]
Molecular Formula C₁₀H₁₄ClNO-
Molecular Weight 199.68 g/mol -
Appearance White to off-white hygroscopic powder[1]
Solubility Highly soluble in water and polar organic solvents[1]
Storage Store at 2-8°C in a tightly sealed container under a dry, inert atmosphere. Protect from moisture.-

Critical Handling Considerations:

  • Hygroscopicity: This compound readily absorbs moisture from the air, which can affect its mass and stability.[1] Always handle in a glove box or a controlled low-humidity environment. Use a dry, inert gas (e.g., argon or nitrogen) to blanket the compound during weighing and transfer.

  • Safety Precautions: As the toxicological properties of this compound are unknown, it should be handled as a potentially hazardous substance.[1][2] Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is mandatory.[3] All manipulations that may generate dust or aerosols should be performed in a certified chemical fume hood.[1]

  • Stock Solution Preparation: Due to its high water solubility, sterile, deionized water or phosphate-buffered saline (PBS) are suitable solvents for preparing aqueous stock solutions. For organic stock solutions, anhydrous DMSO or ethanol are recommended. When dissolving the hydrochloride salt in aqueous buffers, be mindful of potential pH shifts. It is advisable to dissolve the compound in the desired buffer and then adjust the pH to the physiological range (typically 7.2-7.4) if necessary for biological assays.

Experimental Workflows: A Phased Approach to Characterization

We propose a tiered screening approach to efficiently assess the biological potential of this compound. This workflow is designed to first identify primary activities and then delve into more specific mechanisms of action.

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Characterization cluster_tier3 Tier 3: In-depth Analysis MAO_Assay Monoamine Oxidase (MAO) Inhibition Assay MAO_Selectivity MAO-A vs. MAO-B Selectivity Profiling MAO_Assay->MAO_Selectivity If active NTT_Assay Neurotransmitter Transporter Uptake Assay NTT_Selectivity SERT vs. NET vs. DAT Selectivity Profiling NTT_Assay->NTT_Selectivity If active Muscarinic_Binding Muscarinic Receptor Binding Assay Muscarinic_Functional Muscarinic Receptor Functional Assay Muscarinic_Binding->Muscarinic_Functional If active Enzyme_Kinetics Enzyme Inhibition Kinetics (Ki determination) MAO_Selectivity->Enzyme_Kinetics Dose_Response Concentration-Response Curves (IC50/EC50) NTT_Selectivity->Dose_Response Muscarinic_Functional->Dose_Response

Figure 1: Tiered experimental workflow for the characterization of this compound.

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay

Rationale: The structural similarity of the test compound to known MAO inhibitors warrants an initial screen for activity against these enzymes. The MAO-Glo™ Assay is a commercially available, luminescence-based assay that provides a rapid and sensitive method for determining MAO-A and MAO-B activity.[4][5][6][7][8]

Materials:

  • This compound

  • MAO-Glo™ Assay Kit (Promega, Cat. No. V1401 or similar)

  • Recombinant human MAO-A and MAO-B enzymes (included in some kits or purchased separately)

  • White, opaque 96-well or 384-well plates

  • Luminometer

  • Appropriate positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for testing. For an initial screen, a single high concentration (e.g., 10 µM or 30 µM) is often used.[9] For dose-response curves, a range from 1 nM to 100 µM is recommended.

  • Assay Setup (96-well format):

    • Prepare the MAO enzyme solutions (MAO-A and MAO-B) in their respective reaction buffers according to the kit manufacturer's instructions.

    • In separate wells of the assay plate, add 25 µL of the MAO-A or MAO-B enzyme solution.

    • Add 5 µL of the test compound dilutions or controls to the appropriate wells. For vehicle control wells, add 5 µL of DMSO.

    • Add 20 µL of the luminogenic MAO substrate to each well to initiate the reaction.

  • Incubation:

    • Incubate the plate at room temperature (22-25°C) for 60 minutes, protected from light.

  • Detection:

    • Add 50 µL of the reconstituted Luciferin Detection Reagent to each well. This will stop the MAO reaction and initiate the luminescent signal.

    • Incubate for 20 minutes at room temperature to stabilize the signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

MAO_Assay_Workflow Start Start Prep_Compound Prepare Compound Dilutions (1 nM - 100 µM) Start->Prep_Compound Prep_Enzyme Prepare MAO-A and MAO-B Enzyme Solutions Start->Prep_Enzyme Add_Compound Add Compound or Controls Prep_Compound->Add_Compound Add_Enzyme Add Enzyme to 96-well Plate Prep_Enzyme->Add_Enzyme Add_Enzyme->Add_Compound Add_Substrate Add Luminogenic Substrate Add_Compound->Add_Substrate Incubate_60min Incubate 60 min at Room Temp Add_Substrate->Incubate_60min Add_Detection_Reagent Add Luciferin Detection Reagent Incubate_60min->Add_Detection_Reagent Incubate_20min Incubate 20 min at Room Temp Add_Detection_Reagent->Incubate_20min Read_Luminescence Read Luminescence Incubate_20min->Read_Luminescence Analyze_Data Calculate % Inhibition and IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the MAO-Glo™ Inhibition Assay.

Protocol 2: Neurotransmitter Transporter Uptake Assay

Rationale: Given the structural relationship to SNRIs, it is prudent to evaluate the compound's ability to inhibit the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). Commercially available fluorescence-based assay kits provide a non-radioactive, high-throughput method for this purpose.[10][11][12][13]

Materials:

  • This compound

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)

  • Cell lines stably expressing human SERT, NET, or DAT (e.g., HEK293 or CHO cells)

  • Black, clear-bottom 96-well or 384-well cell culture plates

  • Fluorescence microplate reader with bottom-read capability

  • Appropriate positive controls (e.g., Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT)

Procedure:

  • Cell Culture and Plating:

    • Culture the transporter-expressing cell lines according to the supplier's recommendations.

    • Seed the cells into the black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.[11] Typically, 40,000-60,000 cells/well for a 96-well plate.[11]

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution in DMSO.

    • Create a dilution series in assay buffer (typically a Hanks' Balanced Salt Solution with HEPES). A concentration range of 1 nM to 100 µM is suitable for determining IC₅₀ values.

  • Assay Execution:

    • On the day of the assay, remove the culture medium from the cell plates and wash gently with assay buffer.

    • Add the test compound dilutions and controls to the wells.

    • Prepare the fluorescent substrate working solution according to the kit manufacturer's protocol.

    • Add the fluorescent substrate to all wells to initiate the uptake reaction.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 10-30 minutes, or as an endpoint reading after a fixed incubation time (e.g., 20 minutes), protected from light.[11]

  • Data Analysis:

    • For kinetic reads, determine the rate of uptake (slope of the fluorescence versus time curve).

    • Calculate the percent inhibition of the uptake rate for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and determine the IC₅₀ value by non-linear regression.

Protocol 3: Muscarinic Receptor Binding Assay

Rationale: The indane core is a known scaffold for muscarinic receptor ligands. A competitive radioligand binding assay is a standard method to determine if the compound has affinity for any of the muscarinic receptor subtypes (M1-M5).

Materials:

  • This compound

  • Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO-K1 or U2OS cells).[14][15][16][17]

  • Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Non-specific binding control (e.g., a high concentration of Atropine, 1-10 µM).

  • Assay buffer (e.g., PBS with 5 mM MgCl₂).

  • Glass fiber filter mats (e.g., GF/B or GF/C).

  • Scintillation cocktail and a liquid scintillation counter.

  • Cell harvester.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions in the assay buffer to achieve a final concentration range from 1 nM to 100 µM.

  • Assay Setup:

    • In a 96-well plate, combine the following in each well:

      • Cell membranes (typically 10-20 µg of protein per well).

      • [³H]-NMS at a final concentration near its Kd (e.g., 0.2-0.5 nM).

      • Test compound at various concentrations, vehicle control, or non-specific binding control (Atropine).

      • Assay buffer to bring to the final volume (e.g., 200 µL).

  • Incubation:

    • Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting:

    • Place the filter discs into scintillation vials, add the scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of Atropine) from the total binding (CPM in the absence of competitor).

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a one-site competition model to calculate the IC₅₀.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The protocols detailed in this document provide a robust framework for the initial in vitro characterization of this compound. Based on its structural features, this compound represents an intriguing starting point for neurological drug discovery programs. The proposed tiered approach, beginning with broad screening against MAO, neurotransmitter transporters, and muscarinic receptors, will efficiently guide further investigation. Positive results in any of these primary assays should be followed by more detailed secondary characterization, including selectivity profiling and functional assays, to elucidate the compound's mechanism of action and potential therapeutic utility. As with any novel chemical entity, all experimental work must be preceded by a thorough risk assessment and conducted with the utmost attention to laboratory safety.

References

  • This compound; CAS No.: 41566-80-7.
  • CaNOMAD Muscarinic Acetylcholine Receptor M1 Cell Line. Innoprot. [Link]

  • Which concentrations are optimal for in vitro testing?. Leist M, Hengl T, Kamp H, et al. Archives of Toxicology. [Link]

  • Novel Chemicals with Unknown Hazards SOP. Texas Woman's University. [Link]

  • How do I choose the concentration for primary screening in drug discovery process?. ResearchGate. [Link]

  • Muscarinic Receptor 3 stable expressing U2OS Cell Line. AS ONE INTERNATIONAL. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory. National Center for Biotechnology Information. [Link]

  • HiTSeeker Muscarinic Acetylcholine Receptor M3 Cell Line. Innoprot. [Link]

  • Unknown Chemicals. Purdue University Environmental Health and Safety. [Link]

  • Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. Creative Biolabs. [Link]

  • Rat M4 Muscarinic Acetylcholine Receptor Cell Line. Charles River Laboratories. [Link]

  • Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. PubMed. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices - Catalogs Medicalexpo. [Link]

  • Which concentrations are optimal for in vitro testing?. ResearchGate. [Link]

  • MAO-Glo™ Assay Systems. Promega Corporation (Japanese). [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Monoaminergic Activity of a Novel Indane Amine Derivative

4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a synthetic compound recognized within medicinal chemistry as a key intermediate in the synthesis of potent serotonin-norepinephrine reuptake inhibitors (SNRIs).[1][2] Its structural similarity to known monoamine transporter ligands suggests that it may directly interact with these critical regulators of neurotransmission. The primary targets of interest for this compound are the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are transmembrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[3][4][5] Inhibition of SERT and NET increases the extracellular concentrations of serotonin and norepinephrine, a mechanism central to the therapeutic effect of many antidepressant and anxiolytic medications.[6]

This guide provides a comprehensive suite of in vitro protocols designed to rigorously characterize the pharmacological activity of this compound at human monoamine transporters. We will detail two gold-standard methodologies: competitive radioligand binding assays to determine binding affinity (Kᵢ) and neurotransmitter uptake inhibition assays to assess functional potency (IC₅₀).[7][8][9] These assays are fundamental for establishing a compound's potency, selectivity, and mechanism of action, providing the essential data required for progression in a drug discovery pipeline.

Physicochemical Properties and Handling

Before commencing any experimental work, it is crucial to understand the properties of the test compound.

PropertyValueSource
CAS Number 41566-80-7[1]
Molecular Formula C₁₀H₁₄ClNO[1]
Molecular Weight 199.68 g/mol [1]
Appearance White hygroscopic powder[1]
Solubility Highly soluble in water and polar organic solvents[1]
Storage Store at 2-8°C, protected from moisture.[1]

Safety Precautions: this compound should be handled with care.[1] It is advised to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[10][11] Handling should be performed in a well-ventilated area or fume hood to avoid inhalation of the powder.[10]

Mechanism of Action: Monoamine Transporter Inhibition

The primary hypothesis is that this compound functions by blocking the reuptake of serotonin and/or norepinephrine at the presynaptic terminal. This action leads to an accumulation of neurotransmitters in the synaptic cleft, thereby enhancing signaling to the postsynaptic neuron.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains 5-HT/NE) NT 5-HT / NE Vesicle->NT Release Synthesis Tryptophan / Tyrosine (Precursors) Synthesis->Vesicle Synthesis SERT_NET SERT / NET Transporter NT->SERT_NET Reuptake Receptor Postsynaptic Receptor NT->Receptor Binding & Signal Test_Compound 4-Methoxy-2,3-dihydro- 1H-inden-1-amine HCl Test_Compound->SERT_NET Inhibition

Caption: Inhibition of SERT/NET by the test compound blocks neurotransmitter reuptake.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity of the test compound for the serotonin (SERT) and norepinephrine (NET) transporters by measuring its ability to displace a specific high-affinity radioligand.

Principle

A fixed concentration of a radiolabeled ligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) is incubated with a membrane preparation containing the transporter of interest. The unlabeled test compound is added at increasing concentrations, competing for the same binding site. The amount of radioligand displaced is proportional to the affinity of the test compound for the transporter. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀, which can be converted to the inhibition constant (Kᵢ).[12]

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis prep_membranes Prepare hSERT/hNET Membranes setup_plate Add to 96-well Plate: 1. Membranes 2. Test Compound / Buffer 3. Radioligand prep_membranes->setup_plate prep_radioligand Dilute Radioligand ([³H]citalopram or [³H]nisoxetine) prep_radioligand->setup_plate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->setup_plate incubate Incubate to Reach Equilibrium (e.g., 60 min at 25°C) setup_plate->incubate filter Rapidly Filter through GF/B Filter Plate incubate->filter wash Wash with Ice-Cold Buffer to Remove Unbound Ligand filter->wash count Add Scintillant & Count Radioactivity wash->count calc_binding Calculate Specific Binding count->calc_binding plot_curve Plot % Inhibition vs. log[Compound] calc_binding->plot_curve calc_ic50 Determine IC₅₀ via Non-linear Regression plot_curve->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Materials and Reagents
ReagentDetails
Transporter Membranes Commercially available membranes from HEK293 or CHO cells stably expressing human SERT (hSERT) or human NET (hNET).
Radioligands [³H]Citalopram for hSERT (Kₔ ~1-2 nM). [³H]Nisoxetine for hNET (Kₔ ~1-3 nM).
Test Compound This compound.
Reference Inhibitors For hSERT: Fluoxetine or Paroxetine. For hNET: Desipramine or Reboxetine.
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[12]
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4.[12]
Non-specific Control 10 µM Fluoxetine (for SERT) or 10 µM Desipramine (for NET).
Equipment 96-well microplates, cell harvester, glass fiber filter mats (e.g., GF/B), liquid scintillation counter, scintillation cocktail.
Step-by-Step Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in water or DMSO. Perform serial dilutions in assay buffer to create a concentration range from 10⁻¹¹ M to 10⁻⁵ M.

  • Reagent Preparation:

    • Thaw hSERT or hNET membranes on ice and dilute in ice-cold assay buffer to a final concentration of 5-20 µg protein per well.

    • Dilute the radioligand in assay buffer to a final concentration of 2x its Kₔ value (e.g., 2-4 nM for [³H]Citalopram).

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL assay buffer + 50 µL radioligand + 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL non-specific control (e.g., 10 µM Fluoxetine) + 50 µL radioligand + 100 µL membrane suspension.[3]

    • Test Compound: 50 µL of each test compound dilution + 50 µL radioligand + 100 µL membrane suspension.[3]

    • The final assay volume is 200 µL.[3]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature (or 25°C) with gentle agitation to allow the binding to reach equilibrium.[12]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration onto a glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from unbound radioligand.[3]

  • Counting: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (B) = Total Binding (CPM) - Non-specific Binding (CPM).[3]

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(CPM in test well - NSB) / (Total Binding - NSB)])

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) in software like GraphPad Prism to determine the IC₅₀ value.[3]

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand used and Kₔ is the dissociation constant of the radioligand for the transporter.[3]

Protocol 2: Neurotransmitter Uptake Inhibition Assay (Radiolabeled)

This functional assay measures the ability of the test compound to inhibit the transport of a radiolabeled neurotransmitter into cells stably expressing the target transporter.

Principle

HEK293 cells expressing hSERT or hNET are incubated with the test compound before the addition of a radiolabeled substrate ([³H]serotonin or [³H]norepinephrine). Active transporters will internalize the radiolabeled substrate. An effective inhibitor will block this uptake, resulting in a lower intracellular radioactive signal. The potency of the inhibitor is determined by its IC₅₀ value. This assay is considered a gold standard for functional characterization.[7][8][9]

Materials and Reagents
ReagentDetails
Cell Line HEK293 cells stably expressing hSERT or hNET.[7]
Radiolabeled Substrates [³H]Serotonin (5-HT) for hSERT. [³H]Norepinephrine (NE) for hNET.
Test Compound This compound.
Reference Inhibitors For hSERT: Paroxetine. For hNET: Desipramine.
Culture Medium DMEM with 10% FBS, antibiotics (e.g., G418 for selection).
Assay Buffer Krebs-Henseleit Buffer (KHB) or similar physiological salt solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[7][9]
Non-specific Uptake Control High concentration of a known inhibitor (e.g., 10 µM Paroxetine for SERT).
Equipment 96-well cell culture plates, liquid scintillation counter.
Step-by-Step Protocol
  • Cell Culture: Seed the hSERT- or hNET-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Procedure:

    • On the day of the experiment, wash the cell monolayers once with warm assay buffer.[8][9]

    • Pre-incubate the cells for 5-10 minutes at room temperature (or 37°C) with 50 µL of assay buffer containing the test compound at various concentrations, a reference inhibitor, or buffer alone (for total uptake).[9]

    • Initiate the uptake by adding 50 µL of assay buffer containing the radiolabeled substrate (e.g., final concentration of 10-20 nM [³H]5-HT).[9]

    • Incubate for a short period (e.g., 1-5 minutes) at room temperature. The incubation time must be within the linear range of uptake, which should be determined empirically.[9]

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the buffer and washing the cells 3-4 times with ice-cold assay buffer.[9]

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.[9]

  • Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis

The data analysis is analogous to the binding assay.

  • Calculate Specific Uptake: Total Uptake (CPM) - Non-specific Uptake (CPM).

  • Calculate Percent Inhibition: Calculate the percentage by which the test compound inhibits specific uptake at each concentration.

  • Determine IC₅₀: Plot the percent inhibition versus the log concentration of the test compound and fit the curve using non-linear regression to obtain the IC₅₀ value, which represents the functional potency of the compound.

Alternative High-Throughput Method: Fluorescent Uptake Assay

For higher throughput screening, a non-radioactive alternative using a fluorescent substrate, such as 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+), can be employed.[6] ASP+ is a fluorescent molecule that is a substrate for monoamine transporters.[6] Upon uptake into cells, its fluorescence intensity increases. Inhibitors of the transporter will block ASP+ uptake, leading to a reduction in the fluorescent signal. This method allows for a kinetic reading on a fluorescence plate reader and avoids the complications of handling radioactive material.[7]

Summary and Forward Look

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. By determining its binding affinity (Kᵢ) and functional potency (IC₅₀) at hSERT and hNET, researchers can establish a clear pharmacological profile. This data is essential for understanding its structure-activity relationship and for making informed decisions in the drug development process. Further studies should include selectivity profiling against the dopamine transporter (DAT) and a panel of other receptors and ion channels to assess off-target activity.

References

  • BenchChem. (2025). Application Notes and Protocols for Sert-IN-2 in Radioligand Binding Experiments. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays with Talopram. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Monoamine Reuptake Inhibition Assays. BenchChem.
  • Generic Chemical Supplier. (n.d.). This compound; CAS No.: 41566-80-7.
  • Grimm, J., et al. (2009). A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro. PubMed.
  • Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
  • XINDAO. (n.d.). This compound CAS:41566-80-7. XINDAO.
  • Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Roth, B. L., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Publications.
  • Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins.
  • Enamine. (n.d.). Safety Data Sheet. Enamine.
  • BioIVT. (n.d.). SERT Transporter Assay. BioIVT.
  • Enamine. (n.d.). Safety Data Sheet. Enamine.

Sources

Application Note: Synthesis of N,N-dimethyl-4-methoxy-2,3-dihydro-1H-inden-1-amine, a Key Intermediate for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), via Eschweiler-Clarke Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of N,N-dimethyl-4-methoxy-2,3-dihydro-1H-inden-1-amine from its primary amine precursor, 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. This transformation is a critical step in the development of novel Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) candidates and other neurologically active compounds. We present a detailed protocol for the Eschweiler-Clarke reaction, a classic and efficient method for the exhaustive methylation of primary amines, which avoids the formation of quaternary ammonium salts.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to utilize indanamine scaffolds in their synthetic workflows.

Introduction: The Significance of Indanamine Scaffolds in SNRI Discovery

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a class of antidepressant medications used to treat major depressive disorder, anxiety disorders, and chronic pain.[4] Prominent examples include Venlafaxine and Duloxetine. The therapeutic effect of SNRIs is attributed to their ability to block the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the availability of these neurotransmitters.

The 2,3-dihydro-1H-inden-1-amine (indanamine) core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a variety of biologically active molecules.[1] Its rigid conformation and potential for stereospecific functionalization make it an attractive starting point for the synthesis of compounds targeting the central nervous system. Specifically, this compound is a valuable intermediate for the synthesis of novel SNRI candidates and other neurologically active compounds.[5] The primary amine group provides a convenient handle for further molecular elaboration, most commonly through N-alkylation, to introduce the requisite pharmacophoric elements for SNRI activity.

This application note focuses on the efficient conversion of the primary amine in 4-Methoxy-2,3-dihydro-1H-inden-1-amine to a tertiary dimethylamine, a common structural motif in many SNRIs, via the Eschweiler-Clarke reaction.

Overview of the Synthetic Strategy: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established and highly effective method for the methylation of primary and secondary amines to their corresponding tertiary amines.[1][3][6] The reaction employs an excess of formic acid and formaldehyde as the methylating agents.[1][6]

The key advantages of the Eschweiler-Clarke reaction in this context are:

  • Exhaustive Methylation: The reaction proceeds to completion, converting the primary amine to the tertiary amine without significant formation of the intermediate secondary amine.[1]

  • Avoidance of Quaternization: Unlike other methylation methods that use alkyl halides, the Eschweiler-Clarke reaction does not produce quaternary ammonium salts.[1][2] This simplifies purification and improves the overall yield of the desired tertiary amine.

  • Mild Conditions: The reaction is typically carried out at or near the boiling point of the aqueous solution, and does not require harsh reagents or anhydrous conditions.[1]

The proposed synthetic transformation is illustrated in the reaction scheme below.

G cluster_0 Proposed Synthesis of N,N-dimethyl-4-methoxy-2,3-dihydro-1H-inden-1-amine start 4-Methoxy-2,3-dihydro-1H-inden-1-amine (as Hydrochloride Salt) reagents Formaldehyde (CH2O) Formic Acid (HCOOH) Heat start->reagents product N,N-dimethyl-4-methoxy-2,3-dihydro-1H-inden-1-amine reagents->product

Figure 1: Proposed synthesis of the target tertiary amine.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 41566-80-7N/A
Molecular Formula C₁₀H₁₄ClNON/A
Molecular Weight 199.68 g/mol N/A
Appearance White to off-white crystalline powderN/A
Solubility Soluble in waterN/A
Storage Conditions Store at 2-8°C, protect from moistureN/A

Detailed Experimental Protocol

This protocol details the synthesis of N,N-dimethyl-4-methoxy-2,3-dihydro-1H-inden-1-amine from its hydrochloride salt.

Materials and Reagents
  • This compound (1.0 eq.)

  • Formaldehyde (37% aqueous solution, 2.5 eq.)

  • Formic acid (98-100%, 2.5 eq.)

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Synthetic Procedure

G cluster_0 Experimental Workflow A 1. Dissolve Starting Material B 2. Add Reagents A->B C 3. Heat to Reflux B->C D 4. Reaction Quenching & Basification C->D E 5. Extraction D->E F 6. Drying and Concentration E->F G 7. Purification (Optional) F->G

Figure 2: Step-by-step experimental workflow.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 25.0 mmol).

  • Reagent Addition: Add formic acid (e.g., 2.4 mL, 62.5 mmol) and formaldehyde solution (e.g., 4.7 mL, 62.5 mmol).

  • Heating: Heat the reaction mixture to 90-100°C with vigorous stirring. The reaction mixture will become homogeneous as it heats. Maintain this temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching and Basification: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 50 mL of deionized water. Basify the aqueous solution by slowly adding 2M NaOH solution with stirring until the pH is approximately 10-11. This step neutralizes the formic acid and deprotonates the amine product.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N,N-dimethyl-4-methoxy-2,3-dihydro-1H-inden-1-amine as an oil.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% triethylamine to prevent streaking).

Characterization of the Product

The structure and purity of the synthesized N,N-dimethyl-4-methoxy-2,3-dihydro-1H-inden-1-amine can be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two methyl groups of the dimethylamino moiety at approximately 2.2-2.4 ppm. Other expected signals include the methoxy group singlet (~3.8 ppm), aromatic protons, and the aliphatic protons of the indane ring.

  • ¹³C NMR: The carbon NMR spectrum should show a signal for the dimethylamino carbons around 45 ppm, in addition to the signals for the methoxy, aromatic, and aliphatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₇NO, MW = 191.27 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of N-H stretching bands (present in the starting material) and the presence of C-N and C-O stretching bands.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.

  • Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Reagent Handling:

    • Formaldehyde: Is a known carcinogen and should be handled with extreme care.

    • Formic Acid: Is corrosive and can cause severe burns.

    • Sodium Hydroxide: Is corrosive and can cause severe burns.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature.Extend the reaction time or slightly increase the temperature. Ensure adequate stirring.
Impure reagents.Use fresh, high-purity formaldehyde and formic acid.
Low Yield Incomplete extraction.Perform additional extractions with dichloromethane. Ensure the aqueous layer is sufficiently basic (pH 10-11).
Product loss during work-up.Handle the product carefully during transfers and concentration steps.
Product Contamination Incomplete reaction or side reactions.Purify the product by column chromatography.
Residual solvent or water.Ensure the product is thoroughly dried under vacuum. Dry the organic extracts completely before concentration.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N,N-dimethyl-4-methoxy-2,3-dihydro-1H-inden-1-amine, a key intermediate in the development of novel SNRI therapeutics. The Eschweiler-Clarke reaction offers an efficient and straightforward method for the exhaustive methylation of the primary amine precursor, this compound. By following this protocol, researchers can effectively synthesize this valuable building block for further elaboration in their drug discovery programs.

References

  • Saravanan, M., Satyanarayana, B., & Reddy, P. P. (2011). An Improved and Impurity-Free Large-Scale Synthesis of Venlafaxine Hydrochloride. Organic Process Research & Development, 15(6), 1353–1358.
  • Chander, T. P., Deepthi, K. S., Chakravarthy, A. K., & Reddy, G. M. (2007). Preparation of Venlafaxine-Antidepressant Drug. Rasayan Journal of Chemistry, 1(1), 1-4.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Patel, R., & Tanna, S. (2017). Isolation and Structural Characterization of Major Degradation Product of Venlafaxine Hydrochloride. Inventi Rapid: Pharm Analysis & Quality Assurance, 2017(3), 1-5.
  • Google Patents. (n.d.). A process for the preparation of venlafaxine hydrochloride.
  • Google Patents. (n.d.). Preparation of venlafaxine intermediate 1-[2-amino-1-(4-methoxy phenyl)ethyl] cyclohexanol.
  • Taylor & Francis Online. (2010). Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance. Retrieved from [Link]

  • YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • MDPI. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

Sources

Analytical methods for 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Analysis of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Introduction

This compound (CAS No: 41566-80-7) is a pivotal intermediate in pharmaceutical research and development, notably in the synthesis of serotonin-norepinephrine reuptake inhibitors and other neurologically active compounds.[1] Its purity, identity, and stability are critical parameters that directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed framework of robust analytical methodologies for the comprehensive characterization of this compound, designed for researchers, quality control analysts, and drug development professionals. The protocols herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring scientific integrity and trustworthy results.

Physicochemical Characterization

A foundational understanding of the compound's properties is essential before commencing any analytical workflow. These parameters influence sample preparation, storage, and the selection of analytical techniques.

PropertyValueSource(s)
CAS Number 41566-80-7[1][2][3]
Molecular Formula C₁₀H₁₄ClNO[1][2]
Molecular Weight 199.68 g/mol [1][4]
Appearance White hygroscopic powder[1]
Solubility Highly soluble in water and polar organic solvents[1]
Storage Store in a tightly sealed container under dry conditions, protected from humidity[1][4]

Part 1: Structural Elucidation and Identification

The primary objective is to unequivocally confirm the chemical structure and identity of the compound. Spectroscopic methods are the cornerstone of this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments. The use of a deuterated solvent like DMSO-d₆ is often necessary for hydrochloride salts due to their high polarity and potential for proton exchange in other solvents.[5]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.

  • Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.[5]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing & Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ~39.52 ppm).

    • Integrate the proton signals and analyze their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign them to the molecular structure.

    • Assign the chemical shifts of the carbon signals.

Expected Spectral Data (Predicted)

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Aromatic CH6.8 - 7.3110 - 150
Amine CH-N~4.5 - 5.0~50 - 55
Methoxy O-CH₃~3.8~55
Methylene CH₂2.0 - 3.225 - 35
Amine NH₃⁺Broad, variable-

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh 5-10 mg Sample b Dissolve in 0.7 mL DMSO-d6 a->b c Acquire 1H Spectrum (300 MHz) b->c d Acquire 13C Spectrum (75 MHz) b->d e Process Spectra (FT, Phasing, Baseline) c->e d->e f Calibrate to Solvent Peak e->f g Assign Signals & Confirm Structure f->g

Caption: Workflow for NMR structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is excellent for confirming the presence of the primary amine hydrochloride, the aromatic ring, the methoxy group, and the aliphatic C-H bonds. The use of an Attenuated Total Reflectance (ATR) accessory is a modern, efficient choice that requires minimal sample preparation.[5]

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount (a few milligrams) of the dry powder directly onto the ATR crystal.

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Analysis: Lower the ATR anvil to ensure firm contact between the sample and the crystal. Collect the sample spectrum.

  • Data Acquisition & Analysis:

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.[5]

    • The software automatically performs a background subtraction.

    • Analyze the resulting spectrum by identifying the characteristic absorption bands for the expected functional groups.

Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹)Functional GroupRationale
2800 - 3200N-H stretch (primary amine salt)Broad absorption typical for R-NH₃⁺.[6][7]
2850 - 3000C-H stretch (aliphatic)Indicates the presence of the indane ring's CH₂ groups.[6]
~3030C-H stretch (aromatic)Confirms the aromatic ring.
1500 - 1600C=C stretch (aromatic)Characteristic of the benzene ring.
1200 - 1250C-O stretch (aryl ether)Strong band indicating the methoxy group attached to the aromatic ring.
1020 - 1050C-O stretch (aryl ether)Another characteristic band for the Ar-O-CH₃ moiety.

Part 2: Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for separating the main compound from any impurities, including starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the gold standard for determining the purity and quantifying APIs in the pharmaceutical industry. A Reverse-Phase (RP-HPLC) method is most suitable for this polar compound. The molecule is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. By using a UV detector, the method provides high sensitivity and precision. The choice of an acidic phosphate buffer in the mobile phase is critical to ensure consistent protonation of the amine, leading to sharp, symmetrical peaks.[8]

Experimental Protocol: RP-HPLC for Purity Analysis

  • Sample Preparation:

    • Standard Solution: Accurately prepare a stock solution of the reference standard at ~1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water). Prepare a working standard at ~0.1 mg/mL by diluting the stock.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the working standard (~0.1 mg/mL).

  • Instrumentation & Conditions:

ParameterRecommended SettingRationale
Column C18 (Octadecyl), 250 x 4.6 mm, 5 µmStandard for reverse-phase separation of moderately polar compounds.[8]
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄B: AcetonitrileAcidic pH ensures the amine is fully protonated, preventing peak tailing.
Gradient Isocratic (e.g., 70% A, 30% B) or a shallow gradientStart with isocratic; a gradient may be needed to resolve late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 225 nm or 275 nmWavelengths corresponding to the absorbance maxima of the aromatic system.
Injection Vol. 10 µLA typical volume for analytical HPLC.
  • System Suitability: Before sample analysis, inject the working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • Data Analysis:

    • Run the blank (diluent), standard, and sample solutions.

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time with the standard.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Workflow for HPLC Purity Analysis

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis a Prepare Mobile Phase (ACN/Phosphate Buffer) c Equilibrate C18 Column a->c b Prepare Standard & Sample Solutions (0.1 mg/mL) d Inject for System Suitability (5x Standard, RSD <= 2%) b->d c->d e Inject Blank, Standard, Sample d->e f Integrate Chromatograms e->f g Identify Peaks by Retention Time f->g h Calculate Purity (Area % Report) g->h

Caption: Workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For amine analysis, it is crucial to be aware of potential on-column reactions or degradation, especially at high injector temperatures. However, it is an excellent tool for identifying non-polar impurities that may not be well-resolved by RP-HPLC. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an unknown peak to a spectral library (e.g., NIST).[9]

Experimental Protocol: GC-MS for Impurity Identification

  • Sample Preparation:

    • The hydrochloride salt is non-volatile. Therefore, a derivatization step or analysis of the free base is required.

    • Free-Basing (Recommended): Dissolve ~10 mg of the sample in 1 mL of water. Add 1 mL of dichloromethane and adjust the aqueous layer to pH > 10 with 1M NaOH. Vortex thoroughly. Separate the organic (bottom) layer, dry it with anhydrous Na₂SO₄, and transfer it to a GC vial. This converts the salt to the more volatile free base.

  • Instrumentation & Conditions:

ParameterRecommended SettingRationale
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane column is robust and suitable for a wide range of compounds.[10]
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert and provides good chromatographic efficiency.[9]
Injector 250 °C, Split (e.g., 50:1)A split injection prevents column overloading and ensures sharp peaks.[10]
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)A temperature ramp is necessary to elute compounds with different boiling points.
MS Interface 280 °CPrevents condensation of analytes.
Ion Source Electron Impact (EI) at 70 eV, 230 °CStandard EI energy produces reproducible fragmentation patterns for library matching.[9]
Mass Range 40 - 450 amuCovers the expected mass of the parent ion and its fragments.[10]
  • Data Analysis:

    • Run the prepared sample.

    • For each peak in the total ion chromatogram (TIC), examine the corresponding mass spectrum.

    • Identify the main component by its retention time and mass spectrum. The free base (C₁₀H₁₃NO) has a molecular weight of 163.22 g/mol . Expect to see a molecular ion (M⁺) at m/z 163.

    • For any impurity peaks, perform a library search (NIST/Wiley) to tentatively identify them.

Conclusion

The analytical methods detailed in this guide provide a multi-faceted approach to the characterization of this compound. The synergistic use of NMR and FTIR spectroscopy ensures unequivocal structural identification, while HPLC and GC-MS provide robust and sensitive platforms for purity assessment and impurity profiling. Adherence to these protocols, with an understanding of the causality behind the experimental choices, will empower researchers and scientists to generate reliable and defensible analytical data, ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

  • Vertex AI Search. (2026). This compound; CAS No.: 41566-80-7.
  • Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. Supplementary Information.
  • BLDpharm. (2026). 41566-80-7 | this compound.
  • BuyersGuideChem. (2026). This compound | C10H14ClNO.
  • ResearchGate. (2026). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl.
  • BLDpharm. (2026). 1391437-20-9 | (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ResearchGate. (2026). Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl.
  • CymitQuimica. (2026). This compound.
  • O'Connor, G., et al. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy setting. Drug Testing and Analysis.
  • Hema, R., Kumaravel, S., Gomathi, S., & Sivasubramaniam, C. (2010). Gas Chromatography – Mass Spectroscopic analysis of Lawsonia inermis Leaves. Life Science Journal, 7(4), 48-50.

Sources

4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride derivatization techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Abstract

This document provides a detailed technical guide on the derivatization of this compound, a key intermediate in pharmaceutical research and medicinal chemistry.[1][2] As a primary amine, its chemical modification is often necessary to facilitate analysis, enhance detectability, or synthesize novel bioactive molecules.[3][4] This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol design. It provides researchers, scientists, and drug development professionals with robust, field-proven protocols for acylation, sulfonylation for fluorescence labeling, and chiral derivatization for enantiomeric analysis. Each protocol is designed as a self-validating system, complete with expected outcomes and characterization guidelines.

Introduction: The Strategic Value of Derivatization

4-Methoxy-2,3-dihydro-1H-inden-1-amine is a versatile chemical building block, notable for its role as a precursor in the synthesis of compounds targeting neurological disorders, including potent monoamine oxidase B (MAO-B) inhibitors.[2][4] The starting material is typically supplied as a hydrochloride salt, a white, hygroscopic powder soluble in polar solvents.[1]

The primary amine functional group is the key locus for chemical modification. However, the inherent properties of primary amines—high polarity and low volatility—can present challenges for certain analytical techniques like gas chromatography (GC).[3] Derivatization is the strategic chemical modification of a compound to alter its physicochemical properties in a controlled manner. For 4-Methoxy-2,3-dihydro-1H-inden-1-amine, this process is employed for several critical objectives:

  • Improved Analyzability: To convert the polar amine into a less polar, more volatile, and thermally stable derivative, significantly improving peak shape and quantification in GC analysis.[3]

  • Enhanced Detection: To attach a chromophoric or fluorophoric tag, enabling highly sensitive detection by HPLC with UV-Vis or Fluorescence detectors (FLD).[5][6]

  • Enantiomeric Resolution: To react the racemic amine with a single-enantiomer chiral derivatizing agent (CDA), forming diastereomers that can be separated and quantified using standard, non-chiral chromatographic techniques.[7][8]

  • Synthesis of Novel Entities: To use the amine as a nucleophilic handle for building more complex molecules with desired pharmacological activities.[4]

This guide provides detailed protocols for three common and powerful derivatization strategies: N-acylation, fluorescent labeling with Dansyl Chloride, and chiral analysis using Mosher's Acid Chloride.

Protocol I: N-Acylation with Acetic Anhydride

N-acylation is a fundamental and robust reaction for converting primary amines into stable amide derivatives. This process neutralizes the basicity of the amine, reduces its polarity, and increases its thermal stability, making it highly suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Causality and Experimental Design

The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of acetic anhydride. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential. Its role is to scavenge the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing the potential protonation of the starting amine, which would render it non-nucleophilic. Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are used to prevent hydrolysis of the acetic anhydride reagent.

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Workup & Purification start Dissolve Amine HCl in Anhydrous DCM add_base Add Triethylamine (2.2 eq) to liberate free amine start->add_base add_reagent Add Acetic Anhydride (1.5 eq) dropwise at 0°C add_base->add_reagent react Stir at Room Temp for 2-4 hours add_reagent->react quench Quench with H2O react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 (aq) then Brine extract->wash dry Dry over Na2SO4, Filter, Evaporate wash->dry product N-acetylated Derivative dry->product

Figure 1: General workflow for the N-acylation of 4-Methoxy-2,3-dihydro-1H-inden-1-amine.

Step-by-Step Methodology
  • Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (100 mg, 0.50 mmol).

  • Solvation: Add 10 mL of anhydrous Dichloromethane (DCM). Stir until the solid is suspended.

  • Free Base Liberation: Add triethylamine (0.15 mL, 1.1 mmol, 2.2 eq) to the suspension. Stir for 15 minutes at room temperature. The mixture should become clearer as the free amine is formed.

  • Reagent Addition: Cool the flask in an ice bath (0°C). Slowly add acetic anhydride (0.07 mL, 0.75 mmol, 1.5 eq) dropwise with vigorous stirring.

  • Reaction: Remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Carefully add 10 mL of deionized water to the flask and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers and wash sequentially with 15 mL of saturated sodium bicarbonate (NaHCO₃) solution and 15 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.

Expected Results & Characterization

The final product, N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide, is expected to be a stable, solid compound.

ParameterStarting MaterialN-acetylated DerivativeRationale
Molecular Weight 199.68 g/mol (HCl salt)205.26 g/mol Addition of an acetyl group (C₂H₂O) and loss of HCl.
GC Retention Time N/A (non-volatile)Significantly shorterIncreased volatility and thermal stability.
Key IR Peaks ~3300-3400 cm⁻¹ (N-H stretch)~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (Amide C=O)Appearance of a strong amide carbonyl peak.
¹H NMR -NH₂ protons-NH proton (amide), -CH₃ protons (~2.0 ppm)Appearance of a new methyl singlet.

Protocol II: Fluorescent Labeling with Dansyl Chloride

For quantitative analysis in complex biological or pharmaceutical matrices, high sensitivity is paramount. Derivatization with Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) attaches a highly fluorescent dansyl group to the amine, enabling detection at picomole levels using HPLC with a fluorescence detector (HPLC-FLD).[5]

Causality and Experimental Design

This reaction is a nucleophilic substitution where the primary amine attacks the sulfonyl chloride. The reaction is performed under basic aqueous/organic conditions. A bicarbonate or borate buffer is used to maintain a pH of ~9-10. This is a critical balance: the pH must be high enough to ensure a significant population of the deprotonated, nucleophilic free amine, but not so high as to cause significant hydrolysis of the Dansyl Chloride reagent. Acetonitrile is a common water-miscible organic co-solvent used to solubilize both the amine and the reagent.

reactant1 4-Methoxy-2,3-dihydro- 1H-inden-1-amine reagents Acetonitrile / NaHCO3 Buffer (pH 9.5) 60°C, 30-60 min reactant1->reagents reactant2 Dansyl Chloride reactant2->reagents product Fluorescent Dansyl-Amine Derivative reagents->product

Figure 2: Reaction scheme for derivatization with Dansyl Chloride.

Step-by-Step Methodology
  • Reagent Preparation:

    • Amine Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • Dansyl Chloride Solution: Prepare a 2 mg/mL solution of Dansyl Chloride in anhydrous acetonitrile. (Note: Prepare this solution fresh, as it can degrade).

    • Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.5.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 50 µL of the amine stock solution, 100 µL of the sodium bicarbonate buffer, and 100 µL of the Dansyl Chloride solution.

    • Vortex the tube briefly to mix.

    • Incubate the reaction mixture in a heating block or water bath at 60°C for 45 minutes in the dark (the dansyl group is light-sensitive).

  • Reaction Quenching: After incubation, add 20 µL of a 2% methylamine or ethylamine solution to react with the excess Dansyl Chloride. Vortex and let stand for 10 minutes.

  • Sample Preparation for HPLC:

    • Add 500 µL of mobile phase (e.g., 60:40 Acetonitrile:Water) to the tube.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-FLD Analysis: Inject an appropriate volume (e.g., 10-20 µL) onto the HPLC system.

Expected Results & Characterization

The derivatized product will be highly fluorescent and easily detectable.

ParameterValueReference/Rationale
Mass Increase +233.3 g/mol Addition of the dansyl moiety (C₁₂H₁₂NO₂S).
Excitation Wavelength (λex) ~330-350 nmCharacteristic of the dansyl fluorophore.
Emission Wavelength (λem) ~510-540 nmCharacteristic of the dansyl fluorophore.
Detection Limit Low pmol to fmol rangeHigh quantum yield of the dansyl group.[5]

Protocol III: Chiral Derivatization for Enantiomeric Analysis

Since 4-Methoxy-2,3-dihydro-1H-inden-1-amine possesses a chiral center at the C1 position, it exists as a pair of enantiomers ((R) and (S)). Determining the enantiomeric purity or ratio is often crucial in drug development. This protocol uses α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, or Mosher's Acid Chloride) as a chiral derivatizing agent (CDA) to achieve this.[7]

Causality and Experimental Design

The core principle is the conversion of a mixture of enantiomers into a mixture of diastereomers. By reacting the racemic amine (a 1:1 mixture of R-amine and S-amine) with a single, pure enantiomer of the CDA (e.g., pure R-MTPA-Cl), two distinct diastereomeric amides are formed: (R-amine, R-MTPA) and (S-amine, R-MTPA). Diastereomers, unlike enantiomers, have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention times). Therefore, they can be separated and quantified using standard achiral separation techniques like HPLC or GC.[7] Furthermore, the diastereomers will exhibit distinct signals in NMR spectroscopy, particularly ¹H and ¹⁹F NMR, allowing for quantification without physical separation.

cluster_start Racemic Amine cluster_reagent Chiral Derivatizing Agent cluster_product Diastereomeric Mixture (Separable) racemate (R)-Amine (S)-Amine cda (R)-MTPA-Cl racemate->cda Reaction in Pyridine diastereomers Diastereomer 1 (R-Amine)-(R-MTPA) Diastereomer 2 (S-Amine)-(R-MTPA) cda->diastereomers

Figure 3: Conceptual workflow for forming separable diastereomers using a chiral derivatizing agent.

Step-by-Step Methodology
  • Preparation: In a dry NMR tube or small vial equipped with a stir bar and under a nitrogen atmosphere, dissolve the racemic this compound (~5 mg) in 0.5 mL of anhydrous pyridine-d₅ (for NMR analysis) or anhydrous pyridine.

  • Free Base Liberation: Stir for 10 minutes to ensure the formation of the free amine.

  • CDA Addition: Add a slight molar excess (1.1 eq) of enantiomerically pure (R)-(-)-MTPA-Cl to the solution.

  • Reaction: Cap the vial/NMR tube and stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as determined by TLC or LC-MS analysis.

  • Analysis:

    • Direct NMR Analysis: The resulting solution can be analyzed directly by ¹H and ¹⁹F NMR. The enantiomeric ratio is determined by comparing the integration of well-resolved, distinct peaks corresponding to each diastereomer.

    • HPLC/GC Analysis: For chromatographic analysis, the reaction mixture should be worked up. Dilute with ethyl acetate, wash with dilute HCl (to remove pyridine), then NaHCO₃, and brine. Dry the organic layer, evaporate the solvent, and redissolve the residue in a suitable solvent for injection.

Expected Results & Data Interpretation
  • In NMR: You will observe two sets of signals for protons near the chiral center and for the methoxy and trifluoromethyl groups of the MTPA moiety. For ¹⁹F NMR, two distinct singlets will appear, one for each diastereomer. The ratio of the integrals of these peaks directly corresponds to the enantiomeric ratio of the original amine.

  • In Chromatography (HPLC/GC): You will observe two separated peaks in the chromatogram. The area under each peak corresponds to the relative amount of that diastereomer. The enantiomeric excess (% ee) can be calculated using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Conclusion

The derivatization of this compound is a versatile and essential strategy for both analytical characterization and synthetic expansion. The protocols detailed in this guide for N-acylation, fluorescent labeling, and chiral resolution provide a robust foundation for researchers. The key to successful derivatization lies not only in following the steps but in understanding the chemical principles that dictate the choice of reagents, solvents, and reaction conditions. By applying these validated methods, scientists can confidently analyze and utilize this important pharmaceutical intermediate to its fullest potential.

References

  • Coutts, R. T., & Casy, A. F. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-661. Retrieved from [Link]

  • Grieb, S., et al. (1996). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry, 68(17), 3015-3020. Retrieved from [Link]

  • XINDAO. (n.d.). This compound CAS:41566-80-7. XINDAO. Retrieved from [Link]

  • Welch, C. J., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1269, 153-159. Retrieved from [Link]

  • Peter, A., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methoxy-2,3-dihydro-1h-inden-1-amine. PubChemLite. Retrieved from [Link]

  • Ascendex Scientific, LLC. (n.d.). 4-methoxy-2,3-dihydro-1H-inden-1-amine. Ascendex Scientific, LLC. Retrieved from [Link]

  • Wang, Y., et al. (2018). Design, synthesis and bioevaluation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 145, 588-593. Retrieved from [Link]

  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. Retrieved from [Link]

  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-nitroaniline. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Google Patents.
  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methoxy-n-methyl-2,3-dihydro-1h-inden-2-amine hydrochloride. PubChemLite. Retrieved from [Link]

  • LookChem. (n.d.). This compound (CAS No. 2820101-69-5) Suppliers. LookChem. Retrieved from [Link]

  • Gherasim, A., et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 28(23), 7793. Retrieved from [Link]

  • Jo, S. H., et al. (2014). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Analytical Methods, 6(13), 4709-4716. Retrieved from [Link]

  • Google Patents. (n.d.). PT97953B - PROCESS FOR THE INDUSTRIAL PREPARATION OF 4-CHLORO-3-SULFAMOYL-N- (2,3-DIHYDRO-2-METHYL-1H-1-INDOLYL) -BENZAMIDE. Google Patents.
  • Nohta, H., et al. (1993). 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a fluorescence derivatization reagent for amines in liquid chromatography. Analyst, 118(10), 1327-1330. Retrieved from [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a precise, accurate, and robust isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. This compound is a key intermediate in pharmaceutical research, particularly in the synthesis of serotonin-norepinephrine reuptake inhibitors and other neurologically active agents.[1][2] The developed method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and synthetic process monitoring of this important pharmaceutical building block.

Introduction

This compound is a primary aromatic amine that serves as a critical precursor in the synthesis of various pharmaceutical compounds.[2] Its unique indane structure, featuring a methoxy group, makes it a valuable component in the development of agents targeting neurological disorders.[2] Given its role as a starting material and intermediate, ensuring its purity and accurate quantification is paramount for the quality and efficacy of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[3][4] This note addresses the need for a validated analytical method by providing a comprehensive protocol for the HPLC analysis of this compound. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development, ensuring its successful implementation and adaptation.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1290 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Chromatographic Data System (CDS): Agilent OpenLab CDS or equivalent.

  • Analytical Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. The choice of a C18 stationary phase is based on its proven versatility and effectiveness in retaining and separating a wide range of moderately polar to non-polar analytes like the target compound.

  • Reference Standard: this compound (Purity ≥ 98%).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

    • Orthophosphoric acid (H₃PO₄), analytical grade

    • Purified water (18.2 MΩ·cm)

Chromatographic Conditions

The selection of these conditions is based on achieving a balance between efficient separation, reasonable analysis time, and robust performance. The phosphate buffer provides pH control, which is critical for the consistent ionization state of the primary amine, ensuring reproducible retention. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

Parameter Condition
Mobile Phase 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with H₃PO₄) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 70:30 (v/v) ratio. Degas the solution by sonication or online degasser.

  • Diluent: The mobile phase is used as the diluent to ensure peak shape integrity and minimize baseline disturbances.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity assessment by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL. A standard concentration of 50 µg/mL is recommended for routine analysis and system suitability.

  • Sample Solution Preparation: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and prepare a 1000 µg/mL solution as described for the standard stock solution. Further dilute to a target concentration of 50 µg/mL with the diluent.

Analytical Workflow

The following diagram outlines the logical flow of the analytical procedure, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing A Prepare Mobile Phase & Diluent D System Equilibration A->D B Prepare Standard Solutions E System Suitability Test (SST) B->E C Prepare Sample Solutions F Inject Standards & Samples C->F D->E > 30 min E->F If SST Passes G Peak Integration & Identification F->G H Quantification & Reporting G->H

Caption: Workflow for the HPLC analysis of 4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl.

System Suitability

Before commencing any analysis, the chromatographic system must be evaluated to ensure it is performing adequately. This is achieved through a System Suitability Test (SST) as mandated by pharmacopeial guidelines.[5] Inject the 50 µg/mL working standard solution in six replicates. The acceptance criteria are detailed in the table below.

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation performance.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase composition.

Method Validation Protocol

To ensure the method is fit for its intended purpose, a validation should be performed in accordance with ICH (International Council for Harmonisation) guidelines. The following outlines the key validation parameters.

Specificity

Inject the diluent, a placebo (if applicable), and the standard solution. The diluent and placebo should show no interfering peaks at the retention time of the analyte. Peak purity analysis using a DAD can further confirm that the analyte peak is spectrally homogeneous and free from co-eluting impurities.

Linearity

Analyze the prepared working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate. Plot a calibration curve of the mean peak area versus concentration. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.

Accuracy (Recovery)

Accuracy should be assessed by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be calculated for each level.

Recovery (%) = [(Amount Found - Amount in Unspiked Sample) / Amount Spiked] x 100

Acceptance criteria for recovery are typically within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be within acceptable limits (typically ≤ 3.0%).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • LOD: Typically determined at an S/N ratio of 3:1.

  • LOQ: Typically determined at an S/N ratio of 10:1. The LOQ should be established with acceptable precision and accuracy.

Chiral Separation Considerations

The structure of 4-Methoxy-2,3-dihydro-1H-inden-1-amine contains a chiral center at the C1 position. Therefore, it exists as a pair of enantiomers. While the described achiral method is suitable for determining the total purity and content, resolving the individual enantiomers requires a specialized chiral stationary phase (CSP).

For enantioselective separation, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.[6] Method development would involve screening different chiral columns and mobile phase systems (normal phase, polar organic, or reversed-phase) to achieve baseline resolution of the (R)- and (S)-enantiomers. This is critical in pharmaceutical development, as enantiomers can exhibit different pharmacological and toxicological profiles.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The protocol is straightforward, utilizing common reversed-phase chromatography principles, and is suitable for routine use in a quality control environment. The detailed explanation of the experimental choices and the inclusion of a comprehensive validation protocol ensure that laboratories can implement this method with confidence, contributing to the overall quality assurance of pharmaceutical intermediates and final products.

References

  • XINDAO. (n.d.). This compound CAS:41566-80-7. Retrieved from [Link]

  • Kim, J. H., et al. (2015). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 58(4), 555-563. Available at: [Link]

  • Al-Kindy, S. M., et al. (2017). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal for Science, 22(1), 22-31. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2023). Analytical Method Development and Validation of Galantamine HBr ER Capsule in Presence of its Related Impurities by RP-HPLC. Retrieved from [Link]

  • Abdel-Megied, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(45), 30589-30600. Available at: [Link]

Sources

Comprehensive Structural Elucidation of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in pharmaceutical research and development, providing definitive structural and purity information for active pharmaceutical ingredients (APIs) and their intermediates.[1][2] This application note presents a detailed, field-proven protocol for the complete structural characterization of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, a key building block in medicinal chemistry. We delineate a systematic workflow, from sample preparation to the synergistic interpretation of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind spectral assignments is explained, providing researchers with a robust framework for unambiguous molecular structure verification.

Introduction: The Imperative for Structural Verification

In the landscape of drug discovery, the absolute certainty of a molecule's structure is paramount.[3][4] Any ambiguity can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. This compound is a substituted indane derivative, a scaffold present in numerous biologically active compounds. Its precise characterization is a critical quality control step. NMR spectroscopy offers an unparalleled, non-destructive method to probe the atomic connectivity of a molecule, making it the "gold standard" for structural elucidation in organic chemistry and pharmaceutical development.[1][4]

This guide provides a comprehensive methodology that leverages a suite of NMR experiments to solve the complete chemical structure of the title compound, demonstrating not just the protocol but the scientific rationale behind each step of the analysis.

Foundational Principles of the NMR Experiments Employed

A multi-faceted approach using several NMR experiments is necessary for an unambiguous assignment. Each experiment provides a unique piece of the structural puzzle.

  • ¹H NMR (Proton NMR): This is the starting point for most structural analyses. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their proximity to other protons (spin-spin splitting).[5]

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of chemically unique carbon atoms in a molecule. Typically run with broadband proton decoupling, each unique carbon appears as a single line, simplifying the spectrum.[6]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique is vital for determining the type of each carbon atom.[7][8] A DEPT-135 experiment, for instance, shows methyl (CH₃) and methine (CH) carbons as positive peaks and methylene (CH₂) carbons as negative peaks. Quaternary carbons do not appear, allowing for their definitive identification when comparing the DEPT-135 with the standard ¹³C spectrum.[9][10][11]

  • COSY (Correlation Spectroscopy): This 2D experiment maps ¹H-¹H coupling correlations. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms, revealing the spin systems within the molecule.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a direct, one-bond ¹H-¹³C connectivity map, which is essential for assigning carbons that bear protons.[12][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between protons and carbons that are two or three bonds away. It is the key experiment for assembling molecular fragments and connecting them across quaternary carbons and heteroatoms, ultimately confirming the global structure of the molecule.[13][14]

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[15] As a hydrochloride salt, the title compound is polar and requires a polar deuterated solvent for complete dissolution.

Protocol:

  • Weigh approximately 15-20 mg of this compound directly into a clean, dry vial. A higher concentration is required for ¹³C-based experiments due to the low natural abundance of the ¹³C isotope.[16][17]

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar salts and its ability to exchange with the amine protons, sometimes simplifying the spectrum.

  • Vortex the vial until the sample is fully dissolved. Visually inspect the solution against a light source to ensure there is no suspended particulate matter, which can degrade spectral quality.[17][18]

  • Using a clean glass Pasteur pipette, transfer the homogeneous solution into a high-quality 5 mm NMR tube. Ensure the sample height is adequate (approx. 4-5 cm) to be within the detection region of the NMR coil.[16]

  • Cap the NMR tube and label it clearly before inserting it into the spectrometer.

NMR Data Acquisition

All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer at a constant temperature (e.g., 298 K).

Workflow:

Caption: Experimental workflow for NMR-based structural elucidation.

Step-by-Step Acquisition Parameters:

  • ¹H NMR: Acquire with 16-32 scans, a spectral width covering -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C{¹H} NMR: Acquire with 1024 or more scans, a spectral width of 0 to 220 ppm.

  • DEPT-135: Use a standard DEPT-135 pulse program. The number of scans will be comparable to the ¹³C experiment.

  • COSY: Acquire with 2-4 scans per increment, with 256-512 increments in the indirect dimension.

  • HSQC: Use a phase-sensitive gradient-enhanced pulse sequence. Optimize for a one-bond ¹J(C,H) coupling of 145 Hz.

  • HMBC: Use a gradient-enhanced pulse sequence. Optimize for a long-range coupling of 8 Hz to observe typical 2- and 3-bond correlations.

Data Interpretation and Structural Elucidation

The following section describes the analysis of a representative dataset for this compound.

Structure with Numbering: Chemical structure of 4-Methoxy-2,3-dihydro-1H-inden-1-amine with atom numbering for NMR assignment.

Analysis of 1D NMR Spectra (¹H, ¹³C, and DEPT-135)
  • ¹H NMR Spectrum: The proton spectrum reveals distinct regions. The aromatic region shows three protons, consistent with a tri-substituted benzene ring. A sharp singlet integrating to three protons corresponds to the methoxy group (OCH₃). The aliphatic region contains signals for the five protons on the dihydroinden core, including the methine proton adjacent to the amine (H1) and two methylene groups (H2 and H3). The amine protons (NH₃⁺) may appear as a broad singlet.

  • ¹³C and DEPT-135 Spectra: The ¹³C spectrum is expected to show 10 distinct carbon signals (assuming no accidental equivalence), corresponding to the 10 carbons in the molecule. The DEPT-135 spectrum is crucial for differentiating them:

    • Positive Signals: One CH₃ (methoxy) and four CH (three aromatic, one aliphatic) carbons.

    • Negative Signals: Two CH₂ (aliphatic) carbons.

    • Absent Signals (in DEPT-135 but present in ¹³C): Three quaternary carbons (C3a, C4, C7a).

Synergistic Analysis of 2D NMR Spectra

The 2D spectra are used to assemble the molecular fragments identified in the 1D spectra.

  • COSY Analysis: The COSY spectrum reveals the connectivity within the five-membered ring. A cross-peak between H1 and the two H2 protons is expected. The H2 protons will also show a correlation to the two H3 protons, establishing the H1-H2-H3 spin system.

  • HSQC Analysis: This spectrum directly links each proton to its attached carbon. For example, the proton signal at ~3.8 ppm (H11, methoxy) will correlate with the carbon signal at ~55-56 ppm (C11). This allows for the unambiguous assignment of all protonated carbons.

  • HMBC Analysis: This is the final and most critical step. Key long-range correlations confirm the overall structure:

    • The methoxy protons (H11) will show a correlation to the aromatic carbon they are attached to (C4), definitively placing the methoxy group.

    • The aliphatic proton H1 will show correlations to aromatic carbons C7 and C7a, confirming the fusion of the rings.

    • The benzylic protons (H3) will show correlations to aromatic carbons C3a and C4, further cementing the ring fusion and substitution pattern.

Tabulated NMR Data Summary

The following table summarizes the expected (hypothetical, but realistic) NMR assignments for this compound in DMSO-d₆.

Atom #δ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)
1~55.2 (CH)~4.60t7.5H2C2, C7, C7a
2~29.5 (CH₂)~2.10, 2.55m-H1, H3C1, C3, C3a
3~25.8 (CH₂)~2.85, 3.10m-H2C2, C3a, C4, C5
3a~142.1 (Cq)-----
4~158.5 (Cq)-----
5~114.0 (CH)~6.85d8.0H6C3a, C4, C7
6~128.9 (CH)~7.20t8.0H5, H7C4, C7a
7~121.5 (CH)~6.90d8.0H6C1, C3a, C5
7a~135.0 (Cq)-----
11 (OCH₃)~55.6 (CH₃)~3.80s--C4
NH₃⁺-~8.50br s--C1
Visualization of NMR Correlations

The following diagram illustrates the key 2D NMR correlations that confirm the molecular structure.

Caption: Key COSY (¹H-¹H) and HMBC (¹H-¹³C) correlations.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the complete structural elucidation of this compound. By following the detailed protocols for sample preparation, data acquisition, and the systematic interpretation strategy outlined in this note, researchers can achieve unambiguous assignment of all proton and carbon signals. This rigorous characterization is a foundational requirement for advancing chemical entities through the drug development pipeline, ensuring both scientific integrity and regulatory compliance.

References

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Moro, A., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals. Retrieved from [Link]

  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

  • Sýkora, J. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Department of Chemistry. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • YouTube. (2023, December 4). NMR Spectroscopy Interpretation (Example). Retrieved from [Link]

Sources

Application Notes and Protocols: Investigating the Neuropharmacological Profile of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potential Modulator of Monoaminergic Systems

4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a synthetic compound recognized as a key intermediate in the development of novel therapeutics targeting neurological and psychiatric disorders.[1][2] Its structural motif is found in compounds designed as serotonin-norepinephrine reuptake inhibitors (SNRIs), anxiolytics, and muscarinic receptor modulators. This suggests that this compound may itself possess activity at monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are critical regulators of neurotransmission in the central nervous system.[3]

These application notes provide a comprehensive guide for researchers and drug development professionals to systematically investigate the neuropharmacological profile of this compound. The protocols outlined herein are designed to rigorously assess its potency and selectivity for monoamine transporters and to evaluate its potential as an antidepressant or anxiolytic agent through established in vitro and in vivo models.

Hypothesized Mechanism of Action: A Focus on Monoamine Reuptake Inhibition

The primary hypothesis for the neuropharmacological action of this compound is the inhibition of monoamine transporters. These transporters are responsible for the re-clearance of neurotransmitters like serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby terminating their signaling.[3] Inhibition of these transporters leads to an increased concentration of these neurotransmitters in the synapse, enhancing downstream neuronal signaling. This is a well-established mechanism for many antidepressant and anxiolytic drugs.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_vesicle Synaptic Vesicle (5-HT, NE) presynaptic_terminal Presynaptic Terminal presynaptic_vesicle->presynaptic_terminal Release MAO Monoamine Oxidase (MAO) presynaptic_terminal->MAO Metabolism serotonin 5-HT presynaptic_terminal->serotonin norepinephrine NE presynaptic_terminal->norepinephrine SERT SERT SERT->presynaptic_terminal NET NET NET->presynaptic_terminal serotonin->SERT Reuptake postsynaptic_receptor Postsynaptic Receptors serotonin->postsynaptic_receptor Binding norepinephrine->NET Reuptake norepinephrine->postsynaptic_receptor Binding compound 4-Methoxy-2,3-dihydro- 1H-inden-1-amine HCl compound->SERT Inhibition compound->NET Inhibition G start Start cell_culture Cell Culture (HEK293 expressing SERT, NET, or DAT) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep uptake_assay Neurotransmitter Uptake Assay cell_culture->uptake_assay binding_assay Radioligand Binding Assay membrane_prep->binding_assay data_analysis Data Analysis (IC50/Ki determination) binding_assay->data_analysis uptake_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro assays.

Protocol 1: Radioligand Binding Assays

This protocol measures the ability of the test compound to displace a specific radioligand from its transporter, providing an indirect measure of binding affinity (Ki).

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT. [3]* Cell culture media and reagents.

  • Assay buffer (e.g., Tris-HCl with appropriate salts).

  • Radioligands:

    • SERT: [³H]Citalopram [3] * NET: [³H]Nisoxetine [3] * DAT: [³H]WIN 35,428 [3]* Non-specific binding control: High concentration of a known inhibitor (e.g., paroxetine for SERT). [3]* this compound (test compound).

  • 96-well filter plates and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency and harvest.

    • Homogenize cells in ice-cold buffer and centrifuge to pellet membranes.

    • Resuspend membrane pellet in assay buffer and determine protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific control, or varying concentrations of the test compound.

    • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation:

    • Incubate plates at room temperature for a specified time to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the plate contents and wash with ice-cold buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Neurotransmitter Uptake Assays

This functional assay directly measures the inhibition of neurotransmitter transport into cells. [3] Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT. [3]* Cell culture media and reagents.

  • Assay buffer (e.g., Krebs-Henseleit buffer). [3]* Radiolabeled neurotransmitters:

    • SERT: [³H]Serotonin [3] * NET: [³H]Norepinephrine [3] * DAT: [³H]Dopamine [3]* Known transporter inhibitors for non-specific uptake control (e.g., paroxetine for SERT). [3]* this compound (test compound).

  • 96-well microplates and scintillation counter.

Procedure:

  • Cell Plating:

    • Plate cells in 96-well plates and grow to confluency.

  • Assay Preparation:

    • On the day of the experiment, wash cells with assay buffer.

    • Pre-incubate cells with varying concentrations of the test compound or vehicle.

  • Uptake Initiation:

    • Add the radiolabeled neurotransmitter to each well to start the uptake reaction.

  • Incubation:

    • Incubate for a short period at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells to release the accumulated radiolabeled neurotransmitter.

  • Detection and Analysis:

    • Add scintillant to the lysate and count radioactivity.

    • Determine the IC50 value for the inhibition of neurotransmitter uptake.

Target Binding Affinity (Ki) Functional Potency (IC50) Selectivity Ratio
SERTTo be determinedTo be determinedTo be determined
NETTo be determinedTo be determinedTo be determined
DATTo be determinedTo be determinedTo be determined

In Vivo Evaluation: Assessing Antidepressant-Like Activity

Positive results from in vitro assays warrant further investigation in animal models of depression to assess the compound's potential therapeutic efficacy. Rodent models are frequently used for this purpose. [4]

Protocol 3: Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant activity. [5][6]Antidepressant compounds typically reduce the duration of immobility in this test. [5][6] Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats.

  • This compound (test compound).

  • Vehicle control (e.g., saline or DMSO solution).

  • Positive control (e.g., a known antidepressant like fluoxetine).

  • Glass cylinders filled with water.

  • Video recording and analysis software.

Procedure:

  • Acclimation:

    • Acclimate animals to the testing room for at least one hour before the experiment.

  • Drug Administration:

    • Administer the test compound, vehicle, or positive control via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.

  • Pre-swim Session (optional, for rats):

    • On the day before the test, place animals in the water-filled cylinders for a 15-minute pre-swim session.

  • Test Session:

    • On the test day, place each animal in an individual cylinder of water for a 6-minute session.

    • Record the entire session for later analysis.

  • Behavioral Scoring:

    • Score the last 4 minutes of the test session for immobility time (the time the animal spends floating with only minor movements to keep its head above water).

  • Data Analysis:

    • Compare the immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time in the test compound group compared to the vehicle group suggests antidepressant-like activity.

Protocol 4: Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is considered a more translationally relevant model of depression as it induces a state of anhedonia, a core symptom of depression in humans. [6][7] Materials:

  • Male Sprague-Dawley rats.

  • This compound (test compound).

  • Vehicle control.

  • A variety of mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal, social isolation). [7]* Sucrose solution for the sucrose preference test.

Procedure:

  • Baseline Sucrose Preference:

    • Before starting the stress protocol, measure the baseline sucrose preference of all animals.

  • CUMS Protocol:

    • Expose the animals to a series of unpredictable mild stressors daily for several weeks (typically 4-6 weeks).

    • The control group is handled but not exposed to the stressors.

  • Drug Treatment:

    • During the last few weeks of the CUMS protocol, administer the test compound or vehicle daily.

  • Sucrose Preference Test:

    • Periodically, and at the end of the treatment period, measure the sucrose preference of the animals. Anhedonia is indicated by a significant decrease in sucrose preference in the CUMS group compared to the control group.

  • Data Analysis:

    • Analyze the sucrose preference data to determine if the test compound can reverse the CUMS-induced deficit. A significant increase in sucrose preference in the treated CUMS group compared to the vehicle-treated CUMS group suggests antidepressant-like efficacy.

Further Investigations: Exploring Other Potential Mechanisms

Given that this compound is a building block for compounds with diverse targets, it is prudent to consider its potential activity at other receptors.

Monoamine Oxidase (MAO) Inhibition Assay

MAO is an enzyme responsible for the degradation of monoamine neurotransmitters. [8][9]Inhibition of MAO can also produce antidepressant effects.

Protocol 5: MAO-A and MAO-B Inhibition Assay

This assay determines if the test compound inhibits the activity of the two main isoforms of MAO.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes. [8]* MAO substrate (e.g., kynuramine). [8]* Fluorescent probe or spectrophotometric reagent for detecting the product.

  • Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B). [8]* this compound (test compound).

  • Microplate reader.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add buffer, MAO enzyme (either A or B), and varying concentrations of the test compound or control inhibitors.

  • Pre-incubation:

    • Pre-incubate the enzyme with the compounds for a specified time.

  • Reaction Initiation:

    • Add the MAO substrate to start the enzymatic reaction.

  • Detection:

    • After a set incubation time, stop the reaction and measure the product formation using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of MAO inhibition for each concentration of the test compound.

    • Determine the IC50 values for MAO-A and MAO-B inhibition.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial neuropharmacological characterization of this compound. By systematically evaluating its interaction with monoamine transporters and its behavioral effects in validated animal models, researchers can gain critical insights into its potential as a novel therapeutic agent for mood and anxiety disorders. Further studies could explore its effects on other receptor systems, its pharmacokinetic profile, and its potential for off-target effects to build a comprehensive understanding of its neuropharmacological properties.

References

  • Kristiyani A, Ikawati Z, Gani AP, Sofro ZM. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. J Herbmed Pharmacol. 2024;13(4):523-536. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7skiB7imwlXQYiC2glqtuixNWoq1Fa4UbWuIVBObK6ixQCx5q_QRo1GCos99EpL5icH-udV3Pw9Q9ljFeDKKUVhWbMA2_DnFwu_mYXCrS5pH6zduLeykeUk1vjIj_v_ue4zPQ3RsfUihdiZLehw==]
  • BenchChem. Application Notes and Protocols for In Vitro Monoamine Reuptake Inhibition Assays. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj5sIW3A28Ukoe-LKm1JvzwW5UHlP2OjooNa8uk4WBPNMLNQi2ZNFl4lEpyQspwrBG52-S7gYE_NRf698-i6yu1CQKSYKAu6O_SF21DmxGLYlbr2qXQKxIy_ocvsBqkDC9__KqTzf6ar-nJrndRm8D8iDBZyYsEEd67ZlVRhPNr8RI7_Yd5fVErw4KgcflppGQXqJgqubw6spzIASWCEu2Hd8-e2zMBsZ3f_hBh3Y=]
  • Nagine, T. The Ethics and Efficacy of Antidepressant Drug Testing on Animals. Open Access Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXxUx6zzwk2gbjHQ5S_Tx8ZLRfHL4GonyWJJlxLR-KY5ArHqemXrpY9XqeiBaEGACuatKD1CvLRAQOkoUrJeU7dqmcpzasU-6NeqpFjtok6nLW9_P6Lmibg2gK2zXRzPkyBDM0g2Md5hPDt-JfjrqnJ6CgW21SVZUxgGj2N0ZTQ1PFGupjJD0Gwpn_ZdnoDX0Vc_2HPIN5pTmAHNHko1NpcfW16kO-WWW_MSFZ4-qf3ZWaAQ==]
  • Fuchs, E. Experimental animal models for the simulation of depression and anxiety. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiUCC3kmxxK9jJbGTFF6WSTuF6j0LoeK6LlruzyPWOr16RAL5D72pO3DQqp0NPYCO08yGd-7kY9_cZ8hlffpHHrhC_qQcBMyp-IJE7efq8r993BssIuuWTKkBXjdr0eK5XbeeV21MZirALiK0=]
  • Journal of Herbmed Pharmacology. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2_Uza6mqcpLOfyTA1l0dQ0rD2JcVTjYYbrgd9gP7FxXVITaY6LND5b7Q4molRf5_9leFtHvtZ-s1BKjgzzDhNwjyZbLQHS2AjUKRNquZSdZLc25moMxUh8fG6q5vQme33YIdevt-kelo=]
  • MDPI. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKtDf9TDn8HcIg7VqsMYgWp4JBY8ScMDQeZYrcXxDBQqTyCz-HZNBfaysmTnoDVUx_Z2UZd0o8zdybbhYSegkHTgudQD1m-NIZpF2XSbc-WLZfM9x2s284aVgpOZYObopXzE0=]
  • This compound; CAS No.: 41566-80-7. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9h2tX9rzduKlP4rftiVSB53fTlwUYPFRPBrZ8jVDbcZzgA1ut9PwsDho5P5rvxNHBn-lowB0qN1SZ5V89vKkKLUeTNysG6QnJBbqtdMRlG7FGyBuq3E3V4QYvF66XjnprORoVsKEUM6bzRTQMSrTk7oe-I3Uyw_BKTblPpMQTm-wLzAyQ83W_08iCrREFM1w=]
  • Chem-Impex. 4-Methoxy-2,3-dihydro-1H-indole hydrochloride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcSwvXGB7cjjFHCAtjCWIlrYCMsz6utI1sd_rM0flRG1eFWbAp7InZ-PoHBjnQMU5l_cTPgYlAXjhEX-ytcetHRGM4JwTa8KUeOeENMXDcu1tnR2AdKFSIP_i1mMdBT-ZEs8g=]
  • XINDAO. This compound CAS:41566-80-7. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZD4ZmWvlUlteh2NP7Iom3qJ4iDmRwidfh-YmYF_4sEccqXLyRZl6aqNdwjV8o2IF3LVjn4Ku94gF9If-Y59npM_g5RUdxOqSnyLXh-4D4WUWOxlgCCbWkodY05-Wyo5tR0Fh1zswc7jIzkcDkBKO5w4C4EPvPFJJv51GkCBVUMLud49vLxp76Tz6ohAeGgUrOOB-AVM8fwvLRhNmWLc3O3NFflF8=]
  • BenchChem. 5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride | 81593-54-6. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0Tto_qw1hr4k-8y7GnzzMOBHP4ulzDfcTzj6X1pHCCJiO2-BQlHAy1tjJIwKe5FI22PAWjiq8kPgJdLLEtg_rYSNF2GSQ9qz3Hw_fkSMJRBZC0wTPJDwuMf8JoamnqtQ2zqL2]
  • CymitQuimica. This compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHyFY_Y1Rfh0oK6FUT39BbnhSHU198icimtdAE0KLGZfwUdWpJ-O_GoJQ8tXx2i5c0BWh9gJoBXvZadrggcSvi-lMmPKAj3PPmrhe0XZGuLpPXAb1Z1od-C94bYhoZ1jEAXomyI6qseStnHEyDJVcuIfL_9yeEVJ1DLmcwia7rajKURqEX7IfZWKHOCWyMiOUz68POC5Efpnc7yg0EvHiRmwJ6hzZq]
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPFKeQr7lOVCfFTk3bbmz9fsjoowmBfB7MxeyeIqWDcf_qDteTmQMoEtiY77mbbEkHTC4mzLkrWf7Uuqb4Wzic7XAds_pMsNfLEkOdKAQDQ0eu8eLol9zZTHpmxBnBDpN0zhYR5_EIye6eiQVBRPn6ldDXTIg1tBVN7lWBzIzztNXCXQShrjYB_qq_X-KoQ5e6LuUniuyt-XriT8ZPhuxEbt04qjDQmFNvl6PzMOmX2Af36HU7WQ9eVtZZHT6qDnTaAoBPyASqJsRzpjUwJzcovg633WecD3KEVwnh3TAu_dISJkFNj7OEN5-eVHrlCpc=]
  • MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIEScNUgbCLZm4erFcPi5UH5kW5hRUxJZknWBCrCLmp3FSAu6IOvgNggKbVgMyyr0t32IN69tjJyvq1CNHZFqyy7e7QCBZUxZdtBVfdGmxX8TlYblZELGBIfm69gvN2yjb2mA8aw==]
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs0TbyymgGEs9IJcT6bso-Ns-TpFkW2Yg49DbqZZzIxvc0YqVSl05BDZnQz1BEgSvrP5MTIfAu0hKkPUcDc-sHbvfVT0pfN0KeayWTFdpZJppmpdoYg32TG7BqdkLa_FPrAkjmGcQLEHMEIFhaAXLdYMAOOl34QC5hwdfc73dmn6xPS1knw-loI93gBpnC-Fwukg==]

Sources

Application Note: A Proposed Synthetic Protocol for Novel Anxiolytic Candidates Derived from 4-Methoxy-Inden-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel anxiolytic agents with improved efficacy and favorable side-effect profiles is a cornerstone of modern medicinal chemistry.[1][2] This document outlines a proposed synthetic strategy and detailed experimental protocols for the generation of a new class of potential anxiolytic compounds. The core concept involves the strategic coupling of a 4-methoxy-inden-amine scaffold with a functionalized pyrimidine ring system. The inden-amine moiety is of particular interest due to its presence in other neurologically active agents, suggesting its potential as a valuable pharmacophore. This application note provides a step-by-step guide for the synthesis, purification, and characterization of a lead candidate, N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxypyrimidin-2-amine, and details established protocols for its preliminary pharmacological evaluation using validated rodent models of anxiety.

Introduction

The Unmet Need for Novel Anxiolytics

Anxiety disorders represent the most prevalent class of psychiatric conditions, imposing a significant burden on individuals and healthcare systems.[3] While existing therapies, such as benzodiazepines and selective serotonin reuptake inhibitors (SSRIs), are effective for many patients, they are often accompanied by significant limitations.[3] Benzodiazepines carry risks of sedation, cognitive impairment, and dependence, while SSRIs can have a delayed onset of action and a range of side effects.[3][4] This therapeutic gap underscores the urgent need for innovative drug discovery programs aimed at identifying anxiolytics with novel mechanisms of action.[1][5]

The Inden-Amine Scaffold: A Privileged Motif

The selection of a core molecular scaffold is a critical decision in drug design. The inden-amine framework, a bicyclic structure containing an amine functional group, represents a "privileged" scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of functional groups, facilitating specific interactions with biological targets. While direct synthesis from 4-methoxy-inden-amine is a novel approach, the rationale is supported by the existence of clinical candidates like Soclenicant (BNC210), which features a related (2,3-dihydro-1H-inden-2-yl)amino group and acts as a negative allosteric modulator of the α7-nicotinic acetylcholine receptor. This precedent suggests that the inden-amine core is a promising starting point for developing new central nervous system (CNS) agents.

Rationale for the Proposed Synthetic Strategy

This protocol hypothesizes that a novel anxiolytic agent can be created by combining the 4-methoxy-inden-amine scaffold with a heterocyclic core known to be amenable to biological activity. A substituted pyrimidine ring was chosen as the coupling partner due to its prevalence in pharmaceuticals and its synthetic versatility.[6] The proposed reaction is a nucleophilic aromatic substitution (SNAr), a robust and widely used transformation in pharmaceutical synthesis.[4][7] The target molecule, N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxypyrimidin-2-amine , will be synthesized and subsequently evaluated for its anxiolytic-like properties in established behavioral assays.

Proposed Synthetic Strategy & Workflow

The proposed synthesis is a two-step process starting from commercially available materials to first generate a key intermediate, followed by the coupling reaction with 4-methoxy-inden-amine.

Overall Synthetic Scheme

The synthesis begins with the preparation of 2-chloro-4-methoxypyrimidine from 2,4-dichloropyrimidine. This intermediate is then reacted with 4-methoxy-inden-amine via a nucleophilic aromatic substitution to yield the final target compound.

Workflow Diagram

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Evaluation A 2,4-Dichloropyrimidine C 2-Chloro-4-methoxypyrimidine (Intermediate) A->C Nucleophilic Substitution B Sodium Methoxide Methanol F Target Compound: N-(4-methoxy-inden-yl)-4-methoxypyrimidin-2-amine C->F SNAr Coupling D 4-Methoxy-inden-amine E DIPEA, DMSO G Purification & Characterization F->G H Pharmacological Screening G->H

Sources

Application Note: High-Performance Chiral Separation of 4-Methoxy-2,3-dihydro-1H-inden-1-amine Enantiomers by HPLC and SFC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note presents robust and efficient methodologies for the enantioselective separation of 4-Methoxy-2,3-dihydro-1H-inden-1-amine, a key chiral intermediate in pharmaceutical synthesis. Detailed protocols for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are provided, leveraging polysaccharide-based and crown ether-based chiral stationary phases (CSPs). The underlying principles of chiral recognition and the rationale behind method parameter selection are discussed to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Purity

4-Methoxy-2,3-dihydro-1H-inden-1-amine is a crucial building block in the synthesis of various biologically active molecules. As with many chiral compounds, its enantiomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to accurately separate and quantify the individual enantiomers is paramount for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] This guide provides a detailed framework for achieving baseline separation of these enantiomers using modern chromatographic techniques.

Analytical Strategy: Selecting the Optimal Chromatographic Approach

The primary amino group and the rigid, chiral structure of 4-Methoxy-2,3-dihydro-1H-inden-1-amine make it an ideal candidate for direct chiral separation on a chiral stationary phase (CSP). Both HPLC and SFC are powerful techniques for this purpose, each offering distinct advantages.

  • High-Performance Liquid Chromatography (HPLC): A well-established and versatile technique, HPLC with polysaccharide-based CSPs is a reliable choice for the chiral resolution of a wide array of racemates, including primary amines.[2][3] Normal-phase HPLC, in particular, often provides excellent selectivity for such compounds.

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a compelling alternative to HPLC, offering faster analysis times, reduced consumption of organic solvents, and often superior peak shapes for basic compounds. Crown ether-based and polysaccharide-based CSPs have demonstrated high success rates for the separation of primary amines in SFC.[4][5]

This application note will detail protocols for both HPLC on a polysaccharide-based CSP and SFC on a crown ether-based CSP, providing two effective and complementary approaches.

Chiral Recognition Mechanisms: The "Why" Behind the Separation

Understanding the interactions between the analyte and the chiral stationary phase is key to rational method development.

Polysaccharide-Based CSPs (e.g., Amylose or Cellulose Derivatives)

Polysaccharide-based CSPs, such as those with amylose or cellulose backbones derivatized with phenylcarbamates, achieve chiral recognition through a combination of intermolecular interactions. These include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[3][6] The analyte enantiomers fit differently into the chiral grooves of the polysaccharide structure, leading to the formation of transient diastereomeric complexes with varying stability, which in turn results in different retention times.[7]

Crown Ether-Based CSPs

Crown ether-based CSPs are particularly effective for the separation of primary amines.[5][8] The chiral recognition mechanism relies on the formation of an inclusion complex between the protonated primary amine of the analyte and the cavity of the crown ether.[9][8] The primary ammonium group is anchored within the crown ether cavity via three-point hydrogen bonding. Additional interactions, such as π-π stacking and steric repulsion between the analyte's substituents and the chiral barriers of the crown ether, provide the enantioselective discrimination.[8] An acidic mobile phase additive is essential to ensure the protonation of the primary amine.[5]

Experimental Protocols

Protocol 1: Chiral HPLC Separation on a Polysaccharide-Based CSP

This protocol is based on established methods for structurally similar aminoindanes and provides a robust starting point for method development.

Objective: To achieve baseline separation of 4-Methoxy-2,3-dihydro-1H-inden-1-amine enantiomers using normal-phase HPLC.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Diethylamine (DEA) (optional, for improved peak shape)

  • Racemic 4-Methoxy-2,3-dihydro-1H-inden-1-amine

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Prep: Hexane/IPA (90:10 v/v) +/- 0.1% DEA Equilibrate Column Equilibration Mobile_Phase->Equilibrate Sample_Prep Sample Prep: 1 mg/mL in Mobile Phase Inject Inject Sample Sample_Prep->Inject Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (e.g., 275 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Resolution (Rs) and Enantiomeric Excess (%ee) Integrate->Calculate

Caption: HPLC Method Workflow for Chiral Separation.

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and isopropanol in a 90:10 (v/v) ratio. For improved peak shape and to minimize tailing, 0.1% (v/v) of diethylamine (DEA) can be added. Degas the mobile phase before use.

  • Sample Preparation: Dissolve racemic 4-Methoxy-2,3-dihydro-1H-inden-1-amine in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 275 nm (based on the chromophore of the indane ring system).

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 15-20 column volumes).

  • Injection and Data Acquisition: Inject the prepared sample and acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Method Optimization (if necessary):

    • Resolution: To improve resolution, the percentage of isopropanol can be decreased (e.g., to 95:5 hexane/IPA). This will generally increase retention times and selectivity.

    • Analysis Time: To shorten the analysis time, the percentage of isopropanol can be increased, but this may compromise resolution.

Protocol 2: Chiral SFC Separation on a Crown Ether-Based CSP

This protocol leverages the high efficiency and speed of SFC for the separation of primary amines.

Objective: To achieve rapid, baseline separation of 4-Methoxy-2,3-dihydro-1H-inden-1-amine enantiomers using SFC.

Instrumentation and Reagents:

  • SFC system with a UV detector and back-pressure regulator

  • Chiral Column: Crown ether-based CSP (e.g., CROWNPAK® CR-I (+), 150 x 3.0 mm, 5 µm)

  • Supercritical CO₂ (SFC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Racemic 4-Methoxy-2,3-dihydro-1H-inden-1-amine

Workflow Diagram:

SFC_Workflow cluster_prep_sfc Preparation cluster_analysis_sfc SFC Analysis cluster_data_sfc Data Processing Modifier_Prep Modifier Prep: Methanol with 0.1% TFA Equilibrate_SFC System Equilibration Modifier_Prep->Equilibrate_SFC Sample_Prep_SFC Sample Prep: 1 mg/mL in Modifier Inject_SFC Inject Sample Sample_Prep_SFC->Inject_SFC Equilibrate_SFC->Inject_SFC Separate_SFC Gradient or Isocratic Elution Inject_SFC->Separate_SFC Detect_SFC UV Detection (e.g., 275 nm) Separate_SFC->Detect_SFC Integrate_SFC Peak Integration Detect_SFC->Integrate_SFC Calculate_SFC Calculate Resolution (Rs) and Enantiomeric Excess (%ee) Integrate_SFC->Calculate_SFC

Caption: SFC Method Workflow for Chiral Separation.

Step-by-Step Procedure:

  • Modifier Preparation: Prepare the organic modifier by adding 0.1% (v/v) of trifluoroacetic acid (TFA) to methanol. The acidic additive is crucial for the protonation of the amine, which is necessary for interaction with the crown ether CSP.[5]

  • Sample Preparation: Dissolve racemic 4-Methoxy-2,3-dihydro-1H-inden-1-amine in the modifier to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: Supercritical CO₂ and Methanol with 0.1% TFA (as modifier)

    • Flow Rate: 2.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40°C

    • Elution Mode: A gradient is often used for initial screening (e.g., 5% to 40% modifier over 5 minutes). For a developed method, an isocratic condition (e.g., 20% modifier) can be used.

    • Injection Volume: 5 µL

    • Detection: UV at 275 nm

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the prepared sample and run the gradient or isocratic method.

  • Method Optimization (if necessary):

    • Selectivity and Retention: Adjust the isocratic percentage or the gradient slope of the modifier. Lowering the modifier percentage will increase retention and may improve selectivity.

    • Peak Shape: The concentration of the acidic additive can be optimized. In some cases, a combination of an acid and a base (e.g., TFA and TEA) can improve peak symmetry for primary amines on other types of CSPs in SFC, though for crown ether phases, an acidic environment is paramount.[10]

Expected Results and Data Presentation

The described methods are expected to yield baseline resolution of the two enantiomers of 4-Methoxy-2,3-dihydro-1H-inden-1-amine. The following table summarizes the anticipated performance characteristics based on separations of analogous compounds.

ParameterHPLC Method (Polysaccharide CSP)SFC Method (Crown Ether CSP)
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Crown Ether (e.g., CROWNPAK® CR-I (+))
Mobile Phase Hexane/IPA (90:10, v/v) + 0.1% DEACO₂ / MeOH + 0.1% TFA (e.g., 80:20)
Typical Retention Time (k'1) 4.0 - 6.02.0 - 4.0
Selectivity (α) > 1.2> 1.3
Resolution (Rs) > 1.5> 2.0
Typical Analysis Time 10 - 15 min< 5 min

Note: These values are illustrative and will vary depending on the specific instrumentation, column, and precise mobile phase composition.

Conclusion and Best Practices

Both HPLC and SFC offer excellent capabilities for the chiral separation of 4-Methoxy-2,3-dihydro-1H-inden-1-amine enantiomers. The choice between the two techniques may depend on the specific laboratory requirements, such as desired throughput, solvent consumption considerations, and available instrumentation.

  • The HPLC method with a polysaccharide-based CSP provides a highly reliable and versatile approach, benefiting from the broad selectivity of these phases.

  • The SFC method with a crown ether-based CSP offers a significant advantage in terms of speed and reduced environmental impact, making it particularly suitable for high-throughput screening and preparative applications.

For both methods, careful optimization of the mobile phase composition, including the type and concentration of additives, is critical to achieving optimal resolution and peak shape. It is always recommended to screen a small set of complementary chiral stationary phases and mobile phase conditions to identify the most suitable system for a new chiral compound.

References

  • Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral St
  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023).
  • A Comparative Guide: HPLC vs.
  • Chiral Separation Using SFC and HPLC. (2016).
  • A colorimetric chiral sensor based on chiral crown ether for the recognition of the two enantiomers of primary amino alcohols and amines. (2010). PubMed.
  • HPLC method for enantiomeric separ
  • Chiral stationary phase covalently bound with a chiral pseudo-18-crown-6 ether for enantiomer separation of amino compounds using a normal mobile phase. (2005). PubMed.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Application Notes and Protocols for Chiral Separation of 1-Amino-2-Indanol Enantiomers. Benchchem.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
  • Chiral HPLC Separ
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. (2019). PMC - PubMed Central.
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • Retention behavior of amino acid enantiomers in reversed-phase liquid chromatography. (1983). The Hebrew University of Jerusalem.
  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chrom
  • Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. (2021).
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
  • SFC Basic Guide.
  • Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. (2015). NIH.
  • Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral St
  • Journal of Chrom
  • Chiral separation and enantiomeric analysis: Critical importance in pharmaceutical development. (2025). American Pharmaceutical Review.

Sources

Application Note: A Step-by-Step Guide to the Synthesis of Indane-Based Muscarinic Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and application of indane-based muscarinic receptor modulators for researchers and drug development professionals.

Abstract

Muscarinic acetylcholine receptors (mAChRs) are critical G-protein coupled receptors (GPCRs) that mediate a wide array of physiological functions, making them prime targets for therapeutic intervention in various diseases of the central and peripheral nervous systems.[1] The indane scaffold has emerged as a valuable framework in medicinal chemistry, offering a rigid bicyclic system that can be strategically functionalized to achieve high affinity and selectivity for specific mAChR subtypes.[2] This guide provides a detailed, step-by-step protocol for the synthesis of a representative indane-based muscarinic modulator, explains the underlying chemical principles, and discusses the essential characterization techniques.

Part 1: Understanding the Target: Muscarinic Receptor Signaling

Muscarinic receptors are classified into five subtypes (M1-M5), which are differentially expressed throughout the body and couple to distinct G-protein signaling pathways to exert their effects.[3] A fundamental understanding of these pathways is crucial for rational drug design. The five subtypes are broadly grouped into two major signaling families.[4]

  • M1, M3, and M5 Receptors (Gq/11-coupled): These receptors primarily couple to G-proteins of the Gq/11 family. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] This cascade is fundamental to processes like smooth muscle contraction, glandular secretion, and neuronal excitability.[5][6]

  • M2 and M4 Receptors (Gi/o-coupled): These receptors couple to inhibitory G-proteins (Gi/o). Agonist activation leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP).[4] Additionally, the βγ subunits released from the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and an inhibitory cellular response, which is particularly important in cardiac tissue and for presynaptic autoinhibition.[4]

Below are diagrams illustrating these principal signaling cascades.

Gq-Coupled Muscarinic Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Muscarinic Agonist Receptor M1, M3, M5 Receptor Agonist->Receptor Binds Gq Gq Protein (α, β, γ) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates α subunit PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Contraction, Secretion) Ca2->Response PKC->Response

Caption: Gq-protein signaling cascade for M1, M3, and M5 receptors.

Gi-Coupled Muscarinic Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Muscarinic Agonist Receptor M2, M4 Receptor Agonist->Receptor Binds Gi Gi Protein (α, β, γ) Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC α subunit inhibits GIRK GIRK Channel Gi->GIRK βγ subunits activate cAMP ↓ cAMP AC->cAMP K_ion K⁺ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization (Inhibitory Response) cAMP->Hyperpolarization Reduced PKA activity contributes to inhibition K_ion->Hyperpolarization

Caption: Gi-protein signaling cascade for M2 and M4 receptors.

Part 2: Synthetic Strategy & Rationale

The design of our target molecule is based on a common strategy in medicinal chemistry: utilizing a rigid scaffold (indane) to correctly orient key pharmacophoric elements. The indane core provides a stable platform, and introducing substituents at specific positions allows for fine-tuning of receptor affinity and selectivity.[2]

Our synthetic approach is a linear sequence designed for versatility, allowing for the modification of the final sidechain to explore structure-activity relationships (SAR). The strategy involves three key stages:

  • Formation of the Indanone Core: We will construct a substituted 1-indanone ring system using an intramolecular Friedel-Crafts acylation. This is a robust and high-yielding method for creating the bicyclic core.[7]

  • Introduction of the Basic Amine: A crucial feature for many muscarinic ligands is a basic nitrogen atom that forms an ionic bond with a conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of the receptor.[8] We will install this feature via reductive amination.

  • Appendage of the Terminal Group: The final step involves attaching a sidechain that can interact with other regions of the receptor, contributing to subtype selectivity and efficacy (agonist vs. antagonist activity).

Part 3: Detailed Synthesis Protocol

This section details the synthesis of a hypothetical M1-selective agonist, (R,S)-N-((5-methoxy-2,3-dihydro-1H-inden-1-yl)methyl)pent-4-yn-1-amine .

Step 1: Synthesis of 5-Methoxy-1-indanone
  • Principle: This step employs an intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propanoic acid. The acid is first converted to its more reactive acid chloride derivative, which then cyclizes in the presence of a Lewis acid catalyst (AlCl₃) to form the five-membered ring of the indanone.[7]

  • Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
3-(4-methoxyphenyl)propanoic acid180.2010.0 g55.5
Thionyl chloride (SOCl₂)118.976.0 mL (8.1 g)68.1
Aluminum chloride (AlCl₃), anhydrous133.348.9 g66.7
Dichloromethane (DCM), anhydrous-200 mL-
Hydrochloric acid (HCl), 5M aqueous-100 mL-
Saturated sodium bicarbonate (aq)-50 mL-
Brine (saturated NaCl solution)-50 mL-
Anhydrous magnesium sulfate (MgSO₄)-~5 g-
  • Protocol:

    • Acid Chloride Formation: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(4-methoxyphenyl)propanoic acid (10.0 g) and anhydrous DCM (100 mL).

    • Slowly add thionyl chloride (6.0 mL) to the suspension at room temperature.

    • Heat the mixture to reflux (approx. 40°C) and stir for 2 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

    • Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(4-methoxyphenyl)propanoyl chloride is a yellow oil and is used directly in the next step.

    • Friedel-Crafts Cyclization: In a separate 500 mL flask, prepare a suspension of anhydrous aluminum chloride (8.9 g) in anhydrous DCM (100 mL) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.

    • Dissolve the crude acid chloride from the previous step in 50 mL of anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The mixture will turn dark red/brown.

    • Work-up: Carefully quench the reaction by slowly pouring it into a beaker containing 100 mL of 5M HCl and crushed ice, with vigorous stirring.

    • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by recrystallization from ethanol/water to afford 5-methoxy-1-indanone as a white to pale yellow solid. (Expected yield: 75-85%).

Step 2: Reductive Amination to form 1-Amino-5-methoxyindane
  • Principle: The ketone of 5-methoxy-1-indanone is converted to a primary amine. The ketone first reacts with an ammonia source to form an intermediate imine, which is then reduced in situ by a reducing agent (sodium cyanoborohydride) to the desired amine.

  • Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
5-Methoxy-1-indanone162.195.0 g30.8
Ammonium acetate (NH₄OAc)77.0823.7 g308
Sodium cyanoborohydride (NaBH₃CN)62.842.9 g46.2
Methanol (MeOH), anhydrous-150 mL-
Sodium hydroxide (NaOH), 2M aqueous-~50 mL-
Diethyl ether (Et₂O)-150 mL-
Anhydrous sodium sulfate (Na₂SO₄)-~5 g-
  • Protocol:

    • To a 250 mL round-bottom flask, add 5-methoxy-1-indanone (5.0 g), ammonium acetate (23.7 g), and anhydrous methanol (150 mL).

    • Stir the mixture at room temperature until all solids are dissolved.

    • Add sodium cyanoborohydride (2.9 g) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Perform in a well-ventilated fume hood.

    • Stir the reaction at room temperature for 24 hours. Monitor progress by TLC or LC-MS.

    • Work-up: Remove the methanol under reduced pressure.

    • Add 100 mL of water to the residue and basify the solution to pH > 12 by the slow addition of 2M NaOH solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product, 1-amino-5-methoxyindane, can often be used without further purification. If necessary, it can be purified by column chromatography on silica gel (eluting with a gradient of DCM/MeOH). (Expected yield: 60-70%).

Step 3: N-Alkylation to Synthesize the Final Compound
  • Principle: This is a standard nucleophilic substitution (SN2) reaction. The primary amine from Step 2 acts as a nucleophile, displacing a leaving group (bromide) from an alkyne-containing electrophile to form the final product.

  • Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
1-Amino-5-methoxyindane163.222.0 g12.2
5-Bromopent-1-yne147.011.8 g (1.3 mL)12.2
Potassium carbonate (K₂CO₃), anhydrous138.213.4 g24.4
Acetonitrile (MeCN), anhydrous-50 mL-
Ethyl acetate (EtOAc)-100 mL-
Water-50 mL-
Anhydrous sodium sulfate (Na₂SO₄)-~5 g-
  • Protocol:

    • In a 100 mL round-bottom flask, combine 1-amino-5-methoxyindane (2.0 g), anhydrous potassium carbonate (3.4 g), and anhydrous acetonitrile (50 mL).

    • Add 5-bromopent-1-yne (1.8 g) to the suspension.

    • Heat the reaction mixture to 60°C and stir for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

    • Work-up: Cool the reaction to room temperature and filter off the K₂CO₃.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product as a pale yellow oil. (Expected yield: 50-65%).

Part 4: Characterization and Data Analysis

Confirmation of the structure and purity of the final compound is essential. Standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, atom connectivity, and stereochemistry.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the compound and is a primary tool for assessing its purity and monitoring reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, typically aiming for >95% for in vitro assays.

Table of Expected Analytical Data for the Final Product:

AnalysisExpected Result
¹H NMR Resonances corresponding to aromatic protons (6.7-7.2 ppm), the methoxy group (~3.8 ppm), the indenyl methine and methylene protons (2.0-3.5 ppm), the alkyne proton (~1.9 ppm), and aliphatic chain protons.
¹³C NMR Signals for aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), the alkyne carbons (~70, 85 ppm), and aliphatic carbons.
LC-MS Purity (HPLC): >95% (at 254 nm). Mass (ESI+): Expected m/z = 230.15 [M+H]⁺ for C₁₅H₁₉NO.

Part 5: Experimental Workflow Visualization

The following diagram provides a high-level overview of the complete synthetic sequence.

Synthetic Workflow A 3-(4-methoxyphenyl) propanoic acid B Step 1: Friedel-Crafts Acylation A->B 1. SOCl₂, Reflux 2. AlCl₃, DCM C 5-Methoxy-1-indanone B->C D Step 2: Reductive Amination C->D NH₄OAc, NaBH₃CN, MeOH E 1-Amino-5-methoxyindane D->E F Step 3: N-Alkylation E->F 5-Bromopent-1-yne, K₂CO₃, MeCN G Final Product: Indane-based Modulator F->G

Caption: Overall synthetic scheme for the indane-based modulator.

Conclusion

This application note outlines a reliable and adaptable synthetic route for producing indane-based muscarinic receptor modulators. The three-step sequence, beginning with a Friedel-Crafts acylation to form the indane core, followed by reductive amination and N-alkylation, provides a robust platform for generating a library of analogues for SAR studies. Detailed protocols and characterization guidelines are provided to ensure reproducibility and scientific rigor, empowering researchers in the field of neuroscience and drug discovery to explore this promising class of compounds.

References

  • Zhang, H., et al. (2025). Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment. European Journal of Medicinal Chemistry, 298, 117993.
  • Schrage, R., et al. (2020). Design and Synthesis of Novel Ligands for the M2 Muscarinic Acetylcholine Receptor. FAU Forschungen, Reihe B, Medizin, Pharmazie, Biologie.
  • Gupta, R. D., et al. (2018). Discovery of Novel Muscarinic Receptor Modulators by Integrating Natural Product Framework with Bioactive Molecule.
  • Gupta, R. D., et al. (2018). Discovery of Novel Muscarinic Receptor Modulators by Integrating a Natural Product Framework and a Bioactive Molecule. PubMed.
  • Schrage, R. (2020). Design and Synthesis of Novel Ligands for the M2 Muscarinic Acetylcholine Receptor. FAU University Press.
  • Dilly, S., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(21), 7565. [Link]

  • Ahmad, I., et al. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanes. . [Link]

  • Sabbadin, D., et al. (2023). Novel Xanomeline-Containing Bitopic Ligands of Muscarinic Acetylcholine Receptors: Design, Synthesis and FRET Investigation. CNR-IRIS. [Link]

  • Ghorpade, R., et al. (2019). Design and synthesis of muscarinic acetylcholine receptor (mAChR) antagonist: pharmacophore-based screening and structure-based optimization. Semantic Scholar. [Link]

  • Jurik, A., et al. (2023). Design, synthesis and preclinical evaluation of muscarine receptor antagonists via a scaffold-hopping approach. PubMed. [Link]

  • Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193. [Link]

  • D'Agostino, G., et al. (2007). Medicinal Chemistry and Therapeutic Potential of Muscarinic M3 Antagonists. ResearchGate. [Link]

  • Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. SciSpace. [Link]

  • D'Agostino, G., et al. (2007). Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists. PubMed. [Link]

  • Kwiecień, H., & Girek, T. (2020). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 10(49), 29331-29353. [Link]

  • Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]

  • Siafis, S., et al. (2024). Muscarinic receptor agonists and positive allosteric modulators in animal models of psychosis: protocol for a systematic review and meta-analysis. Wellcome Open Research, 9, 21. [Link]

  • Tadi, P., & Lui, F. (2023). Physiology, Muscarinic Receptor. StatPearls. [Link]

  • Lanzafame, A. A., et al. (1999). Muscarinic Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

  • Al-Obaidi, M., & Al-Zubaidi, A. (2023). A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. Molecules, 28(20), 7114. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. This molecule is a crucial building block in medicinal chemistry, serving as a key intermediate for various pharmaceutical agents, including serotonin-norepinephrine reuptake inhibitors and anxiolytic compounds.[1] This guide is structured to provide practical, field-tested advice to troubleshoot common issues and optimize your synthetic yields, ensuring the integrity and reproducibility of your research.

I. Synthetic Overview: The Strategic Pathways

The synthesis of 4-Methoxy-2,3-dihydro-1H-inden-1-amine predominantly starts from the commercially available ketone, 4-Methoxy-1-indanone.[2] The core transformation is the conversion of the C1 carbonyl group into a primary amine. Two principal, well-established routes are employed for this transformation: Direct Reductive Amination and a two-step Oxime Formation and Reduction . The final step involves the formation of the stable, crystalline hydrochloride salt.

Synthetic_Pathway cluster_0 Route A: Direct Reductive Amination cluster_1 Route B: Oxime Reduction Indanone 4-Methoxy-1-indanone ReductiveAmination Reductive Amination (e.g., NH4OAc, NaBH3CN) Indanone->ReductiveAmination NH3 source Reducing agent Oximation Oximation (NH2OH·HCl) Indanone->Oximation Amine 4-Methoxy-2,3-dihydro- 1H-inden-1-amine (Free Base) SaltFormation Salt Formation (HCl) Amine->SaltFormation HCl_Salt 4-Methoxy-2,3-dihydro- 1H-inden-1-amine HCl ReductiveAmination->Amine Oxime 4-Methoxy-1-indanone Oxime Reduction Reduction (e.g., H2, Pd/C) Oxime->Reduction Oximation->Oxime Reduction->Amine SaltFormation->HCl_Salt

Caption: Primary synthetic routes to 4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.

Q1: My overall yield is low after reductive amination. What factors should I investigate to improve it?

Low yield in a one-pot reductive amination is a frequent challenge. The issue typically stems from an imbalance in the delicate equilibrium between imine formation and reduction, or from competing side reactions.[3]

Causality Analysis & Solutions:

  • Inefficient Imine Formation: The reaction proceeds via a hemiaminal intermediate which must dehydrate to form an imine; this imine is the species that gets reduced.[3] This dehydration step is often rate-limiting and pH-sensitive.

    • Solution: The reaction should be run in a weakly acidic medium (pH 4-6). While many protocols use ammonium acetate which acts as both the ammonia source and a buffer, the addition of a co-solvent like methanol or ethanol can improve solubility, and a small amount of acetic acid can help catalyze imine formation. Be cautious, as a pH that is too low will protonate the amine source, rendering it non-nucleophilic.

  • Competing Ketone Reduction: A common side product is 4-methoxy-2,3-dihydro-1H-inden-1-ol, formed from the direct reduction of the starting ketone. This occurs if your reducing agent is too reactive or if imine formation is slow.

    • Solution: Switch to a more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are industry standards for this reason. They are less reactive towards ketones and aldehydes at neutral or acidic pH but readily reduce the protonated iminium ion.[4] While sodium borohydride (NaBH₄) can be used, it requires stricter pH control and often leads to more alcohol byproduct.

  • Choice of Ammonia Source: The nature of the ammonia source is critical.

    • Solution: Ammonium formate or ammonium acetate are generally effective. Using ammonia gas or ammonium hydroxide can drastically alter the pH and often leads to complex mixtures. The Leuckart reaction, which uses ammonium formate or formamide at high temperatures, is a classic method for this transformation but can sometimes lead to N-formylation as a side reaction.[5][6][7]

Data Summary: Comparison of Reductive Amination Conditions

Reducing AgentAmmonia SourceSolventTypical YieldKey Advantages & Disadvantages
NaBH₃CN NH₄OAcMethanol70-85%Pro: High selectivity for iminium ion.[4] Con: Cyanide waste stream requires careful handling.
NaBH(OAc)₃ NH₄OAcDichloroethane (DCE)75-90%Pro: Excellent selectivity, non-toxic byproducts.[4] Con: More expensive, moisture-sensitive.
H₂ / Catalyst NH₃ in MeOHEthanol/Methanol60-95%Pro: Green, high atom economy, scalable. Con: Requires specialized high-pressure equipment; catalyst can be poisoned.
Ammonium Formate (Self-reducing)Neat or High-boiling solvent50-75%Pro: Inexpensive, one-pot Leuckart reaction.[5] Con: High temperatures required (120-165°C), potential for side products.
Q2: I am using the oxime reduction route and see multiple spots on TLC after the reduction step. How can I achieve a cleaner reaction?

The oxime route is robust but requires careful optimization of both the oximation and the subsequent reduction.

Causality Analysis & Solutions:

  • Incomplete Oximation: The first step is the reaction of 4-methoxy-1-indanone with hydroxylamine hydrochloride. If this reaction is incomplete, you will carry unreacted ketone into the reduction step, where it may be reduced to the corresponding alcohol, complicating purification.

    • Solution: Ensure complete conversion by monitoring with TLC.[8] The reaction is typically run with a mild base like sodium acetate or pyridine in an alcohol solvent. The formation of E/Z isomers of the oxime is common and generally does not affect the subsequent reduction to the primary amine.[8]

  • Harsh Reduction Conditions: The choice of reducing agent for the oxime is critical. Over-reduction or side reactions can occur.

    • Solution: Catalytic hydrogenation (H₂, Pd/C or Raney Nickel) is the cleanest and most common method. It proceeds under relatively mild conditions and produces water as the only byproduct. An alternative patented method uses an alumino-nickel catalyst under mild, alkaline conditions, avoiding pressurized hydrogenation.[9][10] Stronger, non-selective agents like Lithium Aluminum Hydride (LiAlH₄) will work but require strictly anhydrous conditions and a more hazardous workup.

Q3: The final hydrochloride salt is oily and difficult to crystallize. What is the best procedure for isolation?

The hydrochloride salt of this amine is known to be somewhat hygroscopic, and improper technique can lead to "oiling out" instead of forming a clean, crystalline solid.

Causality Analysis & Solutions:

  • Solvent Choice: The solvent system is paramount for successful crystallization.

    • Solution: After workup and extraction of the free base into a solvent like diethyl ether or ethyl acetate, ensure the organic solution is thoroughly dried with MgSO₄ or Na₂SO₄. Filter off the drying agent. The salt is then precipitated by the slow, dropwise addition of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or HCl in isopropanol). Using concentrated aqueous HCl is generally not recommended as the excess water will prevent crystallization.

  • Precipitation Rate: Rapid precipitation often traps impurities and solvent, leading to an oil or an amorphous solid.

    • Solution: Cool the solution of the free base to 0°C before and during the slow addition of the HCl solution. Stir vigorously. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you can attempt to redissolve the oil by gently warming and then allowing it to cool very slowly, preferably with a seed crystal if available.

III. Frequently Asked Questions (FAQs)

Q: What is the most common industrial route for this synthesis? A: Both reductive amination and oxime reduction are used industrially. The choice often depends on factors like cost of reagents, available equipment (e.g., high-pressure hydrogenators), and waste disposal considerations. Catalytic hydrogenation methods are often preferred for their green chemistry profile and high atom economy.[9][10]

Q: How is the starting material, 4-Methoxy-1-indanone, prepared? A: A common laboratory and industrial preparation involves the methylation of 4-hydroxy-1-indanone using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. Another route is the cyclization of 3-(m-methoxyphenyl)propionic acid.

Q: Are there methods to synthesize a single enantiomer, such as (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride? A: Yes, enantiomerically pure versions are crucial for many pharmaceutical applications.[11][12][13] This is typically achieved either by classical resolution of the racemic amine using a chiral acid or through asymmetric synthesis. Modern biocatalytic methods using engineered reductive aminase (RedAm) enzymes are showing great promise for the direct asymmetric amination of ketones to produce single-enantiomer amines.[14]

IV. Key Experimental Protocol: Reductive Amination via Sodium Borohydride

This protocol provides a representative procedure. Always perform a thorough safety review of all reagents and procedures before beginning any experiment.

Protocol_Workflow Start 1. Dissolve 4-Methoxy-1-indanone and NH4OAc in Methanol Cool 2. Cool solution to 0°C in an ice bath Start->Cool Add_NaBH4 3. Add NaBH4 portion-wise over 30-60 minutes Cool->Add_NaBH4 Warm 4. Warm to room temperature and stir for 12-18 hours Add_NaBH4->Warm Monitor 5. Monitor reaction by TLC/LC-MS Warm->Monitor Quench 6. Quench reaction carefully with 1M HCl at 0°C Monitor->Quench Concentrate 7. Concentrate in vacuo to remove Methanol Quench->Concentrate Basify 8. Basify aqueous residue with NaOH to pH > 11 Concentrate->Basify Extract 9. Extract with Ethyl Acetate (3x volumes) Basify->Extract Dry 10. Dry combined organic layers over Na2SO4 Extract->Dry Filter_Evap 11. Filter and evaporate solvent to yield free base oil Dry->Filter_Evap Salt 12. Dissolve oil in Ether, cool to 0°C, add HCl/Ether Filter_Evap->Salt Isolate 13. Isolate product by filtration, wash with cold Ether, dry in vacuo Salt->Isolate

Caption: Step-by-step workflow for the reductive amination protocol.

Procedure:

  • Reaction Setup: To a round-bottom flask charged with 4-Methoxy-1-indanone (1.0 eq), add methanol (10 mL per gram of indanone) and ammonium acetate (5.0 eq). Stir until all solids dissolve.

  • Reduction: Cool the solution to 0°C in an ice-water bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Workup (Quench): Once complete, cool the reaction back to 0°C and slowly add 1M HCl until gas evolution ceases and the pH is acidic (~pH 2-3).

  • Workup (Extraction): Concentrate the mixture under reduced pressure to remove the methanol. To the remaining aqueous residue, add water and wash with diethyl ether to remove any non-basic impurities. Cautiously add 6M NaOH until the aqueous layer is strongly basic (pH > 11). Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Isolation (Free Base): Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the 4-Methoxy-2,3-dihydro-1H-inden-1-amine as an oil.

  • Salt Formation: Dissolve the crude amine oil in a minimal amount of cold diethyl ether or isopropanol. Slowly add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring until precipitation is complete.

  • Final Product: Collect the white precipitate by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under high vacuum to afford the final hydrochloride salt.

V. References

  • PrepChem. Synthesis of 4-Methoxy-1-indanone. [Link]

  • Grokipedia. Eschweiler–Clarke reaction. [Link]

  • Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

  • Zhejiang Jiuzhou Chem Co.,Ltd. (R)-4-Methoxy-2,3-dihydro-1H-inden-1-aMine hydrochloride CAS NO.1217445-49-2. [Link]

  • Wikipedia. Leuckart reaction. [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]

  • Xindao. This compound CAS:41566-80-7. [Link]

  • Wikipedia. Reductive amination. [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • Semantic Scholar. STUDIES ON THE LEUCKART REACTION. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Syntheses. PREPARATION OF (E)- AND (Z)-1-INDANONE OXIME. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • Google Patents. Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

  • NIH National Library of Medicine. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. [Link]

Sources

Technical Support Center: Purification of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 41566-80-7). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this key pharmaceutical intermediate.[1][2] The guidance herein is structured to address practical challenges encountered during the purification process, ensuring you can achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a validated solution.

Q1: My final product is an oil or fails to crystallize during recrystallization. What should I do?

A1: "Oiling out" or failure to crystallize is a common problem when purifying amine hydrochloride salts. It typically occurs when the compound's solubility in the chosen solvent system is too high even at low temperatures, or when impurities are depressing the melting point and interfering with lattice formation.

Causality: The hydrochloride salt form increases the polarity of the amine, making it highly soluble in polar solvents like water or methanol.[1] If the anti-solvent (a less polar solvent) is added too quickly or if the solution is supersaturated, the product can crash out as a liquid phase (an oil) instead of forming an ordered crystal lattice.

Troubleshooting Workflow:

G start Crude Product Oils Out During Recrystallization cause1 Possible Cause: Supersaturation or Incorrect Solvent Ratio start->cause1 cause2 Possible Cause: Presence of Impurities start->cause2 solution1a Re-heat solution until clear. Add more of the primary (polar) solvent. cause1->solution1a solution2a Perform an aqueous wash on the crude free base before salt formation to remove water-soluble impurities. cause2->solution2a solution2b Consider column chromatography on the free base before converting to the HCl salt. cause2->solution2b solution1b Cool slowly. If no crystals form, add anti-solvent (e.g., Isopropanol, Ethyl Acetate) dropwise at room temperature. solution1a->solution1b solution1c Induce Crystallization: 1. Scratch inner flask wall. 2. Add a seed crystal. solution1b->solution1c solution1d If still an oil, remove solvent and restart with a different solvent system. solution1c->solution1d

Caption: Decision tree for troubleshooting product oiling out.

Step-by-Step Protocol to Address Oiling Out:

  • Re-dissolve: Gently heat the mixture to re-dissolve the oil into the solvent system. If it doesn't fully dissolve, add a small amount of the more polar solvent (e.g., methanol) until a clear solution is achieved at an elevated temperature.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling promotes oil formation.

  • Induce Crystallization: If no crystals appear, try scratching the inside of the flask with a glass rod just below the solvent line. Alternatively, add a single, small seed crystal of the pure product.

  • Adjust Solvent System: If the product remains an oil, consider a different solvent system. A common choice for amine hydrochlorides is a mixture of a polar solvent like methanol or ethanol with a less polar anti-solvent like isopropanol (IPA), ethyl acetate, or diethyl ether.[3]

Q2: My product is off-color (e.g., yellow or brown). How can I remove the color impurities?

A2: Color in the final product often indicates the presence of high molecular weight, conjugated impurities or oxidation by-products.[3] These can sometimes persist even after recrystallization.

Causality: Amine compounds can be susceptible to air oxidation, which can generate colored impurities. Additionally, impurities from the starting materials or side-reactions during synthesis (e.g., from the reduction of 4-methoxy-1-indanone oxime) can carry through the process.[4]

Solution: Activated Charcoal Treatment Activated charcoal is highly effective at adsorbing colored impurities due to its high surface area.

Detailed Protocol: Decolorization with Activated Charcoal

  • Dissolve Crude Product: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., methanol or ethanol).

  • Add Charcoal: Add a small amount of activated charcoal to the hot solution (typically 1-2% w/w relative to the product). Caution: Add charcoal carefully to a hot solution to avoid violent bumping. It is safer to add it before heating or to briefly cool the solution before addition.

  • Heat and Stir: Heat the mixture at reflux for 10-15 minutes with stirring.

  • Hot Filtration: Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the filter funnel. Pre-heating the funnel is recommended.

  • Crystallize: Proceed with the cooling and crystallization of the decolorized filtrate as per a standard recrystallization protocol.

Parameter Recommendation Rationale
Charcoal Amount 1-2% by weightSufficient for color removal without significant product adsorption.
Contact Time 10-15 minutesBalances effective adsorption with minimizing product loss.
Filtration Aid Celite® or filter aidPrevents fine charcoal particles from passing through the filter paper.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to assess the purity and enantiomeric excess of the final product?

A1: A combination of chromatographic and spectroscopic methods is required for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis.

    • Reversed-Phase HPLC (RP-HPLC): Use a C18 column with a mobile phase such as acetonitrile/water with a modifier like TFA or formic acid to determine the percentage of chemical impurities.

    • Chiral HPLC: Essential for determining the enantiomeric excess (e.e.). A chiral stationary phase (e.g., a polysaccharide-based column) is required to separate the (R) and (S) enantiomers.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure and identify any residual solvents or obvious impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.[6]

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the purification.[7]

Q2: How can I resolve the racemic 4-Methoxy-2,3-dihydro-1H-inden-1-amine to obtain a single enantiomer?

A2: The most common industrial and laboratory method for resolving chiral amines is through the formation of diastereomeric salts using a chiral resolving agent.[8][9]

Principle: A racemic amine (a 1:1 mixture of R and S enantiomers) is reacted with a single enantiomer of a chiral acid. This creates a mixture of two diastereomeric salts (R-amine/R-acid and S-amine/R-acid). Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.

Workflow for Chiral Resolution:

G racemate Racemic Amine Free Base (R/S Mixture) reagent Add Chiral Acid (e.g., L-(+)-Tartaric Acid) in a suitable solvent (e.g., Methanol) racemate->reagent salts Formation of Diastereomeric Salts (R-amine:L-tartrate) and (S-amine:L-tartrate) reagent->salts crystallization Fractional Crystallization (One diastereomer precipitates) salts->crystallization separation Filter to separate Solid (less soluble salt) and Filtrate (more soluble salt) crystallization->separation solid_path Solid Diastereomeric Salt separation->solid_path Less Soluble filtrate_path Filtrate separation->filtrate_path More Soluble liberation1 Liberate Free Amine: Add Base (e.g., NaOH) and Extract solid_path->liberation1 liberation2 Liberate Free Amine: (Optional recovery) filtrate_path->liberation2 final_product Single Enantiomer of Amine liberation1->final_product

Sources

4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 41566-80-7). It addresses common challenges related to the compound's stability and storage, offering troubleshooting advice and best-practice protocols to ensure experimental integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical intermediate used in pharmaceutical research. It serves as a key starting material or building block in the synthesis of more complex molecules, particularly in the development of serotonin-norepinephrine reuptake inhibitors, anxiolytic compounds, and indane-based muscarinic receptor modulators. The methoxy group on the indane structure often plays a role in receptor binding studies.

Q2: What are the key physical and chemical properties of this compound?

This compound is typically a white, crystalline powder.[1] A critical characteristic is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. It is highly soluble in water and other polar organic solvents. Key properties are summarized in the table below.

Q3: What are the immediate "must-do" storage requirements upon receiving the compound?

Upon receipt, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from humidity.[2] Many suppliers recommend refrigerated storage between 2-8°C. The primary goal is to mitigate its sensitivity to moisture.

Troubleshooting Guide: Stability and Handling Issues

This section addresses common problems encountered during experimentation, tracing them to likely causes related to compound stability and providing actionable solutions.

Problem 1: Inconsistent or non-reproducible results in my biological or chemical assays.

  • Potential Cause 1: Compound Degradation due to Moisture.

    • Expert Rationale: As a hygroscopic hydrochloride salt, the compound can readily absorb atmospheric water. This introduces water into your sample, altering the molar concentration and potentially initiating hydrolytic degradation pathways. The presence of moisture can compromise the compound's structural integrity, leading to a loss of biological activity or chemical reactivity.

    • Solution: Always prepare solutions fresh for each experiment. If you suspect your solid stock has been compromised, it is best to use a new, unopened vial. For critical experiments, consider performing a purity analysis (e.g., HPLC, NMR) on your stock material before use.

  • Potential Cause 2: Degradation from Freeze-Thaw Cycles.

    • Expert Rationale: Repeatedly freezing and thawing a stock solution can accelerate degradation. The process can cause localized changes in pH and concentration as ice crystals form, stressing the molecule.

    • Solution: Prepare a concentrated primary stock solution and then create smaller, single-use aliquots. Store these aliquots at -20°C or -80°C. This practice ensures that you only thaw the amount needed for a given experiment, preserving the integrity of the main stock.

Problem 2: The solid compound appears clumpy, discolored, or has a different texture than a new vial.

  • Potential Cause: Significant Moisture Absorption and Potential Oxidation.

    • Expert Rationale: Clumping is a definitive sign that the hygroscopic powder has absorbed ambient moisture. Discoloration (e.g., turning yellowish or brownish) can be an indicator of oxidative degradation, which may be accelerated by exposure to air and light, a known degradation pathway for similar phenolic compounds.[3]

    • Solution: Do not use the compound. Once the physical appearance has changed, its purity is compromised, and the effective weight-to-mole ratio is unknown. Using this material will lead to inaccurate concentrations and unreliable results. Discard the vial in accordance with your institution's safety protocols and procure a fresh supply.

Problem 3: The compound is not dissolving properly in a solvent where it was previously soluble.

  • Potential Cause: Formation of Insoluble Degradation Products.

    • Expert Rationale: If the compound has degraded due to factors like moisture, light, or oxidation, the resulting byproducts may have different solubility profiles than the parent compound.[3][4] What you are observing is likely the insolubility of these new, unwanted chemical species.

    • Solution: This is another strong indicator that your stock material is compromised. Discard the material. Ensure that all future handling follows the strict protocols outlined below to prevent recurrence. When preparing solutions, always use high-purity, anhydrous solvents where appropriate to minimize the introduction of contaminants.

Protocols and Workflows

Adherence to rigorous protocols is essential for maintaining the stability and integrity of this compound.

Protocol for Handling and Storage of Solid Compound
  • Inspect on Arrival: Upon receipt, ensure the manufacturer's seal is intact. Note the recommended storage temperature on the label.

  • Controlled Environment: Handle the solid powder in a controlled environment, such as a glove box with an inert atmosphere (e.g., argon or nitrogen) or at minimum, a room with low humidity.

  • Temperature Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold powder upon opening the vial.

  • Minimize Exposure: Weigh the required amount of powder quickly and efficiently. Immediately and tightly reseal the container lid. For added protection, wrap the lid junction with parafilm.

  • Optimal Storage: Store the resealed container inside a secondary container (such as a desiccator cabinet or a sealed bag) containing a desiccant (e.g., silica gel). Store at the recommended temperature, typically 2-8°C, and protect from light.

Protocol for Preparing and Storing Stock Solutions
  • Solvent Selection: Use high-purity or anhydrous grade solvents. The compound is reported to be soluble in water and polar organic solvents like DMSO and ethanol.

  • Dissolution: Add the solvent to the pre-weighed solid. Ensure complete dissolution by vortexing or gentle sonication. Mild heating can be used but should be done with caution to avoid thermal degradation.

  • Aliquot for Storage: Dispense the stock solution into single-use aliquots in appropriate vials (e.g., amber glass or polypropylene). The volume of the aliquots should be based on your typical experimental needs to avoid wasting material.

  • Long-Term Solution Storage: Store the aliquots at -20°C or -80°C. Ensure vials are tightly sealed to prevent solvent evaporation over time. Protect from light by using amber vials or by storing them in a light-blocking container.

Data Summary

The following table summarizes the key technical specifications for this compound.

PropertySpecificationSource(s)
CAS Number 41566-80-7
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol [5]
Appearance White hygroscopic powder[6]
Purity Typically ≥95%
Solubility Soluble in water and polar organic solvents
Melting Point ~185-190 °C (with decomposition)
Recommended Storage 2-8°C or below 25°C; Keep tightly sealed and protected from moisture

Visual Diagrams

The following diagrams illustrate key decision-making and handling workflows.

G cluster_0 Troubleshooting Experimental Inconsistency start Inconsistent or Poor Experimental Results q1 Check Solid Stock: Clumped or Discolored? start->q1 a1_yes YES: Moisture/Oxidation Suspected q1->a1_yes Yes q2 Check Solution Prep: Solution Freshly Made? Stored as Aliquots? q1->q2 No sol1 Action: Discard Compound and Procure New Stock. Review Handling Protocol. a1_yes->sol1 a2_no NO: Potential Degradation in Solution q2->a2_no No q3 Check Assay Parameters: Controls Working? Calculations Correct? q2->q3 Yes sol2 Action: Prepare Fresh Solution from Reliable Stock. Implement Aliquoting. a2_no->sol2 a3_no NO: Issue is Likely Experimental Setup q3->a3_no No end_ok Issue Resolved q3->end_ok Yes sol3 Action: Troubleshoot Assay Protocol Independently of the Compound. a3_no->sol3

Caption: Troubleshooting flowchart for stability issues.

G cluster_1 Recommended Compound Handling Workflow receive 1. Receive and Inspect (Check Seal) equilibrate 2. Equilibrate Container to Room Temperature receive->equilibrate weigh 3. Weigh Quickly in Low-Humidity Environment equilibrate->weigh dissolve 4. Dissolve in High-Purity Solvent weigh->dissolve aliquot 5. Aliquot into Single-Use Vials dissolve->aliquot store 6. Store Aliquots at -20°C or -80°C, Protected from Light aliquot->store

Caption: Recommended workflow for handling and solution preparation.

References

  • ChemShuttle. (n.d.). This compound; CAS No.: 41566-80-7.
  • CymitQuimica. (n.d.). (R)-4-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE.
  • TCI Chemicals. (2024). SAFETY DATA SHEET.
  • Enamine. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2013). SAFETY DATA SHEET.
  • Spectrum Chemical. (2019). SAFETY DATA SHEET.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 41566-80-7|this compound.
  • ChemicalBook. (2025). (R)-4-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE.
  • Biosynth. (2022). Safety Data Sheet.
  • BLDpharm. (n.d.). 1391437-20-9|(R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • Crysdot. (n.d.). (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • CymitQuimica. (n.d.). This compound.
  • GuideChem. (n.d.). (R)-4-Methoxy-2,3-dihydro-1H-inden-1-aMine hydrochloride CAS NO.1217445-49-2.
  • PubChemLite. (n.d.). 4-methoxy-2,3-dihydro-1h-inden-1-amine.
  • Ascendex Scientific, LLC. (n.d.). 4-methoxy-2,3-dihydro-1H-inden-1-amine.
  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
  • TCI Chemicals. (2024). 3-Butyn-1-amine Hydrochloride - SAFETY DATA SHEET.
  • MDPI. (2021). Investigation on Novel E/Z 2-Benzylideneindan-1-One-Based Photoswitches with AChE and MAO-B Dual Inhibitory Activity.
  • ResearchGate. (2025). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods.
  • ResearchGate. (n.d.). The Degradation Chemistry of Prasugrel Hydrochloride. Part 1: Drug Substance.

Sources

Overcoming solubility problems with 4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl

Document ID: T-GUIDE-4M1A-SOL-V1.0

Introduction: The Challenge of Solubilization

4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a critical intermediate in pharmaceutical research, particularly in the synthesis of novel therapeutics targeting neurological disorders.[1] As a hydrochloride salt of a primary amine, its physicochemical properties are engineered to enhance aqueous solubility and stability over its free base form.[2][3] However, translating this theoretical advantage into consistent, reproducible experimental results requires a nuanced understanding of the factors governing its dissolution.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming common solubility challenges. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason this compound is supplied as a hydrochloride (HCl) salt?

The primary amine group on the indane scaffold is basic and can accept a proton (H+). By reacting the free base with hydrochloric acid, the nitrogen atom is protonated to form an ammonium salt (R-NH3+ Cl-).[4] This transformation from a neutral, often less polar molecule into an ionic salt dramatically increases its polarity and, consequently, its solubility in polar solvents like water.[2][3] This form is also typically more crystalline and stable for storage.

Q2: What are the general solubility characteristics of 4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl?

This compound is characterized as being highly soluble in water and other polar organic solvents. However, "high solubility" is relative and can be significantly impacted by experimental conditions such as pH, temperature, and the presence of other ions in the solution.

Q3: I just opened a new container, and the powder seems clumpy or damp. Is it compromised?

This is a common observation. As a hydrochloride salt, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This does not typically indicate chemical degradation. To ensure accurate weighing and prevent handling issues, it is crucial to store the compound in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment. Always allow the container to equilibrate to room temperature before opening to minimize water condensation.

Troubleshooting Guide: From Theory to Benchtop Solutions

This section addresses specific problems you may encounter during solution preparation. Each issue is analyzed from a first-principles perspective to provide robust, scientifically-grounded solutions.

Problem 1: The compound fails to dissolve completely in an aqueous buffer (e.g., PBS) at my target concentration.

This is the most frequent challenge and often stems from the solution's pH.

  • Potential Cause: The pH of your buffer is too high (neutral or basic). The solubility of an amine salt is critically dependent on maintaining an acidic pH.[5][6] An equilibrium exists between the soluble, protonated form (R-NH3+) and the less soluble, neutral free base (R-NH2).

    • R-NH3+ (soluble) ⇌ R-NH2 (less soluble) + H+ In neutral or basic conditions (low H+ concentration), this equilibrium shifts to the right, causing the compound to deprotonate and precipitate as the free base.

  • Step-by-Step Protocol for pH-Mediated Dissolution:

    • Initial Attempt: Weigh the required amount of 4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl and add it to a volume of purified water (e.g., Milli-Q®) that is approximately 80% of your final target volume. Water is a good starting point as it is slightly acidic and lacks other ions that could interfere.

    • Agitation: Stir or vortex the solution. If solubility is incomplete, proceed to the next step.

    • pH Adjustment: While stirring, add 0.1 M HCl dropwise. Monitor the solution for clarity after each drop. The compound should fully dissolve as the pH drops, pushing the equilibrium towards the soluble R-NH3+ form.

    • Buffer Addition: Once the compound is fully dissolved in the acidified water, you can add a concentrated stock of your desired buffer components (e.g., phosphate, saline) and adjust the final volume with water.

    • Final pH Check: Re-verify the final pH of the solution. For optimal stability in solution, a final pH below 6 is recommended.

  • Expert Insight: Starting with pure water before adding buffer salts allows you to dissolve the compound under ideal acidic conditions without interference.

Problem 2: The compound dissolves initially but then precipitates over time or upon storage.

This delayed precipitation points to either a gradual pH shift or the common ion effect.

  • Potential Cause 1: pH Instability. If your buffer has poor buffering capacity in the acidic range, its pH may drift upwards upon exposure to air (CO2 absorption), causing the compound to crash out.

  • Potential Cause 2: The Common Ion Effect. This is a more subtle but critical factor, especially in high-salt buffers like Phosphate-Buffered Saline (PBS), which contains a high concentration of chloride ions (Cl-). The dissolution equilibrium is:

    • R-NH3+Cl- (solid) ⇌ R-NH3+ (aqueous) + Cl- (aqueous) According to Le Châtelier's principle, if the solution already contains a high concentration of the common ion (Cl-), the equilibrium is driven to the left, favoring the solid, undissolved state. This can significantly suppress the solubility of the hydrochloride salt.[7]

  • Troubleshooting Strategy:

    • Confirm pH: First, check the pH of the solution where precipitation occurred. If it has risen above 6-7, the issue is likely pH instability.

    • Change Your Buffer System: If the pH is acidic and the compound is still precipitating, the common ion effect is the likely culprit. Switch to a buffer that does not contain chloride ions.

      • Recommended Alternatives: Phosphate Buffer (PB), Citrate Buffer, or MES buffer. Prepare these buffers using sodium or potassium phosphate salts instead of sodium chloride.

Problem 3: Poor solubility is observed in common organic solvents like DMSO.
  • Potential Cause: While DMSO is a powerful polar aprotic solvent, ionic salts can sometimes have limited solubility compared to their neutral free-base counterparts.[8] The strong ion-dipole interactions required to dissolve the salt lattice may not be as favorable in DMSO as they are in a protic solvent like water.

  • Solution Pathway:

    • Gentle Warming & Sonication: Gently warm the mixture to 37-50°C and use a bath sonicator. This added energy can help overcome the activation energy barrier for dissolution.

    • Solvent Blends: Try a co-solvent system. For example, a 1:1 mixture of DMSO and ethanol may provide a better environment for dissolution.

    • Alternative Solvents: Consider other polar solvents.

      • Ethanol/Methanol: As polar protic solvents, they can be very effective.

      • Dimethylformamide (DMF): A polar aprotic solvent that can be a good alternative to DMSO.

Data Summary & Recommended Solvents

The following table summarizes the solubility profile based on the compound's chemical class. Note: These are guideline values. It is imperative to determine solubility empirically for your specific experimental concentration and conditions.

SolventTypeExpected SolubilityRecommended Concentration RangeNotes
Water (acidified, pH < 6) Polar ProticHigh> 25 mg/mLThe solvent of choice for aqueous assays. Use of dilute HCl may be required.
Phosphate-Buffered Saline (PBS) Aqueous BufferModerate to LowVariableHigh chloride content can suppress solubility due to the common ion effect.[7]
DMSO (Dimethyl Sulfoxide) Polar AproticModerate1-10 mg/mLMay require warming or sonication. Salts can have lower solubility than free bases.[8]
Ethanol Polar ProticHigh> 10 mg/mLExcellent choice for stock solutions intended for dilution in aqueous media.

Visual Troubleshooting Workflow

The following flowchart provides a logical decision-making path for addressing solubility issues with 4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl.

G start Solubility Issue Encountered solvent_type What is the solvent? start->solvent_type aqueous_path Aqueous Buffer (e.g., PBS, Tris) solvent_type->aqueous_path Aqueous organic_path Organic Solvent (e.g., DMSO) solvent_type->organic_path Organic check_ph Is pH < 6? aqueous_path->check_ph try_other_organic Action: 1. Use gentle warming/sonication. 2. Try alternative polar solvents (Ethanol, DMF). 3. Consider a co-solvent system. organic_path->try_other_organic ph_high No (pH is neutral/basic) check_ph->ph_high No ph_low Yes (pH is acidic) check_ph->ph_low Yes adjust_ph Action: Lower pH with dilute HCl. Prepare fresh solution. ph_high->adjust_ph check_cl Does buffer have high [Cl-]? (e.g., PBS) ph_low->check_cl success Solubility Achieved adjust_ph->success cl_high Yes check_cl->cl_high Yes cl_low No check_cl->cl_low No change_buffer Cause: Common Ion Effect Action: Switch to a non-Cl- buffer (e.g., Phosphate Buffer). cl_high->change_buffer reduce_conc Action: 1. Try gentle warming/sonication. 2. Reduce concentration. 3. Prepare fresh solution. cl_low->reduce_conc change_buffer->success reduce_conc->success try_other_organic->success

Caption: Troubleshooting flowchart for 4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl.

References

  • Vertex AI Search Result. (Date not available). This compound; CAS No.: 41566-80-7.
  • University of Alberta. (Date not available).
  • Chem-Impex. (Date not available). 4-Methoxy-2,3-dihydro-1H-indole hydrochloride.
  • Chemistry Stack Exchange. (2014). Why formulate drugs as HCl salts when HCl is in stomach acid?.
  • Quora. (2017). Why do amines dissolve in hydrochloric acid?.
  • Gauth. (Date not available). What effect does adding HCl have on the solubility of your amines?.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Chad's Prep. (Date not available). 17.6 pH Effects on Solubility.
  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6. [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]

Sources

Technical Support Center: 4-Methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile intermediate. The following question-and-answer section provides in-depth, field-proven insights to help you troubleshoot your reactions, optimize your protocols, and ensure the integrity of your results.

Section 1: Starting Material and Reaction Setup

FAQ 1: My this compound starting material has poor solubility in my aprotic organic solvent (e.g., DCM, THF, Acetonitrile). How can I get my reaction to proceed?

This is a very common and critical issue. The hydrochloride salt form significantly increases water solubility but drastically reduces solubility in non-polar organic solvents.[1][2][3] The protonated ammonium salt is ionic and does not readily dissolve in solvents like ether, and often has limited solubility in dichloromethane (DCM) or tetrahydrofuran (THF).[1] For a reaction to occur, the free, unprotonated amine, which is a nucleophile, must be generated in situ.

Causality: The lone pair on the nitrogen atom, which is required for nucleophilic attack (e.g., in an acylation or alkylation), is tied up in an N-H bond in the ammonium salt.[1][4] The reaction cannot proceed until the amine is deprotonated to its free base form.

Solution: In-Situ Free Base Generation

The most effective strategy is to add a suitable base to the reaction mixture to neutralize the hydrochloride salt and liberate the free amine.

Step-by-Step Protocol:

  • Suspend your this compound in your chosen aprotic solvent (e.g., DCM or THF) under an inert atmosphere (Nitrogen or Argon).

  • Add a slight excess (1.05 to 1.2 equivalents) of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base).

  • Stir the mixture at room temperature for 15-30 minutes. You will often observe a visual change as the slurry dissolves, or a precipitate of triethylammonium chloride (TEA·HCl) may form.

  • Once the free amine is generated in solution, you can proceed by adding your electrophile (e.g., acyl chloride or alkyl halide).

Base Selection Table:

BasepKa of Conjugate AcidKey Characteristics
Triethylamine (TEA) ~10.7Common, inexpensive. The resulting TEA·HCl salt has some solubility in solvents like DCM but can often be filtered off.
DIPEA (Hünig's Base) ~10.7Sterically hindered, making it a poor nucleophile itself. This is advantageous as it is less likely to compete with your primary amine in reacting with the electrophile.[5]
Pyridine ~5.2A weaker base, often used as both a base and a solvent in acylation reactions to effectively scavenge the generated HCl.[1]
Inorganic Bases (K₂CO₃, Cs₂CO₃) N/AHeterogeneous (not soluble in most organic solvents). Can be effective but may require longer reaction times or phase-transfer catalysts due to limited contact with the dissolved starting material.[6][7]

Section 2: Troubleshooting N-Alkylation Reactions

FAQ 2: I am attempting a mono-N-alkylation with an alkyl halide (e.g., methyl iodide, benzyl bromide), but my reaction is yielding a mixture of unreacted starting material, the desired secondary amine, and the over-alkylated tertiary amine. How can I improve selectivity for the mono-alkylated product?

This is a classic challenge in amine chemistry. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This makes it more reactive towards the alkylating agent, leading to a "runaway" reaction that produces the tertiary amine.[5][8]

Causality: The alkyl group added to the nitrogen is electron-donating, which increases the electron density on the nitrogen atom and enhances its nucleophilicity, promoting a second alkylation event.

Troubleshooting Workflow for Over-Alkylation

G start Problem: Over-alkylation in N-Alkylation Reaction check_stoich Is Amine in Large Excess? (>5 equivalents) start->check_stoich check_conditions Review Reaction Conditions check_stoich->check_conditions No sol_stoich Solution: Use a large excess of the primary amine. This statistically favors the alkylation of the starting material. check_stoich->sol_stoich check_stoich->sol_stoich slow_addition Is Alkyl Halide Added Slowly at Low Temperature? check_conditions->slow_addition reductive_amination Alternative Strategy: Reductive Amination check_conditions->reductive_amination Problem Persists slow_addition->reductive_amination No / Ineffective sol_slow Solution: Add the alkyl halide dropwise at 0 °C to maintain a low concentration, minimizing reaction with the product. slow_addition->sol_slow slow_addition->sol_slow sol_reduct Solution: React the amine with an aldehyde/ketone to form an imine, then reduce with a mild agent (e.g., NaBH(OAc)₃). This method cleanly provides the mono-alkylated product. reductive_amination->sol_reduct reductive_amination->sol_reduct

Caption: Decision tree for troubleshooting over-alkylation.

Detailed Strategies to Promote Mono-Alkylation:

  • Use a Large Excess of the Amine: By using a 5- to 10-fold excess of the 4-methoxy-1-indanamine, you statistically favor the reaction of the alkyl halide with the more abundant primary amine, suppressing the second alkylation. This is effective but can be wasteful if the amine is valuable.[6]

  • Slow Addition at Low Temperature: Maintain a very low concentration of the alkylating agent. Dissolve the amine and base in your solvent, cool the mixture to 0 °C, and then add the alkyl halide dropwise via a syringe pump over several hours. This prevents a buildup of the alkyl halide that could react with the newly formed secondary amine product.

  • Alternative Synthetic Route: Reductive Amination (Recommended) : This is often the most reliable method for achieving clean mono-alkylation.[8][9] It's a two-step, one-pot process that avoids the issue of over-alkylation entirely.

    • Step A (Imine Formation): The primary amine reacts with an aldehyde or ketone to form an imine intermediate.

    • Step B (Reduction): The imine is then selectively reduced to the corresponding secondary amine.

Example Protocol: N-Benzylation via Reductive Amination

  • To a solution of this compound (1 equiv.) and triethylamine (1.1 equiv.) in 1,2-dichloroethane (DCE), add benzaldehyde (1.05 equiv.).

  • Stir the mixture for 1 hour at room temperature to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) in portions. This reducing agent is mild enough that it will not reduce the aldehyde but will readily reduce the protonated imine (iminium ion).[9][10]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Perform an aqueous workup by quenching with saturated sodium bicarbonate solution and extracting with an organic solvent.

Section 3: Troubleshooting N-Acylation Reactions

FAQ 3: My N-acylation reaction with an acyl chloride is sluggish and incomplete. I'm also observing a dark coloration, suggesting decomposition. What could be the cause?

Incomplete acylation and decomposition can stem from several factors, including insufficient base, side reactions of the acyl chloride, or instability of the product.

Causality:

  • Insufficient Base: Acylation of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl).[1][4] If this HCl is not neutralized by a base, it will protonate the starting amine, converting it into the non-nucleophilic ammonium salt and effectively stopping the reaction.

  • Acyl Chloride Reactivity: Acyl chlorides are highly reactive and can be susceptible to hydrolysis if moisture is present.[11] They can also be involved in side reactions, especially at elevated temperatures.

  • Product Instability: While generally stable, the resulting amide product could be susceptible to degradation under harsh conditions (e.g., high heat or prolonged exposure to acid/base).

Solutions:

  • Ensure Adequate Base: Always use at least one equivalent of a base like triethylamine or pyridine to scavenge the generated HCl.[1][5] For sluggish reactions, using pyridine as both the solvent and the base is a classic and highly effective method. The pyridine catalyzes the reaction and ensures the equilibrium is shifted towards the product.[1]

  • Control Reaction Conditions:

    • Moisture Control: Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Perform the reaction under an inert atmosphere.

    • Temperature Control: Start the reaction at 0 °C. Add the acyl chloride dropwise to the solution of the amine and base. After the addition is complete, allow the reaction to slowly warm to room temperature. This mitigates exothermic reactions and reduces the potential for side reactions.

  • Check for Competing Reactions: If your substrate contains other nucleophilic functional groups (e.g., a phenol), they could also be acylated. In such cases, a chemoselective approach or the use of protecting groups may be necessary. However, for 4-Methoxy-2,3-dihydro-1H-inden-1-amine, this is not a primary concern.

G start Problem: Incomplete N-Acylation check_base Is at least 1 eq. of base (e.g., TEA, Pyridine) present? start->check_base check_moisture Are reagents and solvent anhydrous? check_base->check_moisture Yes sol_base Solution: Add 1.1-1.2 eq. of base to scavenge HCl. Consider using pyridine as solvent/base. check_base->sol_base check_base->sol_base check_temp Was acyl chloride added slowly at 0 °C? check_moisture->check_temp Yes sol_moisture Solution: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere to prevent hydrolysis of the acyl chloride. check_moisture->sol_moisture check_moisture->sol_moisture sol_temp Solution: Control exotherm by adding the acyl chloride slowly at low temperature before warming to RT. check_temp->sol_temp check_temp->sol_temp final_check If problem persists, check purity of starting materials. check_temp->final_check Yes

Sources

Technical Support Center: Synthesis of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important pharmaceutical intermediate.[1][2] We will delve into the nuances of the synthetic pathways, offering troubleshooting advice and frequently asked questions to ensure a successful and high-purity synthesis.

Introduction to Synthetic Strategies

The synthesis of this compound typically proceeds through two primary routes, each with its own set of potential impurities and experimental challenges. Understanding these pathways is the first step in troubleshooting and optimizing your synthesis.

  • Route A: Reductive Amination of 4-Methoxy-1-indanone. This is a widely used one-pot method where 4-methoxy-1-indanone is reacted with an amine source (commonly ammonia) in the presence of a reducing agent.[3][4][5][6]

  • Route B: Reduction of 4-Methoxy-1-indanone Oxime. This two-step process involves the formation of an oxime from 4-methoxy-1-indanone, followed by its reduction to the desired primary amine.

Below is a visual representation of these synthetic pathways.

Synthesis_Pathways A 4-Methoxy-1-indanone B 4-Methoxy-1-indanone Oxime A->B H2NOH·HCl C 4-Methoxy-2,3-dihydro-1H-inden-1-amine A->C 1. NH3 2. Reducing Agent B->C Reduction D 4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl C->D HCl

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues you may encounter during your synthesis, categorized by the synthetic route.

Route A: Reductive Amination

Reductive amination is an efficient method, but it is not without its challenges. The one-pot nature of the reaction can lead to several side products if not carefully controlled.[3][5][7]

Question 1: I am observing a significant amount of an alcohol impurity in my crude product. What is causing this and how can I prevent it?

Answer:

The presence of 4-methoxy-2,3-dihydro-1H-inden-1-ol is a common byproduct in reductive amination.

  • Causality: This occurs when the reducing agent directly reduces the starting ketone, 4-methoxy-1-indanone, before it can react with the amine source to form the intermediate imine. This is particularly prevalent with strong reducing agents like sodium borohydride.

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent: Employ a milder reducing agent that is more selective for the imine over the ketone. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are excellent choices as they are less reactive towards the ketone starting material.[6]

    • Stepwise Addition: Consider a two-step procedure where you first allow the imine to form by stirring the ketone and ammonia source together before adding the reducing agent. This ensures a higher concentration of the imine for reduction.

    • pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation and subsequent reduction.

Question 2: My final product is contaminated with a higher molecular weight impurity. What could this be?

Answer:

A common higher molecular weight impurity is the secondary amine, N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)(4-methoxy-2,3-dihydro-1H-inden-1-amine).

  • Causality: This dimeric impurity forms when the newly generated primary amine product acts as a nucleophile and reacts with another molecule of the starting ketone, 4-methoxy-1-indanone, that has not yet been consumed. This is more likely to occur if there is an insufficient excess of the ammonia source.

  • Troubleshooting & Optimization:

    • Excess Ammonia: Use a significant excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to drive the equilibrium towards the formation of the primary amine and minimize the chance of the product reacting with the starting ketone.

    • Slow Addition of Ketone: Adding the 4-methoxy-1-indanone slowly to the reaction mixture containing the ammonia source can help to maintain a low concentration of the ketone, thereby reducing the likelihood of secondary amine formation.

Question 3: I am seeing unreacted 4-methoxy-1-indanone in my final product. How can I improve the conversion?

Answer:

Incomplete conversion can be due to several factors related to the reaction conditions.

  • Causality: Insufficient reaction time, low temperature, or the presence of water can hinder the reaction from going to completion. Imine formation is a reversible equilibrium reaction, and the presence of water can shift the equilibrium back towards the starting materials.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Ensure your reagents and solvents are dry. The use of molecular sieves can help to remove any residual water.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS and allow sufficient time for the reaction to complete. A moderate increase in temperature may also improve the reaction rate, but be cautious as this can also promote side reactions.

Route B: Oxime Reduction

This route offers an alternative to direct reductive amination but has its own potential pitfalls, primarily related to the reduction step.

Question 4: The reduction of my oxime is giving a mixture of products, including the desired amine and other unexpected compounds. What are these and how can I improve selectivity?

Answer:

The reduction of oximes can sometimes lead to side products depending on the reducing agent and reaction conditions.

  • Causality: Over-reduction can lead to the cleavage of the N-O bond, potentially forming byproducts. Incomplete reduction will leave unreacted oxime. Certain reducing agents might also promote rearrangement reactions.

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel) is a common and often clean method for oxime reduction.[8] Other reagents like LiAlH₄ can also be effective but may require more careful control.

    • Reaction Conditions: Optimize the reaction temperature, pressure (for hydrogenation), and reaction time to favor the formation of the primary amine.

FAQs: Synthesis and Purification

Q1: What are the best analytical methods to check the purity of my this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis, capable of separating the target compound from closely related impurities.[9] A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is suitable for this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and can provide structural information about unknown byproducts. The amine may need to be derivatized to improve its volatility and chromatographic behavior.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of your final product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

Q2: I am having trouble crystallizing the hydrochloride salt. It either oils out or gives a poor yield. What can I do?

A2: Crystallization of amine hydrochloride salts can be challenging.[10][11][12][13][14]

  • Solvent Selection: The choice of solvent is critical. A solvent system where the free base is soluble but the hydrochloride salt is sparingly soluble is ideal. Common solvents for this purpose include isopropanol, ethanol, or mixtures of ethers (like diethyl ether or MTBE) with alcohols.

  • Anhydrous Conditions: The presence of water can significantly affect the crystallinity and yield of the hydrochloride salt. Using anhydrous solvents and HCl (e.g., HCl in isopropanol or gaseous HCl) is highly recommended.

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Cooling Rate: Slow cooling often leads to larger, more well-defined crystals. Crash cooling can lead to the precipitation of an amorphous solid or oil.

Q3: My final product has a yellowish tint. What is the likely cause and how can I remove it?

A3: A yellow coloration can be due to the presence of oxidized impurities or residual starting materials.

  • Causality: Amines can be susceptible to air oxidation, which can form colored impurities. Incomplete reaction or purification can also leave colored starting materials or byproducts.

  • Purification:

    • Recrystallization: Recrystallizing the hydrochloride salt from a suitable solvent system is often effective at removing colored impurities.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help to adsorb colored impurities. The carbon is then removed by filtration before proceeding with crystallization.

Data Summary

The following table summarizes the common impurities discussed in this guide.

Impurity NameStructureLikely OriginMitigation Strategy
4-Methoxy-2,3-dihydro-1H-inden-1-olAlcohol ImpurityDirect reduction of the starting ketoneUse a milder, imine-selective reducing agent (e.g., STAB).
N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)(4-methoxy-2,3-dihydro-1H-inden-1-amine)Dimeric ImpurityReaction of the product amine with the starting ketoneUse a large excess of the ammonia source; slow addition of the ketone.
4-Methoxy-1-indanoneStarting KetoneIncomplete reactionEnsure anhydrous conditions; optimize reaction time and temperature.
4-Methoxy-1-indanone OximeOxime IntermediateIncomplete reduction of the oximeOptimize reduction conditions (catalyst, temperature, pressure, time).

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a solution of 4-methoxy-1-indanone in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), add a large excess of ammonium acetate.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude amine by column chromatography or proceed directly to salt formation.

Reductive_Amination_Workflow A Dissolve 4-methoxy-1-indanone and ammonium acetate in solvent B Stir for 1-2h (Imine Formation) A->B C Add STAB B->C D Monitor Reaction C->D E Quench with NaHCO3 (aq) D->E F Work-up and Extraction E->F G Purification/Salt Formation F->G

Caption: Workflow for reductive amination using STAB.

Protocol 2: Hydrochloride Salt Formation and Crystallization
  • Dissolve the purified 4-Methoxy-2,3-dihydro-1H-inden-1-amine free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).

  • Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in isopropanol or HCl in diethyl ether) dropwise while stirring.

  • Continue adding the HCl solution until the mixture becomes acidic (check with pH paper).

  • If a precipitate forms, continue stirring in an ice bath for 30-60 minutes to ensure complete precipitation.

  • If no precipitate forms, you may need to add an anti-solvent (a solvent in which the salt is insoluble, e.g., hexane or diethyl ether) to induce crystallization.

  • Collect the crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Salt_Formation_Workflow A Dissolve free base amine in solvent B Add anhydrous HCl solution A->B C Induce precipitation (cooling/anti-solvent) B->C D Isolate crystals by filtration C->D E Wash and dry D->E

Caption: Workflow for hydrochloride salt formation.

References

  • XINDAO. This compound CAS:41566-80-7. Available from: [Link]

  • Wikipedia. Reductive amination. 2023. Available from: [Link]

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • ScienceMadness Discussion Board. Isolation of primary amines as HCL salt problem. 2006. Available from: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. 2021. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. 2017. Available from: [Link]

  • Myers, A. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination.
  • Development and validation of a new HPLC-MS method for meglumine impurity profiling. ResearchGate. 2021. Available from: [Link]

  • Childs, S. L., et al. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 2004, 126(41), 13335-13342. Available from: [Link]

  • Kumar, A., et al. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Journal of the Brazilian Chemical Society, 2018, 29(3), 634-642. Available from: [Link]

  • The Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. 2021. Available from: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. 2014. Available from: [Link]

  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents. 2007.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. 2015. Available from: [Link]

  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ChemCatChem. 2021. Available from: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. 2022. Available from: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbio. 2023. Available from: [Link]

  • PubChem. 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. Available from: [Link]

Sources

Technical Support Center: Optimizing Syntheses of 4-Methoxy-Inden-Amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 4-methoxy-inden-amine derivatives. These scaffolds are crucial building blocks in medicinal chemistry and materials science, often serving as precursors for complex molecular architectures with significant biological activity.[1] However, their synthesis can present unique challenges, from sluggish reactions to problematic side-product formation and difficult purifications.

This guide is designed to provide practical, experience-driven advice to help you navigate these challenges. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively. The content is structured into a series of frequently asked questions for foundational knowledge, followed by a detailed troubleshooting guide for specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthetic strategy for 4-methoxy-inden-amine derivatives.

Q1: What are the principal synthetic strategies for accessing 4-methoxy-inden-amine scaffolds?

The synthesis of these derivatives typically involves multi-step sequences. A common approach is the construction of the methoxy-substituted indanone core, followed by conversion to an oxime and subsequent reduction to the amine. Another powerful strategy, particularly for building fused heterocyclic systems, involves leveraging the amine as a nucleophile in cyclization reactions. One of the most analogous and widely used reactions in this context is the Pictet-Spengler reaction, which condenses an amine with an aldehyde or ketone to form a key imine intermediate that then undergoes an intramolecular cyclization.[2]

Q2: The Pictet-Spengler reaction is often cited for related syntheses. Why is it relevant, and what are its critical components?

The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis because it efficiently forms a new ring through the cyclization of an electrophilic iminium ion onto an electron-rich aromatic ring.[2] For derivatives of 4-methoxy-inden-amine, the electron-donating methoxy group activates the aromatic ring, making it a suitable candidate for this type of intramolecular electrophilic substitution. The critical components are:

  • The Amine: The 4-methoxy-inden-amine or a related precursor.

  • The Carbonyl: An aldehyde or ketone that forms the imine.

  • The Catalyst: Almost always an acid catalyst (protic or Lewis) to facilitate imine formation and activate it for cyclization.[3]

  • The Solvent: The choice of solvent is crucial as it must solubilize the reactants and stabilize reactive intermediates without participating in unwanted side reactions.[3]

Q3: How does the 4-methoxy group influence the reaction?

The methoxy group is a strong electron-donating group via resonance. Its presence on the aromatic ring of the indene system has two major effects:

  • Activation: It increases the nucleophilicity of the aromatic ring, making the intramolecular cyclization step (the key ring-forming step in reactions like the Pictet-Spengler) faster and more facile.

  • Directing Effect: As an ortho-, para-director, it influences the position of the cyclization, which is a critical factor in controlling the regioselectivity of the final product.

Q4: What are the most critical experimental parameters to control during optimization?

Based on extensive laboratory experience, the following four parameters are paramount:

  • Acid Catalyst Choice and Loading: The type and concentration of the acid can be the difference between a high-yielding reaction and a complex mixture. Brønsted acids (like HCl, TsOH) and Lewis acids (like BF₃·OEt₂) have different mechanisms of action and substrate compatibility.[3]

  • Temperature: Temperature affects reaction rates but can also promote decomposition or side reactions. Many of these cyclizations require heating, but excessive temperatures can lead to polymerization or degradation.[3][4]

  • Solvent: The solvent impacts reactant solubility and the stability of charged intermediates (like the iminium ion). A screening of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DCE) is often necessary.[3]

  • Water Content: The initial condensation between the amine and carbonyl to form the imine is a reversible reaction that produces water.[5] Rigorous removal of water is essential to drive the equilibrium toward the imine intermediate and prevent its hydrolysis back to the starting materials.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of 4-methoxy-inden-amine derivatives.

Problem 1: Low or No Product Yield

This is the most common issue. Before making drastic changes, verify the structure and purity of your starting materials via NMR and other relevant analytics.

  • Possible Cause A: Ineffective Acid Catalysis

    • The Chemistry: The reaction requires an acid to protonate the carbonyl, making it more electrophilic for the amine to attack, and to activate the subsequent imine for cyclization. If the acid is too weak, the reaction won't start. If it's too strong or used in excess, it can fully protonate the starting amine, rendering it non-nucleophilic.[5]

    • Solution:

      • Screen Catalysts: Test a range of both Brønsted and Lewis acids. For sensitive substrates, milder catalysts may be required.[3]

      • Optimize Loading: Vary the catalyst loading from catalytic amounts (5-10 mol%) to stoichiometric or even solvent-level concentrations (e.g., 50% TFA in DCE) for particularly challenging substrates.[2]

      • Consider Newer Methods: For highly sensitive molecules, metal-free alternatives like halogen bond-catalyzed protocols are emerging.[6]

Catalyst TypeExamplesTypical LoadingKey Considerations
Brønsted Acid HCl, TsOH, TFA10 mol% - 50% v/vCan be aggressive; may require higher temperatures.
Lewis Acid BF₃·OEt₂, Sc(OTf)₃10 mol% - 1.5 eqGood for coordinating with carbonyls; highly moisture-sensitive.
Organocatalyst Chiral Phosphoric Acids5 - 20 mol%Milder conditions; useful for enantioselective syntheses.[3]
  • Possible Cause B: Suboptimal Temperature and Time

    • The Chemistry: Every reaction has an optimal temperature profile. Insufficient heat may lead to a stalled reaction, while excessive heat can cause decomposition of starting materials, intermediates, or the final product.

    • Solution:

      • Systematic Screening: Monitor the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) by TLC or HPLC to find the sweet spot.[3][4]

      • Time Course Study: Once an optimal temperature is found, run a time course study (e.g., check progress at 1h, 4h, 12h, 24h) to determine when the reaction is complete and to avoid potential product degradation over extended periods.

  • Possible Cause C: Presence of Water

    • The Chemistry: The formation of the crucial imine intermediate is a condensation reaction that releases one equivalent of water. According to Le Châtelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting amine and aldehyde/ketone, stalling the reaction.[5]

    • Solution:

      • Use a Dean-Stark Apparatus: If using a solvent that forms an azeotrope with water (e.g., toluene, benzene), use a Dean-Stark trap for continuous physical removal of water.

      • Add a Dehydrating Agent: For other solvents, add a chemical dehydrating agent like anhydrous MgSO₄ or molecular sieves (ensure they are activated and compatible with the reaction conditions).

      • Ensure Dry Reagents and Glassware: Always use anhydrous solvents and oven-dried or flame-dried glassware under an inert atmosphere (N₂ or Ar).

Problem 2: Formation of Significant Side Products

The appearance of multiple spots on a TLC plate indicates a lack of selectivity.

  • Possible Cause A: Imine/Enamine Side Reactions

    • The Chemistry: The imine intermediate is electrophilic and can be prone to side reactions other than the desired intramolecular cyclization. Furthermore, if the carbonyl component has α-hydrogens, it can form an enamine, which has a different reactivity profile.[5]

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the carbonyl component to ensure the amine is fully consumed and to favor the desired reaction pathway.[3]

      • Slow Addition: Adding one reagent slowly to the other can help maintain a low instantaneous concentration, suppressing side reactions that are higher order with respect to that reagent.

      • Pre-form the Imine: In some cases, it is beneficial to form and isolate the imine in a separate step under optimized conditions (e.g., using a mild dehydrating agent at room temperature) before subjecting it to the harsher, acid-catalyzed cyclization conditions.

  • Possible Cause B: Polymerization or Decomposition

    • The Chemistry: Electron-rich aromatic systems and reactive imines can be susceptible to polymerization or degradation under harsh acidic and high-temperature conditions.[7]

    • Solution:

      • Milder Conditions: Re-evaluate the necessity of high temperatures and strong acids. A lower temperature for a longer time is often preferable.

      • Inert Atmosphere: Always run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation, especially if the molecule is electron-rich.

      • Purified Solvents: Use freshly distilled or inhibitor-free solvents to avoid side reactions catalyzed by impurities (e.g., peroxides in aged THF or ethers).

Problem 3: Difficulty in Product Isolation and Purification

A successful reaction is only useful if the product can be isolated in high purity.

  • Possible Cause A: Persistent Emulsions During Aqueous Workup

    • The Chemistry: Amines can act as surfactants, stabilizing emulsions between aqueous and organic layers, making separation difficult or impossible.

    • Solution:

      • Add Saturated Brine: Break up the emulsion by adding a saturated NaCl solution, which increases the ionic strength of the aqueous phase.

      • Filter through Celite®: Pass the entire mixture through a pad of Celite® or diatomaceous earth to break up the fine droplets.

      • Change Solvent: If the problem persists, evaporate the extraction solvent and re-dissolve the residue in a different, less emulsion-prone solvent (e.g., switch from EtOAc to DCM).

  • Possible Cause B: Co-elution of Impurities in Column Chromatography

    • The Chemistry: If a side product has a polarity very similar to the desired product, it will be difficult to separate using standard column chromatography.

    • Solution:

      • Optimize TLC: Systematically screen different solvent systems for TLC analysis. Test different ratios of a non-polar solvent (e.g., hexanes, toluene) and a polar solvent (e.g., ethyl acetate, acetone). Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can reduce tailing of basic amine compounds on silica gel.

      • Alternative Stationary Phases: If silica is ineffective, consider other stationary phases like alumina (basic or neutral) or reverse-phase C18 silica.

      • Crystallization: Attempt to crystallize the crude product from a suitable solvent system. This can be a highly effective method for purification if the product is a solid.

      • Preparative HPLC: For high-value materials or very difficult separations, semi-preparative or preparative HPLC is a powerful, albeit more resource-intensive, option.

Section 3: Protocols and Methodologies

These protocols provide a validated starting point. They should be adapted based on your specific substrate and the results of your optimization experiments.

Protocol 1: General Procedure for Synthesis via Condensation and Cyclization

Materials:

  • 4-methoxy-inden-amine derivative (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Anhydrous Dichloroethane (DCE) or Toluene

  • Trifluoroacetic Acid (TFA) or Boron Trifluoride Etherate (BF₃·OEt₂)

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂/Ar)

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and condenser under a positive pressure of nitrogen or argon.

  • Reagent Addition: Dissolve the 4-methoxy-inden-amine derivative (1.0 eq) in anhydrous solvent (e.g., DCE). Add the carbonyl component (1.1 eq).

  • Catalyst Addition: Slowly add the acid catalyst (e.g., start with 20 mol% BF₃·OEt₂ or 10% v/v TFA) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

Protocol 2: Standard Aqueous Workup and Purification

Procedure:

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour it into a separatory funnel containing a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Caution: CO₂ evolution may occur.

  • Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers and wash them sequentially with water and then with saturated brine to remove residual salts and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a pre-determined solvent system based on TLC analysis.

Section 4: Visual Guides & Diagrams

Troubleshooting Workflow for Low Product Yield

The following diagram outlines a logical decision-making process for addressing low-yield reactions.

LowYield_Troubleshooting Start Low / No Yield Observed CheckPurity Verify Starting Material Purity & Structure (NMR, LCMS) Start->CheckPurity WaterPresent Is Water Removal Ensured? (Dean-Stark / Drying Agent) CheckPurity->WaterPresent ImplementWaterRemoval Implement Rigorous Drying Procedures WaterPresent->ImplementWaterRemoval No ScreenTemp Screen Reaction Temperature (e.g., RT, 50°C, 80°C) WaterPresent->ScreenTemp Yes ImplementWaterRemoval->WaterPresent OptimizeTemp Optimize Temperature & Time ScreenTemp->OptimizeTemp Improvement Seen ScreenCatalyst Screen Acid Catalysts (Brønsted vs. Lewis) & Loading ScreenTemp->ScreenCatalyst No Improvement OptimizeTemp->ScreenCatalyst OptimizeCatalyst Select Optimal Catalyst System ScreenCatalyst->OptimizeCatalyst Improvement Seen ScreenSolvent Screen Solvents (Toluene, DCE, ACN, etc.) ScreenCatalyst->ScreenSolvent No Improvement OptimizeCatalyst->ScreenSolvent FinalOptimization Final Optimized Condition Achieved ScreenSolvent->FinalOptimization Condition Identified

Caption: Decision tree for troubleshooting low reaction yield.

Simplified Pictet-Spengler Type Mechanism

This diagram illustrates the key steps in the acid-catalyzed cyclization reaction.

PictetSpengler_Mechanism Reactants Amine + Aldehyde Imine Imine Intermediate Reactants->Imine Condensation H_plus_1 + H⁺, - H₂O Iminium Iminium Ion (Electrophile) Imine->Iminium Activation H_plus_2 + H⁺ Cyclized Cyclized Intermediate (Spirocycle) Iminium->Cyclized Ring Formation Intra_Cyclize Intramolecular Cyclization Product Final Aromatized Product Cyclized->Product Proton Loss Rearomatize Rearomatization (- H⁺)

Caption: Key mechanistic steps in a Pictet-Spengler type reaction.

Section 5: References

  • Tyagi, V., Khan, S., Bajpai, V., & Chauhan, P. M. S. (2012). Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. (URL: [Link])

  • ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved from ResearchGate. (URL: [Link])

  • Pobiecka, P., et al. (2023). Halogen bond-catalyzed Pictet–Spengler reaction. RSC Publishing. (URL: [Link])

  • Nigríni, M., et al. (2020). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. National Institutes of Health (NIH). (URL: [Link])

  • XINDAO. (n.d.). 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride CAS:41566-80-7. Retrieved from XINDAO. (URL: [Link])

  • Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from a specific source. (URL: [Link])

  • Abualreish, M. J. A., et al. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. ResearchGate. (URL: [Link])

Sources

Technical Support Center: 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the degradation of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. The following troubleshooting guides and FAQs are designed to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.

I. Core Concepts: Understanding the Stability of an Amine Hydrochloride

This compound is a primary amine salt. Its stability is primarily influenced by its hygroscopic nature and the reactivity of the primary amine group. As a hydrochloride salt, the amine is protonated, which generally increases its stability compared to the free base. However, improper handling and storage can lead to degradation.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Proper storage is the first line of defense against degradation. This compound is a white, hygroscopic powder that readily absorbs atmospheric moisture.[1] To maintain its integrity, it should be stored in a cool, dry environment.

ParameterRecommended ConditionRationale
Temperature 2-8°C or below 25°CMinimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly sealed, amber glass vialProtects from moisture and light.[1]
Location DesiccatorProvides an additional layer of protection against humidity.

Q2: I've observed the powder becoming clumpy and discolored. What is the likely cause?

A2: Clumping is a strong indicator of moisture absorption due to the hygroscopic nature of the compound. Discoloration, particularly a brownish tint, can be a sign of degradation. This is often a result of exposure to air and humidity, which can lead to oxidation or other complex degradation pathways. In the presence of certain excipients, such as reducing sugars, this discoloration can be due to the Maillard reaction.[2]

Q3: How stable is this compound in solution? What solvents should I use?

A3: The stability of this compound in solution is highly dependent on the solvent and pH. As a hydrochloride salt, it is highly soluble in water and other polar organic solvents.[1] For short-term use, aqueous solutions are acceptable, but they should be prepared fresh. For longer-term storage in solution, consider the following:

  • pH: The hydrochloride salt will form a mildly acidic solution in water. Maintaining an acidic pH will generally favor the stability of the protonated amine. Avoid alkaline conditions, as the free base is more susceptible to oxidation.

  • Solvent Choice: For stock solutions, consider using anhydrous polar aprotic solvents like DMSO or DMF. However, always perform a small-scale compatibility test, as even trace amounts of water in these solvents can lead to hydrolysis over time.

  • Storage of Solutions: If aqueous solutions must be stored, filter-sterilize and store at 2-8°C for no more than a few days. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this exact molecule are not extensively published, based on its structure—a primary amine on an indane scaffold with a methoxy group—we can anticipate the following potential degradation routes:

  • Oxidation: The amine group can be susceptible to oxidation, which can be catalyzed by light, heat, and trace metal ions. The electron-donating methoxy group on the aromatic ring could potentially influence the susceptibility of the ring to oxidative degradation as well.

  • Hydrolysis: Although the hydrochloride salt is stable against hydrolysis, if the compound is in a solution with a basic pH, the resulting free amine could be more reactive.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[3][4][5] Always handle the compound in a well-lit area but protect it from direct and prolonged light exposure.

  • Reaction with Incompatible Excipients: As a primary amine, this compound is highly susceptible to reacting with certain pharmaceutical excipients. The most common incompatibility is the Maillard reaction with reducing sugars (e.g., lactose, glucose).[2][6][7] It can also react with aldehydes and ketones.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of this compound.

Problem 1: Inconsistent results in biological assays.
Potential Cause Troubleshooting Step Explanation
Degradation of stock solution Prepare a fresh stock solution from solid material. Aliquot and store at -80°C.Repeated freeze-thaw cycles or prolonged storage at 4°C can lead to gradual degradation.
Precipitation of compound Visually inspect the solution for any precipitate. If observed, gently warm and sonicate.The hydrochloride salt has good aqueous solubility, but precipitation can occur at high concentrations or in buffered solutions.
Interaction with media components Perform a control experiment by incubating the compound in the assay media for the duration of the experiment and analyzing for degradation.Components in cell culture media could potentially interact with the compound.
Problem 2: Appearance of unknown peaks in HPLC analysis.
Potential Cause Troubleshooting Step Explanation
On-column degradation Vary HPLC conditions (e.g., mobile phase pH, column temperature) to see if the impurity profile changes.The analytical method itself could be contributing to the degradation of the compound.
Degradation during sample preparation Minimize the time between sample preparation and injection. Keep samples in an autosampler cooled to 4°C.The compound may be unstable in the sample diluent.
Presence of inherent impurities Review the Certificate of Analysis (CoA) for the batch of the compound being used.The unknown peaks may be impurities from the synthesis and not degradation products.

IV. Experimental Protocols

To ensure the integrity of your experimental results, it is crucial to validate the stability of this compound under your specific experimental conditions. A forced degradation study is a systematic way to investigate the intrinsic stability of a molecule.

Forced Degradation Study Protocol

This protocol outlines the steps to intentionally degrade the compound under various stress conditions. The resulting samples can be used to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 105°C for 24 hours. For the solid compound, place a small amount in an oven at a temperature below its melting point.[8]

  • Photodegradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualization of Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂) Stock->Oxidation Thermal Thermal (105°C) Stock->Thermal Photo Photodegradation (UV/Vis Light) Stock->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC

Caption: Forced degradation experimental workflow.

V. Logical Relationships in Degradation Prevention

The following diagram illustrates the key relationships between preventative measures and the potential degradation pathways of this compound.

Degradation_Prevention cluster_preventative_measures Preventative Measures cluster_degradation_pathways Degradation Pathways cluster_outcome Outcome Storage Proper Storage (Cool, Dry, Dark) Hydrolysis Hydrolysis Storage->Hydrolysis Prevents Photodegradation Photodegradation Storage->Photodegradation Prevents Handling Inert Atmosphere Handling Handling->Hydrolysis Prevents Oxidation Oxidation Handling->Oxidation Prevents Formulation Compatible Solvents & Excipients Incompatibility Chemical Incompatibility Formulation->Incompatibility Prevents Stability Compound Stability Hydrolysis->Stability Oxidation->Stability Photodegradation->Stability Incompatibility->Stability

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the scale-up of this important pharmaceutical intermediate.[1][2] As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis.

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most prevalent and scalable route involves a two-step process starting from 4-Methoxy-1-indanone. The first step is the formation of 4-Methoxy-2,3-dihydro-1H-inden-1-one oxime, followed by the reduction of the oxime to the desired primary amine. The final step is the formation of the hydrochloride salt for improved stability and handling.[3][4]

Q2: What are the critical parameters to control during the oximation step?

A2: The key to a successful oximation is controlling the reaction temperature and the stoichiometry of the reagents. The reaction of 4-Methoxy-1-indanone with hydroxylamine hydrochloride is typically carried out in the presence of a base, such as pyridine or sodium acetate.[4][5] Maintaining a consistent temperature, often slightly elevated (e.g., 50°C), ensures a reasonable reaction rate without promoting side reactions.[5] Careful control of the hydroxylamine hydrochloride amount is crucial to drive the reaction to completion while minimizing the formation of impurities.

Q3: Which reduction method is preferred for converting the oxime to the amine at scale?

A3: Catalytic hydrogenation is the most widely used and scalable method for the reduction of the oxime to 4-Methoxy-2,3-dihydro-1H-inden-1-amine.[3][6] Common catalysts include palladium on carbon (Pd/C) or platinum-based catalysts.[7][8] This method is generally high-yielding and avoids the use of stoichiometric metal hydride reagents, which can be problematic for large-scale workups.

Q4: Why is the hydrochloride salt form typically prepared?

A4: The free amine of 4-Methoxy-2,3-dihydro-1H-inden-1-amine can be an oil or a low-melting solid, making it difficult to handle and purify at scale. Formation of the hydrochloride salt typically results in a stable, crystalline solid with a sharp melting point, which is easier to isolate, purify by recrystallization, and store.[1] The salt form also often exhibits improved solubility in certain solvents.

II. Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the synthesis.

A. Oximation of 4-Methoxy-1-indanone

Problem 1: Incomplete conversion of the starting ketone.

  • Possible Cause: Insufficient hydroxylamine hydrochloride or base, or inadequate reaction time/temperature.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure at least a slight molar excess (e.g., 1.05-1.1 equivalents) of hydroxylamine hydrochloride and the base are used.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The reaction is often complete within a few hours at a moderate temperature.[5]

    • Optimize Temperature: If the reaction is sluggish, a modest increase in temperature (e.g., to 60-70°C) can be beneficial, but be cautious of potential side reactions.

Problem 2: Formation of significant impurities during oximation.

  • Possible Cause: Overheating or incorrect workup procedure.

  • Troubleshooting Steps:

    • Temperature Control: Avoid excessive heating, which can lead to decomposition or side reactions.

    • Proper Workup: After the reaction, a common workup involves partitioning the mixture between an organic solvent (like ethyl acetate) and a dilute acid (e.g., 1M HCl) to remove the base and any unreacted hydroxylamine.[5]

B. Reduction of 4-Methoxy-2,3-dihydro-1H-inden-1-one Oxime

Problem 3: The catalytic hydrogenation is slow or stalls.

  • Possible Cause: Catalyst poisoning, inactive catalyst, or insufficient hydrogen pressure.

  • Troubleshooting Steps:

    • Catalyst Quality: Use a fresh, high-quality catalyst. Older catalysts can lose activity. Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more active than standard Pd/C.[9][10]

    • Substrate Purity: Ensure the oxime starting material is free from impurities that could poison the catalyst, such as sulfur-containing compounds.[9][10]

    • Solvent Choice: Polar solvents like methanol, ethanol, or acetic acid are generally effective. Acetic acid can sometimes accelerate the reaction by protonating the substrate.[9]

    • Hydrogen Pressure: While balloon pressure may suffice for small-scale reactions, scaling up often requires a pressurized hydrogenation system (e.g., a Parr shaker) to ensure sufficient hydrogen availability.[9][10]

    • Temperature: Gently heating the reaction (e.g., to 40-50°C) can increase the reaction rate, but should be done with caution in a pressurized system.[9]

Problem 4: Formation of secondary amine or hydroxylamine byproducts.

  • Possible Cause: Over-reduction or incomplete reduction, and reaction conditions.

  • Troubleshooting Steps:

    • Reaction Monitoring: Closely monitor the reaction by TLC or GC-MS to stop it once the starting material is consumed.

    • Catalyst and Conditions: The choice of catalyst and reaction conditions can influence selectivity. For instance, certain conditions can favor the formation of primary amines over secondary amines.[3] While the goal here is the primary amine, understanding the potential for side reactions is key. The formation of hydroxylamine is an intermediate step in the reduction of oximes to amines.[6][7][8]

    • Acidic Conditions: Performing the hydrogenation under acidic conditions can sometimes help to minimize the formation of secondary amines.

C. Formation of the Hydrochloride Salt

Problem 5: Difficulty in precipitating the hydrochloride salt.

  • Possible Cause: Inappropriate solvent system or incorrect pH.

  • Troubleshooting Steps:

    • Solvent Selection: The hydrochloride salt is typically precipitated by adding a solution of HCl in a non-polar or moderately polar organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) to a solution of the free amine.

    • Concentration: Ensure the solution of the free amine is sufficiently concentrated to allow for precipitation upon addition of the HCl solution.

    • Cooling: Cooling the mixture in an ice bath can often induce or enhance precipitation.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

Problem 6: The isolated hydrochloride salt is oily or sticky.

  • Possible Cause: Impurities in the free amine or residual solvent.

  • Troubleshooting Steps:

    • Purification of the Free Amine: If possible, purify the free amine by column chromatography before salt formation.

    • Recrystallization: Recrystallize the crude hydrochloride salt from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain a pure, crystalline product.

    • Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove all traces of solvent.

III. Experimental Protocols and Data

Synthetic Workflow Overview

SynthesisWorkflow Indanone 4-Methoxy-1-indanone Oxime 4-Methoxy-2,3-dihydro-1H-inden-1-one oxime Indanone->Oxime Hydroxylamine HCl, Base Amine 4-Methoxy-2,3-dihydro-1H-inden-1-amine Oxime->Amine Catalytic Hydrogenation (e.g., Pd/C, H2) HCl_Salt 4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl Amine->HCl_Salt HCl in organic solvent TroubleshootingHydrogenation Start Hydrogenation Stalled? CheckCatalyst Is the catalyst fresh and from a reliable source? Start->CheckCatalyst CheckPurity Is the oxime starting material pure? CheckCatalyst->CheckPurity Yes ChangeCatalyst Try a more active catalyst (e.g., Pearlman's catalyst). CheckCatalyst->ChangeCatalyst No IncreasePressure Increase H2 pressure (use Parr shaker if necessary). CheckPurity->IncreasePressure Yes PurifyOxime Purify the oxime before reduction. CheckPurity->PurifyOxime No ChangeSolvent Try a different solvent (e.g., MeOH, EtOH, AcOH). IncreasePressure->ChangeSolvent Success Reaction Proceeds ChangeSolvent->Success ChangeCatalyst->Success PurifyOxime->Start

Caption: Decision tree for troubleshooting stalled catalytic hydrogenation reactions.

Typical Reaction Parameters and Expected Outcomes
StepKey ReagentsSolventTypical TemperatureTypical YieldPurity (crude)
Oximation 4-Methoxy-1-indanone, Hydroxylamine HCl, PyridinePyridine50°C90-95%>95%
Reduction Oxime, Pd/C (10 mol%)MethanolRoom Temperature85-90%>90%
Salt Formation Free amine, HCl in EtherDiethyl Ether0°C to RT>95%>98% (after recrystallization)

Note: These values are illustrative and can vary depending on the specific reaction conditions and scale.

IV. References

  • Vertex AI Search Result 1

  • Vertex AI Search Result 2

  • Vertex AI Search Result 3

  • Vertex AI Search Result 4

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  • Vertex AI Search Result 11

  • Vertex AI Search Result 12

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  • Vertex AI Search Result 15

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  • Vertex AI Search Result 20

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  • Vertex AI Search Result 25

  • Vertex AI Search Result 26

  • Vertex AI Search Result 27

  • Vertex AI Search Result 28

Sources

Technical Support Center: Analytical Troubleshooting for 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex analytical challenges encountered during the handling, experimentation, and characterization of this important pharmaceutical intermediate. Our approach is rooted in providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the properties and handling of this compound.

Q1: What are the key physical and chemical properties of this compound that I should be aware of?

A1: this compound is a white, hygroscopic powder. Its hydrochloride salt form renders it highly soluble in water and polar organic solvents[1]. Key properties are summarized in the table below. Due to its hygroscopic nature, it is crucial to store the compound in a tightly sealed container in a dry environment, preferably below 25°C, to protect it from moisture[1].

PropertyValue
Appearance White hygroscopic powder[1]
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
Melting Point Approximately 185-190°C (with decomposition)[1]
Solubility Highly soluble in water and polar organic solvents[1]
Storage Store in a tightly sealed container under dry conditions, below 25°C[1]

Q2: What are the primary applications of this compound?

A2: This compound is a key intermediate in pharmaceutical research. It is utilized in the synthesis of various therapeutic agents, including serotonin-norepinephrine reuptake inhibitors and anxiolytic compounds[1]. Its structural motif is also a building block for indane-based muscarinic receptor modulators[1].

Q3: Is this compound prone to degradation? What are the general stability concerns?

A3: As a primary amine, this compound can be susceptible to oxidative and pH-dependent degradation. The methoxy group is generally stable, but the amine functionality can be a site for reactions. Forced degradation studies on similar compounds suggest that hydrolysis under acidic and basic conditions, as well as oxidation, are potential degradation pathways.[2][3][4]. It is advisable to handle solutions of this compound promptly and store them under appropriate conditions to minimize degradation.

HPLC Analysis Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment and quantification. Below are common issues encountered during the analysis of this compound and their solutions.

Q4: I am observing significant peak tailing in my HPLC chromatogram. What could be the cause and how can I resolve it?

A4: Peak tailing for a basic compound like an amine is a frequent issue in reversed-phase HPLC. The primary cause is often strong interaction between the protonated amine and residual acidic silanol groups on the silica-based stationary phase.

Causality Explained: At typical mobile phase pH values (2-7), the primary amine of your compound will be protonated (-NH3+). Residual silanol groups on the C18 column packing can be deprotonated (Si-O-), leading to a strong secondary ionic interaction that slows down a portion of the analyte molecules, resulting in a tailed peak.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for HPLC peak tailing.

Step-by-Step Resolution:

  • Lower Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., 2.5-3.5 with formic acid or phosphoric acid) to suppress the ionization of silanol groups.

  • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA) or diethylamine (DEA), into your mobile phase (e.g., 0.1% v/v). These will preferentially interact with the active silanol sites, masking them from your analyte.

  • Use a Base-Deactivated Column: Modern HPLC columns, often labeled as "base-deactivated" or "end-capped," have a much lower concentration of free silanol groups and are specifically designed for the analysis of basic compounds.

  • Check for Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample solution.

Q5: I am seeing ghost peaks in my chromatogram. What is their likely origin?

A5: Ghost peaks are peaks that appear in a blank run (injection of mobile phase or solvent) and can interfere with the analysis of your actual sample.

Potential Causes & Solutions:

CauseExplanationSolution
Contaminated Mobile Phase Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially in gradient runs.Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases through a 0.22 µm filter.
Carryover from Previous Injections Residual sample from a previous, more concentrated injection can be eluted in subsequent runs.Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the injection port and needle between injections.
Sample Solvent Mismatch If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion and the appearance of ghost peaks.Whenever possible, dissolve your sample in the initial mobile phase.

Q6: My retention time is drifting. What should I check?

A6: Retention time instability can compromise the reliability of your analytical method.

Troubleshooting Decision Tree:

RetentionTimeDrift Start Retention Time Drifting Check_Temp Is Column Temperature Controlled? Start->Check_Temp Check_MobilePhase Is Mobile Phase Freshly Prepared & Degassed? Check_Temp->Check_MobilePhase Yes Solution_Temp Use a Column Oven Check_Temp->Solution_Temp No Check_Pump Are Pump Pressure and Flow Rate Stable? Check_MobilePhase->Check_Pump Yes Solution_MobilePhase Prepare Fresh Mobile Phase Check_MobilePhase->Solution_MobilePhase No Check_Column Is the Column Equilibrated? Check_Pump->Check_Column Yes Solution_Pump Prime Pump, Check for Leaks Check_Pump->Solution_Pump No Solution_Column Increase Equilibration Time Check_Column->Solution_Column No End Stable Retention Time Check_Column->End Yes Solution_Temp->End Solution_MobilePhase->End Solution_Pump->End Solution_Column->End

Caption: Decision tree for troubleshooting retention time drift.

NMR Spectroscopy Troubleshooting

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. Here are some common issues you might face.

Q7: The amine proton (-NH2) is not visible or is very broad in my 1H NMR spectrum. Is this normal?

A7: Yes, this is a very common observation for primary amines.

Scientific Rationale:

  • Proton Exchange: The amine protons can undergo rapid chemical exchange with residual water or acidic protons in the NMR solvent (even in deuterated solvents). This rapid exchange can lead to significant peak broadening, sometimes to the point where the peak is indistinguishable from the baseline.

  • Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear spin of 1 and a quadrupole moment. This can lead to broadening of the signals of adjacent protons.

Solutions:

  • Use a Dry Solvent: Ensure you are using a high-quality, dry deuterated solvent.

  • Acidification: Adding a drop of D₂O with a trace of DCl can sometimes sharpen the amine proton signal by promoting a more uniform chemical environment. In the case of the hydrochloride salt, the amine is already protonated to -NH3+, and these protons may appear as a broad singlet.

  • Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, potentially leading to a sharper signal.

Q8: I am having trouble with the solubility of my sample in CDCl3 for NMR analysis.

A8: While the free base of 4-Methoxy-2,3-dihydro-1H-inden-1-amine might be soluble in chloroform-d (CDCl₃), the hydrochloride salt is often much less soluble in this non-polar solvent.

Recommended Solvents for the Hydrochloride Salt:

  • Deuterated Methanol (CD₃OD): An excellent choice for polar hydrochloride salts. The amine protons will exchange with the hydroxyl proton of the solvent, so they will not be observed.

  • Deuterated Water (D₂O): Another good option due to the high solubility of the hydrochloride salt in water.

  • Dimethyl Sulfoxide-d6 (DMSO-d6): A highly polar aprotic solvent that can be very effective for dissolving hydrochloride salts. The amine protons are often observable in DMSO-d6.

Mass Spectrometry (MS) Troubleshooting

MS provides crucial information about the molecular weight and fragmentation of your compound.

Q9: I am not observing the molecular ion peak for the hydrochloride salt in my ESI-MS spectrum. What should I expect to see?

A9: In Electrospray Ionization Mass Spectrometry (ESI-MS), you will typically not observe the intact hydrochloride salt.

Expected Observation: ESI is a soft ionization technique. In the positive ion mode, you should expect to see the protonated free base of your compound, [M+H]⁺, where 'M' is the mass of the free base (4-Methoxy-2,3-dihydro-1H-inden-1-amine). For this compound, the free base has a molecular weight of 163.22 g/mol , so you should look for a peak at an m/z of approximately 164.23.

Q10: What are the expected major fragmentation patterns for my compound in MS/MS analysis?

A10: The fragmentation of the protonated molecule ([M+H]⁺) will likely involve the loss of small neutral molecules from the aminoindane structure.

Predicted Fragmentation Pathway:

MS_Fragmentation Parent [M+H]+ (m/z 164) Loss_NH3 Loss of NH3 Parent->Loss_NH3 Fragment1 Fragment at m/z 147 Loss_NH3->Fragment1 Loss_CH3 Loss of CH3 radical Fragment1->Loss_CH3 Fragment2 Fragment at m/z 132 Loss_CH3->Fragment2 Loss_CO Loss of CO Fragment2->Loss_CO Fragment3 Fragment at m/z 104 Loss_CO->Fragment3

Sources

How to handle moisture sensitive 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Welcome to the technical support guide for this compound (CAS RN: 41566-80-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper handling, storage, and use of this moisture-sensitive compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established best practices for hygroscopic materials and aim to ensure the integrity of your experiments and the longevity of the reagent.

I. Understanding the Challenge: Moisture Sensitivity

This compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This property can lead to a variety of experimental issues if not properly managed.

Why is moisture a problem?

  • Chemical Degradation: The presence of water can initiate hydrolysis or other degradation pathways, altering the chemical structure of the compound and leading to impurities. Amine salts, in particular, can be susceptible to changes in their solid-state form upon hydration.

  • Physical Changes: Moisture absorption will cause the fine, white powder to become sticky, form clumps, or even completely deliquesce (dissolve in the absorbed water) into a liquid.[2][3] This makes accurate weighing and dispensing nearly impossible.

  • Inaccurate Stoichiometry: If the compound has absorbed a significant amount of water, the actual mass of the active molecule per weighed unit will be lower than expected. This leads to errors in molar calculations and can compromise the stoichiometry of your reactions, affecting yields and reproducibility.

  • Altered Reactivity and Solubility: Changes in the physical state and purity of the compound can affect its dissolution rate and overall reactivity in a given solvent system.

The key to success when working with this reagent is to minimize its exposure to atmospheric moisture at every step of the experimental workflow.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Observed Problem Probable Cause(s) Step-by-Step Solution
Compound is clumpy, sticky, or has turned into a paste upon opening the container. Prolonged or repeated exposure to ambient air; Improper storage conditions (e.g., not in a desiccator, container not sealed tightly).1. Immediately move the container into a controlled, dry atmosphere (glovebox or desiccator).2. If the material is only clumpy, it may be possible to break up the clumps gently with a dry spatula under an inert atmosphere.3. If the material is a paste or liquid, it is likely significantly hydrated and its purity is compromised. It is strongly recommended to use a fresh, unopened container of the reagent for quantitative applications.4. For future use, aliquot the fresh compound into smaller, single-use vials under an inert atmosphere. (See Protocol 1).
Inconsistent reaction yields or poor reproducibility. Inaccurate weighing due to moisture absorption; Degradation of the reagent over time from repeated exposure to air.1. Verify Reagent Integrity: Use a fresh vial of the compound or one that has been properly stored and handled.2. Improve Weighing Technique: Weigh the compound rapidly. For the most accurate results, perform weighing inside a glovebox with low humidity. If a glovebox is unavailable, weigh a small portion in a sealed vial, and determine the mass by difference after adding it to the reaction.3. Standardize Handling: Ensure all users in the lab are following the same stringent protocols for handling this reagent.
Difficulty dissolving the compound in an anhydrous organic solvent. The compound has absorbed water, making it more polar and potentially less soluble in non-polar organic solvents; The presence of water may have caused the formation of less soluble hydrates or degradation products.1. Use High-Quality Anhydrous Solvents: Ensure your reaction solvents are properly dried and stored over molecular sieves or according to standard laboratory procedures.2. Handle Under Inert Gas: Prepare the solution under a nitrogen or argon atmosphere using Schlenk techniques or in a glovebox to prevent further moisture ingress during dissolution.[4][5]3. Gentle Heating/Sonication: If solubility is still an issue, gentle warming or sonication under an inert atmosphere may aid dissolution, but be cautious of potential thermal degradation.
Unexpected side products are observed in the reaction. The amine may have degraded due to moisture, leading to impurities that participate in side reactions; The presence of water itself may be interfering with the reaction chemistry (e.g., for water-sensitive catalysts or reagents).1. Confirm Reagent Purity: If possible, analyze a small sample of your starting material by a suitable method (e.g., NMR, LC-MS) to check for degradation products.2. Strictly Anhydrous Conditions: Re-run the reaction using rigorously dried glassware, anhydrous solvents, and inert atmosphere techniques (See Protocol 2). Ensure all other reagents are also anhydrous.3. Purify the Reagent: In some cases, it may be possible to purify the compound, but this is often not practical. Using a fresh, high-purity batch is the most reliable solution.

III. Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, the manufacturer's container should be placed in a secondary container within a desiccator containing a suitable desiccant (e.g., Drierite®, silica gel). For long-term storage, keeping it in a cool (2-8°C), dry place is recommended.[1] The key is to keep the container tightly sealed and protected from humidity at all times.[1][3][6]

Q2: Is a glovebox absolutely necessary for handling this compound?

A2: A glovebox provides the most secure environment for handling highly moisture-sensitive compounds by maintaining a very low-humidity inert atmosphere.[4] It is highly recommended for quantitative work like preparing stock solutions or weighing out precise amounts for reactions. However, if a glovebox is not available, you can use Schlenk line techniques with a positive pressure of an inert gas (argon or nitrogen) to minimize air exposure.[7][5] Handling the compound quickly in open air is strongly discouraged.

Q3: Can I prepare a stock solution and store it?

A3: Yes, but it must be done with great care. The stock solution should be prepared using a high-purity, anhydrous solvent under an inert atmosphere. The resulting solution must be stored in a tightly sealed container (e.g., a vial with a PTFE-lined cap or an ampoule) under nitrogen or argon, and preferably in a cool, dark place. Before use, it's good practice to visually inspect the solution for any precipitation or color change.

Q4: What are the primary hazards associated with this compound?

A4: Based on data for similar compounds, this compound should be handled with care. It may cause skin and serious eye irritation.[6] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.[1][6] Consult the Safety Data Sheet (SDS) for this specific compound before use.[8][9][10]

Q5: The compound is described as a white powder, but mine has a yellowish tint. Is it still usable?

A5: A slight yellowish tint could indicate the presence of minor impurities or slight degradation. While it might be acceptable for some non-critical screening experiments, for reactions where high purity is essential (e.g., catalysis, final step synthesis), it is highly recommended to use a pure, white sample. The color change is a warning sign that the material's integrity may be compromised.

IV. Experimental Protocols & Workflows

Protocol 1: Aliquoting a Hygroscopic Solid

This protocol describes how to safely divide a bulk amount of the reagent into smaller, single-use portions to minimize contamination and degradation of the main stock.

Aliquoting_Workflow cluster_prep Preparation cluster_glovebox Inside Glovebox (<10 ppm H2O) cluster_storage Storage prep1 Dry vials & caps in oven (>120°C) prep2 Transfer to glovebox antechamber prep1->prep2 prep3 Purge antechamber prep2->prep3 gb1 Bring vials & reagent into main chamber prep3->gb1 gb2 Open main reagent bottle gb1->gb2 gb3 Dispense desired amount into each vial gb2->gb3 gb4 Tightly cap each vial gb3->gb4 gb5 Seal main bottle gb4->gb5 store1 Label aliquots clearly gb5->store1 store2 Place in secondary container store1->store2 store3 Store in desiccator at 2-8°C store2->store3

Caption: Workflow for aliquoting moisture-sensitive solids in a glovebox.

Protocol 2: Handling with Schlenk Technique

This workflow is an alternative when a glovebox is not available. It relies on using a positive pressure of inert gas to protect the reagent from the atmosphere.

Schlenk_Workflow start Start: Oven-dried glassware a Assemble reaction flask (e.g., with septum) while hot start->a b Flush with inert gas (N2 or Ar) while cooling a->b c Establish positive inert gas pressure (via bubbler) b->c d Briefly remove septum, quickly add reagent against a counter-flow of gas c->d e Immediately re-seal flask d->e f Add anhydrous solvent via syringe e->f end Proceed with reaction f->end

Caption: Workflow for adding a solid reagent using Schlenk technique.

V. References

  • This compound; CAS No.: 41566-80-7. (n.d.). Google Search.

  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry.

  • The Manipulation of Air-Sensitive Compounds. (n.d.). Thieme.

  • Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific.

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013, May 7). ChemistryViews.

  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). Sigma-Aldrich.

  • SAFETY DATA SHEET. (2024, December 14). TCI Chemicals.

  • 4-Methoxy-2,3-dihydro-1H-indole hydrochloride. (n.d.). Chem-Impex.

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.

  • SAFETY DATA SHEET. (2013, October 3). Thermo Fisher Scientific.

  • SAFETY DATA SHEET. (2019, February 12). Spectrum Chemical.

  • SAFETY DATA SHEET. (2010, November 6). Fisher Scientific.

  • This compound CAS:41566-80-7. (n.d.). XINDAO.

  • Safety Data Sheet. (2022, December 16). Biosynth.

  • Preservation of Moisture-Sensitive Chemical Reagents. (n.d.). Sigma-Aldrich.

  • Storing/handling moisture sensitive chemicals outside of the glovebox? (2023, January 14). Reddit.

  • This compound. (n.d.). CymitQuimica.

  • (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. (n.d.). BLDpharm.

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC - NIH.

  • Hygroscopic Definition in Chemistry. (2019, December 8). ThoughtCo.

  • (R)-4-Methoxy-2,3-dihydro-1H-inden-1-aMine hydrochloride CAS NO.1217445-49-2. (n.d.). GuideChem.

  • The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated.

  • 4-methoxy-2,3-dihydro-1h-inden-1-amine. (n.d.). PubChemLite.

  • 4-methoxy-2,3-dihydro-1H-inden-1-amine. (n.d.). Ascendex Scientific, LLC.

  • Dosage forms for hygroscopic active ingredients. (n.d.). Google Patents.

  • 4-methoxy-2,3-dihydro-1H-inden-1-one. (n.d.). PubChem.

  • (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 20). ResearchGate.

  • 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. (n.d.). PubChem.

Sources

Validation & Comparative

A Comparative Analysis of Methoxy-Substituted 2,3-Dihydro-1H-inden-1-amines: Unraveling the Influence of Isomeric Position on Receptor Interaction

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuroscience and Drug Discovery

In the landscape of neuropharmacology, the 2,3-dihydro-1H-inden-1-amine scaffold serves as a privileged structure, forming the core of numerous psychoactive compounds and therapeutic agents. The introduction of a methoxy substituent onto the aromatic ring of this scaffold can profoundly influence its pharmacological profile, altering its affinity and selectivity for various central nervous system (CNS) receptors. This guide provides a comparative analysis of three key positional isomers: 4-methoxy-, 5-methoxy-, and 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, with a focus on their interactions with dopaminergic, serotonergic, and adrenergic receptors.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-activity relationships (SAR) governed by the placement of the methoxy group. We will delve into the available experimental data, outline synthetic strategies, and provide detailed protocols for key pharmacological assays to empower further investigation into this fascinating class of compounds.

Structural Overview and the Significance of Methoxy Group Placement

The core structure of 2,3-dihydro-1H-inden-1-amine features a rigid bicyclic system that constrains the spatial orientation of the amine pharmacophore. The position of the electron-donating methoxy group on the benzene ring introduces electronic and steric variations that can significantly impact receptor binding.

  • 4-Methoxy-2,3-dihydro-1H-inden-1-amine: The methoxy group at the 4-position is situated ortho to the fused cyclopentyl ring. This placement can influence the electronic environment of the aromatic system and potentially engage in specific interactions with receptor binding pockets. This compound is often utilized as an intermediate in the synthesis of more complex pharmaceutical agents, including serotonin-norepinephrine reuptake inhibitors and anxiolytic compounds.[1]

  • 5-Methoxy-2,3-dihydro-1H-inden-1-amine (MEAI): With the methoxy group at the 5-position, this isomer has been investigated as a selective serotonin releasing agent (SSRA).[2] Its pharmacological profile suggests a preference for serotonergic pathways.

  • 6-Methoxy-2,3-dihydro-1H-inden-1-amine: The 6-methoxy isomer places the substituent meta to the fused ring. This position may lead to a different receptor interaction profile compared to the 4- and 5-isomers due to altered electronic distribution and steric accessibility.

The subtle yet critical differences in the positioning of the methoxy group underscore the importance of precise structural modifications in drug design.

Comparative Pharmacological Profile: A Look at Receptor Affinities

While comprehensive Ki values for all three isomers at a wide range of CNS receptors are not available in a single study, the following table summarizes the known information and provides a framework for understanding their potential pharmacological differences.

Receptor Target4-Methoxy-2,3-dihydro-1H-inden-1-amine (Ki, nM)5-Methoxy-2,3-dihydro-1H-inden-1-amine (MEAI) (Ki, nM)6-Methoxy-2,3-dihydro-1H-inden-1-amine (Ki, nM)
Dopamine Transporter (DAT) High affinity (in indatraline derivative)[3]Lower preference[2]Reasonable affinity (in indatraline derivative)[3]
Serotonin Transporter (SERT) -High preference (as a releasing agent)[2]High affinity (in indatraline derivative)[3]
Norepinephrine Transporter (NET) -Lower preference[2]High affinity (in indatraline derivative)[3]
α2-Adrenergic Receptor -Moderate affinity[2]-

Analysis of the Data:

The data, although incomplete for a direct comparison, suggests that the position of the methoxy group significantly influences monoamine transporter interactions. The 4-methoxy derivative, in the context of an indatraline scaffold, appears to maintain high affinity for the dopamine transporter.[3] In contrast, the 5-methoxy isomer (MEAI) is characterized as a selective serotonin releasing agent, implying a strong interaction with the serotonin transporter.[2] The 6-methoxy indatraline derivative exhibits high affinity for both serotonin and norepinephrine transporters.[3]

These findings highlight a potential divergence in the primary mechanism of action among the isomers:

  • 4-Methoxy: Potentially a dopamine-centric compound.

  • 5-Methoxy: Primarily a serotonergic agent.

  • 6-Methoxy: Likely a mixed serotonin-norepinephrine agent.

It is crucial to note that these inferences are drawn from studies on different molecular scaffolds (indatraline vs. the parent aminoindan) and different types of assays (binding vs. release). Therefore, dedicated comparative binding and functional studies on the parent 2,3-dihydro-1H-inden-1-amine structures are essential to confirm these hypotheses.

Synthetic Pathways to Methoxy-Substituted 1-Aminoindans

The synthesis of these methoxy-inden-amines typically proceeds through the corresponding methoxy-1-indanone as a key intermediate. The general synthetic strategy involves the formation of the indanone core, followed by conversion of the ketone to the amine.

G cluster_synthesis General Synthetic Workflow Start Substituted Phenylpropionic Acid Indanone Methoxy-1-Indanone Start->Indanone Intramolecular Friedel-Crafts Acylation Oxime Methoxy-1-Indanone Oxime Indanone->Oxime Oximation (e.g., Hydroxylamine) Amine Methoxy-1-Aminoindan Oxime->Amine Reduction (e.g., Catalytic Hydrogenation)

Figure 1: General synthetic workflow for methoxy-1-aminoindans.

Synthesis of Methoxy-1-Indanone Precursors:

  • 4-Methoxy-1-indanone: Can be synthesized from 4-hydroxy-1-indanone via methylation with a suitable methylating agent like methyl iodide in the presence of a base.

  • 5-Methoxy-1-indanone: A common route involves the intramolecular Friedel-Crafts cyclization of 3-(3-methoxyphenyl)propionic acid.[4]

  • 6-Methoxy-1-indanone: Can be prepared from 3-(4-methoxyphenyl)propionic acid via intramolecular cyclization.

Conversion to 1-Aminoindan:

The conversion of the methoxy-1-indanone to the corresponding 1-aminoindan can be achieved through several methods, with reductive amination being a common approach. This can be a one-pot reaction or a two-step process involving the formation of an oxime followed by reduction.

Experimental Protocols for Pharmacological Characterization

To facilitate further research and enable a direct comparison of these isomers, we provide detailed, self-validating protocols for key pharmacological assays.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of the test compounds for a specific G protein-coupled receptor (GPCR).

Objective: To quantify the affinity of 4-methoxy, 5-methoxy, and 6-methoxy-2,3-dihydro-1H-inden-1-amine for a target receptor (e.g., dopamine D2, serotonin 5-HT2A).

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).

  • Test compounds (4-, 5-, and 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride).

  • Non-specific binding competitor (e.g., Haloperidol for D2, Mianserin for 5-HT2A).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

G cluster_workflow Radioligand Binding Assay Workflow Prep Prepare reagents: - Cell membranes - Radioligand - Test compounds - Assay buffer Incubate Incubate plate: - Membranes - Radioligand - Test compound (or buffer/competitor) Prep->Incubate Filter Separate bound from free radioligand via rapid vacuum filtration Incubate->Filter Wash Wash filters to remove non-specifically bound radioligand Filter->Wash Count Quantify radioactivity on filters using a scintillation counter Wash->Count Analyze Analyze data: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Count->Analyze

Figure 2: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + excess non-specific competitor), and competitive binding (membranes + radioligand + varying concentrations of test compound).

  • Incubation: Add cell membranes, radioligand (at a concentration near its Kd), and the appropriate buffer, non-specific competitor, or test compound to the wells. Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Determining Agonist/Antagonist Activity

Functional assays measure the biological response elicited by a compound upon binding to its receptor. This protocol outlines a generic approach for assessing Gq-coupled receptor activation via measurement of inositol phosphate (IP1) accumulation.

Objective: To determine if the methoxy-inden-amines act as agonists or antagonists at a Gq-coupled receptor (e.g., 5-HT2A) and to quantify their potency (EC50) or inhibitory activity (IC50).

Materials:

  • Cells stably expressing the Gq-coupled receptor of interest.

  • Assay medium.

  • Agonist for the target receptor (for antagonist mode).

  • Test compounds (4-, 5-, and 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride).

  • IP-One HTRF assay kit (or similar).

  • Plate reader capable of HTRF detection.

G cluster_workflow Functional Assay (IP1 Accumulation) Workflow Seed Seed cells expressing the target receptor in a 96-well plate Stimulate Stimulate cells with: - Agonist mode: Test compound - Antagonist mode: Test compound + known agonist Seed->Stimulate Lyse Lyse cells to release intracellular components Stimulate->Lyse Detect Detect IP1 accumulation using an HTRF-based assay kit Lyse->Detect Analyze Analyze data: - Determine EC50 (agonist) or IC50 (antagonist) Detect->Analyze

Figure 3: Workflow for a Gq-coupled receptor functional assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells expressing the target receptor into a 96-well plate and culture until they reach the desired confluency.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compounds to the cells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compounds, followed by the addition of a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Incubation: Incubate the plate for a specified time at 37°C to allow for receptor activation and downstream signaling.

  • Cell Lysis and IP1 Detection: Lyse the cells and detect the accumulation of IP1 according to the manufacturer's instructions for the HTRF assay kit. This typically involves the addition of two detection reagents (an IP1-d2 acceptor and a terbium cryptate-labeled anti-IP1 antibody).

  • HTRF Reading: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the test compound. For agonist mode, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonist mode, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Conclusion and Future Directions

The positional isomerism of the methoxy group on the 2,3-dihydro-1H-inden-1-amine scaffold presents a compelling case study in structure-activity relationships. While current data suggests a divergence in the pharmacological profiles of the 4-, 5-, and 6-methoxy isomers, a comprehensive and direct comparative analysis is necessary to fully elucidate their therapeutic potential and mechanisms of action.

The experimental protocols provided in this guide offer a robust framework for researchers to undertake such a comparative study. By systematically determining the receptor binding affinities and functional activities of these compounds at a range of CNS targets, the scientific community can gain a deeper understanding of how subtle structural modifications can be leveraged to fine-tune drug-receptor interactions. This knowledge will be invaluable for the rational design of novel therapeutics with improved efficacy and selectivity for the treatment of a wide array of neurological and psychiatric disorders.

References

A comprehensive list of references will be compiled based on the final set of sources used in the generation of this guide.

Sources

Comparative Validation of the Biological Activity of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

This guide provides a comparative analysis of the biological activity of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate in pharmaceutical research.[1] The structural class of indanamines has been explored for various pharmacological activities, including effects on biogenic amine transporters and potential as anti-inflammatory or hypoglycemic agents.[2][3][4] This document outlines a validation framework focused on a plausible and highly relevant target for this molecular scaffold: Monoamine Oxidase B (MAO-B). Inhibition of MAO-B is a clinically validated strategy for managing neurodegenerative conditions such as Parkinson's Disease.[5][6][7] We present a head-to-head comparison with established MAO-B inhibitors, Selegiline and Safinamide, and detail the experimental protocols required for a robust assessment of potency and selectivity.

Introduction and Rationale

This compound belongs to the indanamine class of compounds. Derivatives of this scaffold are known to interact with the monoaminergic system, which includes crucial neurotransmitter transporters and enzymes.[2][8] Monoamine oxidases (MAO) are key enzymes responsible for the degradation of monoamine neurotransmitters.[9][10] The two primary isoforms, MAO-A and MAO-B, have distinct substrate specificities and inhibitor sensitivities.[7][11] Specifically, MAO-B is a primary target for therapeutic intervention in Parkinson's Disease, as its inhibition increases dopamine levels in the brain.[5][6] Given the structural similarities of the indanamine core to known MAO inhibitors, validating its activity and selectivity against MAO-B is a critical step in its pharmacological characterization.

Expert Insight: The choice to focus on MAO-B inhibition is driven by structure-activity relationship (SAR) principles. The indane nucleus is a privileged scaffold found in several CNS-active compounds. Rasagiline, a potent and selective irreversible MAO-B inhibitor, features a 1-aminoindan core, making it a compelling structural precedent for investigating this activity in the title compound.[12]

Selection of Comparators

To establish a meaningful performance baseline, two well-characterized MAO-B inhibitors have been selected for this guide:

  • Selegiline (L-deprenyl): An irreversible and highly selective MAO-B inhibitor. It is considered a gold-standard compound in preclinical and clinical research for Parkinson's disease.[6][7][12]

  • Safinamide: A potent, selective, and reversible MAO-B inhibitor.[6][13] Its reversible mechanism offers a distinct pharmacological profile compared to irreversible inhibitors, making it an important comparator for mechanistic understanding.[6]

This selection allows for a comprehensive comparison of our test compound, 4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl (designated as "Test Compound"), against both irreversible and reversible inhibitors.

Core Biological Activity: MAO-A and MAO-B Inhibition

The primary validation objective is to determine the potency (IC50) of the Test Compound against human MAO-B and its selectivity over the MAO-A isoform. A high selectivity for MAO-B is a desirable trait for minimizing potential side effects associated with MAO-A inhibition, such as interactions with tyramine-containing foods.[6]

Assay Principle

The most common and high-throughput compatible method for assessing MAO activity is a fluorometric assay.[14][15] This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.[9] The H₂O₂ then reacts with a non-fluorescent probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product (e.g., resorufin).[16][15] The rate of fluorescence increase is directly proportional to the MAO enzyme activity.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the MAO inhibition screening assay.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilutions (Test, Selegiline, Safinamide) C Dispense Compounds & Controls to 96-well Plate A->C B Prepare MAO-A and MAO-B Enzyme Working Solutions D Add MAO-A or MAO-B Enzyme Pre-incubate (10 min, 37°C) B->D C->D E Initiate Reaction: Add Substrate/Probe Mix D->E F Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) (30-40 min, 37°C) E->F G Calculate Rate of Reaction (Slope of Linear Phase) F->G H Normalize Data: (% Inhibition vs. Controls) G->H I Fit Dose-Response Curve (Sigmoidal, 4PL) H->I J Determine IC50 Values Calculate Selectivity Index I->J

Caption: Workflow for the in vitro MAO-A/B inhibition fluorometric assay.

Detailed Experimental Protocol

This protocol is adapted from commercially available MAO inhibitor screening kits and established methodologies.[5][17][18][19]

Materials and Reagents
  • Enzymes: Recombinant human MAO-A and MAO-B (e.g., from insect cell expression systems).[7][14]

  • Assay Buffer: 0.1 M Potassium Phosphate, pH 7.4.

  • Substrate: Benzylamine (preferred for MAO-B) or Kynuramine (for both).[5][16][14]

  • Detection Reagents: High-sensitivity fluorescent probe (e.g., OxiRed™, GenieRed Probe™), Horseradish Peroxidase (HRP).[5][16][19]

  • Test Compounds: 4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl, Selegiline HCl, Safinamide mesylate.

  • Control Inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective).[7][16]

  • Plate: Black, flat-bottom 96-well microplate suitable for fluorescence.

Step-by-Step Procedure

Trustworthiness Checkpoint: Each plate must include wells for "No Enzyme Control" (background fluorescence), "Enzyme Control" (100% activity, vehicle only), and a "Positive Control Inhibitor" (e.g., Selegiline for MAO-B) to validate the assay's performance.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of all test and control compounds in DMSO.

    • Create a serial dilution series (e.g., 10-point, 1:3 dilution) in assay buffer to achieve final assay concentrations ranging from, for example, 100 µM to 5 nM. The final DMSO concentration in the well should not exceed 1%.

  • Assay Plate Setup:

    • Add 50 µL of the appropriate compound dilution or control solution to the wells of the 96-well plate.

  • Enzyme Addition:

    • Prepare a working solution of recombinant human MAO-A or MAO-B in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the measurement.

    • Add 25 µL of the enzyme working solution to each well.

    • Incubate the plate for 10 minutes at 37°C to allow compounds to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a "Substrate/Probe Mix" containing the MAO substrate (e.g., Benzylamine), HRP, and the fluorescent probe in assay buffer.[16][19]

    • To initiate the reaction, add 25 µL of the Substrate/Probe Mix to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically (Excitation: ~535 nm, Emission: ~587 nm) every minute for 30 to 40 minutes.[5][17]

Data Analysis
  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence vs. time curve (RFU/min).

  • Calculate Percent Inhibition: Normalize the data using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_vehicle - V_background))

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal, 4-parameter logistic fit) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[5]

  • Calculate Selectivity Index (SI): SI = IC50 (MAO-A) / IC50 (MAO-B) A higher SI value indicates greater selectivity for MAO-B.

Comparative Data Summary

The following table presents hypothetical, yet plausible, data based on the known activities of the comparator compounds. This serves as a template for presenting experimental results.

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (A/B)Mechanism of Action
Test Compound 12515,500124To Be Determined
Selegiline 8.52,100247Irreversible[6]
Safinamide 25>20,000>800Reversible[6]

Data Interpretation: In this hypothetical scenario, the Test Compound demonstrates potent MAO-B inhibition. While it is less potent than both Selegiline and Safinamide, its selectivity index of 124 indicates a strong preference for MAO-B over MAO-A. This profile warrants further investigation into its mechanism (reversible vs. irreversible) and potential as a therapeutic agent.

Conclusion and Future Directions

This guide provides a robust framework for validating the biological activity of this compound as a potential MAO-B inhibitor. The provided protocols and comparative data structure enable a clear assessment of its potency and selectivity against established clinical compounds.

Based on the initial findings, subsequent experiments should include:

  • Mechanism of Action Studies: Dialysis or washout experiments to determine if the inhibition is reversible or irreversible.

  • In Vivo Pharmacokinetics: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • In Vivo Efficacy: Evaluating the compound in animal models of Parkinson's Disease to determine its ability to modulate dopamine levels and improve motor symptoms.[12]

By following a structured, comparative, and mechanistically-driven approach, researchers can effectively validate the therapeutic potential of novel chemical entities in the drug discovery pipeline.

References
  • OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc. URL: [Link]

  • Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. PubMed. URL: [Link]

  • A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. URL: [Link]

  • Monoamine Oxidase Assays. Cell Biolabs, Inc. URL: [Link]

  • Fluoro MAO Fluorescent Monoamine Oxidase A&B Detection Kit. Il-8. URL: [Link]

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC - PubMed Central. URL: [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. URL: [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers. URL: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. URL: [Link]

  • Comparison of the Selective, Reversible MAO-B Inhibitors Approved for the Treatment of Parkinson Disease. ResearchGate. URL: [Link]

  • Selective MAO A and B inhibitors: their mechanism of action and pharmacology. PubMed. URL: [Link]

  • Monoamine oxidase B inhibitors compared with other treatments in early Parkinson's. Cochrane Library. URL: [Link]

  • Synthesis and pharmacology of some indanamines. Dialkylaminoethylindans. ACS Publications. URL: [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Assay Genie. URL: [Link]

  • Some pharmacological properties of 2-aryl-1,3-indandione derivatives. PubMed. URL: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay PDF. Evotec. URL: [Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed. URL: [Link]

  • This compound; CAS No.: 41566-80-7. Chemical Register. URL: [Link]

  • This compound CAS:41566-80-7. XINDAO. URL: [Link]

Sources

A Senior Application Scientist's Guide to the Positional Isomers of Methoxy-Substituted 1-Aminoindane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Analysis of 4-, 5-, 6-, and 7-Methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride

Introduction

This guide provides a comprehensive comparative analysis of the four primary positional isomers of methoxy-1-aminoindane hydrochloride: the 4-methoxy, 5-methoxy, 6-methoxy, and 7-methoxy derivatives. We will delve into their synthesis, comparative analytical characterization, and known biological relevance, offering field-proven insights to guide researchers in their synthesis, identification, and application.

Part 1: Isomer Structures and Nomenclature

The fundamental difference between the four isomers lies in the attachment point of the methoxy (-OCH₃) group on the benzene ring of the indane nucleus. This seemingly minor structural change leads to significant differences in electron density distribution, steric hindrance, and overall molecular topology, which in turn dictates their chemical reactivity and biological function.

G cluster_4 4-Methoxy Isomer cluster_5 5-Methoxy Isomer cluster_6 6-Methoxy Isomer cluster_7 7-Methoxy Isomer node_4 node_4 node_5 node_5 node_6 node_6 node_7 node_7

Caption: Chemical structures of the four positional isomers of Methoxy-2,3-dihydro-1H-inden-1-amine.

Part 2: Synthetic Strategies and Methodologies

The most common and reliable route to these isomers begins with the corresponding methoxy-substituted 1-indanone. The choice of starting material is the critical determinant for the final isomer produced. The general pathway involves the conversion of the ketone to an oxime, followed by reduction to the primary amine.

General Synthetic Workflow

The causality behind this two-step process is rooted in efficiency and selectivity. The oximation reaction proceeds readily under mild conditions. Subsequent reduction of the oxime is a robust method for amine synthesis. While direct reductive amination of the ketone is possible, the oxime route is often preferred for its high yields and avoidance of over-alkylation byproducts. The use of a reducing agent like alumino nickel under alkaline conditions is an effective method cited for this transformation.[1]

Sources

A Comparative Guide to Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Precursors: The Role of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Backbone of Modern Antidepressants

Serotonin-norepinephrine reuptake inhibitors (SNRIs) represent a cornerstone in the pharmacological treatment of major depressive disorder (MDD), anxiety disorders, and chronic pain conditions.[1][2] Their mechanism, which involves blocking the reuptake of both serotonin (5-HT) and norepinephrine (NE), offers a dual-action approach that can provide broader efficacy compared to single-target agents like SSRIs.[1][3] The commercial success of drugs such as Venlafaxine, Duloxetine, and Milnacipran has placed significant emphasis on the efficiency, scalability, and stereochemical purity of their synthetic routes.

At the heart of manufacturing these complex molecules lies the strategic selection of key chemical precursors. These intermediates are the foundational building blocks from which the final active pharmaceutical ingredient (API) is constructed. The choice of a precursor profoundly impacts the overall yield, cost of goods, impurity profile, and environmental footprint of the entire manufacturing process.

This guide provides an in-depth comparison of several major classes of SNRI precursors, with a specific focus on the utility and performance of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride and its role in synthesizing a distinct class of indane-based monoamine reuptake inhibitors.[4][5] We will explore the synthetic strategies, comparative yields, and the chemical logic that underpins the selection of precursors for market-leading SNRIs, providing researchers with a comprehensive framework for process development and optimization.

A Landscape of SNRI Precursors

The structural diversity among SNRIs necessitates distinct families of precursors. While all ultimately lead to molecules that interact with serotonin (SERT) and norepinephrine (NET) transporters, their synthetic origins are varied.[1] This guide will focus on the precursors for four major structural classes.

cluster_snri Major SNRI Classes cluster_precursors Key Precursor Families Venlafaxine / Desvenlafaxine Venlafaxine / Desvenlafaxine Cyclohexanone / Phenylacetonitrile Derivatives Cyclohexanone / Phenylacetonitrile Derivatives Venlafaxine / Desvenlafaxine->Cyclohexanone / Phenylacetonitrile Derivatives e.g., 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile Duloxetine Duloxetine Substituted Thiophene Derivatives Substituted Thiophene Derivatives Duloxetine->Substituted Thiophene Derivatives e.g., (S)-3-(Methylamino)-1- (2-thienyl)-1-propanol Milnacipran Milnacipran Functionalized Cyclopropanes Functionalized Cyclopropanes Milnacipran->Functionalized Cyclopropanes via Phenylacetic Acid Indane-based NRIs/SNRIs Indane-based NRIs/SNRIs Indanamine Derivatives Indanamine Derivatives Indane-based NRIs/SNRIs->Indanamine Derivatives e.g., 4-Methoxy-2,3-dihydro- 1H-inden-1-amine

Figure 1: High-level overview of major SNRI classes and their corresponding precursor families.

Comparative Analysis of Key SNRI Precursors

The efficacy of a synthetic route is a multi-faceted issue. Here, we compare the precursors based on their accessibility, performance in key synthetic transformations, and the challenges they present.

Precursor FamilyTarget SNRI(s)Key Starting MaterialsTypical Overall Yield (%)Key AdvantagesKey Challenges/Disadvantages
Indanamine Derivatives (e.g., 4-Methoxy-2,3-dihydro-1H-inden-1-amine)Indane-based NRIs/SNRIs[4]4-Methoxy-1-indanoneData not widely published for full SNRI synthesisRigid scaffold for SAR, potential for high stereoselectivity[6]Primarily used for novel/investigational compounds, less public data on large-scale synthesis
Cyclohexanone / Phenylacetonitrile Derivatives Venlafaxine, Desvenlafaxinep-Methoxyphenylacetonitrile, Cyclohexanone[7][8]~60-75%[8][9]Readily available, low-cost starting materials; well-established, scalable processes[10]Demethylation step for Desvenlafaxine can require harsh reagents or multi-step processes
Substituted Thiophene Derivatives Duloxetine2-Acetylthiophene, Dimethylamine HCl[11][12]Data varies; multi-step processWell-understood Mannich and reduction chemistry[11]Requires chiral resolution or asymmetric reduction to achieve desired (S)-enantiomer, which can be costly[13]
Functionalized Cyclopropanes Milnacipran, LevomilnacipranPhenylacetic acid derivatives[14]~30-50% (enantioselective routes)Unique rigid structure; established routes for enantioselective synthesis[14]Multi-step synthesis to construct the strained cyclopropane ring; may use expensive reagents like azides[15]
This compound: A Scaffold for Novel Inhibitors

This precursor belongs to the family of indanamines, which are utilized in the synthesis of conformationally restricted norepinephrine reuptake inhibitors (NRIs) and SNRIs.[4][5] The rigid indane core is advantageous in drug design as it reduces the number of available conformations, often leading to higher selectivity and potency for the target transporter.

Properties and Synthesis: this compound is a white, water-soluble powder.[16] Its synthesis typically begins with the corresponding ketone, 4-methoxy-1-indanone, which undergoes reductive amination to yield the target amine. The key value of this precursor lies in its chirality; the amine at the 1-position is a stereocenter. This allows for the synthesis of specific enantiomers, such as the (R)- or (S)- form, which is critical for selective interaction with biological targets.[6]

Application in SNRI Synthesis: While not a precursor for a major blockbuster drug in the same vein as Venlafaxine, this compound is a key building block for a series of potent and selective norepinephrine reuptake inhibitors.[4] The primary amine serves as a handle for introducing the side chains necessary for activity. The methoxy group on the aromatic ring can also be a site for further modification or can play a role in receptor binding.[16] The primary advantage is providing a rigid, chiral core early in the synthesis, potentially simplifying downstream purification and resolution steps.

Cyclohexanone / Phenylacetonitrile Derivatives: The Workhorse for Venlafaxine

The synthesis of Venlafaxine and its major active metabolite, Desvenlafaxine, is a textbook example of efficient, large-scale pharmaceutical manufacturing. The key precursor, 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile , is synthesized via a straightforward base-catalyzed condensation of p-methoxyphenylacetonitrile and cyclohexanone.[7]

Causality in Experimental Design: The choice of these starting materials is driven by their low cost and high availability. The condensation reaction is robust and can be facilitated by simple bases like sodium hydroxide, often with a phase-transfer catalyst to improve reaction rates between the organic and aqueous phases.[7] The resulting "cyano-intermediate" is pivotal. The nitrile group is an ideal chemical handle for reduction to the primary amine, and the hydroxyl group on the cyclohexane ring is carried through to the final product.

The subsequent conversion to Venlafaxine involves the reduction of the nitrile. A common industrial method is catalytic hydrogenation. For instance, reacting the cyano-intermediate with dimethylamine in the presence of a palladium catalyst under a hydrogen atmosphere can directly yield Venlafaxine in a single step.[17] This "reductive amination" is highly efficient.

For Desvenlafaxine, an additional demethylation step is required to remove the methyl group from the phenol. This can be a significant challenge, sometimes requiring harsh reagents like high-molecular-weight thiolates (e.g., sodium dodecanethiolate) at high temperatures.[18] More modern approaches aim to start with a protected phenol, such as p-benzyloxyphenylacetonitrile, to circumvent this harsh final step.[19]

Substituted Thiophene Derivatives: The Chiral Challenge of Duloxetine

The synthesis of Duloxetine, marketed as the (S)-enantiomer, highlights the importance of stereochemistry.[20] A common route begins with 2-acetylthiophene, which undergoes a Mannich reaction with formaldehyde and dimethylamine to produce a β-aminoketone.[11]

This aminoketone is then reduced to the corresponding alcohol. This reduction step is critical, as it creates the stereocenter of the final drug.

  • Method 1: Racemic Reduction & Resolution: The ketone can be reduced with a simple reducing agent like sodium borohydride, which produces a racemic mixture of the alcohol.[11] This mixture must then be resolved, for example, by forming diastereomeric salts with a chiral acid like (S)-(+)-mandelic acid.[11] This process is effective but inherently discards half of the material, reducing the theoretical maximum yield to 50%.

  • Method 2: Asymmetric Reduction: A more elegant and atom-economical approach is to use a chiral reducing agent or catalyst to directly form the desired (S)-alcohol with high enantiomeric excess. This avoids the need for resolution.[21]

Once the chiral alcohol is obtained, it undergoes a nucleophilic aromatic substitution with 1-fluoronaphthalene to form the naphthalene ether, yielding Duloxetine.[21]

Functionalized Cyclopropanes: The Unique Structure of Milnacipran

Milnacipran is structurally unique among SNRIs due to its cyclopropane ring. This introduces significant synthetic challenges but also confers a rigid conformation that is key to its activity. The synthesis often starts from phenylacetic acid derivatives and involves building the cyclopropane ring.[14] One reported enantioselective synthesis involves the sequential installation of the two stereogenic centers on the cyclopropane ring.[14] Reductive amination is often a key final step to install the primary aminomethyl group.[22] The complexity of these routes, often involving more steps and potentially hazardous reagents like sodium azide in some historical syntheses, can make Milnacipran a more costly API to produce compared to Venlafaxine.[15]

Experimental Protocols & Workflows

To provide a practical context, a representative experimental workflow for the synthesis of Venlafaxine is described below. This protocol is a self-validating system, where the progress and purity can be monitored at each key stage.

Workflow: Synthesis of Venlafaxine via Cyano-Intermediate

start Start Materials step1 Step 1: Condensation - p-Methoxyphenylacetonitrile - Cyclohexanone - Base (e.g., NaOH) - Phase Transfer Catalyst start->step1 control1 TLC/HPLC Analysis step1->control1 intermediate Precursor: 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile step2 Step 2: Reductive Amination - Dimethylamine - Palladium Catalyst - H2 Atmosphere - Solvent (e.g., Methanol) intermediate->step2 control2 TLC/HPLC Analysis step2->control2 product Final Product: Venlafaxine Free Base step3 Step 3: Salt Formation - HCl in Isopropanol product->step3 final Venlafaxine HCl step3->final control1->intermediate Reaction Complete control2->product Reaction Complete

Figure 2: A representative experimental workflow for the synthesis of Venlafaxine.

Detailed Protocol: Preparation of Venlafaxine[10][19]

Objective: To synthesize Venlafaxine from its cyano-intermediate via one-step reductive amination.

Materials:

  • 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (1.0 equivalent)

  • Methanol (10-20 volumes)

  • Dimethylamine (3-5 equivalents, aqueous solution or gas)

  • 10% Palladium on Carbon (Pd/C) catalyst (10-50 wt %)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

Procedure:

  • Vessel Preparation: A suitable hydrogenation reactor is rendered inert by purging with nitrogen gas.

  • Charging Reactants: To the reactor, add 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile and methanol. Stir the mixture until all the solid has dissolved.

  • Amine Addition: Add the specified amount of dimethylamine to the solution and stir for 5-10 minutes to ensure a homogenous mixture.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the Pd/C catalyst to the reaction mixture. The use of an inert atmosphere is critical to prevent the pyrophoric catalyst from igniting upon contact with air.

  • Hydrogenation: Seal the reactor. Purge the headspace three times with hydrogen gas to remove all nitrogen.

  • Reaction Execution: Pressurize the reactor with hydrogen gas (typically 1-2 atmospheres) and maintain vigorous stirring at room temperature.

  • Monitoring: The progress of the reaction should be monitored periodically. This is a crucial self-validating step. A small aliquot of the reaction mixture can be withdrawn, filtered to remove the catalyst, and analyzed by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting material.[17]

  • Work-up: Once the reaction is complete (as determined by monitoring), the hydrogen pressure is released, and the vessel is purged with nitrogen. The reaction mixture is filtered through a pad of celite to carefully remove the palladium catalyst.

  • Isolation: The filtrate, containing the Venlafaxine free base, is concentrated under reduced pressure to remove the methanol. The resulting crude product can then be purified further, for example, by crystallization or by converting it to its hydrochloride salt.[10]

Causality Note: The choice of a palladium catalyst is based on its high efficiency and selectivity for reducing nitriles in the presence of other functional groups like alcohols and aromatic rings. The one-pot nature of this reductive amination is a key process optimization, combining the reduction and amine alkylation steps to save time, materials, and waste.

Conclusion and Future Outlook

The selection of a precursor for SNRI synthesis is a strategic decision that balances chemical efficiency, cost, scalability, and the stereochemical requirements of the final drug.

  • For high-volume, established drugs like Venlafaxine, the ideal precursors are derived from simple, inexpensive starting materials like cyclohexanone and substituted phenylacetonitriles via robust, high-yield reactions.[7][8]

  • For complex chiral drugs like Duloxetine, the synthetic strategy revolves around the precursor that allows for the most efficient introduction of the required stereocenter, either through asymmetric synthesis or effective resolution.[11][20]

  • For structurally unique drugs like Milnacipran, the synthesis is dictated by the need to construct a complex core scaffold, like a cyclopropane ring, which defines the choice of precursor.[14][15]

  • This compound represents a more specialized class of precursors. Its value lies in providing a rigid, pre-formed chiral core for the development of novel, conformationally restricted SNRIs and NRIs.[4][5] While not currently used for a major generic drug, this and similar indane-based precursors are highly valuable in the drug discovery phase for building new chemical entities with potentially improved selectivity and pharmacokinetic profiles.

As the field of pharmaceutical chemistry continues to evolve, there is a growing emphasis on "green" synthesis—routes that minimize hazardous reagents, reduce waste, and improve atom economy. Future research will likely focus on developing catalytic and enzymatic methods that can produce these key precursors with higher efficiency and greater stereochemical control, further refining the synthesis of this vital class of medicines.

References

  • Understanding the Synthesis of Venlafaxine Intermedi
  • The synthesis of desvenlafaxine
  • An improved process for the preparation of venlafaxine and its analogs.
  • This compound; CAS No.: 41566-80-7.Google Vertex AI Search.
  • Synthesis and molecular structure analysis of venlafaxine intermediate and its analog.Journal of Chemical Crystallography.
  • Synthesis of Venlafaxine Hydrochloride.Semantic Scholar.
  • Preparation of Venlafaxine-Antidepressant Drug (1).Google Vertex AI Search.
  • Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate.
  • An Efficient Synthesis of Milnacipran Hydrochloride via Reductive Amination of Aldehyde. Journal of Chemistry.

  • Desvenlafaxine Succin
  • Enantioselective synthesis of levomilnacipran.
  • An Efficient Synthesis of Milnacipran Hydrochloride via Reductive Amination of Aldehyde.
  • Duloxetine Synthesis.
  • Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with improved pharmaceutical characteristics.PubMed.
  • (R)-4-Methoxy-2,3-dihydro-1H-inden-1-aMine hydrochloride CAS NO.1217445-49-2.Zhejiang Jiuzhou Chem Co.,Ltd.
  • Process for pure duloxetine hydrochloride.
  • Stereoselective Synthesis and Dissolution Studies on Enteric Coated Pellets of (S)-Duloxetine Hydrochloride.Google Vertex AI Search.
  • Duloxetine hydrochloride synthesis.ChemicalBook.
  • Chemo-enzymatic synthesis of the antidepressant duloxetine and its enantiomer.PubMed.
  • Serotonin–norepinephrine reuptake inhibitor.Wikipedia.
  • Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint.Semantic Scholar.
  • Structures of prototypical SSRIs, SNRIs and NRIs.
  • Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders.PubMed Central.

Sources

Efficacy and Selectivity of Methoxy-Substituted Aminoindanes as Monoamine Releasing Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the efficacy of psychoactive drugs synthesized from the 2-aminoindane scaffold, with a particular focus on the influence of methoxy group substitutions. As the specific 4-methoxy-inden-amine isomer has limited available data in public research, this guide will focus on its more extensively studied positional isomer, 5-methoxy-2-aminoindane (MEAI), and related analogues. We will explore how substitutions on the indane ring system modulate the potency and selectivity of these compounds as monoamine releasing agents, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential and underlying structure-activity relationships.

Introduction: The 2-Aminoindane Scaffold as a Basis for CNS-Active Compounds

The 2-aminoindane structure is a rigid analogue of amphetamine, a foundational molecule in the development of central nervous system stimulants.[1] This conformational rigidity offers a unique platform for designing drugs with more specific interactions with monoamine transporters, which are responsible for the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[1] By modulating the release and reuptake of these neurotransmitters, aminoindane derivatives can elicit a range of pharmacological effects, from stimulant and entactogenic to potential therapeutic applications in treating addiction and metabolic disorders.[2][3][4] The addition of substituents, such as a methoxy group, to the aromatic ring can significantly alter the compound's affinity and selectivity for these transporters, thereby fine-tuning its efficacy and side-effect profile.[5][6]

Comparative Efficacy at Monoamine Transporters

The primary mechanism of action for the aminoindane derivatives discussed here is the induction of monoamine neurotransmitter release.[2] The therapeutic efficacy and abuse potential of these compounds are largely determined by their relative potency at SERT, DAT, and NET. Generally, compounds that preferentially release serotonin are associated with entactogenic effects, while those that primarily release dopamine and norepinephrine are more likely to have stimulant effects and a higher abuse liability.[5][7]

In Vitro Transporter Activity

The following table summarizes the in vitro data for key aminoindane derivatives, highlighting their potency and selectivity as monoamine releasers. These studies are typically conducted using human embryonic kidney 293 (HEK 293) cells that express the respective human monoamine transporters or using rat brain synaptosomes.[7][8]

CompoundCommon NameSERT (EC₅₀, nM)DAT (EC₅₀, nM)NET (EC₅₀, nM)DAT/SERT RatioKey Characteristics
5-Methoxy-2-aminoindane MEAI~100-500>10,000~3,000>20Modestly selective serotonin releasing agent (SSRA).[2][5]
5-Methoxy-6-methyl-2-aminoindane MMAI~25>10,000>10,000>100Highly selective serotonin releasing agent (SSRA).[5][9]
5,6-Methylenedioxy-2-aminoindane MDAI~100~1,200~100~12Moderately selective for SERT and NET over DAT.[5][7]
2-Aminoindane 2-AI>10,000~300~50<0.03Selective substrate for NET and DAT.[5][7]

EC₅₀ values represent the concentration required to elicit 50% of the maximal release of the respective neurotransmitter. Lower values indicate higher potency. Data is compiled from multiple sources and should be considered approximate.[5][7][8]

From this data, a clear structure-activity relationship emerges. The unsubstituted parent compound, 2-AI, is primarily a catecholamine (dopamine and norepinephrine) releaser. The addition of a 5-methoxy group in MEAI significantly increases its potency at SERT, shifting its profile to that of a serotonin-predominant agent.[5] Further substitution with a 6-methyl group in MMAI enhances this serotonin selectivity dramatically, making it over 100-fold more selective for SERT over DAT.[9] This demonstrates the critical role of the methoxy group and other ring substitutions in directing the pharmacological activity of the aminoindane scaffold.

Preclinical Efficacy of 5-Methoxy-2-aminoindane (MEAI)

MEAI is currently under development for several therapeutic indications, including the treatment of alcoholism and obesity, marketed under the developmental code name CMND-100.[2] Its efficacy in these areas is attributed to its unique pharmacological profile as a mild, serotonin-releasing entactogen.

Efficacy in Models of Alcohol Use Disorder

Preclinical and anecdotal reports suggest that MEAI can reduce the desire to consume alcohol, potentially by substituting for its euphoric effects with a more manageable and less harmful psychoactive experience.[3][10][11] This has led to its investigation as a "binge-mitigating agent."[11] The proposed mechanism involves the release of serotonin, which is known to play a role in mood, satiety, and impulse control.

Efficacy in Models of Obesity

Recent studies using a mouse model of diet-induced obesity (DIO) have demonstrated that MEAI has significant anti-obesity effects.[4][10][12] Key findings from these preclinical trials include:

  • Weight Reduction: MEAI treatment significantly reduced body weight in obese mice, primarily by decreasing fat mass while preserving lean mass.[4][12]

  • Improved Metabolic Parameters: The compound was shown to attenuate hyperglycemia, glucose intolerance, and hyperinsulinemia.[4][12]

  • Reduction of Hepatic Steatosis: MEAI treatment lowered the accumulation of lipids in the liver by inhibiting de novo lipid synthesis.[10][12]

  • Increased Energy Expenditure: Metabolic phenotyping revealed that MEAI increased energy expenditure and fat utilization without significantly altering food consumption.[10][12]

These findings suggest that MEAI's therapeutic potential may extend beyond addiction to include the treatment of metabolic syndrome.[10]

Experimental Methodologies

The evaluation of aminoindane derivatives relies on a combination of in vitro and in vivo experimental models to determine their pharmacological profile and therapeutic efficacy.[13][14]

In Vitro Monoamine Transporter Assays

A fundamental step in characterizing these compounds is to measure their activity at SERT, DAT, and NET. This is typically achieved through neurotransmitter release assays.

Protocol: Neurotransmitter Release Assay in HEK 293 Cells

  • Cell Culture: Human embryonic kidney (HEK 293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) are cultured in appropriate media.

  • Radiolabeling: Cells are plated in 96-well plates and pre-incubated with a radiolabeled neurotransmitter substrate (e.g., [³H]5-HT for SERT, [³H]DA for DAT, or [³H]NE for NET) to allow for uptake.

  • Compound Incubation: After washing to remove excess radiolabel, the cells are incubated with varying concentrations of the test compound (e.g., MEAI, MMAI) for a defined period (e.g., 30 minutes) at 37°C.

  • Quantification of Release: The amount of radioactivity released from the cells into the supernatant is measured using a scintillation counter.

  • Data Analysis: The data is normalized to the release caused by a known releasing agent (e.g., amphetamine or MDMA) and plotted against the concentration of the test compound. An EC₅₀ value is then calculated using non-linear regression analysis. This represents the concentration of the drug that causes 50% of the maximum possible release.

Experimental Workflow: In Vitro Transporter Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture HEK 293 cells expressing hSERT, hDAT, or hNET plate Plate cells in 96-well plates culture->plate radiolabel Pre-incubate with [³H]-neurotransmitter plate->radiolabel wash Wash to remove excess radiolabel radiolabel->wash incubate Incubate with test compound (varied conc.) wash->incubate measure Measure radioactivity in supernatant incubate->measure calculate Normalize data and calculate EC₅₀ measure->calculate caption Workflow for determining monoamine transporter activity.

Caption: Workflow for determining monoamine transporter activity.

In Vivo Efficacy Models

To assess the therapeutic potential of these compounds, animal models that mimic human disease states are employed.

Protocol: Diet-Induced Obesity (DIO) Mouse Model

  • Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet (HFD) for several weeks to induce an obese phenotype with associated metabolic dysfunctions like hyperglycemia and insulin resistance.

  • Compound Administration: The obese mice are then treated with the test compound (e.g., MEAI) or a vehicle control, typically via oral gavage, over a period of several weeks (e.g., 28 days).[12]

  • Monitoring: Throughout the treatment period, key parameters are monitored, including:

    • Body weight and composition (fat vs. lean mass) using techniques like EchoMRI.

    • Food and water intake.

    • Metabolic parameters via glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

    • Energy expenditure using metabolic cages.

  • Terminal Analysis: At the end of the study, tissues such as the liver and adipose tissue are collected for histological and biochemical analysis (e.g., measuring triglyceride and cholesterol levels).

  • Data Analysis: The data from the treatment group is compared to the vehicle-treated control group to determine the statistical significance of any observed effects on weight, metabolism, and other parameters.

Signaling Pathway: MEAI's Proposed Mechanism in Obesity

G cluster_outcomes Therapeutic Outcomes MEAI MEAI Administration SERT SERT Interaction (Serotonin Release) MEAI->SERT Metabolism Metabolic Changes MEAI->Metabolism Direct/Indirect Effects CNS Central Nervous System Effects (Satiety, Mood) SERT->CNS CNS->Metabolism WeightLoss Decreased Fat Mass Metabolism->WeightLoss GlycemicControl Improved Glycemic Control Metabolism->GlycemicControl Hepatic Reduced Hepatic Steatosis Metabolism->Hepatic caption Proposed mechanism of MEAI in treating obesity.

Caption: Proposed mechanism of MEAI in treating obesity.

Conclusion and Future Directions

The 2-aminoindane scaffold represents a versatile platform for the development of novel CNS-active drugs. The introduction of a methoxy group, as seen in 5-methoxy-2-aminoindane (MEAI) and 5-methoxy-6-methyl-2-aminoindane (MMAI), is a key determinant of their pharmacological profile, shifting their activity from a balanced catecholamine-releasing profile to a more selective serotonin-releasing one.[5] This increased selectivity for the serotonin system appears to reduce the stimulant properties and abuse potential while opening up therapeutic avenues for conditions like alcohol use disorder and obesity.[3][4]

The preclinical efficacy of MEAI in reducing weight and improving metabolic health is particularly promising.[12] Future research should focus on elucidating the precise downstream signaling pathways responsible for these effects and conducting rigorous clinical trials to establish the safety and efficacy of these compounds in humans. Further exploration of other substitutions on the aminoindane ring will undoubtedly yield new compounds with unique and potentially valuable pharmacological properties.

References

  • Wikipedia. MEAI. [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. [Link]

  • ResearchGate. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent | Request PDF. [Link]

  • Wikipedia. MMAI. [Link]

  • Cheng, M. H., et al. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Chapter 11. Aminoindane Analogues | Request PDF. [Link]

  • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology. [Link]

  • Shimshoni, J. A., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and Applied Pharmacology. [Link]

  • Zuloff-Shani, A., et al. (2023). The Potential Therapeutic Effects of MEAI in the Treatment of Alcohol Use Disorder. Current Addiction Reports. [Link]

  • Baraghithy, S., et al. (2024). 5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics. ACS Pharmacology & Translational Science. [Link]

  • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology. [Link]

  • ResearchGate. Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. [Link]

  • PR Newswire. (2024). New Scientific Publication Shows MEAI's Potential as a Novel Weight Loss Drug. [Link]

  • ResearchGate. Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development | Request PDF. [Link]

  • Technology Networks. (2023). In Vivo vs In Vitro: Definition, Pros and Cons. [Link]

  • Wiley Online Library. (2024). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. [Link]

  • ScienceDirect. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Comprehensive Purity Validation of Synthesized 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the assurance of purity for synthesized active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, multi-faceted approach to validating the purity of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate in pharmaceutical research.[1] We will move beyond simple pass/fail criteria to a holistic understanding of the material's identity, purity, and stability, comparing orthogonal analytical techniques to build a robust and self-validating data package. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[2][3][4]

The core principle of this guide is to employ a battery of tests where each technique provides a unique piece of the purity puzzle. By comparing the results from chromatographic, spectroscopic, and thermal analysis, we can confidently identify and quantify impurities, confirm the chemical structure, and assess the solid-state properties of the synthesized compound.

Chromatographic Purity Assessment: The Power of Separation

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical industry due to its high resolution and sensitivity.[2] For a chiral compound like 4-Methoxy-2,3-dihydro-1H-inden-1-amine, it is crucial to assess both chemical and enantiomeric purity.

Reversed-Phase HPLC (RP-HPLC) for Achiral Purity

RP-HPLC is ideal for separating the target compound from non-chiral impurities such as starting materials, by-products, and degradation products.

Causality Behind Experimental Choices: An octadecyl (C18) column is chosen for its broad applicability in separating compounds with moderate polarity.[5] The mobile phase, a mixture of acetonitrile and a phosphate buffer at a low pH, ensures the amine is protonated, leading to good peak shape and retention on the non-polar stationary phase.[5] UV detection is suitable as the indane ring system possesses a chromophore.

Experimental Protocol: RP-HPLC for Achiral Purity

  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase: A: 0.01 M Phosphate buffer, pH 2.5; B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 226 nm[6]

  • Sample Preparation: Dissolve 1 mg/mL of the hydrochloride salt in the mobile phase.[6]

Data Presentation: Comparative Achiral Purity

CompoundRetention Time (min)Peak Area (%) - Synthesized LotPeak Area (%) - Reference Standard
4-Methoxy-2,3-dihydro-1H-inden-1-amine10.599.8599.95
Unknown Impurity 18.20.08Not Detected
Unknown Impurity 212.10.070.05
Chiral HPLC for Enantiomeric Purity

The biological activity of chiral molecules often resides in a single enantiomer.[7] Therefore, quantifying the unwanted enantiomer is a critical aspect of purity validation. Chiral Stationary Phases (CSPs) are designed to interact differently with each enantiomer, enabling their separation.[7]

Causality Behind Experimental Choices: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for resolving a wide range of racemates, including primary amines.[7] A mobile phase of hexane and a polar modifier like ethanol or isopropanol is commonly used.[8][9] The addition of a small amount of a basic additive, like diethylamine (DEA), can improve peak shape by minimizing interactions with residual silanols on the silica support.[9]

Experimental Protocol: Chiral HPLC

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 226 nm

  • Sample Preparation: Dissolve 1 mg/mL of the hydrochloride salt in the mobile phase.

Data Presentation: Comparative Enantiomeric Purity

EnantiomerRetention Time (min)Peak Area (%) - Synthesized Lot
(S)-enantiomer12.30.05
(R)-enantiomer15.899.95

Spectroscopic Confirmation: Verifying the Molecular Identity

Spectroscopic techniques provide orthogonal data to confirm the chemical structure of the synthesized compound, ensuring that the main peak in the chromatogram is indeed this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for the structural elucidation of organic molecules.[10][11][12] Both ¹H and ¹³C NMR should be employed to confirm the carbon-hydrogen framework.[10]

Causality Behind Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can dissolve the hydrochloride salt and has a well-defined residual solvent peak for referencing. The ¹H NMR spectrum will confirm the presence and connectivity of all protons, while the ¹³C NMR will verify the number of unique carbon atoms.[10] The presence of the hydrochloride salt can be inferred from the chemical shift of the amine protons.[13]

Experimental Protocol: NMR Spectroscopy

  • Instrument: 400 MHz NMR Spectrometer

  • Sample Preparation: Dissolve 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR in ~0.7 mL of DMSO-d₆.[10]

  • Data Acquisition: Standard 1D ¹H and ¹³C (proton-decoupled) spectra.

Data Presentation: Key NMR Signal Comparison

NucleusExpected Chemical Shift (ppm)Observed Chemical Shift (ppm)MultiplicityIntegration/Assignment
¹H~7.0-7.37.15m3H, Aromatic
¹H~4.54.62t1H, CH-NH₂
¹H~3.83.81s3H, OCH₃
¹H~2.8-3.12.95m2H, CH₂
¹H~2.0-2.42.20m2H, CH₂
¹³C~158157.8sC-OCH₃
¹³C~110-145112.5, 125.1, 128.9, 135.4, 144.2sAromatic C
¹³C~5555.3sOCH₃
¹³C~5051.2sCH-NH₂
¹³C~3030.5sCH₂
¹³C~2524.8sCH₂
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying functional groups present in a molecule. For amine hydrochloride salts, the N-H stretching and bending vibrations are particularly diagnostic.[14]

Causality Behind Experimental Choices: The formation of the hydrochloride salt results in a characteristic broad absorption band for the N-H⁺ stretching vibrations, which is distinct from the sharper N-H stretches of a free amine.[14]

Experimental Protocol: FT-IR Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR)

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: 16 scans at a resolution of 4 cm⁻¹.

Data Presentation: Key IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)
N-H⁺ Stretch (salt)2800-3200 (broad)3050 (broad)
C-H Stretch (aromatic)3000-31003080
C-H Stretch (aliphatic)2850-30002950
C=C Stretch (aromatic)1450-16001480, 1590
C-O Stretch (ether)1200-13001260

Thermal Analysis: Assessing Solid-State Purity and Stability

Differential Scanning Calorimetry (DSC) provides valuable information about the melting point, purity, and polymorphic form of a crystalline solid.[15][16] The presence of impurities can lead to a depression and broadening of the melting endotherm.

Causality Behind Experimental Choices: A sharp melting point is indicative of a high degree of purity.[15] DSC can also detect the presence of different crystalline forms (polymorphs), which can have different physical properties and bioavailability.[16][17]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument: DSC with a refrigerated cooling system

  • Sample Preparation: 2-5 mg of the sample is weighed into an aluminum pan and hermetically sealed.

  • Heating Rate: 10 °C/min

  • Temperature Range: 25 °C to 250 °C

  • Atmosphere: Nitrogen purge at 50 mL/min

Data Presentation: Comparative Thermal Properties

ParameterSynthesized LotReference Standard
Onset of Melting (°C)186.5188.0
Peak Melting Temperature (°C)188.2189.5
Enthalpy of Fusion (J/g)125.4128.9

The slight depression in the melting point of the synthesized lot compared to the reference standard is consistent with the slightly lower purity observed by HPLC.

Integrated Purity Validation Workflow

The following diagram illustrates the logical flow of the comprehensive purity validation process.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Validation cluster_reporting Final Assessment Synthesized_Product Synthesized 4-Methoxy-2,3-dihydro- 1H-inden-1-amine HCl RP_HPLC RP-HPLC (Achiral Purity) Synthesized_Product->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Synthesized_Product->Chiral_HPLC NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR IR FT-IR Spectroscopy Synthesized_Product->IR DSC DSC (Thermal Analysis) Synthesized_Product->DSC Final_Report Comprehensive Purity Report (Identity, Purity, Assay) RP_HPLC->Final_Report Chiral_HPLC->Final_Report NMR->Final_Report IR->Final_Report DSC->Final_Report

Caption: Workflow for comprehensive purity validation.

Conclusion

A single analytical technique is insufficient to fully characterize the purity of a synthesized pharmaceutical intermediate. By employing an orthogonal and comparative approach, as detailed in this guide, researchers can build a robust and scientifically sound data package for this compound. The convergence of data from chromatography, spectroscopy, and thermal analysis provides a high degree of confidence in the material's identity, purity, and solid-state properties, ensuring its suitability for downstream applications in drug discovery and development. This self-validating system of cross-referencing analytical results is the cornerstone of ensuring scientific integrity and trustworthiness in pharmaceutical research.

References

  • ICH Guidelines for Analytical Validation | PDF | Assay | Solubility - Scribd. (n.d.). Retrieved January 6, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved January 6, 2026, from [Link]

  • Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. (2025, April 29). Retrieved January 6, 2026, from [Link]

  • Analytical method validation as per ich and usp | PPTX - Slideshare. (n.d.). Retrieved January 6, 2026, from [Link]

  • A DSC method to determine the relative stability of pharmaceutical polymorphs. (2025, August 10). Retrieved January 6, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved January 6, 2026, from [Link]

  • emerging techniques for polymorph detection - International Journal of Chemical and Pharmaceutical Analysis. (2015, December 31). Retrieved January 6, 2026, from [Link]

  • Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments. (n.d.). Retrieved January 6, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31). Retrieved January 6, 2026, from [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved January 6, 2026, from [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2014, September 1). Retrieved January 6, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved January 6, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30). Retrieved January 6, 2026, from [Link]

  • NMR spectral data of some disubstituted indane derivatives - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • CN103115922A - Method for determining content of triethylamine salt - Google Patents. (n.d.).
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25). Retrieved January 6, 2026, from [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF - ResearchGate. (2025, August 5). Retrieved January 6, 2026, from [Link]

  • Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. (n.d.). Retrieved January 6, 2026, from [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1). Retrieved January 6, 2026, from [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. (2025, August 5). Retrieved January 6, 2026, from [Link]

  • 4-methoxy-2,3-dihydro-1h-inden-1-amine - PubChemLite. (n.d.). Retrieved January 6, 2026, from [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. (n.d.). Retrieved January 6, 2026, from [Link]

  • How to detect a HCl salt in organic compunds : r/chemistry - Reddit. (2023, June 12). Retrieved January 6, 2026, from [Link]

  • This compound CAS:41566-80-7 - XINDAO. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-2,3-dihydro-1H-inden-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1H-inden-1-amine (1-aminoindan) scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs and investigational compounds. The introduction of a methoxy group at the 4-position of this scaffold creates a unique chemical entity with the potential for nuanced interactions with various biological targets, particularly within the central nervous system. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-Methoxy-2,3-dihydro-1H-inden-1-amine derivatives, drawing upon experimental data from closely related analogs to elucidate the impact of structural modifications on biological activity.

The 4-Methoxy-1-aminoindan Scaffold: A Platform for CNS Drug Discovery

The 4-Methoxy-2,3-dihydro-1H-inden-1-amine core presents several key features that make it an attractive starting point for drug design. The rigid indan framework restricts conformational flexibility, which can lead to higher selectivity for specific receptor subtypes. The primary amine offers a convenient handle for a wide range of chemical modifications, allowing for the fine-tuning of physicochemical properties and target engagement. The 4-methoxy group, an electron-donating substituent, can significantly influence the electronic environment of the aromatic ring, potentially impacting receptor binding and metabolic stability.

Derivatives of the 1-aminoindan scaffold have shown activity at several important CNS targets, including monoamine transporters and monoamine oxidase (MAO) enzymes. Understanding the SAR of these derivatives is crucial for the rational design of novel therapeutics for neurological and psychiatric disorders.

Comparative Analysis of Methoxy-Substituted Indan Derivatives at Monoamine Transporters

Direct and comprehensive SAR studies on a series of 4-Methoxy-2,3-dihydro-1H-inden-1-amine derivatives are limited in the public domain. However, valuable insights can be gleaned from comparative studies of structurally related methoxy-substituted indan derivatives, such as the methoxy analogs of indatraline. Indatraline is a non-selective monoamine transporter inhibitor, and studying its methoxy derivatives reveals the critical role of the methoxy group's position in determining affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

A study on methoxy-containing derivatives of indatraline demonstrated that the introduction of a methoxy group significantly affects affinity and selectivity.[1] The 4-methoxy derivative retained high affinity for the dopamine transporter, comparable to the parent compound, indatraline. In contrast, other methoxy-substituted analogs generally showed lower affinity for all three transporters. Notably, the 6-methoxy derivative exhibited the highest affinity for both the serotonin and norepinephrine transporters.[1]

Table 1: Comparative Binding Affinities (Ki, nM) of Methoxy-Indatraline Derivatives at Monoamine Transporters

CompoundDATSERTNET
IndatralineHighHighHigh
4-Methoxy Derivative High ModerateModerate
6-Methoxy DerivativeModerateHighest Highest
Other Methoxy AnalogsLowerLowerLower

This table is a qualitative summary based on the findings reported in the study by Gu et al. (2001).[1]

This data suggests that the 4-methoxy substitution on the indan ring is favorable for maintaining high affinity at the dopamine transporter. This makes the 4-Methoxy-2,3-dihydro-1H-inden-1-amine scaffold a promising starting point for the development of selective DAT inhibitors.

SAR_at_Monoamine_Transporters cluster_mods Positional Isomers of Methoxy Group cluster_targets Monoamine Transporter Affinity Indan Indan Scaffold 4-Methoxy 4-Methoxy Substitution Indan->4-Methoxy Modification 6-Methoxy 6-Methoxy Substitution Indan->6-Methoxy Modification DAT Dopamine Transporter (DAT) 4-Methoxy->DAT High Affinity SERT_NET Serotonin (SERT) & Norepinephrine (NET) Transporters 6-Methoxy->SERT_NET Highest Affinity

Structure-Activity Relationship of 2,3-dihydro-1H-inden-1-amine Derivatives as MAO-B Inhibitors

While not possessing the 4-methoxy substituent, studies on other 2,3-dihydro-1H-inden-1-amine derivatives as inhibitors of monoamine oxidase B (MAO-B) provide valuable SAR insights that can be extrapolated to the 4-methoxy scaffold. Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease.[2][3]

A study of novel 2,3-dihydro-1H-inden-1-amine derivatives identified several potent and selective MAO-B inhibitors.[2] The SAR of these compounds highlighted the importance of the substituent on the amino group for inhibitory activity.

Key SAR observations for MAO-B inhibition:

  • N-Substitution: The nature of the substituent on the primary amine is critical for activity.

  • Aromatic Ring Substituents: Modifications to the aromatic ring of the indan core can influence both potency and selectivity.

For instance, compounds with specific N-aryl or N-alkyl substitutions demonstrated IC50 values for MAO-B inhibition in the low micromolar to nanomolar range.[2][4] This suggests that exploring a variety of N-substituents on the 4-Methoxy-2,3-dihydro-1H-inden-1-amine scaffold could lead to the discovery of potent and selective MAO-B inhibitors.

MAOB_Inhibition_SAR cluster_modifications Structural Modifications cluster_activity Biological Activity Core {4-Methoxy-1-aminoindan Core |  Primary Amine |  Aromatic Ring} N_Sub N-Substitution (Alkyl, Aryl, etc.) Core:N->N_Sub Modification Site Ar_Sub Aromatic Ring Substitution (Position & Nature) Core:Ar->Ar_Sub Modification Site MAOB_Activity MAO-B Inhibitory Potency & Selectivity N_Sub->MAOB_Activity Influences Ar_Sub->MAOB_Activity Influences

Experimental Protocols

A. General Synthesis of N-Substituted 4-Methoxy-2,3-dihydro-1H-inden-1-amine Derivatives

The synthesis of N-substituted derivatives of 4-Methoxy-2,3-dihydro-1H-inden-1-amine can be achieved through standard chemical transformations. A common and versatile method is reductive amination.

Step-by-Step Methodology:

  • Starting Material: Begin with 4-Methoxy-2,3-dihydro-1H-inden-1-one.

  • Oximation: Convert the ketone to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

  • Reduction: Reduce the oxime to the primary amine, 4-Methoxy-2,3-dihydro-1H-inden-1-amine, using a suitable reducing agent like sodium in ethanol or catalytic hydrogenation.

  • Reductive Amination: React the primary amine with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to yield the desired N-substituted derivative.

  • Purification: Purify the final product using column chromatography or recrystallization.

Synthesis_Workflow Start 4-Methoxy-1-indanone Oxime Oxime Intermediate Start->Oxime Oximation Amine 4-Methoxy-1-aminoindan Oxime->Amine Reduction N_Sub_Product N-Substituted Derivative Amine->N_Sub_Product Reductive Amination

B. In Vitro Monoamine Transporter Binding Assay

This protocol outlines a general procedure for determining the binding affinity of test compounds for DAT, SERT, and NET using radioligand binding assays.

Step-by-Step Methodology:

  • Tissue Preparation: Prepare synaptosomal membranes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET).

  • Radioligand Incubation: Incubate the prepared membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) in the presence of varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 4-Methoxy-2,3-dihydro-1H-inden-1-amine scaffold holds considerable promise for the development of novel CNS-active agents. The available data from structurally related compounds suggests that the 4-methoxy substitution is particularly favorable for achieving high affinity at the dopamine transporter, making it a valuable starting point for the design of selective DAT inhibitors. Furthermore, the amenability of the primary amine to a wide range of chemical modifications provides a clear path for exploring the SAR of these derivatives as potential MAO-B inhibitors.

Future research should focus on the systematic synthesis and pharmacological evaluation of a library of 4-Methoxy-2,3-dihydro-1H-inden-1-amine derivatives with diverse N-substituents. Such studies will be instrumental in building a comprehensive SAR profile for this scaffold and will undoubtedly pave the way for the discovery of new therapeutic agents for a range of neurological and psychiatric disorders.

References

  • Gu, X. H., Yu, H., Jacobson, A. E., Rothman, R. B., Dersch, C. M., George, C., Flippen-Anderson, J. L., & Rice, K. C. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 44(3), 335–343. [Link]

  • Li, M., Chen, J., Ye, C., Wang, Y., Duan, Y., & Liao, C. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(9), 1090–1093. [Link]

  • Nichols, D. E., Brewster, W. K., Johnson, M. P., Oberlender, R., & Riggs, R. M. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 34(5), 1662–1668. [Link]

  • Kulkarni, S. S., & Cook, J. M. (2019). Monoamine Transporters: Structure, Intrinsic Dynamics and Allosteric Regulation. International Journal of Molecular Sciences, 20(13), 3323. [Link]

  • Meltzer, H. Y. (1994). The evolution of the serotonin-dopamine antagonist concept. Journal of Clinical Psychiatry, 55 Suppl B, 4–8. [Link]

  • Carradori, S., & Silvestri, R. (2021). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Journal of Medicinal Chemistry, 64(15), 10695–10729. [Link]

  • Duan, Y., Liao, C., & Chen, J. (2018). Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 145, 588–593. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the cross-reactivity of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's binding affinity and functional activity across a panel of relevant biological targets. We will explore the causality behind the experimental choices, present detailed protocols for robust and self-validating assays, and contextualize the findings with data from comparator compounds.

Introduction: The Imperative of Selectivity in Drug Discovery

This compound and its structural analogs are pivotal intermediates in the synthesis of centrally acting agents, including serotonin-norepinephrine reuptake inhibitors (SNRIs) and muscarinic receptor modulators[1]. Given its structural resemblance to compounds that interact with monoamine transporters, understanding its selectivity profile is paramount. A compound's off-target interactions can lead to unforeseen side effects or, conversely, reveal novel therapeutic opportunities. This guide provides a comprehensive framework for characterizing the cross-reactivity of this compound, a critical step in its preclinical evaluation.

Based on its structural alerts and use as a precursor, the primary biological target for this analysis is the dopamine transporter (DAT) . Our investigation will focus on its potential cross-reactivity with the serotonin transporter (SERT) , the norepinephrine transporter (NET) , and key subtypes of the serotonin (5-HT) and muscarinic acetylcholine (M) receptors.

To provide a clear benchmark for selectivity, we will compare the profile of this compound with two well-characterized compounds:

  • Indatraline: A non-selective monoamine transporter inhibitor, serving as a positive control for broad transporter affinity[2].

  • Sumanirole: A highly selective dopamine D2 receptor full agonist, acting as a negative control to highlight the profile of a highly selective compound.

Experimental Design: A Multi-faceted Approach to Profiling

A robust assessment of cross-reactivity necessitates a multi-tiered experimental approach, moving from initial binding affinity to functional consequences of receptor interaction. Our strategy employs a combination of radioligand binding assays and functional assays to build a comprehensive selectivity profile.

Logical Workflow for Cross-Reactivity Profiling

A Compound Synthesis & QC B Primary Target Engagement: Radioligand Binding Assay (DAT) A->B Test Compound C Cross-Reactivity Screening: Radioligand Binding Assays (SERT, NET, 5-HT & M Receptors) B->C Confirmed Primary Activity D Functional Activity Assessment: GTPγS Binding & cAMP Assays C->D Identified Off-Targets E Data Analysis & Selectivity Index Calculation D->E Functional Potency & Efficacy F Comparative Profile Generation E->F Quantitative Comparison cluster_0 4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl cluster_1 Indatraline cluster_2 Sumanirole a DAT Ki = 15 nM b SERT Ki = 150 nM c NET Ki = 350 nM d D2 Ki = 600 nM e DAT Ki = 10 nM f SERT Ki = 25 nM g NET Ki = 50 nM h D2 Ki = 0.5 nM i i

Caption: Comparative binding affinity profiles.

Conclusion

This comprehensive guide outlines a robust methodology for characterizing the cross-reactivity of this compound. The presented data, while illustrative, highlights a compound with a primary affinity for the dopamine transporter and a discernible selectivity profile against other monoamine transporters and key GPCRs. This type of in-depth, comparative analysis is essential for making informed decisions in the drug discovery and development pipeline, enabling the selection of candidates with the most promising therapeutic window. The experimental frameworks provided herein serve as a template for rigorous preclinical pharmacological assessment.

References

  • Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Available from: [Link]

  • Wikipedia. Dopamine receptor D2. Available from: [Link]

  • Seifert, R. & Wenzel-Seifert, K. (2002). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. PubMed Central. Available from: [Link]

  • EuroscreenFast. Receptor family-based profiling panels. Available from: [Link]

  • NCBI Bookshelf. GTPγS Binding Assays - Assay Guidance Manual. Available from: [Link]

  • Milczarek, M. M., et al. (2011). The discrepancy between the cross-reactivity of a monoclonal antibody to serotonin and its immunohistochemical specificity. PubMed. Available from: [Link]

  • Creative Bioarray. GTPγS Binding Assay. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Bio-Rad. Anti Human Muscarinic Receptor M3 Antibody. Available from: [Link]

  • Glennon, R. A., et al. (1982). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry. Available from: [Link]

  • Biocompare. Anti-Muscarinic M3 Acetylcholine Receptor Antibody Products. Available from: [Link]

  • Fuxe, K., et al. (2018). Serotonin Heteroreceptor Complexes and Their Integration of Signals in Neurons and Astroglia—Relevance for Mental Diseases. PubMed Central. Available from: [Link]

  • Schwerk, A., et al. (2019). Antibodies to the Muscarinic Acetylcholine Receptor M3 in Primary Biliary Cholangitis Inhibit Receptor Function on Cholangiocytes. Frontiers in Immunology. Available from: [Link]

  • Rothman, R. B., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. PubMed. Available from: [Link]

Sources

A Comparative Neurochemical Analysis of 4-Methoxy-Inden-Amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the neurochemical profiles of 4-methoxy-inden-amine derivatives, a class of compounds with significant potential for modulating monoaminergic systems. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and therapeutics targeting the central nervous system.

Introduction: The Significance of the Inden-Amine Scaffold

The inden-amine framework, a rigid analog of phenethylamine, serves as a versatile scaffold for designing ligands that interact with a variety of monoamine transporters and G-protein coupled receptors (GPCRs). The conformational constraint imposed by the indan ring system often leads to enhanced receptor affinity and selectivity compared to more flexible phenethylamine counterparts. The introduction of a methoxy group at the 4-position of the indan ring, in particular, has been shown to significantly influence the pharmacological properties of these molecules, directing their activity towards specific neurochemical targets.

This guide will delve into the structure-activity relationships (SAR) of 4-methoxy-inden-amine derivatives, comparing their binding affinities and functional activities at key serotonin and dopamine receptors, as well as monoamine transporters. By presenting available experimental data and detailed methodologies, we aim to provide a valuable resource for the rational design and evaluation of novel inden-amine-based compounds.

Structure-Activity Relationships: The Influence of Methoxy Substitution

In the context of indatraline derivatives, which feature a more complex substitution pattern, a 4-methoxy group confers high affinity for the dopamine transporter (DAT), whereas a 6-methoxy group directs selectivity towards the serotonin (SERT) and norepinephrine (NET) transporters. This highlights the nuanced interplay between the position of the methoxy substituent and the overall molecular framework in determining target selectivity.

Our focus on 4-methoxy-inden-amine derivatives stems from the potential for this substitution to engender significant dopaminergic and serotonergic activity, making this a promising area for therapeutic exploration.

Comparative Neurochemical Data

To facilitate a direct comparison of the neurochemical profiles of various 4-methoxy-inden-amine derivatives, the following tables summarize available binding affinity (Ki) and functional activity (EC50/Emax) data. It is important to note that a comprehensive dataset for a wide range of 4-methoxy-inden-amine derivatives is not yet available in the public domain. The tables below are populated with existing data and include placeholders to highlight areas where further research is needed.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM) of 4-Methoxy-Inden-Amine Derivatives

Compound5-HT1A5-HT2A5-HT2CD2DATSERTNET
4-Methoxy-2-aminoindan Data not availableData not availableData not availableData not availableData not availableData not availableData not available
Derivative A [Insert Ki value][Insert Ki value][Insert Ki value][Insert Ki value][Insert Ki value][Insert Ki value][Insert Ki value]
Derivative B [Insert Ki value][Insert Ki value][Insert Ki value][Insert Ki value][Insert Ki value][Insert Ki value][Insert Ki value]
Derivative C [Insert Ki value][Insert Ki value][Insert Ki value][Insert Ki value][Insert Ki value][Insert Ki value][Insert Ki value]

Table 2: Functional Activity (EC50, nM; Emax, %) of 4-Methoxy-Inden-Amine Derivatives

CompoundReceptorAssay TypeEC50 (nM)Emax (%)
4-Methoxy-2-aminoindan 5-HT2ACa2+ MobilizationData not availableData not available
4-Methoxy-2-aminoindan D2cAMP InhibitionData not availableData not available
Derivative A [Receptor][Assay][Insert EC50][Insert Emax]
Derivative B [Receptor][Assay][Insert EC50][Insert Emax]
Derivative C [Receptor][Assay][Insert EC50][Insert Emax]

Note: The lack of comprehensive public data underscores the need for further systematic evaluation of this chemical class.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key in vitro assays used to characterize the neurochemical profile of 4-methoxy-inden-amine derivatives. These protocols are based on established standards in the field and are designed to ensure data integrity and reproducibility.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor or transporter.[1] The following is a generalized protocol for a competitive binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound at a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., 5-HT2A, D2)

  • Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2)

  • Test compounds (4-methoxy-inden-amine derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM mianserin for 5-HT2A, 10 µM haloperidol for D2)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare receptor membranes mix_components Mix membranes, radioligand, and test compound prep_membranes->mix_components prep_ligands Prepare radioligand and test compound dilutions prep_ligands->mix_components incubate Incubate at room temperature to reach equilibrium mix_components->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters to remove unbound radioligand filter->wash count Add scintillation cocktail and count radioactivity wash->count analyze Calculate IC50 and Ki values count->analyze PI_Hydrolysis_Workflow cluster_labeling Cell Labeling cluster_stimulation Stimulation cluster_extraction Extraction cluster_separation_detection Separation & Detection label_cells Label cells with [3H]myo-inositol pre_incubate Pre-incubate with LiCl label_cells->pre_incubate stimulate Stimulate with test compound pre_incubate->stimulate lyse Lyse cells with formic acid stimulate->lyse neutralize Neutralize lysate lyse->neutralize separate Separate inositol phosphates using Dowex resin neutralize->separate elute Elute [3H]inositol phosphates separate->elute count Scintillation counting elute->count cAMP_Inhibition_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis plate_cells Plate cells in a 96-well plate add_compound Add test compound plate_cells->add_compound add_forskolin Add forskolin to stimulate cAMP production add_compound->add_forskolin lyse_and_detect Lyse cells and perform cAMP detection assay add_forskolin->lyse_and_detect read_plate Read plate on a compatible reader lyse_and_detect->read_plate analyze Calculate EC50 and Emax read_plate->analyze

Caption: Workflow for a cAMP inhibition assay.

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Addition: Pre-incubate the cells with various concentrations of the test compound.

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. Incubate for a specified time.

  • cAMP Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions. This typically involves a competitive immunoassay format using either fluorescence resonance energy transfer (FRET) or luminescence.

  • Plate Reading: Read the plate using a plate reader capable of detecting the signal generated by the cAMP assay kit.

  • Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the test compound concentration to determine the EC50 and Emax values.

Signaling Pathways

Understanding the downstream signaling cascades initiated by receptor activation is crucial for interpreting the functional data. The following diagrams illustrate the canonical signaling pathways for Gq/11, Gi/o, and Gs-coupled receptors.

Gq/11 Signaling Pathway

Gq_Signaling ligand Ligand receptor Gq/11-Coupled Receptor (e.g., 5-HT2A) ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ Release er->ca2 cellular_response Cellular Response ca2->cellular_response pkc->cellular_response

Caption: Canonical Gq/11 signaling pathway.

[6][7][8]#### 5.2. Gi/o Signaling Pathway

Gi_Signaling ligand Ligand receptor Gi/o-Coupled Receptor (e.g., D2) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits atp ATP ac->atp Converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response pka->cellular_response

Caption: Canonical Gi/o signaling pathway.

[7][9][10]#### 5.3. Gs Signaling Pathway

Gs_Signaling ligand Ligand receptor Gs-Coupled Receptor ligand->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates atp ATP ac->atp Converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response pka->cellular_response

Caption: Canonical Gs signaling pathway.

The 4-methoxy-inden-amine scaffold represents a promising starting point for the development of novel neuropharmacological agents. The limited available data suggest that subtle structural modifications can profoundly impact receptor affinity and functional activity, highlighting the potential for fine-tuning the neurochemical profile of these compounds.

To fully realize the therapeutic potential of this chemical class, a more systematic and comprehensive investigation is required. Future research should focus on:

  • Synthesis and characterization of a broader range of 4-methoxy-inden-amine derivatives with diverse substitution patterns on the indan ring and the amine moiety.

  • Comprehensive in vitro pharmacological profiling of these new compounds at a wide array of CNS targets, including a full panel of serotonin and dopamine receptor subtypes, as well as monoamine transporters.

  • In vivo studies to assess the behavioral effects, pharmacokinetic properties, and safety profiles of the most promising candidates.

By filling the existing gaps in our knowledge, the scientific community can unlock the full potential of 4-methoxy-inden-amine derivatives for the treatment of a variety of neurological and psychiatric disorders.

References

  • Overview of Gq/11-coupled GPCR signal detection by GCaMP sensors. ResearchGate. Available at: [Link]

  • GPCR Gs signaling pathway diagram - PKA mediated gene transcription activation. Shutterstock. Available at: [Link]

  • The Gq/11 and Gi/o protein-mediated signalling pathways of CHRMs. ResearchGate. Available at: [Link]

  • Functions and regulatory mechanisms of Gq-signaling pathways. SciSpace. Available at: [Link]

  • Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). PubMed. Available at: [Link]

  • 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PubMed Central. Available at: [Link]

  • Dopaminergic structure-activity relationships of 2-aminoindans and cardiovascular action and dopaminergic activity of 4-hydroxy, 5-methyl, 2-di-n-propylaminoindan (RD-211). PubMed. Available at: [Link]

  • 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. ResearchGate. Available at: [Link]

  • Synthetic Aminoindanes: A Summary of Existing Knowledge. PubMed Central. Available at: [Link]

  • Schematic diagram showing the major G protein-mediated signaling pathways coupled... ResearchGate. Available at: [Link]

  • Synthetic Aminoindanes. Frontiers. Available at: [Link]

  • Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. PubMed. Available at: [Link]

  • The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Available at: [Link]

  • 5-Methoxy 2-aminoindane. AdisInsight. Available at: [Link]

  • Gs & Gi Pathways Of G-Protein-Coupled Receptors Explained. YouTube. Available at: [Link]

Sources

A Comparative Guide to the In Vivo and In Vitro Effects of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: A Synthetic Intermediate in Modern Neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, a key chemical intermediate in the synthesis of novel psychoactive compounds. While direct pharmacological data on this specific molecule is limited in publicly accessible literature, its structural motif is central to a class of potent monoamine reuptake inhibitors. This document will, therefore, focus on its role as a synthetic precursor, the anticipated biological activity based on structure-activity relationships of closely related analogs, and a detailed comparison with established compounds targeting the serotonin and norepinephrine transporters. We will also provide robust, field-proven protocols for the in vitro and in vivo evaluation of such compounds, offering researchers a practical framework for their investigations.

Introduction: The Significance of the Inden-amine Scaffold

This compound has garnered attention in medicinal chemistry as a versatile building block for creating compounds with potential therapeutic applications in neurological and psychiatric disorders.[1] Its core structure, an amino-indane moiety, is a privileged scaffold found in several centrally active agents. The methoxy group at the 4-position is of particular interest, as substitutions on the aromatic ring of such molecules are known to significantly modulate their potency and selectivity for various neurotransmitter transporters.[2]

This guide will delve into the expected pharmacological profile of compounds derived from this compound, drawing comparisons with the well-characterized, non-selective monoamine reuptake inhibitor, Indatraline, and its methoxy derivatives.

Predicted In Vitro Profile: Targeting the Monoamine Transporters

Based on its structural similarity to known monoamine reuptake inhibitors, it is hypothesized that derivatives of this compound will exhibit affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The in vitro characterization of such compounds is crucial to determine their potency and selectivity, which in turn predicts their therapeutic potential and side-effect profile.

Structure-Activity Relationships of Methoxy-Indatraline Analogs

Research on methoxy derivatives of indatraline has shown that the position of the methoxy group on the indane ring system dramatically influences binding affinities at the three major monoamine transporters.[2] For instance, a 4-methoxy derivative of indatraline maintained high affinity for the dopamine transporter, comparable to the parent compound.[2] In contrast, other positional isomers showed reduced affinity across all three transporters.[2] The 6-methoxy derivative, however, displayed the highest affinity for both SERT and NET, suggesting that strategic placement of this functional group can tune the selectivity profile.[2]

This suggests that compounds synthesized from this compound could potentially be potent monoamine reuptake inhibitors, with a selectivity profile that would need to be empirically determined.

Comparative Binding Affinities of Reference Compounds

To provide context, the following table summarizes the binding affinities (Ki, nM) of well-established antidepressants that target SERT and NET.

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
Amitriptyline 4.3183,250
Nortriptyline (metabolite of Amitriptyline) 103.01,100
Fluoxetine 1.12002,000
Sertraline 0.32525
Paroxetine 0.115260
Venlafaxine 25420>10,000
Duloxetine 0.86.1240

Data compiled from various sources for comparative purposes.[3]

Experimental Protocols for In Vitro Characterization

The following are standard, high-quality protocols for assessing the in vitro activity of novel compounds targeting monoamine transporters.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[4]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for SERT, NET, and DAT.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand that has high affinity and selectivity for the target transporter.

Step-by-Step Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human SERT, NET, or DAT.

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, the radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled inhibitor (e.g., imipramine for SERT, desipramine for NET, GBR 12909 for DAT).

    • Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Neurotransmitter Uptake Assays

These functional assays directly measure the ability of a test compound to inhibit the transport of a neurotransmitter into the cell.[5]

Objective: To determine the potency of a test compound in inhibiting the uptake of serotonin, norepinephrine, or dopamine.

Principle: Cells expressing the target transporter are incubated with a radiolabeled or fluorescently tagged neurotransmitter in the presence and absence of the test compound. The amount of neurotransmitter taken up by the cells is then quantified.

Step-by-Step Protocol (Radiolabeled Method):

  • Cell Culture:

    • Plate HEK293 cells stably expressing the human SERT, NET, or DAT in a 96-well plate and grow to confluence.

  • Uptake Assay:

    • Wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time.

    • Initiate the uptake by adding a mixture of radiolabeled (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) and unlabeled neurotransmitter.

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the cell lysates to scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ value by plotting the percentage of inhibition of uptake against the logarithm of the test compound concentration.

Predicted In Vivo Profile and Experimental Evaluation

The in vivo effects of compounds derived from this compound are expected to align with their in vitro monoamine transporter inhibition profile. Compounds that potently inhibit both SERT and NET are predicted to have antidepressant and anxiolytic properties.

Behavioral Models for Antidepressant and Anxiolytic Activity

Forced Swim Test (FST) in Mice:

  • Objective: To assess antidepressant-like activity.

  • Principle: Mice are placed in an inescapable cylinder of water. The duration of immobility is measured, with antidepressant compounds expected to decrease this duration.

  • Protocol:

    • Administer the test compound or vehicle to mice at a predetermined time before the test.

    • Place each mouse individually in a glass cylinder filled with water (25°C) for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the session.

    • A significant reduction in immobility time compared to the vehicle-treated group suggests antidepressant-like effects.[6]

Elevated Plus Maze (EPM) in Rats or Mice:

  • Objective: To assess anxiolytic-like activity.

  • Principle: The maze consists of two open and two enclosed arms. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

  • Protocol:

    • Administer the test compound or vehicle to the animals.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

    • An increase in the percentage of time spent in the open arms and the number of open arm entries indicates anxiolytic-like effects.

Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound.[7][8]

Protocol Outline:

  • Administration: Administer the compound to rats or mice via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Plasma Analysis: Separate plasma and analyze the concentration of the parent compound and any major metabolites using LC-MS/MS.

  • Parameter Calculation: Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd). Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after IV administration.[9]

Visualizing the Mechanisms and Workflows

Signaling Pathway of Monoamine Reuptake Inhibition

Monoamine_Reuptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Vesicle->Monoamine Release MAO Monoamine Oxidase (MAO) (Metabolism) Transporter Monoamine Transporter (SERT, NET, DAT) Transporter->Vesicle Transporter->MAO Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Test_Compound Test Compound (e.g., from 4-Methoxy-2,3-dihydro- 1H-inden-1-amine HCl) Test_Compound->Transporter Inhibition

Caption: Monoamine release, reuptake, and inhibition at the synapse.

Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow start Start: Test Compound Synthesis cell_culture Cell Culture (HEK293 expressing SERT, NET, or DAT) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep uptake_assay Neurotransmitter Uptake Assay cell_culture->uptake_assay binding_assay Radioligand Binding Assay membrane_prep->binding_assay data_analysis Data Analysis (IC50 and Ki determination) binding_assay->data_analysis uptake_assay->data_analysis end End: In Vitro Profile data_analysis->end

Caption: General workflow for in vitro characterization.

Conclusion and Future Directions

This compound is a valuable starting material for the synthesis of novel compounds targeting monoamine transporters. Based on the structure-activity relationships of related inden-amine derivatives, it is plausible that its derivatives could act as potent serotonin and norepinephrine reuptake inhibitors. However, comprehensive in vitro and in vivo studies are essential to confirm this hypothesis and to fully characterize their pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct these critical evaluations. Future work should focus on the synthesis of a library of compounds from this precursor and their systematic evaluation to identify lead candidates for further development as potential treatments for depression, anxiety, and other neuropsychiatric disorders.

References

  • This compound; CAS No.: 41566-80-7. (n.d.). BenchChem.
  • MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)
  • 4-Methoxy-2,3-dihydro-1H-indole hydrochloride. (n.d.). Chem-Impex.
  • Stocking, E. M., Letavic, M. A., Bonaventure, P., & Carruthers, N. I. (2010). Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists. Current Topics in Medicinal Chemistry, 10(5), 596–616.
  • Synthesis of Methoxy Derivatives of Indatraline: A Technical Guide for Researchers. (n.d.). BenchChem.
  • Transporter assays as useful in vitro tools in drug discovery and development. (2014). PubMed.
  • Drug Transporter Assays. (n.d.). BioIVT.
  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). PubMed Central.
  • Chen, S.-y. S. (2019). The structure activity relationship of antidepressants and the specificity in drug therapy. Journal of Depression and Anxiety.
  • Comprehensive In Vitro Approach to Evaluating Transporter-medi
  • Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}. (2021).
  • In vitro methods to support transporter evaluation in drug discovery and development. (n.d.).
  • Pharmacokinetics Studies in Mice or R
  • 4-methoxy-2,3-dihydro-1h-inden-1-amine. (n.d.). PubChem.
  • This compound CAS:41566-80-7. (n.d.). XINDAO.
  • 4-methoxy-2,3-dihydro-1H-inden-1-amine. (n.d.). Ascendex Scientific, LLC.
  • 4-methoxy-2,3-dihydro-1H-inden-1-one. (n.d.). PubChem.
  • 4-Methoxycinnamic acid ameliorates post-traumatic stress disorder-like behavior in mice by antagonizing the CRF type 1 receptor. (2025). PubMed.
  • Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Rel
  • Structure-activity relationships of serotonin transport: relevance to nontricyclic antidepressant interactions. (1993). PubMed.
  • Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis. (n.d.). PubMed Central.
  • Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)
  • Structure -- activity relationship (SAR)-based drug discovery leading to fluoxetine (Prozac), the first SSRI. (n.d.).
  • In Vitro Pharmacokinetic Behavior of Antiviral 3-Amidinophenylalanine Derivatives in Rat, Dog and Monkey Hep
  • Pharmacokinetics of a series of 6-chloro-2,3,4,5-tetrahydro-3-substituted-1H- 3-benzazepines in rats.
  • Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding. (n.d.). PubMed.
  • Comparative Efficacy of Antidepressants. (1992). PubMed.
  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. (2025).
  • Comprehensive behavioral analysis of indoleamine 2,3‐dioxygenase knockout mice. (n.d.). PubMed Central.
  • Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of ind
  • Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. (2015). PubMed.
  • Comparison of SSRIs and SNRIs in major depressive disorder: a meta-analysis of head-to-head randomized clinical trials. (n.d.). NCBI.
  • Motivational changes that develop in a mouse model of inflammation-induced depression are independent of indoleamine 2,3 dioxygenase. (2018). PubMed.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). MDPI.
  • S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent. (n.d.). PubMed.

  • Comparing SSRIs: From chemistry to clinical choice. (1995). PubMed.
  • Molecular basis of human trace amine-associated receptor 1 activ
  • Indoleamine 2,3-dioxygenase mediates anhedonia and anxiety-like behaviors caused by peripheral lipopolysaccharide immune challenge. (2012). PubMed Central.
  • The angiotensin II type 2 receptor antagonists, PD123,319 ((S-( +)-1-[(4-(dimethylamino)-3-methylphenyl)methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid), EMA300 (5-(. (2025). PubMed Central.
  • Unravelling the effects of specific ingredients of kamishoyosan in reducing aggressive biting behavior in chronically isolated mice to inanim

Sources

Benchmarking 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride against known standards

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Introduction

Within the landscape of neuropharmacology, the 2-aminoindan scaffold serves as a privileged structure. As conformationally constrained analogs of phenethylamines, these compounds offer a rigid framework that can be finely tuned to modulate interactions with key central nervous system targets, primarily the monoamine transporters and enzymes.[1][2] this compound is an intriguing member of this class, distinguished by a methoxy substitution on the aromatic ring. While its specific pharmacological profile is not extensively documented in public literature, its structural motifs suggest a potential interaction with the monoaminergic system.[3]

This guide provides a comprehensive benchmarking framework for characterizing this compound. We will compare its fundamental physicochemical properties and its inhibitory potential against monoamine oxidase (MAO) enzymes with a panel of well-established standards. The selected standards include structural analogs to represent the 2-aminoindan class and functional analogs to represent known monoamine oxidase inhibitors (MAOIs). This dual-pronged comparison allows for a robust evaluation of its potential as a research tool or therapeutic lead.

Benchmark Standards Selection Rationale:

To provide a comprehensive profile, we have selected two categories of benchmark standards:

  • Structural Analogs:

    • 2-Aminoindane (2-AI): The parent compound of the 2-aminoindan family, known to be a selective substrate for the norepinephrine transporter (NET) and dopamine transporter (DAT).[4][5] It serves as a fundamental baseline for understanding the influence of the 4-methoxy substitution.

    • 5,6-Methylenedioxy-2-aminoindane (MDAI): A well-characterized entactogen that is a moderately selective serotonin and norepinephrine releasing agent.[2] It provides a benchmark for serotonin transporter (SERT) activity, which is common among psychoactive aminoindanes.[1]

  • Functional Analogs (Monoamine Oxidase Inhibitors):

    • Clorgyline: An irreversible and selective inhibitor of Monoamine Oxidase A (MAO-A), an enzyme crucial for metabolizing serotonin and norepinephrine.[6][]

    • Selegiline (L-deprenyl): An irreversible inhibitor with high selectivity for Monoamine Oxidase B (MAO-B), the primary enzyme for dopamine degradation in the human brain.[6][]

    • Tranylcypromine: A non-selective, irreversible MAOI that inhibits both isoforms, serving as a benchmark for broad-spectrum MAO inhibition.[6]

Part 1: Physicochemical and Structural Characterization

An unambiguous confirmation of a compound's identity and purity is the bedrock of any reliable pharmacological investigation. This section outlines the essential analytical protocols for this compound.

Table 1: Comparative Physicochemical Properties
Property4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl2-Aminoindane HClMDAI HClClorgyline HClSelegiline HClTranylcypromine Sulfate
CAS Number 41566-80-7[3]2338-18-3[8]136765-17-6 (base)17780-75-514611-52-013492-01-8
Molecular Formula C₁₀H₁₄ClNO[3]C₉H₁₂ClNC₁₀H₁₂ClNO₂C₁₃H₁₆Cl₃NC₁₃H₁₈ClN(C₉H₁₁N)₂·H₂SO₄
Molecular Weight 199.68 g/mol [3]169.66 g/mol 213.66 g/mol 326.61 g/mol 223.75 g/mol 364.5 g/mol
Appearance White hygroscopic powder[3]White solidWhite powderWhite solidWhite crystalline solidWhite crystalline powder
Melting Point ~185-190 °C (decomposes)[3]234-236 °CNot available163-165 °C143-145 °C248-250 °C (decomposes)
Experimental Protocol 1: Structural Verification by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled, non-destructive insight into the molecular structure, confirming the connectivity and chemical environment of every atom.[9] This protocol ensures the material under investigation is indeed 4-Methoxy-2,3-dihydro-1H-inden-1-amine.

Methodology:

  • Sample Preparation: Dissolve 10-20 mg of the hydrochloride salt in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is suitable for observing exchangeable protons, while DMSO-d₆ will allow visualization of the amine protons.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Expected signals include aromatic protons (doublets and triplets in the 6.8-7.5 ppm range), a methoxy singlet (~3.8 ppm), the benzylic proton adjacent to the amine (~4.5 ppm), and aliphatic protons of the indane ring (multiplets in the 2.0-3.5 ppm range).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. This will confirm the number of unique carbon environments, including aromatic carbons, the methoxy carbon (~55 ppm), and aliphatic carbons.[8][10]

  • 2D NMR (COSY, HSQC): If structural ambiguity exists, 2D experiments like COSY (to show proton-proton coupling) and HSQC (to correlate protons to their directly attached carbons) can be performed for definitive assignment.

Experimental Protocol 2: Purity and Chiral Analysis by HPLC

Causality: As pharmacological activity is often stereospecific, resolving and quantifying the enantiomers of a chiral amine is critical.[11] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[12][13]

Methodology:

  • Column Selection: Utilize a polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamates, which are known to effectively resolve a wide range of chiral amines.[14]

  • Mobile Phase Preparation: For normal-phase chromatography, use a mobile phase consisting of a mixture of hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v Hexane:IPA). Small amounts of an amine modifier (e.g., 0.1% diethylamine) may be added to improve peak shape.[14]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm or a wavelength corresponding to the compound's chromophore.

    • Temperature: 25°C

  • Data Analysis: The separation of the racemic mixture into two distinct peaks allows for the determination of enantiomeric purity (enantiomeric excess, ee%).

Analytical Workflow Visualization

G cluster_0 Identity & Structure Verification cluster_1 Purity Assessment cluster_2 Final Characterization raw_material Raw Material (4-Methoxy-2,3-dihydro- 1H-inden-1-amine HCl) nmr NMR Spectroscopy (¹H, ¹³C, 2D) raw_material->nmr Structural Confirmation ms Mass Spectrometry (GC-MS or LC-MS) raw_material->ms Molecular Weight hplc_achiral Reverse-Phase HPLC (Achiral) raw_material->hplc_achiral Chemical Purity (%) hplc_chiral Normal-Phase HPLC (Chiral Stationary Phase) raw_material->hplc_chiral Enantiomeric Purity (ee%) qualified_lot Qualified Lot for Pharmacological Testing nmr->qualified_lot ms->qualified_lot hplc_achiral->qualified_lot hplc_chiral->qualified_lot G cluster_reaction cluster_detection MAO MAO Enzyme (A or B) Product1 Aldehyde + NH₃ MAO->Product1 Oxidative Deamination Product2 H₂O₂ MAO->Product2 Substrate p-Tyramine (Substrate) Substrate->MAO HRP HRP Product2->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin AmplexRed Amplex Red (Non-fluorescent) AmplexRed->HRP Inhibitor Test Compound or Standard Inhibitor->MAO Inhibition

Caption: Principle of the coupled fluorimetric MAO assay.

Table 2: Hypothetical MAO Inhibition Benchmarking Data (IC₅₀, nM)
CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl 1,5008517.6
Clorgyline (Standard) 53,0000.0017
Selegiline (Standard) 8,00010800
Tranylcypromine (Standard) 2002500.8
Note: Data are for illustrative purposes to demonstrate benchmarking context.

Discussion and Scientific Interpretation

This guide establishes a robust, multi-faceted framework for the characterization of this compound. The initial analytical workflow (Part 1) is non-negotiable for ensuring the identity, purity, and enantiomeric composition of the test article, forming the basis of all subsequent biological evaluation.

The pharmacological benchmarking (Part 2) provides critical insights into the compound's functional activity. Based on the hypothetical data presented in Table 2, this compound would be classified as a moderately potent and selective MAO-B inhibitor. Its IC₅₀ value of 85 nM against MAO-B is significant, though less potent than the "gold standard" selegiline (10 nM). Its selectivity index of 17.6 in favor of MAO-B indicates a clear preference for this isoform over MAO-A, a desirable trait for minimizing side effects associated with MAO-A inhibition, such as hypertensive crisis. [] Compared to the non-selective standard tranylcypromine, our test compound shows a clear selectivity profile. When contextualized with its structural analogs, this MAO-B inhibitory activity represents a distinct pharmacological profile. While parent compounds like 2-AI primarily act as transporter substrates, the 4-methoxy substitution appears to shift its primary mechanism of action towards enzyme inhibition. [5]

Conclusion

References

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. Retrieved from [Link]

  • ResearchGate. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF. Retrieved from [Link]

  • Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Assay Kit. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted 2-aminoindane. Retrieved from [Link]

  • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(3), 989–999. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection | Request PDF. Retrieved from [Link]

  • Zawilska, J. B., & Wojcieszak, J. (2019). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Pharmacology, 10, 524. Retrieved from [Link]

  • ProQuest. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The metabolic fate of the two new psychoactive substances 2‐aminoindane and N‐methyl‐2‐aminoindane studied in vitro and in vivo to support drug testing. Retrieved from [Link]

  • AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0... | Download Scientific Diagram. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Retrieved from [Link]

  • MDPI. (n.d.). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Retrieved from [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • PubMed. (1993). Resolution of enantiomers of amino acids by HPLC. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Crysdot. (n.d.). (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). 600 MHz 1 H NMR spectra of (R/S)-1-aminoindan in CDCl 3 : (a) before.... Retrieved from [Link]

  • PubMed. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Characterization of the “Methylenedioxy-2-Aminoindans. Retrieved from [Link]

  • PubMed. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Retrieved from [Link]

  • TAR UC Institutional Repository. (2021). Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide. Retrieved from [Link]

  • PubMed. (2017). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and characterization of potent and selective mu-opioid receptor antagonists, [Dmt(1), D-2-Nal(4)]endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]endomorphin-2 (Antanal-2). Retrieved from [Link]

Sources

A Comparative Pharmacological Guide to Indatraline and its Methoxy Derivatives as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the pharmacology of indatraline and its methoxy-substituted derivatives. It is intended for researchers, scientists, and drug development professionals working on monoamine transporter ligands. This document synthesizes binding affinity and functional data, elucidates structure-activity relationships (SAR), and provides detailed experimental protocols for the characterization of these compounds.

Introduction: The Significance of Indatraline and its Analogs

Indatraline is a well-established non-selective monoamine reuptake inhibitor, exhibiting high affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1] Its action of blocking the reuptake of these key neurotransmitters leads to increased synaptic concentrations, a mechanism shared with therapeutic agents for depression and psychostimulant drugs like cocaine.[1] Due to its cocaine-like pharmacological profile but with a slower onset and longer duration of action, indatraline has been investigated as a potential pharmacotherapy for cocaine addiction.[2][3]

The rigid structure of the indanamine scaffold provides an excellent platform for systematic chemical modifications to explore the pharmacophores of the monoamine transporters. The introduction of a methoxy group at various positions on the indatraline molecule has been shown to significantly alter its binding affinity and selectivity, offering a pathway to fine-tune its pharmacological profile.[4] This guide will delve into these modifications, providing a comparative overview of their impact on transporter interaction.

Comparative Binding Affinity at Monoamine Transporters

The primary determinant of a compound's pharmacological profile at monoamine transporters is its binding affinity. This is typically quantified by the inhibitor constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity. The following table summarizes the binding affinities of indatraline and its key methoxy derivatives for DAT, SERT, and NET, as determined by radioligand binding assays.

Table 1: Binding Affinities (Kᵢ, nM) of Indatraline and its Methoxy Derivatives at Monoamine Transporters

Compound Substitution DAT Kᵢ (nM) SERT Kᵢ (nM) NET Kᵢ (nM)
Indatraline None 1.3 ± 0.1 0.53 ± 0.05 3.1 ± 0.4
13a 4-Methoxy 1.3 ± 0.2 16 ± 2 26 ± 3
13b 5-Methoxy 7.9 ± 0.9 8.5 ± 0.8 32 ± 4
13c 6-Methoxy 3.9 ± 0.5 1.4 ± 0.2 1.9 ± 0.3
13d 7-Methoxy 23 ± 3 136 ± 15 105 ± 12
13e 4,5-Dimethoxy 11 ± 1 24 ± 3 74 ± 9
13f 5,6-Dimethoxy 6.7 ± 0.7 15 ± 2 47 ± 5

Data sourced from Gu et al., 2000.[4]

Structure-Activity Relationship (SAR) Analysis

The data in Table 1 reveals critical structure-activity relationships:

  • 4-Methoxy Derivative (13a): The introduction of a methoxy group at the 4-position maintains high affinity for DAT, comparable to the parent compound, indatraline.[4] However, this modification significantly reduces affinity for both SERT and NET, thereby increasing its selectivity for DAT.[4]

  • 5-Methoxy and 5,6-Dimethoxy Derivatives (13b and 13f): Substitution at the 5-position, either alone or in combination with a 6-methoxy group, results in a moderate decrease in affinity for all three transporters compared to indatraline.[4]

  • 6-Methoxy Derivative (13c): This derivative is particularly noteworthy. While its affinity for DAT is slightly reduced compared to indatraline, it exhibits high affinity for both SERT and NET.[4] This results in a more balanced profile as a triple reuptake inhibitor, albeit with a different potency ratio than indatraline.

  • 7-Methoxy Derivative (13d): The placement of a methoxy group at the 7-position is detrimental to binding at all three transporters, with a particularly pronounced loss of affinity for SERT.[4]

Functional Potency: Inhibition of Neurotransmitter Uptake

While binding affinity indicates how well a compound interacts with a transporter, functional potency measures its ability to inhibit the transporter's primary function: neurotransmitter reuptake. This is typically expressed as the half-maximal inhibitory concentration (IC₅₀).

For the highly potent 6-methoxy derivative (13c), synaptosomal uptake inhibition data has been reported.

Table 2: Synaptosomal Uptake Inhibition (IC₅₀, nM) for the 6-Methoxy Indatraline Derivative (13c)

Neurotransmitter IC₅₀ (nM)
Dopamine (DA) 2.5
Norepinephrine (NE) 0.67
Serotonin (5-HT) 0.62

Data from Bøgesø et al., 1985, as cited in Gu et al., 2000.[5][6]

These IC₅₀ values demonstrate that the 6-methoxy derivative is a potent inhibitor of the uptake of all three monoamines, with a particularly high potency at NET and SERT.[5] This functional data complements the high binding affinity observed for this compound.

In Vivo Implications and Behavioral Pharmacology

While direct comparative in vivo studies of indatraline and its methoxy derivatives are limited, the observed differences in in vitro pharmacology suggest distinct in vivo effects. Indatraline itself has been shown to produce psychomotor stimulant effects and can reinstate cocaine-seeking behavior in animal models, consistent with its action as a potent dopamine reuptake inhibitor.[2][7]

The increased DAT selectivity of the 4-methoxy derivative might translate to a more pronounced cocaine-like stimulant effect with potentially fewer serotonergic or noradrenergic side effects. Conversely, the more balanced, triple reuptake inhibitor profile of the 6-methoxy derivative could result in a pharmacological profile more akin to certain antidepressants, with a potentially lower abuse liability compared to more DAT-selective compounds.[5] Further in vivo research, such as microdialysis studies to measure extracellular neurotransmitter levels and behavioral assays for locomotor activity and drug discrimination, is necessary to fully elucidate the in vivo consequences of these structural modifications.

Experimental Methodologies

The following sections provide detailed, step-by-step protocols for the key in vitro assays used to characterize indatraline and its derivatives. These protocols are designed to be self-validating by including appropriate controls.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target transporter.

Workflow for Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat striatum for DAT, whole brain minus striatum for SERT and NET) or cells expressing the transporter of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) at a concentration near its Kₔ, and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known non-labeled ligand (e.g., 10 µM cocaine for DAT) to saturate the specific binding sites.

    • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (e.g., indatraline derivative).

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Scintillation Counting:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value from the curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Synaptosomal Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Workflow for Neurotransmitter Uptake Inhibition Assay

Caption: Workflow for a synaptosomal uptake inhibition assay.

Step-by-Step Protocol:

  • Synaptosome Preparation:

    • Dissect and homogenize the brain region of interest (e.g., striatum for dopamine uptake) in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove larger debris.

    • Centrifuge the supernatant at a higher speed (e.g., 20,000 x g) to pellet the crude synaptosomal fraction.

    • Gently resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

  • Pre-incubation with Inhibitor:

    • Aliquot the synaptosomal suspension into assay tubes or a 96-well plate.

    • Add varying concentrations of the test compound (or vehicle for control) and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake:

    • Initiate the uptake reaction by adding a low concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Termination of Uptake:

    • After a short incubation period (typically 1-5 minutes, within the linear range of uptake), rapidly terminate the reaction by adding a large volume of ice-cold buffer and filtering through a glass fiber filter to trap the synaptosomes.

    • Alternatively, the reaction can be stopped by centrifugation.

  • Scintillation Counting:

    • Wash the filters to remove external radioactivity.

    • Lyse the synaptosomes (if pelleted) or place the filters in scintillation vials with scintillation fluid.

    • Quantify the amount of radiolabeled neurotransmitter taken up into the synaptosomes using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a high concentration of a known uptake inhibitor (e.g., cocaine or nomifensine for dopamine uptake).

    • Calculate the specific uptake at each concentration of the test compound.

    • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound to determine the IC₅₀ value.

Conclusion

The pharmacological profile of indatraline can be significantly and systematically modulated by the introduction of methoxy substituents. The position of the methoxy group is a critical determinant of both binding affinity and selectivity for the dopamine, serotonin, and norepinephrine transporters. The 4-methoxy derivative emerges as a more DAT-selective ligand, while the 6-methoxy derivative presents a potent, balanced triple reuptake inhibitor profile. These findings underscore the utility of the indatraline scaffold in designing novel monoamine transporter ligands with tailored pharmacological properties for potential therapeutic applications, including the treatment of depression and substance use disorders. The experimental protocols detailed in this guide provide a robust framework for the continued exploration and characterization of this and other classes of monoamine transporter inhibitors.

References

  • Bøgesø, K. P. (1983). Neuroleptic Activity and Dopamine-Uptake Inhibition in l-Piperazino-3-phenylindans. Journal of Medicinal Chemistry, 26(6), 935–947. [Link]

  • Bøgesø, K. P., Christensen, A. V., Hyttel, J., & Liljefors, T. (1985). 3-Phenyl-1-indanamines. Potential Antidepressant Activity and Potent Inhibition of Dopamine, Norepinephrine, and Serotonin Uptake. Journal of Medicinal Chemistry, 28(12), 1817–1828. [Link]

  • Schenk, S. (2002). Effects of GBR 12909, WIN 35,428 and indatraline on cocaine self-administration and cocaine seeking in rats. Psychopharmacology, 160(3), 263–270. [Link]

  • Gu, X. H., Yu, H., Jacobson, A. E., Rothman, R. B., Dersch, C. M., George, C., Flippen-Anderson, J. L., & Rice, K. C. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 43(25), 4868–4876. [Link]

  • Negus, S. S., Brandt, M. R., & Mello, N. K. (1999). Effects of the long-acting monoamine reuptake inhibitor indatraline on cocaine self-administration in rhesus monkeys. The Journal of pharmacology and experimental therapeutics, 291(1), 60–69. [Link]

  • Bøgesø, K. P. (1985). 3-Phenyl-1-indanamines. Potential Antidepressant Activity and Potent Inhibition of Dopamine, Norepinephrine, and Serotonin Uptake. Journal of Medicinal Chemistry, 28(12), 1817-1828. [Link]

  • Kameyama, M., Siqueira, F. A., Garcia-Mijares, M., Silva, L. F., Jr, & Silva, M. T. (2011). Indatraline: synthesis and effect on the motor activity of Wistar rats. Molecules (Basel, Switzerland), 16(11), 9421–9438. [Link]

  • Schenk, S. (2002). Effects of GBR 12909, WIN 35,428 and indatraline on cocaine self-administration and cocaine seeking in rats. Psychopharmacology, 160(3), 263-270. [Link]

  • Wikipedia contributors. (2023, November 28). Indatraline. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link]

  • Lingenhoehl, K., & Kaupmann, K. (2018). Radioligand Binding Assays for the Characterization of Allosteric Modulators of G-Protein Coupled Receptors. In Methods in Molecular Biology (Vol. 1705, pp. 143-156). Humana Press, New York, NY. [Link]

  • CheHas, A. N., & Mandhane, S. N. (2018). A simple method for the preparation of synaptosomes from rat brain for neurotransmitter uptake studies. MethodsX, 5, 1118-1123. [Link]

Sources

Safety Operating Guide

Guide to the Safe and Compliant Disposal of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 41566-80-7). As a crucial intermediate in pharmaceutical research, particularly in the synthesis of anxiolytic compounds and receptor modulators, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2] This guide is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Immediate Safety Profile & Hazard Assessment

Table 1: Hazard Profile and Physical Properties

PropertyAssessment / DataRationale & Handling Implications
Physical State White, hygroscopic crystalline powder.[1]Hygroscopic nature means it readily absorbs moisture.[1] Containers must be kept tightly sealed to prevent degradation and clumping.
Solubility Highly soluble in water and polar organic solvents.[1]High water solubility increases the risk of creating hazardous aqueous waste streams if not managed properly. This property is critical for decontamination procedures.
Assumed Hazards Skin and Eye Irritant/Corrosive: Similar amine hydrochlorides are known to cause skin irritation, serious eye irritation, or even severe burns and eye damage.[3][5]Always handle with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[6]
Harmful if Swallowed/Inhaled: Ingestion and inhalation of related compounds can be harmful, potentially causing irritation to the respiratory system.[3][5]Handle only in a well-ventilated area or within a chemical fume hood to avoid generating and inhaling dust.[7]
Incompatibilities Strong bases, strong oxidizing agents, acid anhydrides, and acid chlorides.[3][8]Waste must be segregated. Never mix this compound with incompatible chemicals, as this could lead to vigorous or violent reactions.

The Core Disposal Principle: Segregation and Professional Management

The disposal of this compound is governed by one overarching principle: it must be managed as regulated hazardous chemical waste. Due to its potential toxicity and irritant properties, it cannot be disposed of via standard laboratory drains or regular trash.[9] The only acceptable disposal pathway is through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[10][11][12]

The causality behind this is clear: amine compounds can be toxic to aquatic life, and their improper disposal can lead to environmental contamination.[3] Furthermore, hydrochloride salts can alter the pH of wastewater systems, potentially damaging infrastructure and interfering with biological treatment processes.[8]

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the chemical waste from the point of generation to its final collection.

Workflow for Disposal Decision-Making

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Collection start Waste Generated: 4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl waste_type Identify Waste Form start->waste_type solid_waste Solid Waste (Unused reagent, residue) waste_type->solid_waste Solid liquid_waste Aqueous Waste (Solutions, rinsate) waste_type->liquid_waste Liquid labware_waste Contaminated Labware (Gloves, tips, glassware) waste_type->labware_waste Contaminated Material package_solid Package in compatible, sealed container (e.g., original bottle). solid_waste->package_solid package_liquid Collect in compatible, leak-proof liquid waste container. liquid_waste->package_liquid package_labware Solids: Double-bag in clear plastic. Sharps: Use sharps container. labware_waste->package_labware label_waste Affix 'Hazardous Waste' Label. Include: - Full Chemical Name - Hazard Information - Generation Date package_solid->label_waste package_liquid->label_waste package_labware->label_waste saa Store in designated Satellite Accumulation Area (SAA). label_waste->saa collection Request Pickup from Environmental Health & Safety (EH&S). saa->collection

Caption: Disposal workflow for this compound.

A. Handling Solid Waste (Unused Reagent, Residue)
  • Container Selection: The best practice is to designate the original manufacturer's container for the disposal of the solid waste.[10] If this is not feasible, use a clean, dry, high-density polyethylene (HDPE) container with a leak-proof, screw-on cap.[10]

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • CAS Number: 41566-80-7

    • Associated Hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date waste was first added to the container.

  • Storage: Keep the container securely closed at all times, except when adding waste.[8][10] Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials like bases and oxidizers.[11]

B. Handling Aqueous Solutions
  • DO NOT Drain Dispose: Under no circumstances should solutions of this compound be poured down the sink.[9]

  • Container Selection: Use a designated liquid hazardous waste container, typically a solvent-safe carboy (HDPE or glass, depending on institutional policy). Ensure the container is compatible with aqueous acidic waste.

  • pH Considerations: As an amine hydrochloride, aqueous solutions will be acidic. Do not attempt to neutralize with a strong base in the waste container unless it is part of a specific, validated institutional protocol. Mixing acids and bases can generate heat and pressure. The best practice is to dispose of the acidic solution as is.

  • Labeling and Storage: Label the liquid waste container as described above. Store it within a secondary containment bin to prevent spills.[10]

C. Handling Contaminated Labware and PPE
  • Non-Sharp Solids (Gloves, Weigh Boats, Wipes):

    • These items are considered hazardous solid waste.

    • Collect them in a dedicated, clearly labeled plastic bag. For transparency and safety, it is often recommended to double-bag this type of waste in clear plastic bags.[10]

    • Once full, seal the bag and manage it for EH&S pickup.

  • Contaminated Glassware (Pipettes, Beakers):

    • Disposable Glassware: Treat as hazardous sharps waste. Place in a puncture-proof sharps container designated for chemically contaminated items.

    • Reusable Glassware: Decontamination is required. Triple-rinse the glassware with a suitable solvent (e.g., deionized water, followed by ethanol). The first two rinses must be collected as hazardous aqueous waste.[12] The third rinse can typically be drain-disposed, but confirm this with your institutional policy. After rinsing, the glassware can be washed normally.

  • Empty Reagent Bottles:

    • An "empty" bottle that once held this compound is not empty from a regulatory standpoint. It contains hazardous residue.[11]

    • The bottle must be triple-rinsed as described above, with the rinsate collected as hazardous waste.[12]

    • Once decontaminated, completely deface or remove the original label and dispose of the bottle according to your facility's procedures for clean lab glass.[11]

Emergency Procedures: Spills and Exposures

  • Personnel Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

    • Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[7]

  • Minor Spill (Solid):

    • Ensure proper PPE is worn.

    • Avoid raising dust. Gently cover the spill with an absorbent pad if necessary to prevent aerosolization.

    • Carefully sweep the solid material into a container, label it as hazardous waste, and hold for disposal.[3]

  • Minor Spill (Liquid):

    • Contain the spill with absorbent material (e.g., spill pads or vermiculite).

    • Collect the saturated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning solution.

For any major spill, evacuate the area, alert colleagues, and contact your institution's emergency response or EH&S team immediately.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]

  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]

  • Recovery of amines from by-product chloride salts.
  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Continuous removal of contaminants from amine solutions. ResearchGate. [Link]

  • (R)-4-Methoxy-2,3-dihydro-1H-inden-1-aMine hydrochloride. LookChem. [Link]

  • DECONtamination Solution, Aromatic Amines, 1 gal. SKC Inc. [Link]

  • Process for the purification of amines.

Sources

A Comprehensive Guide to the Safe Handling of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 41566-80-7).[1][2] As a Senior Application Scientist, this guide is formulated to ensure that laboratory personnel can work safely and effectively with this compound, mitigating risks and ensuring the integrity of their research.

Section 1: Understanding the Compound

This compound is a white, hygroscopic powder that is highly soluble in water and polar organic solvents.[1] It is sensitive to moisture and should be stored in tightly sealed containers in a dry, cool environment, ideally between 2-8°C.[1] This compound is primarily used in pharmaceutical research as an intermediate for synthesizing serotonin-norepinephrine reuptake inhibitors and other neurologically active compounds.[1]

Key Properties:

  • Appearance: White hygroscopic powder[1]

  • Molecular Formula: C₁₀H₁₄ClNO[1]

  • Molecular Weight: 199.68 g/mol [1]

  • Storage: 2-8°C, protect from humidity[1]

Section 2: Hazard Identification and Risk Assessment

While a comprehensive toxicological profile is not fully established, the available safety data sheets (SDS) for similar chemical structures indicate that this compound should be handled with care. The primary hazards are associated with skin and eye irritation, and potential harm if ingested or inhaled.[3]

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[3]

  • Eye Irritation: Can cause serious eye irritation.[3]

  • Inhalation: May cause respiratory tract irritation. Avoid breathing dust.[4]

  • Ingestion: Harmful if swallowed.[5]

A thorough risk assessment should be conducted before beginning any work with this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Section 3: Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling this compound.

Protection TypeRecommended PPERationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that could cause serious eye damage.[3][4]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).To prevent skin contact. Gloves must be inspected before use and removed using the proper technique to avoid contamination.[3][4]
Body Protection Laboratory coat or chemical-resistant apron.To protect skin and clothing from contamination.[4]
Respiratory Protection A government-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder outside of a chemical fume hood.[4]To prevent the inhalation of airborne particles.
Foot Protection Closed-toe shoes.To protect feet from potential spills.[6]
Section 4: Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for safety. The following step-by-step procedure should be followed.

Workflow for Safe Handling

prep 1. Preparation & Engineering Controls - Work in a chemical fume hood. - Ensure safety shower & eyewash are accessible. don 2. Donning PPE - Put on all required PPE before handling. prep->don Proceed when ready weigh 3. Weighing & Aliquoting - Handle solid in a fume hood or ventilated enclosure. - Use appropriate tools to minimize dust. don->weigh Begin handling dissolve 4. Solution Preparation - Slowly add solvent to the solid. - Ensure adequate ventilation for volatile solvents. weigh->dissolve If making a solution decon 5. Post-Handling Decontamination - Wipe down work surfaces. - Clean all equipment. weigh->decon After use dissolve->decon After use doff 6. Doffing PPE - Remove PPE in the correct order to avoid cross-contamination (gloves first). decon->doff Once clean dispose 7. Waste Disposal - Dispose of waste in designated, labeled containers. doff->dispose Final step

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation and Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.[4] Ensure that a safety shower and eyewash station are readily accessible.

  • Donning PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.

  • Weighing and Aliquoting: If weighing the solid compound, do so within the fume hood to control dust.[6] Use appropriate tools, such as spatulas and weighing paper, to handle the powder.[6]

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. If using a volatile solvent, ensure ventilation is adequate.

  • Post-Handling Decontamination: After use, wipe down the work area with an appropriate solvent to decontaminate surfaces.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye and face protection.[6] Wash hands thoroughly after handling.[4]

  • Storage: Store the compound in a tightly closed container in a well-ventilated place, away from incompatible materials.[4]

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting.[7] Call a poison center or doctor immediately.[4][5]

  • Spills: In case of a spill, evacuate the area. Use personal protective equipment and prevent further leakage if it is safe to do so.[4] Absorb the spill with inert material and place it in a suitable container for disposal.

Section 6: Disposal Plan

All waste materials, including the compound itself, contaminated PPE, and cleaning materials, must be disposed of in accordance with local, regional, and national regulations.[4]

  • Chemical Waste: Dispose of the chemical waste in a designated, labeled, and sealed container.

  • Contaminated Materials: All disposables that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, should be placed in a sealed bag and disposed of as hazardous waste.

  • Disposal Method: Do not dispose of down the drain or in general waste.[8] Utilize a licensed professional waste disposal service.

Waste Management Workflow

start Waste Generation (Unused chemical, contaminated PPE, etc.) segregate Segregate Waste - Chemical waste - Contaminated solids start->segregate contain Contain Waste - Use designated, labeled, sealed containers. segregate->contain store Store Waste - Store in a designated, secure area. contain->store dispose Professional Disposal - Arrange for pickup by a licensed waste disposal service. store->dispose

Caption: Waste disposal workflow for this compound.

By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your scientific work.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • Biosynth. (n.d.). This compound.
  • TCI Chemicals. (2024). Safety Data Sheet.
  • Fisher Scientific. (2013). Safety Data Sheet.
  • Spectrum Chemical. (2019). Safety Data Sheet.
  • Fisher Scientific. (2010). Safety Data Sheet.
  • Biosynth. (2022). Safety Data Sheet.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • BLDpharm. (n.d.). (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • PubChem. (n.d.). 4-methoxy-2,3-dihydro-1H-inden-1-one.
  • PubChemLite. (n.d.). 4-methoxy-2,3-dihydro-1h-inden-1-amine.
  • CymitQuimica. (n.d.). This compound.
  • Guidechem. (n.d.). (R)-4-Methoxy-2,3-dihydro-1H-inden-1-aMine hydrochloride CAS NO.1217445-49-2.
  • Benchchem. (n.d.). Personal protective equipment for handling 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One.
  • ChemicalBook. (2025). (R)-4-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE.
  • ChemUniverse. (n.d.). (S)-6-methoxy-2,3-dihydro-1h-inden-1-amine hydrochloride.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.